molecular formula C13H8Cl2F2N2O3 B1531466 Florpyrauxifen CAS No. 943832-81-3

Florpyrauxifen

Cat. No.: B1531466
CAS No.: 943832-81-3
M. Wt: 349.11 g/mol
InChI Key: XFZUQTKDBCOXPP-UHFFFAOYSA-N
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Description

Florpyrauxifen is a pyridine carboxylic acid herbicide known for its role as the active plant metabolite of the proherbicide this compound-benzyl . As a synthetic auxin, its primary research value lies in its novel mechanism of action, which disrupts phytohormone balance in plants. It is highly effective for controlling a broad spectrum of grass, sedge, and broadleaf weeds in rice cultivation, including biotypes that have developed resistance to other herbicides such as quinclorac and penoxsulam . Researchers utilize this compound to investigate its specific mode of action, which involves the induction of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA), leading to sustained phytotoxicity and plant growth inhibition . Its classification as a Herbicide Resistance Action Committee (HRAC) Group 4 / WSSA Group 4 herbicide makes it a critical tool for studying and managing herbicide resistance . This product is intended for research and analysis as a Certified Reference Material. It is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other personal use. Please refer to the safety data sheet for proper handling and storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUQTKDBCOXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50873862
Record name Florpyrauxifen
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Molecular Weight

349.11 g/mol
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CAS No.

943832-81-3
Record name Florpyrauxifen
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Record name Florpyrauxifen
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Record name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid
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Foundational & Exploratory

Unraveling the Differential Action of Florpyrauxifen-Benzyl: A Technical Guide to its Mechanism in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It exhibits a distinct herbicidal activity spectrum, demonstrating high efficacy against a broad range of dicotyledonous (broadleaf) weeds while maintaining a significant margin of safety for many monocotyledonous crops, most notably rice. This differential activity is fundamental to its agricultural utility. This in-depth technical guide elucidates the molecular mechanisms underpinning this selectivity, focusing on the disparities in auxin perception, metabolic bio-activation and degradation, and downstream physiological responses between monocots and dicots. The information presented herein is intended to provide a comprehensive resource for researchers engaged in herbicide development, weed science, and plant biochemistry.

Introduction

This compound-benzyl acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3][4] Its herbicidal action is initiated by binding to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event triggers the ubiquitination and subsequent degradation of the Aux/IAA protein, leading to the de-repression of auxin response factors (ARFs). The resulting cascade of gene expression culminates in a phytotoxic overstimulation of auxin signaling pathways, causing epinastic growth, disruption of normal development, and eventual plant death.[1][3][4][5] The selectivity between monocots and dicots is not absolute but is significant, and understanding its basis is crucial for optimizing its use and developing new herbicidal molecules.

Differential Sensitivity at the Whole-Plant Level

The differential response to this compound-benzyl is quantifiable at the whole-plant level through dose-response assays. These studies consistently demonstrate that dicot species are significantly more sensitive to the herbicide than monocot species. A key metric in these assays is the Growth Rate 50 (GR50), which represents the herbicide concentration required to inhibit plant growth by 50%.

Plant TypeSpeciesGR50 (g a.i. ha⁻¹)Reference
MonocotBarnyardgrass (Echinochloa crus-galli)4.14[5][6]
DicotYerbadetajo (Eclipta prostrata)0.38[5][6]
MonocotRice (Oryza sativa cv. BRS Pampeira)ED50: 51.5[1][7][8][9]
MonocotRice (Oryza sativa cv. IRGA 424 RI)ED50: 119.2[1][7][8][9]

Note: ED50 (Effective Dose 50) for rice refers to the dose causing 50% plant injury.

As the data indicates, the GR50 for the dicot species yerbadetajo is approximately 10.9 times lower than that for the monocot barnyardgrass, highlighting the significant difference in sensitivity.[5]

Molecular Basis of Selectivity: Auxin Perception

The primary determinant of this compound-benzyl's selectivity lies at the level of the auxin co-receptor complex. The TIR1/AFB family of proteins exhibits structural and functional diversity, with different members displaying varying affinities for different auxin molecules.

Preferential Binding to the AFB5 Receptor

Research in the model dicot Arabidopsis thaliana has shown that this compound-benzyl exhibits a strong binding preference for the AFB5 member of the TIR1/AFB family.[3][10] This selective binding is a key feature that distinguishes it from other synthetic auxins like 2,4-D.[1] The high affinity for AFB5 in sensitive dicot species is a major contributor to its potent herbicidal activity.

Signaling Pathway Overload in Dicots vs. Monocots

The binding of this compound-benzyl to the TIR1/AFB-Aux/IAA co-receptor complex initiates a signaling cascade. The differential binding affinity is presumed to lead to a more pronounced and rapid degradation of Aux/IAA repressors in dicots, resulting in a massive and uncontrolled expression of auxin-responsive genes.

Auxin_Signaling_Pathway cluster_dicot Dicot (High Sensitivity) cluster_monocot Monocot (Lower Sensitivity) FPB_d This compound-benzyl Receptor_d TIR1/AFB5-Aux/IAA Co-receptor Complex FPB_d->Receptor_d High Affinity Binding Degradation_d Rapid Aux/IAA Degradation Receptor_d->Degradation_d ARF_d ARF De-repression Degradation_d->ARF_d GeneExp_d Massive Auxin-responsive Gene Expression ARF_d->GeneExp_d Response_d Phytotoxic Response (Epinasty, Death) GeneExp_d->Response_d FPB_m This compound-benzyl Receptor_m TIR1/AFB5-Aux/IAA Co-receptor Complex FPB_m->Receptor_m Low Affinity Binding Degradation_m Slower Aux/IAA Degradation Receptor_m->Degradation_m ARF_m ARF De-repression Degradation_m->ARF_m GeneExp_m Controlled Auxin-responsive Gene Expression ARF_m->GeneExp_m Response_m Tolerance GeneExp_m->Response_m

Diagram 1: Differential Auxin Signaling in Monocots and Dicots.

Metabolic Fate: Bio-activation and Detoxification

This compound-benzyl is a pro-herbicide, meaning it requires metabolic conversion to its active form, this compound-acid, within the plant.[14] The efficiency of this bio-activation, as well as the subsequent detoxification of the active acid, are critical factors in determining selectivity.

Bio-activation

The conversion of this compound-benzyl to this compound-acid is catalyzed by esterase enzymes.[1][7][8][9] There is evidence to suggest that this bio-activation step is more efficient in dicots than in some monocots. For instance, under low soil moisture conditions, the conversion rate in the dicot hemp sesbania was 83%, whereas in the monocots barnyardgrass and yellow nutsedge, it was only 61-67%.[14] In rice, the downregulation of the esterase-related gene OsWAKL21.2 has been observed following this compound-benzyl treatment, which may be a mechanism to limit the production of the active herbicidal acid and thus enhance tolerance.[1][7][8][9]

Detoxification

Once activated, this compound-acid can be detoxified by the plant through metabolic processes, primarily mediated by cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). Tolerant species, particularly monocots like rice, are often adept at rapidly metabolizing the active herbicide into non-phytotoxic compounds. Studies on rice have implicated CYP71A21 (a P450) and OsGSTL (a GST) as potentially involved in this detoxification process, although their direct role in this compound-benzyl metabolism requires further confirmation.[1][7][8][9] The application of P450 inhibitors has been shown to increase the sensitivity of rice to this compound-benzyl, supporting the role of these enzymes in its detoxification.[1][7][8][9]

Metabolism_Workflow cluster_dicot Dicot cluster_monocot Monocot FPB This compound-benzyl (Pro-herbicide) Esterase_d Esterases (High Activity) FPB->Esterase_d Bio-activation Esterase_m Esterases (Lower Activity) FPB->Esterase_m Bio-activation FPA This compound-acid (Active Herbicide) Detox_d Detoxification (Slower) FPA->Detox_d Detox_m Detoxification (Rapid) (P450s, GSTs) FPA->Detox_m Detox Non-phytotoxic Metabolites Esterase_d->FPA Detox_d->Detox Esterase_m->FPA Detox_m->Detox

Diagram 2: Metabolic Pathways in Monocots vs. Dicots.

Downstream Physiological and Gene Expression Responses

The differential primary molecular events in monocots and dicots lead to distinct downstream physiological and transcriptomic responses. A hallmark of synthetic auxin herbicide action is the overproduction of ethylene (B1197577) and abscisic acid (ABA), which contribute to the phytotoxic symptoms.

Studies comparing barnyardgrass (monocot) and yerbadetajo (dicot) have shown that while both species exhibit an increase in the ethylene precursor ACC and in ABA levels after treatment, the response is more pronounced and sustained in the sensitive dicot species.[6] This is correlated with a greater number of differentially expressed genes related to ethylene and ABA synthesis being upregulated in yerbadetajo compared to barnyardgrass.[6]

Plant TypeSpeciesDifferentially Expressed Genes (Upregulated) Related to Ethylene/ABA SynthesisReference
MonocotBarnyardgrass (Echinochloa crus-galli)5[6]
DicotYerbadetajo (Eclipta prostrata)11[6]

This suggests that the more potent initial signal in dicots (due to higher receptor affinity and bio-activation) translates into a more robust and ultimately lethal downstream hormonal cascade.

Experimental Protocols

Heterologous Expression and Purification of TIR1/AFB Proteins

This protocol provides a general framework for the expression and purification of TIR1/AFB proteins from both monocot (e.g., Oryza sativa) and dicot (e.g., Arabidopsis thaliana) species, which is a prerequisite for in vitro binding assays.

Objective: To obtain pure, active TIR1/AFB proteins for biochemical assays.

Methodology:

  • Gene Cloning: Synthesize codon-optimized sequences for the target TIR1/AFB genes and clone them into an appropriate expression vector (e.g., pFastBac for baculovirus expression in insect cells, or pET vectors for E. coli expression). Include an affinity tag (e.g., 6x-His, GST) for purification.

  • Expression:

    • Baculovirus System (preferred for eukaryotic proteins): Generate recombinant baculovirus and infect insect cells (e.g., Sf9, High Five). Culture for 48-72 hours.

    • E. coli System: Transform an expression strain (e.g., BL21(DE3)) with the expression plasmid. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Incubate at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[12][15][16]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a high-pressure homogenizer.

  • Purification:

    • Clarify the lysate by high-speed centrifugation.

    • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, or Glutathione Sepharose for GST-tagged proteins).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the target protein using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins, or reduced glutathione for GST-tagged proteins).

  • Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Confirm protein identity by Western blot or mass spectrometry.

Protein_Purification_Workflow Start Gene Cloning into Expression Vector Expression Heterologous Expression (Insect Cells or E. coli) Start->Expression Harvest Cell Harvest and Lysis Expression->Harvest Purification Affinity Chromatography Harvest->Purification QC Purity and Concentration Assessment (SDS-PAGE, etc.) Purification->QC End Pure TIR1/AFB Protein QC->End

Diagram 3: Workflow for TIR1/AFB Protein Purification.
In Vitro Competitive Binding Assay

This protocol describes a method to determine the binding affinity (e.g., Ki or Kd) of this compound-benzyl for the purified TIR1/AFB co-receptor complex using a competitive radioligand binding assay.

Objective: To quantify the binding affinity of this compound-benzyl to monocot and dicot auxin co-receptor complexes.

Methodology:

  • Co-receptor Complex Formation: Combine the purified TIR1/AFB protein with a purified Aux/IAA protein (or a peptide corresponding to its degron domain) in a binding buffer.

  • Competition Assay Setup: In a multi-well plate, set up reactions containing:

    • The pre-formed co-receptor complex.

    • A constant, low concentration of a radiolabeled auxin (e.g., ³H-IAA).

    • A range of concentrations of unlabeled this compound-benzyl (the competitor).

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a filter membrane that retains the protein complex but allows the free ligand to pass through.

  • Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the competitor (this compound-benzyl) concentration. Fit the data to a one-site competition binding model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation. This data can also be visualized using a Scatchard plot.[17]

LC-MS/MS Quantification of this compound-benzyl and its Metabolites

This protocol outlines a method for the extraction and quantification of this compound-benzyl and its primary metabolite, this compound-acid, from plant tissue.

Objective: To measure the rate of bio-activation and metabolism in different plant species.

Methodology:

  • Sample Preparation: Harvest plant tissue at various time points after herbicide application. Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with an appropriate solvent, typically acetonitrile (B52724) acidified with formic acid.[3][18][19][20] An internal standard should be added at this stage for accurate quantification.

  • Clean-up: Perform a clean-up step to remove interfering matrix components. This may involve solid-phase extraction (SPE) or a QuEChERS-based method.[3][18][19][20]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analytes using a reverse-phase HPLC column (e.g., C18) with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid.

    • Mass Spectrometry: Detect and quantify the parent compound and its metabolite using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.

  • Quantification: Generate a calibration curve using analytical standards of this compound-benzyl and this compound-acid. Calculate the concentration of each analyte in the plant samples based on the peak areas relative to the internal standard.

Conclusion and Future Directions

The selectivity of this compound-benzyl is a multi-faceted phenomenon rooted in the evolutionary and biochemical differences between monocots and dicots. The primary drivers of this selectivity are:

  • Differential Receptor Affinity: A higher binding affinity of this compound-benzyl to the TIR1/AFB5 co-receptor in sensitive dicot species.

  • Metabolic Disparities: More efficient bio-activation of the pro-herbicide and/or slower detoxification of the active acid in dicots compared to tolerant monocots.

While significant progress has been made in understanding these mechanisms, particularly in the dicot model Arabidopsis, a critical knowledge gap remains concerning the specific interactions of this compound-benzyl with monocot auxin receptors. Future research should prioritize:

  • Quantitative binding studies with purified TIR1/AFB proteins from key monocot crops (e.g., rice, maize) and weeds (e.g., barnyardgrass) to obtain definitive affinity data (Kd values).

  • Structural biology studies (e.g., X-ray crystallography) of monocot TIR1/AFB receptors in complex with this compound-benzyl to elucidate the precise molecular interactions that determine binding affinity.

  • Comparative metabolomic studies to comprehensively profile the metabolic fate of this compound-benzyl in a range of monocot and dicot species under standardized conditions.

A deeper understanding of these molecular details will not only refine our knowledge of how current herbicides function but will also pave the way for the rational design of next-generation herbicides with improved efficacy and crop safety profiles.

References

Florpyrauxifen chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Florpyrauxifen: Chemical Structure and Properties

Introduction

This compound is a synthetic auxin herbicide developed for the selective control of a wide range of broadleaf weeds, sedges, and grasses in various agricultural and aquatic environments.[1][2][3][4] It belongs to the arylpicolinate class of herbicides and is recognized for its efficacy at low use rates, contributing to a more favorable environmental profile compared to some older herbicides.[2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate, along with relevant experimental protocols. It is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and environmental science.

Chemical Structure and Identifiers

This compound is a complex heterocyclic compound featuring a highly substituted pyridine (B92270) core.[5] The molecule's structure is fundamental to its herbicidal activity. It is a pyridinemonocarboxylic acid, specifically a derivative of picolinic acid.[5][6] The active ingredient is often used in its benzyl (B1604629) ester form, this compound-benzyl, which is then metabolized to the active acid form, this compound, within the target plant.

Table 1: Chemical Identifiers for this compound and this compound-benzyl

IdentifierThis compoundThis compound-benzyl
IUPAC Name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid[5][6][7]benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate[8][9]
CAS Number 943832-81-3[1][5][6][10]1390661-72-9[2][8][11][12][13]
Molecular Formula C₁₃H₈Cl₂F₂N₂O₃[1][5][6][10][14]C₂₀H₁₄Cl₂F₂N₂O₃[8][9][11][12]
Molecular Weight 349.11 g/mol [5][6][10]439.24 g/mol [8][9]
Canonical SMILES COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl[5]COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl[9]
InChI Key XFZUQTKDBCOXPP-UHFFFAOYSA-N[1][5][15]WNZCDFOXYNRBRB-UHFFFAOYSA-N[9]

Physicochemical Properties

The physical and chemical properties of this compound and its benzyl ester influence their behavior in the environment and their interaction with biological systems. This compound-benzyl is a tan powder with low water solubility and volatility.

Table 2: Physicochemical Properties of this compound and this compound-benzyl

PropertyThis compoundThis compound-benzylSource(s)
Melting Point 194.56 °C137 °C[10],
Boiling Point 488.46 °CDecomposes at 287 °C[10],
Water Solubility -< 0.015 mg/L (at 20°C)[16][17]
Vapor Pressure -3.2 x 10⁻⁵ Pa (at 20°C)
Octanol-Water Partition Coefficient (log Kow) 3.1 (Predicted)>5[15],
Soil Adsorption Coefficient (Koc) -15,305 - 33,500 L/kg[16][18]

Herbicidal Mode of Action

This compound-benzyl is classified as a WSSA (Weed Science Society of America) Group 4 herbicide, also known as an HRAC (Herbicide Resistance Action Committee) Group O herbicide.[18][19] Its mode of action is to mimic the natural plant hormone auxin, leading to the disruption of various growth processes in susceptible plants.[1][3][10][19]

Upon absorption by the plant, typically through leaves and roots, this compound-benzyl is de-esterified to the active acid form, this compound.[3] This active form binds to auxin receptors, specifically showing a preference for the AFB5 receptor.[2] This binding event initiates a cascade of downstream effects, including the over-stimulation of auxin-regulated genes, which leads to uncontrolled and disorganized cell growth, epinasty (twisting of leaves and stems), and ultimately, plant death.[16][19] The disruption of normal cellular function and nutrient transport are key factors in its herbicidal efficacy.[10][20]

Florpyrauxifen_Mode_of_Action cluster_plant Plant Cell FPB This compound-benzyl (Applied Herbicide) FP This compound (Active Acid Form) FPB->FP De-esterification Receptor Auxin Receptor (e.g., AFB5) FP->Receptor Binds Gene Auxin-Regulated Genes Receptor->Gene Over-stimulates Transcription Growth Uncontrolled Cell Growth & Division Gene->Growth Death Plant Death Growth->Death Leads to Soil_Extraction_Workflow Start Start: 4.0g Soil Sample AddSolvents Add 4mL Water & 8mL Acetonitrile (0.1% Formic Acid) Start->AddSolvents Vortex Vortex for 30s AddSolvents->Vortex Freeze Freeze at -20°C for 1 hour Vortex->Freeze Decant Decant Organic Layer (Supernatant) Freeze->Decant Evaporate Evaporate to Dryness Decant->Evaporate Resuspend Resuspend in Acetonitrile Evaporate->Resuspend Analyze Analyze by HPLC-DAD Resuspend->Analyze

References

The Unrelenting Grip: A Technical Guide to the Molecular Mode of Action of Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic auxin herbicides have been a mainstay in agriculture for over seven decades, offering selective control of broadleaf weeds. Their efficacy lies in their ability to mimic the endogenous plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence. This leads to a catastrophic disruption of hormonal homeostasis, triggering a cascade of events that culminates in uncontrolled growth and plant death.[1] This guide provides a detailed examination of the molecular mechanisms governing the action of these herbicides, with a focus on core signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate these processes.

The Core Signaling Pathway: A Hijacking of Cellular Machinery

The primary mode of action for synthetic auxin herbicides is the subversion of the plant's natural auxin signaling pathway. This process is initiated by the perception of the herbicide by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[1]

The key steps are as follows:

  • Perception and Co-Receptor Complex Formation: Synthetic auxins, like IAA, bind to a pocket within the TIR1/AFB proteins. This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[2] This forms a ternary complex: TIR1/AFB-auxin-Aux/IAA.[1]

  • Ubiquitination: The formation of this complex is the crucial step for the subsequent degradation of the Aux/IAA repressor. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[3][4] This complex attaches multiple ubiquitin molecules to the Aux/IAA protein.[1]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then recognized and targeted for destruction by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins in the cell.[1]

  • De-repression of Gene Expression: In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[5] The degradation of Aux/IAA repressors liberates ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and activate their transcription.[2][5] This leads to a massive and uncontrolled expression of genes that are normally tightly regulated by auxin.[6]

Synthetic Auxin Signaling Pathway cluster_nucleus Nucleus cluster_degradation Auxin Synthetic Auxin Herbicide TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF SCF Complex TIR1_AFB->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Uncontrolled Gene Expression AuxRE->Gene_Expression Activates Ub Ubiquitin Ub->Aux_IAA Polyubiquitination

Caption: Core signaling pathway of synthetic auxin herbicides.

The Downstream Cascade: Hormonal Crosstalk and Phytotoxicity

The herbicidal effects are not solely due to the deregulation of auxin-responsive genes. The massive transcriptional reprogramming initiates a cascade of downstream events, primarily involving the plant hormones ethylene (B1197577) and abscisic acid (ABA), which are critical drivers of the observed phytotoxicity.[7]

  • Ethylene Production: Synthetic auxins rapidly induce the expression of ACC synthase (ACS), a key enzyme in ethylene biosynthesis.[1] The resulting burst of ethylene production contributes to classic auxin overdose symptoms like epinasty (downward bending of leaves).[4]

  • Abscisic Acid (ABA) Accumulation: A critical component of the herbicidal action is the massive and rapid accumulation of ABA.[8] Synthetic auxins strongly upregulate the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a rate-limiting enzyme in the ABA biosynthesis pathway.[8][9] This ABA surge is a primary driver of senescence, tissue decay, and ultimately, plant death.[7][8]

Downstream Effects SAH Synthetic Auxin Herbicide Signal TIR1/AFB Pathway Activation SAH->Signal Gene_Exp Massive Gene Expression Changes Signal->Gene_Exp ACS ACS Gene Upregulation Gene_Exp->ACS NCED NCED Gene Upregulation Gene_Exp->NCED Ethylene Ethylene Production ACS->Ethylene ABA ABA Accumulation NCED->ABA Symptoms Epinasty, Swelling Ethylene->Symptoms Death Senescence, Tissue Decay, Plant Death ABA->Death

Caption: Downstream hormonal effects of synthetic auxin action.

Quantitative Analysis of Herbicide-Receptor Interactions

The efficacy and selectivity of different synthetic auxin herbicides are determined by their binding affinities for various TIR1/AFB-Aux/IAA co-receptor complexes. Different combinations of the 6 TIR1/AFB and 29 Aux/IAA proteins in Arabidopsis can form a multitude of co-receptors with distinct auxin-sensing properties.[7][10]

Table 1: Binding Affinities (Kd) of IAA for TIR1-Aux/IAA Co-receptor Complexes
TIR1/AFB MemberAux/IAA PartnerLigandDissociation Constant (Kd)Reference
TIR1IAA7IAA10 - 15 nM[7]
TIR1IAA12IAA250 - 300 nM[7]
TIR1IAA7IAA17.81 ± 7.81 nM[11]
TIR1IAA1IAA17 - 45 nM[11]
TIR1IAA3IAA17 - 45 nM[11]
TIR1IAA28IAA~75 nM[11]
Table 2: Binding Kinetics of Auxin Herbicides to Arabidopsis TIR1, AFB5, and AFB2
ReceptorHerbicideEquilibrium Dissociation Constant (KD) (μM)Reference
AtTIR1IAA0.28[12]
2,4-D1.1[12]
Dicamba46[12]
Picloram36[12]
Halauxifen2.5[12]
AtAFB5IAA2.7[12]
2,4-D12[12]
Dicamba170[12]
Picloram15[12]
Halauxifen0.04[12]
AtAFB2IAA0.53[12]
2,4-D1.5[12]
Dicamba55[12]
Picloram40[12]
Halauxifen13[12]

Data presented are representative values from cited literature and may vary based on experimental conditions.

Experimental Protocols

The elucidation of the synthetic auxin mode of action has relied on a suite of molecular and biochemical techniques. Detailed methodologies for key experiments are provided below.

In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This assay is used to demonstrate the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Methodology:

  • Protein Expression:

    • Express a tagged version of the TIR1/AFB protein (e.g., TIR1-myc) using an in vitro transcription/translation system (e.g., wheat germ extract).[13]

    • Express a different-tagged version of the Aux/IAA protein (e.g., GST-IAA7) in E. coli and purify it.[14]

  • Binding Reaction:

    • Immobilize the purified GST-Aux/IAA protein on glutathione-sepharose beads.

    • Incubate the beads with the in vitro translated TIR1-myc protein in a suitable binding buffer.

    • Perform incubations in the presence of the synthetic auxin herbicide of interest or a mock control (e.g., ethanol).[13]

  • Washing and Elution:

    • Wash the beads several times with binding buffer to remove non-specific interactions.

    • Elute the bound proteins from the beads.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE and immunoblotting using an antibody against the TIR1/AFB tag (e.g., anti-myc).[13] An increased amount of TIR1-myc pulled down in the presence of the auxin indicates a positive interaction.

Pull-Down Assay Workflow start Start express_gst_iaa Express & Purify GST-Aux/IAA start->express_gst_iaa express_tir1 In Vitro Translate TIR1-myc start->express_tir1 immobilize Immobilize GST-Aux/IAA on Glutathione Beads express_gst_iaa->immobilize incubate Incubate Beads with TIR1-myc (+/- Auxin) express_tir1->incubate immobilize->incubate wash Wash Beads incubate->wash elute Elute Proteins wash->elute analyze SDS-PAGE & Immunoblot (anti-myc) elute->analyze end End analyze->end

Caption: Workflow for an in vitro pull-down assay.
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo technique to study protein-protein interactions. It has been instrumental in confirming the auxin-dependent interaction between TIR1/AFBs and Aux/IAAs.

Methodology:

  • Vector Construction:

    • Clone the TIR1/AFB coding sequence into a "bait" vector, fusing it to a DNA-binding domain (DB-TIR1).

    • Clone the Aux/IAA coding sequence into a "prey" vector, fusing it to a transcriptional activation domain (AD-Aux/IAA).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Interaction Assay:

    • Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) to select for interaction.

    • Include various concentrations of the synthetic auxin herbicide in the growth medium.

  • Analysis:

    • Interaction between the bait and prey proteins reconstitutes a functional transcription factor, driving the expression of a reporter gene (e.g., HIS3, lacZ).

    • Yeast growth on the selective medium or the development of a blue color in the presence of X-gal (for lacZ reporter) indicates a positive interaction. The strength of the interaction can be quantified by measuring β-galactosidase activity.[14]

Transcriptome Analysis: RNA-Seq

RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression following herbicide treatment.

Methodology:

  • Plant Treatment and Tissue Collection:

    • Treat plants with the synthetic auxin herbicide at a specific concentration and for a defined time course. Include a mock-treated control.[5]

    • Harvest the tissue of interest (e.g., shoots, roots) and immediately freeze it in liquid nitrogen.[5]

  • RNA Extraction and Library Preparation:

    • Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).[5]

    • Prepare RNA-Seq libraries from the total RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the herbicide treatment.[9]

RNA-Seq Workflow start Start treatment Plant Treatment (Herbicide vs. Control) start->treatment harvest Tissue Harvest & Flash Freezing treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (QC, Alignment, DEG) sequencing->data_analysis end End data_analysis->end

Caption: Workflow for RNA-Seq analysis of herbicide-treated plants.

Conclusion

The mode of action of synthetic auxin herbicides is a complex process involving a well-defined primary signaling pathway and the interplay of multiple plant hormones. The core mechanism centers on the TIR1/AFB-mediated degradation of Aux/IAA repressors, leading to a massive deregulation of gene expression.[1] The subsequent induction of ethylene and, most critically, ABA biosynthesis, drives the physiological responses that result in plant death.[7][8] Understanding the quantitative aspects of herbicide-receptor interactions and the intricacies of the downstream signaling cascade is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined herein provide a robust framework for the continued investigation of these vital agricultural tools.

References

The Discovery and Synthesis of Florpyrauxifen-benzyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl, marketed under the trade name Rinskor™, is a novel synthetic auxin herbicide developed by Corteva Agriscience (formerly Dow AgroSciences).[1] It belongs to the arylpicolinate class of herbicides and is distinguished by its unique mode of action and high efficacy at low application rates.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mode of action, and biological evaluation of this compound-benzyl, tailored for professionals in the fields of agrochemical research and development.

This compound-benzyl offers a valuable tool for weed management, particularly in rice cultivation and aquatic environments.[4] Its distinct molecular interactions with the auxin signaling pathway provide an alternative mechanism of action to combat herbicide-resistant weeds.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound-benzyl is presented in Table 1. The data has been compiled from various regulatory and scientific sources.

PropertyValueReference(s)
IUPAC Name benzyl (B1604629) 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate[5]
CAS Registry Number 1390661-72-9[5]
Molecular Formula C20H14Cl2F2N2O3[5]
Molecular Weight 439.2 g/mol [5]
Physical Form Off-white to tan powder
Melting Point 137 °C
Decomposition Temperature 287 °C
Vapor Pressure 3.2 x 10⁻⁵ Pa at 20 °C
Water Solubility < 0.015 mg/L at 20 °C
Octanol-Water Partition Coefficient (log Kow) >5
Acute Oral Toxicity (LD50, rat) >5000 mg/kg
Acute Dermal Toxicity (LD50, rat) >5000 mg/kg
Acute Inhalation Toxicity (LC50, rat) >5.23 mg/L

Synthesis of this compound-benzyl

The synthesis of this compound-benzyl involves a multi-step process, with key steps being the amination and chlorination of a substituted picolinate (B1231196) precursor. The following is a generalized protocol based on patented synthetic routes.

Experimental Protocol: Synthesis of this compound-benzyl

Materials:

Procedure:

  • Amination:

    • A solution of benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate in a suitable solvent (e.g., 2-ethyl-1-hexanol) is charged into a pressure reactor.

    • The reactor is pressurized with anhydrous ammonia and heated. The reaction is monitored by HPLC until completion.

    • Upon completion, the excess ammonia is vented, and the crude solution is filtered to remove ammonium (B1175870) fluoride (B91410) byproduct. The resulting intermediate is benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. An in-pot yield of approximately 85% has been reported for this step.[6]

  • Chlorination:

    • The intermediate from the amination step is dissolved in a solvent such as toluene.

    • Triethylamine is added to the solution, which is then heated.

    • A chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), is added to the reaction mixture.

    • The reaction is stirred at an elevated temperature and monitored by HPLC.

  • Work-up and Isolation:

    • After the chlorination is complete, the reaction mixture is washed with water.

    • The organic layer is separated and the solvent is partially removed under vacuum.

    • An anti-solvent, such as 2-ethyl-1-hexanol, is added to precipitate the product.

    • The resulting slurry is cooled and filtered. The collected solid is washed with 2-ethyl-1-hexanol and then with hexanes.

    • The product, benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (this compound-benzyl), is dried under vacuum. An isolated yield of 84% with 95.2% purity has been reported.[6]

Mode of Action and Signaling Pathway

This compound-benzyl is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[2] It disrupts plant growth by causing an overload of auxin signaling. The active form of the herbicide, this compound acid (formed by de-esterification in the plant), acts as a "molecular glue" between the TIR1/AFB family of auxin co-receptors and the Aux/IAA transcriptional repressor proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[2] The degradation of these repressors allows for the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

A key feature of this compound-benzyl is its preferential binding to the AFB5 co-receptor over the TIR1 co-receptor, which is the primary target for many other auxin herbicides like 2,4-D.[8] This differential binding affinity may contribute to its unique herbicidal activity and its effectiveness against weeds that have developed resistance to other auxin herbicides.

The downstream effects of ARF activation include the overproduction of ethylene (B1197577) and abscisic acid (ABA), leading to epinastic growth, senescence, and ultimately, plant death.[7]

Caption: this compound-benzyl signaling pathway.

Herbicidal Efficacy

This compound-benzyl demonstrates broad-spectrum control of various problematic weeds in rice and aquatic systems. Its efficacy is often quantified by the GR50 value, which is the dose of herbicide required to cause a 50% reduction in plant growth (fresh weight).

Weed SpeciesCommon NameGR50 (g ai/ha)Reference(s)
Echinochloa crus-galliBarnyardgrass1.0 - 36.9[9]
Echinochloa oryzicolaEarly watergrass4.54 - 29.66[10]
Aeschynomene indicaIndian jointvetch0.20[11]
Rice (Oryza sativa) cv. BRS PampeiraRice40.2[12]
Rice (Oryza sativa) cv. IRGA 424 RIRice120.7[12]

Experimental Protocols for Biological Evaluation

Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a technique used to measure the binding affinity between molecules in real-time. This generalized protocol describes how the binding of this compound (the active acid form) to the AFB5 receptor can be assessed.

Materials:

  • Purified recombinant TIR1/AFB-ASK1 protein complexes (e.g., AtTIR1, AtAFB5)

  • Biotinylated peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • This compound solutions at various concentrations

  • Running buffer

Procedure:

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.

  • Binding Analysis:

    • Inject a solution containing the purified TIR1/AFB-ASK1 complex and a specific concentration of this compound over the sensor chip surface.

    • Monitor the change in the SPR signal, which corresponds to the binding of the receptor complex to the immobilized peptide in the presence of the herbicide.

    • Regenerate the sensor chip surface between injections.

  • Data Analysis:

    • Fit the binding data to a suitable model to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd = kd/ka), which is a measure of binding affinity (a lower Kd indicates higher affinity).

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the changes in the expression of specific genes in response to herbicide treatment.

Materials:

  • Plant tissue (e.g., from a susceptible weed species) treated with this compound-benzyl and a control group.

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target genes (e.g., genes involved in the auxin response, such as specific ARFs or GH3s) and reference genes (for normalization).

Procedure:

  • Plant Treatment and Sample Collection: Treat plants with a defined concentration of this compound-benzyl. Collect tissue samples at various time points after treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue using a suitable kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the reference genes.

    • Calculate the relative fold change in gene expression in the herbicide-treated samples compared to the control samples using a method such as the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel herbicide like this compound-benzyl.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Biological_Eval Biological Evaluation cluster_MoA_Details Mode of Action Details cluster_Field_Dev Field Development & Registration Lead_ID Lead Identification SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Chemical Synthesis & Optimization SAR->Synthesis Greenhouse Greenhouse Screening (Herbicidal Efficacy) Synthesis->Greenhouse Mode_of_Action Mode of Action Studies Greenhouse->Mode_of_Action Field_Trials Field Trials Greenhouse->Field_Trials Binding_Assay Receptor Binding Assays (e.g., SPR) Mode_of_Action->Binding_Assay Gene_Expression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) Mode_of_Action->Gene_Expression Toxicology Toxicology & Environmental Fate Studies Field_Trials->Toxicology Registration Regulatory Submission & Registration Toxicology->Registration

Caption: General experimental workflow for herbicide discovery and development.

Conclusion

This compound-benzyl represents a significant advancement in synthetic auxin herbicide technology. Its novel structure and preferential binding to the AFB5 co-receptor provide a distinct mode of action that is effective against a broad spectrum of weeds, including those resistant to other herbicides. The information presented in this technical guide, including the synthesis outline, mode of action, efficacy data, and experimental protocols, serves as a valuable resource for researchers and professionals in the agrochemical industry. Further research into the structure-activity relationships of the arylpicolinate class and the molecular details of its interaction with the auxin signaling pathway will continue to drive the development of next-generation weed management solutions.

References

An In-depth Technical Guide to the Environmental Degradation Products and Metabolites of Florpyrauxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide used for post-emergence control of broadleaf weeds in aquatic and terrestrial systems. Understanding its environmental fate, including the formation and behavior of its degradation products and metabolites, is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound-benzyl, detailed quantitative data on its metabolites, and the experimental protocols used to derive this information.

Degradation Pathways of this compound-benzyl

This compound-benzyl degrades in the environment through a combination of microbial metabolism, hydrolysis, and photolysis. The primary degradation pathways involve the transformation of the parent ester into its active acidic form and subsequent modifications to the molecule.

The main degradation products and metabolites identified in environmental matrices are:

  • This compound (XDE-848 acid): The primary and biologically active metabolite, formed by the hydrolysis of the benzyl (B1604629) ester group of the parent compound.

  • XDE-848 benzyl hydroxy: A metabolite formed through the hydroxylation of the benzyl group.

  • XDE-848 hydroxy acid: A further degradation product resulting from the hydrolysis of XDE-848 benzyl hydroxy.

  • Des-chloro this compound-benzyl: A photolysis product formed by the removal of a chlorine atom from the pyridine (B92270) ring of the parent molecule.

  • Des-chloro this compound (des-chloro XDE-848 acid): A subsequent degradation product of des-chloro this compound-benzyl.

The following diagrams illustrate the key degradation pathways of this compound-benzyl in soil and aquatic environments.

Florpyrauxifen_Degradation_Soil Florpyrauxifen_benzyl This compound-benzyl XDE_848_acid This compound (XDE-848 acid) Florpyrauxifen_benzyl->XDE_848_acid Microbial Hydrolysis XDE_848_benzyl_hydroxy XDE-848 benzyl hydroxy Florpyrauxifen_benzyl->XDE_848_benzyl_hydroxy Microbial Oxidation XDE_848_hydroxy_acid XDE-848 hydroxy acid XDE_848_acid->XDE_848_hydroxy_acid Microbial Oxidation Bound_Residues Bound Residues XDE_848_acid->Bound_Residues Mineralization Mineralization (CO2) XDE_848_acid->Mineralization XDE_848_benzyl_hydroxy->XDE_848_hydroxy_acid Microbial Hydrolysis XDE_848_hydroxy_acid->Bound_Residues XDE_848_hydroxy_acid->Mineralization

Ecotoxicological Profile of Florpyrauxifen-benzyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Florpyrauxifen-benzyl, the active ingredient in herbicides such as Rinskor™ active, is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It is utilized for the control of a variety of aquatic weeds. Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible plant species. While effective for its intended purpose, its potential impact on non-target aquatic plants is a critical area of ecotoxicological assessment. This technical guide provides an in-depth overview of the ecotoxicological effects of this compound-benzyl on non-target aquatic flora, summarizing key toxicity data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Mode of Action: Synthetic Auxin Pathway

This compound-benzyl is a systemic herbicide that is absorbed by the leaves and shoots of plants.[1] As a synthetic auxin, it disrupts several growth processes in susceptible plants by over-stimulating specific auxin-regulated genes.[2] This leads to symptoms such as twisted leaves, stem elongation, and tissue fragility, with plant death typically occurring within two to three weeks.[1][3]

Notably, this compound-benzyl exhibits a distinct molecular interaction with auxin receptors compared to other auxin herbicides. It shows a high binding affinity for the F-Box (AFB) 5 IAA coreceptor, while having a lower affinity for the TIR1 receptor.[4][5] This differential binding is a key aspect of its herbicidal activity.

Synthetic Auxin Signaling Pathway cluster_0 Cell Nucleus This compound This compound-benzyl (Synthetic Auxin) Receptor SCF-TIR1/AFB Complex (with high affinity for AFB5) This compound->Receptor binds Aux/IAA Aux/IAA Repressor Receptor->Aux/IAA targets for degradation ARF Auxin Response Factor (ARF) Aux/IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth leads to

Figure 1: Simplified signaling pathway of this compound-benzyl.

Ecotoxicological Data on Non-Target Aquatic Plants

The toxicity of this compound-benzyl to non-target aquatic plants varies significantly among species. Dicotyledonous plants are generally more sensitive than monocotyledonous plants. The following tables summarize the available quantitative data from various ecotoxicological studies. Endpoints such as the No Observed Adverse Effect Concentration (NOAEC) and the Effective Concentration causing a 50% effect (EC50) are presented.

Table 1: Toxicity of this compound-benzyl to Submerged and Floating Aquatic Plants
SpeciesTypeEndpointValue (µg/L)Exposure DurationReference
Myriophyllum spicatum (Eurasian watermilfoil)Submerged DicotEC50 (Biomass)0.1114 days[6]
Myriophyllum spicatum (Eurasian watermilfoil)Submerged DicotNOAEC0.0048-[7]
Myriophyllum triphyllumSubmerged DicotEC50 (Dry Weight)1.221 days[8][9]
Ceratophyllum demersum (Coontail)Submerged Dicot-Susceptible-[1]
Lagarosiphon majorSubmerged MonocotEC50 (Dry Weight)35.421 days[8][9]
Elodea canadensisSubmerged MonocotEC50 (Dry Weight)>107.8621 days[8][9]
Egeria densaSubmerged MonocotEC50Not Achieved21 days[8][9]
Lemna gibba (Duckweed)Floating MonocotIC50ng/L to µg/L range7 days[10]
Lemna gibba (Duckweed)Floating MonocotEbC50 (Biomass)>46.17 days[11]
Eichhornia crassipes (Water Hyacinth)Floating MonocotBiomass Reduction90-100%5 weeks[3][12]
Table 2: Effective Concentrations of this compound-benzyl for Eichhornia crassipes Control
Application Rate (g a.i./ha)FormulationBiomass Reduction (%)Time After TreatmentReference
14.8SC and EC90-100% (some recovery observed at the lowest rate)5 weeks[3][12]
29.5SC and EC90-100%5 weeks[3][12]
58.9SC and EC90-100%5 weeks[3][12]
15->75% (100% at 42 DAA)42 days[2]
5-72.97%42 days[2]

Experimental Protocols

The ecotoxicological data presented above were generated using standardized laboratory and mesocosm experimental designs. The following sections provide an overview of the typical methodologies employed in these studies, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Aquatic Macrophyte Toxicity Tests (General Workflow)

Aquatic Plant Toxicity Testing Workflow Start Start: Test Design Culture 1. Axenic Culture of Test Species Start->Culture Media 2. Preparation of Test Media (e.g., Hoagland's) Culture->Media Exposure 3. Exposure to this compound-benzyl (Static or Semi-Static) Media->Exposure Conditions 4. Controlled Conditions (Light, Temp, pH) Exposure->Conditions Measurement 5. Endpoint Measurement (e.g., Biomass, Frond Count) Conditions->Measurement Analysis 6. Data Analysis (EC50, NOAEC) Measurement->Analysis End End: Report Results Analysis->End

Figure 2: Generalized workflow for aquatic plant toxicity testing.
Protocol for Myriophyllum spicatum Toxicity Test (based on OECD 238)

  • Test Organism: Myriophyllum spicatum, cultured axenically.

  • Test Type: Sediment-free, static or semi-static renewal.[13]

  • Test Duration: 14 days.[7][9]

  • Test Vessels: Glass test tubes or beakers.

  • Culture Medium: Modified Andrews' Medium or similar.[9]

  • Plant Material: Apical shoots of approximately 2.5 cm in length.[9]

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Replicates: Minimum of three replicates per concentration.

  • Environmental Conditions:

    • Temperature: 23 ± 2 °C.[7]

    • Light Intensity: 6000-9000 lux.[7]

    • Photoperiod: 16:8 hours (light:dark).[7]

    • pH: Maintained between 6 and 9.[7]

  • Endpoints Measured: Total shoot length, fresh weight, and dry weight. Sublethal effects such as chlorosis and necrosis are also recorded.[7]

  • Data Analysis: Determination of ECx values (e.g., EC50) and NOAEC for the measured endpoints.

Protocol for Lemna spp. Growth Inhibition Test (based on OECD 221)
  • Test Organism: Lemna gibba or Lemna minor, from an exponentially growing culture.[12]

  • Test Type: Static, semi-static, or flow-through.[12]

  • Test Duration: 7 days.[12]

  • Test Vessels: Glass beakers or flasks.

  • Culture Medium: Steinberg medium, SIS medium, or AAP 20X medium are commonly used.[14]

  • Plant Material: Colonies consisting of 2-4 fronds are used to initiate the test.

  • Test Concentrations: At least five concentrations in a geometric series, plus a control.[12]

  • Replicates: At least three replicates per treatment.

  • Environmental Conditions:

    • Temperature: 24 ± 2 °C.

    • Light: Continuous illumination with an intensity of 80-120 µE/m²/s.

    • pH: Maintained within a stable range, typically around 7.5.

  • Endpoints Measured: Primary endpoint is the number of fronds. Secondary endpoints include total frond area, dry weight, or fresh weight.[12]

  • Data Analysis: Calculation of the average specific growth rate and yield to determine ECx values and the NOEC.[8]

Protocol for Eichhornia crassipes Mesocosm Study
  • Test System: Outdoor or greenhouse mesocosms (e.g., large tanks or tubs).[15]

  • Test Organism: Healthy, uniform-sized Eichhornia crassipes plants.

  • Experimental Design: Randomized block design with multiple replicates per treatment.[16]

  • Treatments: Various application rates of this compound-benzyl formulations (e.g., suspension concentrate - SC, emulsifiable concentrate - EC) and a non-treated control.[3][12][16]

  • Application: Foliar application using a sprayer to simulate field conditions.[15]

  • Test Duration: Typically 4 to 6 weeks.[2][3]

  • Endpoints Measured: Visual assessment of injury over time and final plant biomass (fresh or dry weight) at the end of the study.[2][3]

  • Data Analysis: Comparison of biomass reduction in treated groups relative to the control group.

Conclusion

This compound-benzyl is a potent herbicide against many invasive aquatic plant species. However, its use necessitates a thorough understanding of its potential effects on non-target aquatic flora. The data indicate a wide range of sensitivity among different aquatic plant species, with some, like Myriophyllum spicatum, being highly susceptible, while others, such as Egeria densa, are more tolerant. The provided experimental protocols, based on international standards, offer a framework for conducting further research to refine our understanding of the ecotoxicological profile of this herbicide. This knowledge is essential for developing effective and environmentally responsible aquatic weed management strategies.

References

Unveiling the Genotoxic and Hepatotoxic Profile of Florpyrauxifen-benzyl in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent pioneering study has brought to light potential genotoxic and hepatotoxic effects of the herbicide Florpyrauxifen-benzyl (FPX) in fish, challenging previous assessments that suggested low aquatic toxicity. This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and a proposed mechanism of action.

Executive Summary

This compound-benzyl is a synthetic auxin herbicide widely used for controlling broadleaf weeds in aquatic environments. While regulatory bodies have generally classified it as practically non-toxic to fish based on acute and chronic toxicity studies, a 2025 study by Nabet et al. on Nile tilapia (Oreochromis niloticus) has provided the first evidence of sublethal genotoxic and hepatotoxic effects.[1][2][3][4] This guide will synthesize the findings of this pivotal study, offering a comprehensive overview of the experimental design, quantitative results, and the potential biochemical pathways involved.

Regulatory Context and Previous Toxicity Assessments

Prior to the recent findings, the consensus from environmental protection agencies was that this compound-benzyl posed a low risk to aquatic fauna. For instance, the U.S. Environmental Protection Agency (EPA) concluded that the herbicide is practically non-toxic to fish, with no observed acute or chronic toxicity at recommended application rates.[5] Studies indicated that while the compound can bioaccumulate temporarily at high concentrations, it is rapidly metabolized and depurated within 1-3 days.[6][7] These assessments, however, did not specifically investigate the endpoints of genotoxicity and hepatotoxicity at a molecular level.

In-Depth Analysis of Genotoxic and Hepatotoxic Effects in Nile Tilapia (Oreochromis niloticus)

The study by Nabet et al. (2025) provides the core data for understanding the genotoxic and hepatotoxic potential of this compound-benzyl in fish. The researchers exposed juvenile Nile tilapia to sublethal concentrations of the herbicide and observed significant alterations in biomarkers related to oxidative stress, DNA damage, and liver function.

Experimental Design and Protocols

The following section details the methodologies employed in the Nabet et al. (2025) study, providing a replicable framework for further research.

Experimental Workflow

G cluster_acclimation Acclimation Phase cluster_exposure Exposure Phase cluster_assays Biochemical & Histopathological Assays acclimation Fish Acclimation (2 weeks) exposure_groups Exposure Groups: - Control (0 ppm) - Low Dose (0.27 ppm FPX) - High Dose (0.54 ppm FPX) acclimation->exposure_groups exposure_duration Exposure Duration: 7 and 15 days blood_sampling Blood Sampling exposure_duration->blood_sampling liver_dissection Liver Dissection exposure_duration->liver_dissection genotoxicity_assays Genotoxicity Assays: - Micronucleus Test - Erythrocytic Nuclear  Abnormalities (ENA) blood_sampling->genotoxicity_assays hepatotoxicity_assays Hepatotoxicity Assays: - Oxidative Stress Biomarkers  (MDA, GSH, SOD, CAT) - Histopathology liver_dissection->hepatotoxicity_assays

Experimental workflow for assessing this compound-benzyl toxicity in fish.
  • Test Organism: Juvenile male Nile tilapia (Oreochromis niloticus) were selected for the study.[6]

  • Acclimation: Fish were acclimated to laboratory conditions for two weeks prior to the experiment.[6]

  • Herbicide Formulation: A commercial formulation of this compound-benzyl (Divixton 2.5% EC) was used.[1]

  • Exposure Concentrations: Fish were exposed to two sublethal concentrations of this compound-benzyl: 0.27 ppm and 0.54 ppm, along with a control group (0 ppm).[3]

  • Exposure Duration: The exposure period was 15 days, with samples taken at 7 and 15 days.[3]

  • Genotoxicity Assessment:

    • Micronucleus (MN) Test: Blood smears were prepared and stained to quantify the frequency of micronuclei in erythrocytes, an indicator of chromosomal damage.[2]

    • Erythrocytic Nuclear Abnormalities (ENA): The frequency of various nuclear abnormalities in red blood cells was assessed as a further measure of genotoxicity.[2]

  • Hepatotoxicity Assessment:

    • Oxidative Stress Biomarkers: The levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), along with reduced glutathione (B108866) (GSH) levels, were measured in liver tissue.[3]

    • Histopathology: Liver tissues were processed for histological examination to identify any pathological changes.[2]

Quantitative Data on Genotoxic and Hepatotoxic Effects

The following tables summarize the key quantitative findings from the Nabet et al. (2025) study.

Table 1: Genotoxicity Biomarkers in Nile Tilapia Exposed to this compound-benzyl

Exposure DurationTreatment Group (ppm)Micronucleus Frequency (%) (Increase vs. Control)Erythrocytic Nuclear Abnormalities (%) (Increase vs. Control)
7 Days 0.27457.1%236.4%
0.5492.86%143.9%
15 Days 0.27412.5%Not Reported
0.5493.8%Not Reported
[Data sourced from Nabet et al. (2025)][3]

Table 2: Hepatotoxicity Biomarkers in Nile Tilapia Exposed to this compound-benzyl

Exposure DurationTreatment Group (ppm)MDA Level (Increase vs. Control)GSH Level (Decrease vs. Control)SOD Activity (Decrease vs. Control)CAT Activity (Decrease vs. Control)
7 Days 0.2765.1%34.6%33.8%31.26%
0.5425.4%~9% (non-significant)14.8%~6.2% (non-significant)
15 Days 0.2772.8%41.2%47.8%46.5%
0.5427.9%15.4%19.8%16.1%
[Data sourced from Nabet et al. (2025)][3]

Proposed Signaling Pathway of this compound-benzyl Toxicity

Based on the biomarker data, a proposed signaling pathway for this compound-benzyl-induced toxicity in fish involves the induction of oxidative stress, leading to cellular damage and genotoxicity.

Proposed Toxicity Pathway

G FPX This compound-benzyl Exposure ROS Increased Reactive Oxygen Species (ROS) FPX->ROS antioxidant_depletion Depletion of Antioxidant Defenses (GSH, SOD, CAT) ROS->antioxidant_depletion lipid_peroxidation Lipid Peroxidation (Increased MDA) ROS->lipid_peroxidation dna_damage DNA Damage ROS->dna_damage liver_damage Hepatocellular Damage (Histopathological Changes) lipid_peroxidation->liver_damage genotoxicity Genotoxicity (Micronuclei, ENA) dna_damage->genotoxicity hepatotoxicity Hepatotoxicity liver_damage->hepatotoxicity

Proposed mechanism of this compound-benzyl induced toxicity in fish.

The data suggests that this compound-benzyl exposure leads to an overproduction of reactive oxygen species (ROS).[1][2] This overwhelms the fish's natural antioxidant defense mechanisms, evidenced by the decrease in GSH, SOD, and CAT levels.[3] The resulting oxidative stress causes damage to cellular components, including lipids (lipid peroxidation, indicated by increased MDA) and DNA.[1][3] The DNA damage manifests as genotoxicity, observed through the formation of micronuclei and other nuclear abnormalities.[2] Concurrently, the oxidative damage to liver cells results in the observed histopathological changes and overall hepatotoxicity.[2]

Conclusion and Future Directions

The findings of Nabet et al. (2025) represent a significant advancement in the understanding of the sublethal effects of this compound-benzyl in aquatic ecosystems. The study highlights the importance of assessing a broader range of toxicological endpoints beyond acute and chronic mortality to fully characterize the environmental risk of pesticides.

Future research should aim to:

  • Validate these findings in other fish species.

  • Investigate the dose-response relationship in greater detail.

  • Explore the potential for transgenerational effects of this compound-benzyl-induced genotoxicity.

  • Elucidate the specific molecular mechanisms underlying the induction of oxidative stress.

This technical guide provides a foundational understanding of the current knowledge on the genotoxic and hepatotoxic effects of this compound-benzyl in fish. It is intended to serve as a valuable resource for the scientific community in designing future studies and for regulatory agencies in re-evaluating the environmental safety of this widely used herbicide.

References

Florpyrauxifen's Binding Affinity for Auxin Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of florpyrauxifen, a synthetic auxin herbicide, for its target auxin receptors. It delves into the quantitative binding data, detailed experimental protocols for affinity determination, and the associated molecular signaling pathways.

Core Findings: High and Selective Affinity for AFB5

This compound operates by mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] Its herbicidal activity is initiated by binding to the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) family of auxin receptors.[2][3] A key characteristic of this compound is its exceptionally high and preferential binding affinity for the AFB5 auxin receptor.[4][5][6][7] This distinguishes it from many other synthetic auxin herbicides, such as 2,4-D, which often show a preference for the TIR1 receptor.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound and other auxinic compounds to various auxin receptors is typically quantified by the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity between a ligand and its receptor.[8] The following table summarizes the KD values for this compound and other key auxins with Arabidopsis TIR1, AFB2, and AFB5 receptors, as determined by surface plasmon resonance (SPR).

Auxin/HerbicideReceptorAverage KD (µM)
This compound TIR1 >50
AFB2 >50
AFB5 0.023
HalauxifenTIR11.1
AFB21.8
AFB50.012
IAA (natural auxin)TIR10.13
AFB20.52
AFB50.49
2,4-DTIR12.9
AFB23.4
AFB52.1
PicloramTIR116
AFB220
AFB57.9
DicambaTIR1>50
AFB2>50
AFB5>50

Table 1. Binding kinetics of this compound and other auxins to Arabidopsis TIR1, AFB5, and AFB2 receptors. Data sourced from Walsh et al., 2021.[2]

The data clearly illustrates that this compound exhibits a significantly stronger binding to AFB5 compared to TIR1 and AFB2, with KD values in the nanomolar range for AFB5, while showing minimal binding to TIR1 and AFB2 at concentrations up to 50 µM.[2] This high affinity for AFB5 is conferred by both faster association and slower dissociation rates.[2]

Experimental Protocols: Measuring Binding Affinity

The primary method for determining the binding kinetics of auxins to their receptors is Surface Plasmon Resonance (SPR).[2][9] SPR is a label-free technique that allows for the real-time measurement of molecular interactions.[10]

Surface Plasmon Resonance (SPR) Assay Protocol

This protocol outlines the key steps for an SPR-based assay to measure the binding of this compound to TIR1/AFB-ASK1 complexes.

1. Protein and Peptide Preparation:

  • Purify the Arabidopsis thaliana TIR1, AFB2, and AFB5 proteins as complexes with ASK1 (Arabidopsis SKP1-like 1).

  • Synthesize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., AtAux/IAA7). The degron peptide is the specific region of the Aux/IAA protein that is recognized by the TIR1/AFB receptor.

2. Sensor Chip Preparation:

  • Use a streptavidin-coated SPR sensor chip.

  • Immobilize the biotinylated AtAux/IAA7 degron peptide onto the surface of the sensor chip. The high affinity of streptavidin for biotin (B1667282) ensures stable immobilization.

3. Binding Assay:

  • Prepare a solution containing a fixed concentration of the purified TIR1/AFB-ASK1 protein complex.

  • Prepare a series of solutions with varying concentrations of the auxin analogue to be tested (e.g., this compound).

  • Inject the mixture of the TIR1/AFB protein and the auxin analogue over the sensor chip surface where the Aux/IAA peptide is immobilized.

  • The binding of the auxin to the receptor protein induces a conformational change that promotes the binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide.

  • This binding event causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response in a sensorgram.

4. Data Analysis:

  • The sensorgram provides real-time data on the association and dissociation of the complex.

  • Perform kinetic analysis of the binding data, for example, using single-cycle kinetics.

  • Fit the data to a suitable binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Molecular Interactions and Workflows

Canonical Auxin Signaling Pathway

The binding of this compound to the TIR1/AFB receptor initiates a signaling cascade that leads to changes in gene expression and ultimately, plant death in susceptible species.[1] The following diagram illustrates this canonical pathway.

AuxinSignaling cluster_nucleus Nucleus This compound This compound SCFTIR1_AFB SCF-TIR1/AFB This compound->SCFTIR1_AFB Binds Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Recruits Ubiquitin Ub ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Ubiquitin->Aux_IAA Ubiquitination SPR_Workflow cluster_preparation Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein_Prep Purify TIR1/AFB-ASK1 Complexes Injection Inject TIR1/AFB + this compound over Sensor Surface Protein_Prep->Injection Peptide_Prep Synthesize Biotinylated Aux/IAA Degron Peptide Chip_Immobilization Immobilize Peptide on Streptavidin Sensor Chip Peptide_Prep->Chip_Immobilization Chip_Immobilization->Injection Binding_Event Formation of [TIR1/AFB-Florpyrauxifen-Aux/IAA] Complex Injection->Binding_Event Detection Detect Change in Refractive Index (Response Units) Binding_Event->Detection Sensorgram Generate Sensorgram (Response vs. Time) Detection->Sensorgram Kinetic_Fitting Fit Data to Kinetic Model Sensorgram->Kinetic_Fitting Determine_Constants Calculate ka, kd, and KD Kinetic_Fitting->Determine_Constants

References

Bioaccumulation Potential of Florpyrauxifen-benzyl in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of the herbicide florpyrauxifen-benzyl in aquatic organisms. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and metabolic pathways to support environmental risk assessment and further research.

Quantitative Bioaccumulation Data

This compound-benzyl has a low potential for bioaccumulation in aquatic organisms. Studies have demonstrated that while the substance can be taken up from the water, it is rapidly metabolized and eliminated. The following table summarizes the key quantitative data from a bioconcentration study conducted on Bluegill Sunfish (Lepomis macrochirus), which is a representative freshwater fish species.

ParameterValueSpeciesTissueSource
Bioconcentration Factor (BCF)326 L/kgLepomis macrochirus (Bluegill Sunfish)Whole Body[1]
Depuration Time1-3 daysFish, Clam, Crayfish, CatfishNot Specified[2]

It is important to note that residue studies in other aquatic organisms, including clam, crayfish, and catfish, have also indicated that this compound-benzyl is rapidly depurated and/or metabolized within 1 to 3 days, further supporting the low bioaccumulation potential.[2]

Experimental Protocols: Bioaccumulation Study in Fish

The primary study assessing the bioaccumulation of this compound-benzyl in fish was a bioconcentration and metabolism study using the Bluegill Sunfish (Lepomis macrochirus). The experimental design was based on the principles of the OECD Guideline for Testing of Chemicals, No. 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."

Objective: To determine the bioconcentration factor (BCF) and to investigate the metabolism of ¹⁴C-labeled this compound-benzyl in Bluegill Sunfish.

Test Organism: Bluegill Sunfish (Lepomis macrochirus) were chosen as a representative freshwater fish species.

Test Substance: ¹⁴C-radiolabeled this compound-benzyl was used to facilitate the tracking and quantification of the substance and its metabolites within the fish tissues and water.

Experimental Phases: The study consisted of two phases:

  • Uptake Phase: Fish were exposed to a constant, sublethal concentration of ¹⁴C-florpyrauxifen-benzyl in a flow-through aquatic system. The exposure duration was sufficient to allow the concentration of the test substance in the fish to reach a steady state with the concentration in the water.

  • Depuration Phase: Following the uptake phase, the fish were transferred to a clean, flowing water system free of the test substance. The rate of elimination of the substance from the fish was monitored over time.

Key Experimental Parameters:

  • Exposure Concentrations: At least two nominal concentrations of this compound-benzyl were used, along with a control group.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen were maintained within a narrow, physiologically appropriate range for the test species throughout the experiment.

  • Sampling: Water and fish tissue samples were collected at regular intervals during both the uptake and depuration phases.

  • Analytical Method: The concentrations of ¹⁴C-florpyrauxifen-benzyl and its metabolites in water and fish tissue were determined using liquid scintillation counting (LSC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).

Data Analysis: The bioconcentration factor (BCF) was calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the mean concentration in the water during the uptake phase. Uptake (k₁) and depuration (k₂) rate constants were determined by fitting the concentration data to a first-order kinetics model.

Visualizations

Experimental Workflow for a Bioaccumulation Study

The following diagram illustrates the typical workflow for a fish bioaccumulation study, such as the one conducted for this compound-benzyl.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis Phase acclimation Acclimation of Test Organisms (e.g., Bluegill Sunfish) system_setup Flow-Through System Setup and Equilibration acclimation->system_setup test_prep Preparation of Test Solutions (¹⁴C-Florpyrauxifen-benzyl) test_prep->system_setup exposure Exposure of Fish to Test Substance system_setup->exposure sampling_uptake Regular Sampling of Fish and Water exposure->sampling_uptake transfer Transfer of Fish to Clean Water sampling_uptake->transfer analysis Quantification of Parent Compound and Metabolites (LSC, HPLC-MS/MS) sampling_uptake->analysis sampling_depuration Regular Sampling of Fish and Water transfer->sampling_depuration sampling_depuration->analysis data_analysis Calculation of BCF, k₁, and k₂ analysis->data_analysis

Bioaccumulation Study Workflow
Metabolic Pathway of this compound-benzyl in Aquatic Organisms

This compound-benzyl undergoes metabolism in aquatic organisms, primarily through hydrolysis and hydroxylation. The major metabolites identified are less toxic than the parent compound.[2]

G cluster_metabolites Major Metabolites parent This compound-benzyl acid XDE-848 Acid parent->acid Hydrolysis benzyl_hydroxy XDE-848 Benzyl Hydroxy parent->benzyl_hydroxy Hydroxylation hydroxy_acid XDE-848 Hydroxy Acid benzyl_hydroxy->hydroxy_acid Hydrolysis

Metabolic Pathway of this compound-benzyl

Conclusion

The available data from comprehensive bioaccumulation studies indicate that this compound-benzyl has a low potential to bioaccumulate in aquatic organisms. The reported bioconcentration factor in fish is well below the threshold for concern, and the substance is subject to rapid metabolism and depuration. The primary metabolites are of lower toxicity than the parent compound. This information is critical for conducting accurate environmental risk assessments and for understanding the environmental fate of this herbicide. Further research could focus on the bioaccumulation potential in a wider range of aquatic invertebrates under various environmental conditions.

References

Environmental Fate and Transport of Florpyrauxifen-Benzyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the environmental behavior, degradation pathways, and mobility of the synthetic auxin herbicide florpyrauxifen-benzyl in terrestrial and aquatic ecosystems.

This compound-benzyl is a systemic herbicide belonging to the arylpicolinate chemical class, utilized for the control of broadleaf weeds in various agricultural and aquatic settings. Its environmental fate and transport are critical determinants of its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of this compound-benzyl's behavior in soil and water, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

The environmental behavior of this compound-benzyl is influenced by its inherent physicochemical properties. It has a low water solubility and a high affinity for soil organic matter, which dictates its partitioning between soil, water, and air.

PropertyValueReference
Water Solubility15 µg/L[1]
Soil Adsorption Coefficient (Koc)32,280 L/kg[2]
Vapor Pressure3.5 x 10⁻⁷ Torr at 25°C[2]
Henry's Law Constant1.3 x 10⁻⁵ atm m³/mol[2]

Environmental Degradation

This compound-benzyl undergoes degradation in the environment through a combination of biotic and abiotic processes, including microbial metabolism, hydrolysis, and photolysis.[3] The rate of degradation is influenced by various environmental factors such as soil type, pH, temperature, and sunlight intensity.

Degradation in Soil

In soil, this compound-benzyl is primarily degraded by microbial activity. The persistence of the parent compound and its metabolites is dependent on soil characteristics and environmental conditions.

Table 2.1: Soil Half-Life (DT₅₀) of this compound-Benzyl

ConditionSoil TypeHalf-Life (days)Reference
AerobicNot specified55.3[2]
AnaerobicNot specified41.5[2]
AerobicEU Dossier Lab Studies8.9 - 348[4]
Flooded Paddy FieldNot specified8 - 10[4]
Field Dissipation StudyNot specified2 - 4[1]
Degradation in Water

In aquatic environments, this compound-benzyl dissipation is driven by photolysis, hydrolysis, and microbial degradation.[3] Photolysis, or degradation by sunlight, is a particularly rapid process in clear, shallow waters.[5]

Table 2.2: Aquatic Half-Life (DT₅₀) of this compound-Benzyl

ConditionCompartmentHalf-Life (days)Reference
AerobicAquatic Environment4 - 6[5]
AnaerobicAquatic Environment2[5]
Photolysis (Sunlight)Surface Water~0.08 (2 hours)[5]
Photolysis (Laboratory, 311 nm)Water~0.0024 (3.4 minutes)[6]
Hydrolysis (pH 7)Water111[2]
Hydrolysis (pH 9, 15°C)Water22.36[7]
Hydrolysis (pH 9, 25°C)Water14.34[7]
Hydrolysis (pH 9, 35°C)Water3.58[7]
Hydrolysis (pH 9, 50°C)Water0.15[7]

Mobility and Transport

The high soil adsorption coefficient (Koc) of this compound-benzyl indicates that it binds tightly to soil particles, resulting in low mobility.[2] This characteristic reduces the potential for leaching into groundwater. However, its metabolites can exhibit higher mobility.

Table 3.1: Mobility of this compound-Benzyl and its Metabolites

CompoundMobility in SoilReference
This compound-benzylImmobile to low[2]
X12300837 (metabolite)Immobile to low[2]
This compound (X11438848, metabolite)Medium to very high[2]
X11966341 (metabolite)Medium to very high[2]

Mode of Action: Synthetic Auxin Signaling Pathway

This compound-benzyl acts as a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing plant death. The active form of the herbicide binds to auxin receptors, initiating a signaling cascade that disrupts normal physiological processes.

G cluster_cell Plant Cell FPB This compound-Benzyl FPB_acid This compound (Active Form) FPB->FPB_acid Metabolism Receptor Auxin Receptor (TIR1/AFB) FPB_acid->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Binds Ubiquitin Ubiquitin Receptor->Ubiquitin Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ubiquitin->Aux_IAA Tags for Degradation Ethylene Ethylene Production (ACC Synthase/Oxidase) Auxin_Genes->Ethylene ABA ABA Production (NCED) Auxin_Genes->ABA Growth Uncontrolled Growth & Phytotoxicity Ethylene->Growth ABA->Growth

Caption: Synthetic auxin herbicide signaling pathway of this compound-benzyl.

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to assess the environmental fate of this compound-benzyl. These are based on established regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and pathway of this compound-benzyl degradation in soil under both aerobic and anaerobic conditions.

G cluster_workflow OECD 307: Soil Transformation Study start Start prep Prepare Soil Samples (sieved, moisture adjusted) start->prep spike Spike Soil with ¹⁴C-Florpyrauxifen-benzyl prep->spike incubate_aerobic Incubate Aerobic Samples (flow-through system, 20°C, dark) spike->incubate_aerobic incubate_anaerobic Incubate Anaerobic Samples (flooded, N₂ atmosphere, 20°C, dark) spike->incubate_anaerobic sampling Collect Samples at Time Intervals incubate_aerobic->sampling incubate_anaerobic->sampling extraction Solvent Extraction of Soil sampling->extraction analysis Analyze Extracts and Traps (LSC, HPLC, LC-MS/MS) extraction->analysis data Determine DT₅₀, Metabolite ID, and Mass Balance analysis->data end End data->end

Caption: Experimental workflow for an OECD 307 soil transformation study.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from relevant agricultural areas. Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance: Treat the soil samples with a known concentration of ¹⁴C-labeled this compound-benzyl.

  • Incubation:

    • Aerobic: Incubate the treated soil in flow-through systems at a constant temperature (e.g., 20°C) in the dark. Pass humidified air over the samples and trap evolved ¹⁴CO₂ and volatile organic compounds.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen). Incubate in the dark at a constant temperature.

  • Sampling: At predetermined time intervals, collect replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent compound and its transformation products using techniques such as Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Evaluation: Determine the dissipation half-life (DT₅₀) of this compound-benzyl and the formation and decline of major metabolites. Establish a mass balance to account for the applied radioactivity.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This study investigates the degradation and partitioning of this compound-benzyl in a system simulating a natural water body with sediment.

G cluster_workflow OECD 308: Aquatic Sediment Study start Start prep Prepare Water-Sediment Systems start->prep acclimate Acclimate Systems in Dark prep->acclimate spike Spike Water Phase with ¹⁴C-Florpyrauxifen-benzyl acclimate->spike incubate Incubate Aerobic/Anaerobic (20°C, dark) spike->incubate sampling Sample Water and Sediment at Time Intervals incubate->sampling separate Separate Water and Sediment Phases sampling->separate extract_sediment Solvent Extraction of Sediment separate->extract_sediment analysis Analyze Water, Extracts, and Traps (LSC, HPLC, LC-MS/MS) separate->analysis Water Phase extract_sediment->analysis Sediment Extract data Determine DT₅₀ in System, Water, and Sediment, Metabolite ID, and Mass Balance analysis->data end End data->end

Caption: Experimental workflow for an OECD 308 aquatic sediment study.

Methodology:

  • System Preparation: Collect intact sediment cores and overlying water from two different locations.

  • Acclimation: Allow the systems to acclimate in the dark at a constant temperature (e.g., 20°C) for a period to establish equilibrium.

  • Application: Apply ¹⁴C-labeled this compound-benzyl to the water phase of the systems.

  • Incubation:

    • Aerobic: Gently bubble air through the water column.

    • Anaerobic: Maintain anaerobic conditions by purging with an inert gas.

  • Sampling: At various time points, sacrifice replicate systems.

  • Phase Separation and Analysis: Separate the water and sediment phases. Analyze the water phase directly. Extract the sediment with solvents. Analyze all fractions for the parent compound and metabolites using LSC, HPLC, and LC-MS/MS.

  • Data Analysis: Calculate the dissipation half-lives (DT₅₀) in the total system, water, and sediment. Identify major transformation products and determine the distribution of radioactivity.

Photodegradation in Water (Quantum Yield Determination)

This experiment quantifies the rate of direct photolysis of this compound-benzyl in water upon exposure to light.

G cluster_workflow Photodegradation Quantum Yield Determination start Start prep_sol Prepare Aqueous Solution of This compound-benzyl start->prep_sol prep_act Prepare Actinometer Solution start->prep_act irradiate Irradiate Samples in Photoreactor (e.g., Rayonet) prep_sol->irradiate prep_act->irradiate sample Collect Samples at Time Intervals irradiate->sample analyze_fpb Analyze this compound-benzyl Concentration (HPLC) sample->analyze_fpb analyze_act Analyze Actinometer Degradation sample->analyze_act calc_rate Calculate First-Order Degradation Rate Constant analyze_fpb->calc_rate calc_qy Calculate Quantum Yield (Φ) analyze_act->calc_qy calc_rate->calc_qy end End calc_qy->end

Caption: Experimental workflow for determining the photodegradation quantum yield.

Methodology:

  • Solution Preparation: Prepare sterile, buffered aqueous solutions of this compound-benzyl. Also, prepare a chemical actinometer solution with a known quantum yield to measure the light intensity.

  • Irradiation: Place the sample and actinometer solutions in a temperature-controlled photoreactor with a light source of a specific wavelength (e.g., 311 nm).[6]

  • Sampling: Collect aliquots from the sample and actinometer solutions at various time points.

  • Analysis: Determine the concentration of this compound-benzyl and the actinometer compound in the collected samples, typically using HPLC.

  • Calculations:

    • Determine the first-order rate constant for the degradation of this compound-benzyl.

    • Calculate the light intensity from the degradation of the actinometer.

    • Use these values to calculate the quantum yield (Φ) of this compound-benzyl.

Conclusion

The environmental fate of this compound-benzyl is characterized by its strong adsorption to soil and sediment, which limits its mobility. Degradation occurs through a combination of microbial, hydrolytic, and photolytic processes, with photolysis being a particularly rapid route of dissipation in aquatic environments. The persistence of this compound-benzyl varies depending on environmental conditions, with half-lives ranging from a few days in paddy fields to several months in certain soil types. While the parent compound has low mobility, some of its degradation products are more mobile and may require further consideration in environmental risk assessments. A thorough understanding of these processes is essential for the responsible management and use of this herbicide.

References

Hydrolysis and photolysis of Florpyrauxifen-benzyl in aquatic environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis and Photolysis of Florpyrauxifen-benzyl in Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-benzyl is a synthetic auxin herbicide used for controlling a variety of aquatic weeds. Understanding its fate and behavior in aquatic environments is critical for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of this compound-benzyl, two of the primary degradation pathways in aquatic systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

Data Presentation

The following tables summarize the quantitative data on the hydrolysis and photolysis of this compound-benzyl in aquatic environments.

Table 1: Hydrolysis of this compound-benzyl

pHTemperature (°C)Half-life (days)Degradation Rate Constant (k, day⁻¹)Reference(s)
425Stable-[1][2]
725111-[1][2]
9152.590.2673[2]
9251.230.5631[2]
9350.441.5714[2]
9500.154.6981[2]

Table 2: Photolysis of this compound-benzyl

Water TypeConditionsHalf-life (days)Quantum YieldReference(s)
pH 4 Buffered SolutionLaboratory Study0.0786-[1]
Natural WaterLaboratory Study0.16-[1]
Surface WaterSunlight Exposure~2 hours (0.083 days)-[3]
FreshwaterLaboratory Study (311 nm)3.4 minutes (0.0024 days)0.02[4]

Degradation Pathways

Hydrolysis Pathway

Under alkaline conditions, this compound-benzyl primarily undergoes ester hydrolysis to form its major metabolite, this compound acid (XDE-848 acid), and benzyl (B1604629) alcohol.[5][6] This process is base-catalyzed and its rate increases with temperature.[2] this compound acid is also phytotoxic.[1]

Hydrolysis_Pathway This compound-benzyl This compound-benzyl This compound Acid (XDE-848 acid) This compound Acid (XDE-848 acid) This compound-benzyl->this compound Acid (XDE-848 acid) Ester Hydrolysis (OH⁻) Benzyl Alcohol Benzyl Alcohol This compound-benzyl->Benzyl Alcohol Ester Hydrolysis (OH⁻)

Hydrolysis degradation pathway of this compound-benzyl.
Photolysis Pathway

In the presence of light, particularly in clear, shallow waters, this compound-benzyl undergoes rapid photolysis.[1] The primary photolytic degradation pathway involves dechlorination, leading to the formation of des-chloro metabolites.[1] One of the major photoproducts identified is dechloro-FPB.[4] Further degradation can also occur.

Photolysis_Pathway This compound-benzyl This compound-benzyl Dechloro-FPB Dechloro-FPB This compound-benzyl->Dechloro-FPB Photodegradation (hν) Other Photoproducts Other Photoproducts Dechloro-FPB->Other Photoproducts Further Degradation

Photolysis degradation pathway of this compound-benzyl.

Experimental Protocols

The following protocols are based on OECD guidelines and information gathered from various studies on this compound-benzyl.

Hydrolysis Study Protocol (based on OECD Guideline 111)

This protocol outlines a tiered approach to determine the rate of hydrolysis of this compound-benzyl as a function of pH.

Hydrolysis_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis prep_solution Prepare sterile aqueous buffer solutions (pH 4, 7, 9) prep_test_substance Prepare this compound-benzyl solution (concentration < 0.01 M or 50% of solubility) prep_solution->prep_test_substance incubate Incubate solutions in the dark at constant temperature (e.g., 25°C) prep_test_substance->incubate sampling Collect samples at appropriate time intervals incubate->sampling analysis Analyze for this compound-benzyl and degradation products using UPLC-QTOF-MS/MS or LC-MS/MS sampling->analysis kinetics Determine degradation kinetics (first-order) analysis->kinetics half_life Calculate half-life (t½) and degradation rate constant (k) kinetics->half_life

Experimental workflow for hydrolysis study.

Materials and Methods:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The test substance, this compound-benzyl, is added to these solutions at a concentration not exceeding 0.01 M or half of its water solubility.[7]

  • Incubation: The test solutions are incubated in the dark in sterile containers at a constant temperature, typically 25°C.[2] A preliminary test can be conducted at 50°C for 5 days to quickly assess stability.[7]

  • Sampling: Aliquots of the test solutions are taken at appropriate time intervals.

  • Analysis: The concentration of this compound-benzyl and its hydrolysis products in the samples is determined using a validated analytical method, such as UPLC-QTOF-MS/MS or LC-MS/MS.[6][8] Sample preparation may involve techniques like the QuEChERS method.[8]

  • Data Analysis: The degradation of this compound-benzyl is assumed to follow first-order kinetics. The rate constant (k) and half-life (t½) are calculated from the decline in concentration over time.[2]

Photolysis Study Protocol (based on OECD Guideline 316)

This protocol describes a method to determine the rate of direct photolysis of this compound-benzyl in water.

Photolysis_Protocol cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Analysis cluster_data Data Analysis prep_solution Prepare sterile aqueous solution of this compound-benzyl (e.g., buffered pure water) dark_control Prepare dark control samples prep_solution->dark_control expose Expose solutions to a light source simulating natural sunlight (e.g., xenon arc lamp) at constant temperature dark_control->expose sampling Collect samples at appropriate time intervals expose->sampling analysis Analyze for this compound-benzyl and photoproducts using UPLC-QTOF-MS/MS or LC-MS/MS sampling->analysis kinetics Determine photodegradation kinetics (pseudo-first-order) analysis->kinetics half_life Calculate half-life (t½) and quantum yield (Φ) kinetics->half_life

Experimental workflow for photolysis study.

Materials and Methods:

  • Test Solutions: A solution of this compound-benzyl is prepared in a sterile aqueous medium, such as buffered pure water. The concentration should not exceed half of its water solubility.[9] Dark control samples are prepared and kept from light to differentiate between photolytic and other degradation processes.[10]

  • Light Source: The test solutions are exposed to a light source that simulates natural sunlight, typically a filtered xenon arc lamp with a spectral range of 290 to 800 nm.[10] The temperature of the samples is maintained at a constant level (e.g., 25°C).[10]

  • Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.[10]

  • Analysis: The concentration of this compound-benzyl and its photoproducts is quantified using a suitable analytical method like UPLC-QTOF-MS/MS or LC-MS/MS.[11][12]

  • Data Analysis: The rate of photolysis is generally assumed to follow pseudo-first-order kinetics.[9] The photolysis rate constant, half-life, and quantum yield are determined.

Conclusion

The degradation of this compound-benzyl in aquatic environments is significantly influenced by both hydrolysis and photolysis. Hydrolysis is a key degradation pathway in alkaline waters, with the rate being highly dependent on pH and temperature. Photolysis is a rapid degradation process in clear, shallow waters exposed to sunlight. Understanding these degradation pathways and their kinetics is essential for predicting the environmental persistence and potential impact of this compound-benzyl. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this herbicide.

References

The Unraveling of a Molecular Mimic: A Technical Guide to the Mode of Action of Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylpicolinates represent a contemporary class of synthetic auxin herbicides, vital in modern agriculture for the selective control of broadleaf weeds.[1] These compounds, including the notable active ingredients halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological disruptions that culminate in plant death.[2][3] Their unique molecular interactions and efficacy at low use rates distinguish them from older synthetic auxin herbicides and provide critical tools for managing herbicide resistance.[4][5] This in-depth technical guide elucidates the core mechanisms of arylpicolinate action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Signaling Pathway: Hijacking the Auxin Response

The primary mode of action of arylpicolinate herbicides is the targeted disruption of auxin-mediated gene expression. This is achieved through their interaction with the TIR1/AFB (Transport Inhibor Response 1/Auxin Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[2]

The key steps in this signaling cascade are as follows:

  • Perception and Co-receptor Complex Formation: Arylpicolinates, like endogenous IAA, bind to a pocket within the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, forming a ternary complex.[2][6]

  • Ubiquitination: The formation of this complex is a signal for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to attach ubiquitin molecules to the Aux/IAA repressor.[2]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.[2]

  • Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to their expression.[7]

This sustained and uncontrolled activation of auxin-responsive genes leads to a plethora of physiological and developmental abnormalities, including epinasty, cell wall loosening, and ultimately, plant death.[8][9]

Arylpicolinate Herbicide Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Arylpicolinate Arylpicolinate Herbicide TIR1_AFB TIR1/AFB Co-receptor Arylpicolinate->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates mRNA mRNA Auxin_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteins->Uncontrolled_Growth Leads to

Core signaling pathway of arylpicolinate herbicides.

Downstream Effects: Ethylene (B1197577) and Abscisic Acid Overproduction

A critical aspect of the herbicidal action of arylpicolinates is the dramatic overproduction of two other key plant hormones: ethylene and abscisic acid (ABA).[10][11]

  • Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS), a key enzyme in the ethylene production pathway.[10] This ethylene surge contributes to classic auxin herbicide symptoms like epinasty (downward bending of leaves).[9]

  • Abscisic Acid (ABA): More recent research has underscored the central role of ABA in the mode of action of synthetic auxins.[11] These herbicides trigger a rapid and significant increase in ABA levels by upregulating 9-cis-epoxycarotenoid dioxygenase (NCED), a rate-limiting enzyme in the ABA biosynthesis pathway.[10][11] This ABA accumulation is strongly correlated with the inhibition of shoot growth and the onset of senescence.[11]

Downstream Hormonal Effects Arylpicolinate Arylpicolinate Herbicide Auxin_Signaling Auxin Signaling (TIR1/AFB Pathway) Arylpicolinate->Auxin_Signaling ACS_Gene ACS Gene Expression Auxin_Signaling->ACS_Gene Upregulates NCED_Gene NCED Gene Expression Auxin_Signaling->NCED_Gene Upregulates Ethylene Ethylene Production ACS_Gene->Ethylene Epinasty Epinasty Ethylene->Epinasty ABA ABA Production NCED_Gene->ABA Growth_Inhibition Growth Inhibition & Senescence ABA->Growth_Inhibition

Induction of ethylene and ABA synthesis by arylpicolinates.

Quantitative Data

Table 1: Binding Affinities of Arylpicolinates to TIR1/AFB Receptors

The selectivity of arylpicolinate herbicides is, in part, determined by their preferential binding to specific members of the TIR1/AFB family of co-receptors. Notably, arylpicolinates exhibit a high affinity for AFB5.[4][5]

CompoundReceptorKd (nM)
Halauxifen AtTIR1>10,000
AtAFB529 ± 5
AtAFB2>10,000
This compound AtTIR1>10,000
AtAFB543 ± 8
AtAFB2>10,000
IAA (Natural Auxin) AtTIR135 ± 3
AtAFB573 ± 10
AtAFB2110 ± 15

Data adapted from in vitro binding assays.[12]

Table 2: Efficacy (GR50) of Halauxifen-Methyl on Various Weed Species

The growth reduction 50 (GR50) is the dose of a herbicide required to reduce plant growth by 50%.

Weed SpeciesGrowth StageGR50 (g ae ha-1)
Conyza canadensis (Horseweed)Rosette0.05[8][10]
Conyza canadensis (Horseweed)20-cm tall0.40[10]
Papaver rhoeas (Corn Poppy)-Effective control reported, specific GR50 not provided[13]
Stellaria media (Common Chickweed)-Effective control reported, specific GR50 not provided[13]
Table 3: Efficacy of this compound-Benzyl on Aquatic Weeds
Weed SpeciesApplication Rate (g a.i./ha)Growth Reduction (%)
Eichhornia crassipes (Water Hyacinth)15100[9][11]
Eichhornia crassipes (Water Hyacinth)25100[9][11]
Eichhornia crassipes (Water Hyacinth)35100[9][11]
Eichhornia crassipes (Water Hyacinth)45100[9][11]
Hydrilla verticillata (Hydrilla)20-48 ppbEffective Control[14]
Myriophyllum spicatum (Eurasian watermilfoil)≤ 8 ppbEffective Control[14]

Experimental Protocols

TIR1/AFB-Aux/IAA Co-receptor Binding Assay (Surface Plasmon Resonance)

This protocol outlines a method to quantify the binding affinity of arylpicolinates to the auxin co-receptor complex using Surface Plasmon Resonance (SPR).[15]

SPR Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Protein_Expression Express and purify TIR1/AFB proteins Injection Inject mixture of TIR1/AFB and arylpicolinate Protein_Expression->Injection Peptide_Synthesis Synthesize biotinylated Aux/IAA degron peptides Immobilization Immobilize biotinylated Aux/IAA peptide on chip Peptide_Synthesis->Immobilization Chip_Preparation Prepare streptavidin-coated SPR sensor chip Chip_Preparation->Immobilization Immobilization->Injection Detection Measure change in resonance units (RU) Injection->Detection Sensorgram Generate sensorgrams Detection->Sensorgram Kinetics Calculate association (ka) and dissociation (kd) rates Sensorgram->Kinetics Kd Determine equilibrium dissociation constant (Kd) Kinetics->Kd

Workflow for SPR-based co-receptor binding assay.

Materials:

  • Purified TIR1/AFB proteins

  • Biotinylated synthetic peptides corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7)

  • Streptavidin-coated SPR sensor chip

  • SPR instrument (e.g., Biacore)

  • Running buffer (e.g., HBS-EP+)

  • Arylpicolinate herbicide solutions of varying concentrations

Procedure:

  • Protein and Peptide Preparation: Express and purify TIR1/AFB proteins using a suitable expression system (e.g., insect cells).[6] Synthesize N-terminally biotinylated peptides of the Aux/IAA degron domain.[15]

  • Chip Preparation and Peptide Immobilization: Equilibrate the streptavidin-coated sensor chip with running buffer. Immobilize the biotinylated Aux/IAA peptide onto the chip surface.

  • Binding Analysis: a. Prepare a series of solutions containing a fixed concentration of TIR1/AFB protein and varying concentrations of the arylpicolinate herbicide. b. Inject the mixtures over the sensor chip surface. c. Monitor the change in resonance units (RU) to measure the association of the TIR1/AFB-herbicide complex to the immobilized Aux/IAA peptide. d. After the association phase, inject running buffer to monitor the dissociation of the complex.

  • Data Analysis: a. Generate sensorgrams from the raw data. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and the dissociation rate constant (kd). c. Calculate the equilibrium dissociation constant (Kd) as kd/ka.

Root Growth Inhibition Assay

This bioassay is a common method to determine the herbicidal efficacy of a compound by measuring its effect on root elongation.[16]

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, Allium cepa)

  • Petri dishes

  • Filter paper or agar-based growth medium

  • Arylpicolinate herbicide stock solution

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Treatment Plates: a. Prepare a series of dilutions of the arylpicolinate herbicide in the growth medium or sterile water. b. For agar-based assays, incorporate the herbicide into the molten agar (B569324) before pouring the plates. For filter paper assays, moisten the filter paper with the herbicide solutions. c. Include a control group with no herbicide.

  • Seed Plating: a. Surface-sterilize the seeds. b. Place a consistent number of seeds on each prepared Petri dish.

  • Incubation: Place the Petri dishes vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of each seedling using image analysis software.

  • Data Analysis: a. Calculate the average root length for each herbicide concentration. b. Express the root growth as a percentage of the control. c. Plot the percentage of root growth inhibition against the herbicide concentration and fit the data to a dose-response curve (e.g., a four-parameter log-logistic model) to determine the GR50 value.

RNA-Seq Analysis of Herbicide-Treated Plants

This protocol provides a workflow for identifying genes and pathways affected by arylpicolinate herbicides using RNA sequencing (RNA-Seq).[17][18]

RNA-Seq Experimental Workflow cluster_experiment Experiment cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis Plant_Growth Grow susceptible plants Herbicide_Treatment Treat with arylpicolinate (and control) Plant_Growth->Herbicide_Treatment Tissue_Harvesting Harvest tissue at different time points Herbicide_Treatment->Tissue_Harvesting RNA_Extraction Extract total RNA Tissue_Harvesting->RNA_Extraction Library_Prep Prepare cDNA libraries RNA_Extraction->Library_Prep Sequencing Sequence libraries (e.g., Illumina) Library_Prep->Sequencing Quality_Control Assess read quality Sequencing->Quality_Control Mapping Map reads to reference genome Quality_Control->Mapping DEG_Analysis Identify differentially expressed genes (DEGs) Mapping->DEG_Analysis Functional_Analysis Perform GO and pathway enrichment analysis DEG_Analysis->Functional_Analysis

General workflow for RNA-Seq analysis of herbicide response.

Materials:

  • Susceptible plant seedlings

  • Arylpicolinate herbicide

  • Liquid nitrogen

  • RNA extraction kit

  • Library preparation kit for RNA-Seq

  • High-throughput sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Plant Treatment and Sample Collection: a. Grow a uniform population of susceptible plants. b. Treat the plants with the arylpicolinate herbicide at a specific concentration and include a mock-treated control group. c. Harvest plant tissue (e.g., shoots or roots) at various time points after treatment (e.g., 1, 3, 6, 24 hours) and immediately flash-freeze in liquid nitrogen.

  • RNA Extraction and Library Preparation: a. Extract total RNA from the frozen tissue using a suitable kit. b. Assess RNA quality and quantity. c. Prepare cDNA libraries from the high-quality RNA samples.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Bioinformatics Analysis: a. Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences. b. Mapping: Align the high-quality reads to a reference genome. c. Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the herbicide-treated samples compared to the control samples. d. Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by the herbicide.

Conclusion

The mode of action of arylpicolinate herbicides is a well-defined process centered on the overstimulation of the auxin signaling pathway. Their high affinity for the AFB5 co-receptor provides a degree of selectivity and contributes to their efficacy at low doses. The subsequent induction of ethylene and, crucially, ABA biosynthesis, drives the physiological responses that lead to plant death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this important class of herbicides, develop new analogs with improved properties, and devise strategies to mitigate the evolution of resistance.

References

The Molecular Hijacking of Plant Growth: Florpyrauxifen-Benzyl's Impact on Hormone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Florpyrauxifen-benzyl, a novel synthetic auxin herbicide, represents a significant advancement in weed management due to its distinct molecular interactions within the plant hormone signaling cascade. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its profound impact on auxin signaling pathways. By acting as a "molecular glue," this compound-benzyl effectively hijacks the plant's natural growth regulation, leading to a cascade of physiological events culminating in targeted plant death. This document details the core interactions, presents quantitative data from various studies, outlines key experimental protocols for its investigation, and provides visual representations of the critical signaling pathways and experimental workflows.

Introduction: A New Generation of Synthetic Auxins

This compound-benzyl is a member of the arylpicolinate chemical class of herbicides, designed to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] Its efficacy stems from its ability to disrupt normal hormonal balance, primarily by targeting the auxin signaling pathway.[4] Unlike many traditional auxin herbicides, this compound-benzyl exhibits a unique binding affinity for specific auxin receptors, contributing to its effectiveness against a range of broadleaf and grass weeds, including those resistant to other herbicide classes.[5][6][7] This guide delves into the molecular intricacies of this process, providing researchers and drug development professionals with a detailed understanding of its mode of action.

Mechanism of Action: The "Molecular Glue" Hypothesis

The primary mode of action for this compound-benzyl is the overstimulation of the auxin signaling pathway. This is achieved through its role as a "molecular glue" that stabilizes the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressor proteins.[5]

In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORS (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When this compound-benzyl is introduced, it binds to the TIR1/AFB receptor, a component of the SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex.[5][8] This binding event creates a stabilized surface that enhances the recruitment of Aux/IAA proteins to the SCFTIR1/AFB complex. This leads to the polyubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[5]

The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of a multitude of downstream genes. This uncontrolled gene expression leads to a surge in the biosynthesis of other plant hormones, notably ethylene (B1197577) and abscisic acid (ABA), which in turn triggers a cascade of phytotoxic effects, including epinasty, senescence, and ultimately, cell death.[6][9][10]

Receptor Specificity

A key feature of this compound-benzyl is its differential binding affinity for various members of the TIR1/AFB family of auxin receptors. Research has demonstrated that this compound-benzyl exhibits a significantly higher affinity for the AFB5 receptor compared to other receptors like TIR1.[5][11] This specificity may contribute to its unique herbicidal activity and selectivity profile. Studies have also implicated the involvement of the AFB4 receptor in the response to this compound-benzyl.[12]

Quantitative Data on this compound-Benzyl's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound-benzyl on weed growth and key physiological markers.

Table 1: Growth Inhibition (GR50) of this compound-Benzyl on Various Weed Species

Weed SpeciesBiotypeGR50 (g a.i. ha-1)Reference
Echinochloa crus-galliSusceptible (S)2.97[13]
Echinochloa crus-galliResistant (R)35.30[13]
Echinochloa crus-galli-4.14[9]
Eclipta prostrata (yerbadetajo)-0.38[9]
Various weed species-< 6[10]

Table 2: Impact of this compound-Benzyl on Plant Hormone Precursors and Levels

Plant SpeciesTreatmentTime (hours)AnalyteChange from ControlReference
Eclipta prostrataThis compound-benzyl241-aminocyclopropane-1-carboxylic acid (ACC)Significantly higher than barnyardgrass at any time[9]
Eclipta prostrataThis compound-benzyl24Abscisic Acid (ABA)Significantly higher than barnyardgrass at any time[9]
Echinochloa crus-galliThis compound-benzyl121-aminocyclopropane-1-carboxylic acid (ACC)Highest production, decreased at 24h[9]
Echinochloa crus-galliThis compound-benzyl12Abscisic Acid (ABA)Highest production, decreased at 24h[9]
Echinochloa crus-galliThis compound-benzyl-Abscisic Acid (ABA)Production increased with time[10]

Table 3: Effect of this compound-Benzyl on Gene Expression

Plant SpeciesBiotypeTreatmentGene CategoryObservationReference
Echinochloa crus-galliSusceptible (S)This compound-benzylAuxin-responsive (GH3, IAA, SAUR)Higher fold change in gene expression compared to R biotype[13]
Echinochloa crus-galli-This compound-benzylEthylene & ABA synthesis5 genes induced[9]
Eclipta prostrata-This compound-benzylEthylene & ABA synthesis11 genes induced[9]
Rice (Oryza sativa)-This compound-benzyl (30 & 60 g ai ha-1)OsWAKL21.2 (esterase)Downregulation[5][14]
Rice (Oryza sativa)-This compound-benzyl (30 & 60 g ai ha-1)CYP71A21 (monooxygenase)No effect detected[5][14]
Rice (Oryza sativa)-This compound-benzyl (30 & 60 g ai ha-1)OsGSTL (transferase)No effect detected[5][14]

Experimental Protocols

This section outlines typical methodologies used to investigate the effects of this compound-benzyl.

Whole-Plant Dose-Response Bioassay
  • Objective: To determine the concentration of this compound-benzyl required to inhibit plant growth by 50% (GR50).

  • Plant Material: Seeds of the target weed species are germinated and grown in pots containing a suitable soil mix under controlled greenhouse or growth chamber conditions (e.g., 28/25 °C day/night temperature, 16-hour photoperiod).[5]

  • Herbicide Application: Plants are treated at a specific growth stage (e.g., 3-4 leaf stage). This compound-benzyl is applied at a range of doses (e.g., 0, 7.5, 15, 30, 60, 120 g a.i. ha-1) using a cabinet sprayer calibrated to deliver a specific volume.[15]

  • Data Collection: Plant injury is visually assessed at various time points after treatment (e.g., 3, 7, 14, 21, and 28 days) on a scale of 0% (no injury) to 100% (plant death).[5] Above-ground biomass is harvested at the end of the experiment, dried, and weighed.

  • Data Analysis: The GR50 values are calculated by fitting a non-linear regression model (e.g., a log-logistic model) to the biomass data.

Quantification of Plant Hormones by LC-MS/MS
  • Objective: To measure the levels of IAA, ABA, and the ethylene precursor ACC in plant tissues following this compound-benzyl treatment.

  • Sample Preparation: Plant tissue (e.g., leaves or shoots) is harvested at different time points after herbicide application, immediately frozen in liquid nitrogen, and stored at -80°C.[16] The frozen tissue is then ground to a fine powder.

  • Extraction: Hormones are extracted from the powdered tissue using an appropriate solvent (e.g., an isopropanol-based or methanol-based buffer).[17] Stable isotope-labeled internal standards for each hormone are added to the extraction solvent for accurate quantification.

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Analysis: The purified samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[17][18] The hormones are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To quantify the expression levels of target genes involved in auxin signaling, ethylene biosynthesis, and ABA biosynthesis.

  • RNA Extraction: Total RNA is extracted from plant tissues harvested at various time points after this compound-benzyl treatment using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR is performed using a real-time PCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. The expression of target genes is normalized to the expression of one or more stably expressed reference genes (housekeeping genes).[19]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method.[19]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Florpyrauxifen_Benzyl_Signaling_Pathway cluster_nucleus Plant Cell Nucleus FPB This compound-benzyl TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) FPB->TIR1_AFB binds & stabilizes Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Proteasome 26S Proteasome TIR1_AFB->Proteasome polyubiquitination ARF_inactive Inactive ARF Aux_IAA->ARF_inactive represses Proteasome->Aux_IAA degradation ARF_active Active ARF ARF_inactive->ARF_active activation Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes activates transcription Ethylene_ABA Ethylene & ABA Biosynthesis Auxin_Genes->Ethylene_ABA upregulates Phytotoxicity Phytotoxicity Ethylene_ABA->Phytotoxicity leads to

This compound-benzyl's mechanism of action in the plant cell nucleus.

Experimental_Workflow_Hormone_Analysis start Plant Treatment with This compound-benzyl harvest Tissue Harvesting at Time Points (0, 6, 12, 24h) start->harvest freeze Flash Freezing in Liquid N₂ & Storage at -80°C harvest->freeze extract Hormone Extraction with Internal Standards freeze->extract purify Solid-Phase Extraction (SPE) Purification extract->purify analyze LC-MS/MS Analysis purify->analyze quantify Data Processing & Hormone Quantification analyze->quantify end Results: Hormone Level Changes quantify->end

A typical experimental workflow for quantifying plant hormone levels.

Conclusion

This compound-benzyl represents a sophisticated example of targeted herbicide design, leveraging a deep understanding of plant hormone biology. Its efficacy is rooted in its specific interaction with the auxin signaling pathway, acting as a molecular glue to promote the degradation of repressor proteins and trigger a lethal cascade of hormonal imbalances. The quantitative data and experimental protocols outlined in this guide provide a framework for further research into its precise mechanisms and for the development of future, even more targeted, crop protection solutions. The continued study of such compounds is crucial for advancing our knowledge of plant signaling and for addressing the ongoing challenges of weed management in a sustainable manner.

References

Preliminary Toxicological Assessment of Florpyrauxifen: A Technical Review of Carcinogenicity and Mutagenicity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preliminary carcinogenicity and mutagenicity data for the herbicide active ingredient, florpyrauxifen-benzyl. The document summarizes key findings from a range of toxicological studies, details the experimental protocols employed, and presents metabolic pathways. All quantitative data from pivotal studies are presented in tabular format for clarity and comparative analysis. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound-benzyl, a synthetic auxin herbicide, has undergone a battery of toxicological evaluations to determine its potential for carcinogenicity and mutagenicity. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have assessed these data. The consensus from these preliminary studies is that this compound-benzyl is not likely to be carcinogenic to humans and is unlikely to be genotoxic .[1][2][3][4][5][6][7] Chronic administration in rodent bioassays did not result in a compound-related increase in tumor incidence.[6][8] Furthermore, a comprehensive set of in vitro and in vivo mutagenicity studies have all returned negative results.[1][6][8][9][10]

Carcinogenicity Assessment

Long-term carcinogenicity studies are fundamental in assessing the cancer-causing potential of a chemical upon prolonged exposure. For this compound-benzyl, these studies were conducted in two rodent species.

The overall weight of evidence from chronic toxicity and carcinogenicity studies indicates a lack of carcinogenic potential for this compound-benzyl in mammals.[8][11][12] Both the U.S. EPA and the Food Safety Commission of Japan (FSCJ) have concluded that this compound-benzyl is not likely to be carcinogenic.[2][3][5][7][11][12] While the EFSA peer review noted mammary gland tumors in male rats in a 2-year study, this finding did not lead to a classification of carcinogenicity.[1]

The following table summarizes the key quantitative outcomes from long-term rodent bioassays. The No-Observed-Adverse-Effect-Level (NOAEL) represents the highest dose at which no statistically or biologically significant adverse effects were found.

Study TypeSpecies (Strain)DurationKey FindingsNOAELReference
Combined Chronic Toxicity / CarcinogenicityRat2 yearsNo compound-related increase in tumor incidence.50 mg/kg bw/day[1]
CarcinogenicityMouse18 monthsNo compound-related increase in tumor incidence.803 mg/kg bw/day (Highest Dose Tested)[11][12]

The methodologies for carcinogenicity studies are standardized to ensure regulatory acceptance and data reliability.

  • Test System: Typically involves two species, commonly Sprague-Dawley rats and CD-1 mice. Both male and female animals are used.

  • Administration Route: Test substance is administered in the diet, which is the most relevant route for potential human exposure to pesticide residues.

  • Dose Selection: A minimum of three dose levels (low, mid, high) and a concurrent control group are used. The highest dose is intended to be a maximum tolerated dose (MTD), which produces minimal toxicity (e.g., a slight decrease in body weight gain) without significantly altering the lifespan.

  • Duration: The exposure period is long-term, typically 24 months for rats and 18 months for mice, to cover the majority of the animal's lifespan.

  • Endpoints Evaluated:

    • Clinical observations and mortality checks are performed daily.

    • Body weight and food consumption are recorded weekly for the first several months and then bi-weekly.

    • At the end of the study, all animals undergo a complete necropsy.

    • Histopathological examinations are performed on all tissues and organs from the control and high-dose groups. Any lesions observed in lower-dose groups are also examined.

    • Tumor incidence, latency, and multiplicity are statistically analyzed.

Mutagenicity Assessment

A standard battery of genotoxicity tests is required to assess a substance's potential to cause DNA or chromosomal damage. This compound-benzyl has been evaluated in a comprehensive set of in vitro and in vivo assays.

The results from the full battery of mutagenicity studies for this compound-benzyl were negative.[1][6][8][9][10] This lack of genotoxic potential is consistent across bacterial and mammalian systems, both with and without metabolic activation, and in live animal studies.[1][13]

Assay TypeTest SystemMetabolic ActivationResultReference
In Vitro Studies
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium & Escherichia coliWith and Without S9Negative[1][13]
Mammalian Cell Gene MutationNot specified in resultsWith and Without S9Negative[1][13]
Chromosomal AberrationNot specified in resultsWith and Without S9Negative[1][13]
In Vivo Study
Mammalian Erythrocyte Micronucleus TestMouse bone marrowN/ANegative[1][13]
  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino-acid-deficient medium.

    • Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (rat liver S9 fraction). The number of revertant colonies is counted and compared to a solvent control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473):

    • Principle: This assay identifies agents that cause structural chromosome damage in cultured mammalian cells.

    • Methodology: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are exposed to the test substance. Following exposure and a recovery period, cells are treated with a metaphase-arresting agent (e.g., colcemid). Chromosomes are then harvested, stained, and microscopically analyzed for structural aberrations like breaks, gaps, and exchanges.

  • In Vivo Erythrocyte Micronucleus Test (OECD 474):

    • Principle: This test detects damage to chromosomes or the mitotic spindle in vivo. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have lost their main nucleus. They are formed from chromosome fragments or whole chromosomes that lag during cell division.

    • Methodology: Rodents (typically mice) are treated with the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow is collected at specific time points after the final dose. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis and compared to that of a control group.

Visualizations: Workflows and Pathways

The following diagram illustrates the logical flow of a standard battery of tests for assessing the mutagenic potential of a new chemical substance.

G cluster_0 In Vitro Testing Battery cluster_1 In Vivo Follow-up Ames Bacterial Reverse Mutation Assay (Ames) ChromAberration Mammalian Chromosomal Aberration Test Decision Any Positive In Vitro? Ames->Decision GeneMutation Mammalian Cell Gene Mutation Assay ChromAberration->Decision GeneMutation->Decision Micronucleus In Vivo Mammalian Micronucleus Test Result Genotoxicity Profile Micronucleus->Result Start New Chemical Substance Start->Ames Start->ChromAberration Start->GeneMutation Decision->Micronucleus Yes Decision->Result No

Caption: Standard workflow for genotoxicity assessment.

This compound-benzyl is readily metabolized in mammals. The primary metabolic step involves the cleavage of the benzyl (B1604629) ester to form the biologically active acid metabolite, this compound.

G FPB This compound-benzyl (Parent Compound) MetaboliteA This compound (X11438848 - Acid Metabolite) FPB->MetaboliteA Ester Hydrolysis (Primary Pathway) Excretion Excretion (Primarily via Feces) MetaboliteA->Excretion

Caption: Primary metabolic pathway of this compound-benzyl in mammals.

Conclusion

Based on the available preliminary data from a comprehensive set of regulatory-standard studies, this compound-benzyl does not demonstrate carcinogenic or mutagenic potential in mammals. Chronic exposure in rodent models did not lead to an increase in tumors, and a full battery of in vitro and in vivo genotoxicity assays yielded negative results. These findings from independent regulatory agencies support a low toxicological concern for these specific endpoints under current assessment guidelines.

References

The Soil Fate of Florpyrauxifen-benzyl: A Technical Guide to Half-Life and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – In the intricate landscape of crop protection, a thorough understanding of the environmental fate of herbicides is paramount for sustainable agricultural practices and regulatory compliance. This technical guide provides an in-depth analysis of the soil half-life and mobility of florpyrauxifen-benzyl, a synthetic auxin herbicide, and its principal degradates. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key environmental processes.

Executive Summary

This compound-benzyl exhibits moderate persistence in the soil environment, with its degradation and mobility being influenced by aerobic and anaerobic conditions. The parent compound demonstrates low mobility due to strong adsorption to soil particles. Its degradation in soil leads to the formation of several metabolites, most notably XDE-848 acid, XDE-848 benzyl (B1604629) hydroxy, and XDE-848 hydroxy acid. These degradates generally exhibit greater mobility and persistence than the parent compound, a critical consideration for environmental risk assessment. This guide synthesizes available data on the dissipation and transport of these compounds in soil, providing a framework for predicting their environmental behavior.

Soil Half-Life Data

The persistence of a pesticide in soil is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The half-life of this compound-benzyl and its degradates is subject to variability based on soil properties and microbial activity.

Table 1: Soil Half-Life of this compound-benzyl

ConditionHalf-Life (DT50) in DaysReference(s)
Aerobic8.9 - 67.2[1]
Aerobic (mean)55.3[2]
Anaerobic14.8 - 46.2[3]
Anaerobic (flooded)12 - 31[3]

Table 2: Soil Half-Life of this compound-benzyl Degradates

DegradateConditionHalf-Life (DT50) in DaysReference(s)
XDE-848 acidAerobic (aquatic)6.3 - 18[2][3]
XDE-848 acidAerobic (flooded soil)14[3]
XDE-848 benzyl hydroxyAerobic (aquatic)6 - 14[2][3]
XDE-848 benzyl hydroxyAerobic (flooded soil)87[3]
XDE-848 hydroxy acidAerobic (aquatic)53 - 121[2][3]
XDE-848 hydroxy acidAerobic (flooded soil)127 - 729[3]

Soil Mobility Data

The mobility of a chemical in soil is primarily governed by its adsorption to soil organic carbon and clay particles. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility.

Table 3: Soil Adsorption Coefficient (Koc) of this compound-benzyl and its Degradates

CompoundMean Koc (L/kg)Mobility ClassificationReference(s)
This compound-benzyl32,280Low to Immobile[4][5]
XDE-848 acid71.8Mobile[5]
XDE-848 hydroxy acid106.3 (mean Kd = 1.91 L/kg)Mobile[5]
XDE-848 benzyl hydroxyNot specified (mean Kd = 118.1 L/kg)Moderately Mobile to Low[5]

Degradation Pathway

The transformation of this compound-benzyl in the soil is a multi-step process initiated by microbial action. The primary degradation pathway involves the cleavage of the benzyl ester group, followed by hydroxylation.

G Florpyrauxifen_benzyl This compound-benzyl XDE_848_acid XDE-848 acid Florpyrauxifen_benzyl->XDE_848_acid  De-esterification XDE_848_benzyl_hydroxy XDE-848 benzyl hydroxy Florpyrauxifen_benzyl->XDE_848_benzyl_hydroxy  Hydroxylation XDE_848_hydroxy_acid XDE-848 hydroxy acid XDE_848_acid->XDE_848_hydroxy_acid  Hydroxylation XDE_848_benzyl_hydroxy->XDE_848_hydroxy_acid  De-esterification Further_Degradation Further Degradation (Mineralization) XDE_848_hydroxy_acid->Further_Degradation

Degradation pathway of this compound-benzyl in soil.

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines to ensure reproducibility and comparability.

Soil Half-Life Determination (Aerobic and Anaerobic Metabolism)

The determination of the soil half-life of this compound-benzyl and its degradates is typically performed according to the OECD Guideline 307: "Aerobic and Anaerobic Transformation in Soil."

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection and Characterization Soil_Treatment Soil Treatment with Test Substance Soil_Collection->Soil_Treatment Radiolabeling Radiolabeled (¹⁴C) Test Substance Preparation Radiolabeling->Soil_Treatment Aerobic Aerobic Incubation (Controlled Temperature and Moisture, Continuous Airflow) Soil_Treatment->Aerobic Anaerobic Anaerobic Incubation (Flooded, Nitrogen Atmosphere) Soil_Treatment->Anaerobic Sampling Periodic Soil Sampling Aerobic->Sampling Volatiles Trapping and Analysis of Volatiles (¹⁴CO₂) Aerobic->Volatiles Anaerobic->Sampling Anaerobic->Volatiles Extraction Solvent Extraction of Residues Sampling->Extraction Quantification Quantification by LC-MS/MS Extraction->Quantification Data_Analysis Data Analysis and DT50 Calculation Quantification->Data_Analysis Volatiles->Data_Analysis

Workflow for OECD 307 soil metabolism studies.

The protocol involves treating soil samples with the test substance, typically radiolabeled for ease of tracking, and incubating them under controlled aerobic or anaerobic conditions. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The rate of degradation is then used to calculate the half-life.

Soil Mobility Determination (Adsorption-Desorption)

The mobility of this compound-benzyl and its degradates in soil is assessed using the OECD Guideline 106: "Adsorption - Desorption Using a Batch Equilibrium Method."

G cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase (Optional) cluster_calc Calculation Soil_Selection Selection of Multiple Soil Types Equilibration Equilibration of Soil and Solution (Shaking) Soil_Selection->Equilibration Solution_Prep Preparation of Test Substance Solution Solution_Prep->Equilibration Separation_A Centrifugation and Separation of Phases Equilibration->Separation_A Analysis_A Analysis of Aqueous Phase Concentration Separation_A->Analysis_A Resuspension Resuspension of Soil in Fresh Solution Separation_A->Resuspension Calculation Calculation of Kd and Koc Values Analysis_A->Calculation Equilibration_D Equilibration for Desorption Resuspension->Equilibration_D Separation_D Centrifugation and Separation Equilibration_D->Separation_D Analysis_D Analysis of Aqueous Phase Concentration Separation_D->Analysis_D Analysis_D->Calculation

Workflow for OECD 106 adsorption-desorption studies.

This method involves equilibrating a solution of the test substance with a soil sample. After a set period, the soil and solution are separated, and the concentration of the substance in the liquid phase is measured. The amount adsorbed to the soil is calculated by difference. This allows for the determination of the soil-water distribution coefficient (Kd), which is then normalized to the soil's organic carbon content to yield the Koc value.

Conclusion

The data compiled in this technical guide underscore the importance of considering both the parent compound and its degradates when evaluating the environmental fate of this compound-benzyl. While the parent molecule exhibits low mobility, its transformation into more mobile and persistent degradates necessitates a comprehensive risk assessment. The provided experimental protocols offer a standardized framework for generating the critical data required for such evaluations. This guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the complex interactions of this compound-benzyl within the soil environment.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Florpyrauxifen in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of florpyrauxifen and its benzyl (B1604629) ester form in various water matrices. The methodologies outlined are based on established analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS).

Introduction

This compound-benzyl is a systemic herbicide used to control weeds in rice cultivation and aquatic environments.[1][2] Due to its potential to enter aquatic ecosystems, robust and sensitive analytical methods are crucial for environmental monitoring and risk assessment.[3] This document details two primary methods for the detection of this compound-benzyl in water: a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method and a more sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document, providing a basis for method selection and comparison.

Table 1: HPLC-DAD Method Performance

ParameterValueReference
Limit of Quantification (LOQ)4.00 µg L⁻¹[1]
Linearity Range4.00 - 150 µg L⁻¹[1]
Recovery95.84 - 105.4%[1]
Relative Standard Deviation (RSD)< 1.5%[1]

Table 2: HPLC-MS/MS Method Performance

AnalyteLimit of Quantification (LOQ)Reference
This compound-benzyl0.0025 µg/L[4]
This compound (acid form)0.05 µg/L[4]

Experimental Protocols

Method 1: HPLC-DAD with Liquid-Liquid Extraction and Low-Temperature Purification (LLE-LTP)

This method is suitable for the determination of this compound-benzyl in water samples at the microgram per liter level.[1]

3.1.1. Sample Preparation: LLE-LTP

  • Extraction:

    • Take a 10 mL water sample in a suitable centrifuge tube.

    • Add 5 mL of acetonitrile (B52724).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile phase).

  • Low-Temperature Purification:

    • Transfer the acetonitrile extract to a freezer and hold at -20°C for at least 12 hours.

    • The frozen water phase will separate from the liquid organic phase.

    • Decant the liquid acetonitrile phase for analysis.

3.1.2. Instrumental Analysis: HPLC-DAD

  • HPLC System: A standard HPLC system with a Diode Array Detector.

  • Column: A C18 column (e.g., Kinetex C18, 150 mm x 4.60 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with methanol (B129727) and water (78:22 v/v).[5]

  • Flow Rate: 0.3 mL min⁻¹.[5]

  • Column Temperature: 25 °C.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm.[5]

Method 2: HPLC-MS/MS for Ultra-Trace Analysis

This method offers higher sensitivity and selectivity, making it suitable for detecting this compound and its primary metabolite, this compound acid, at nanogram per liter levels in surface and groundwater.[4]

3.2.1. Sample Preparation

  • Direct Injection (for cleaner water samples):

    • Filter the water sample through a 0.2 µm syringe filter.[6]

    • Transfer an aliquot to an autosampler vial.

    • Acidify the sample with formic acid (e.g., add 5 µL of formic acid to a 5 mL sample).[7]

  • Solid-Phase Extraction (SPE) for complex matrices (if required):

    • Condition a graphitized carbon-based SPE cartridge with methanol followed by deionized water.[8]

    • Load 1 L of the filtered water sample onto the cartridge at a flow rate of 20 mL/min.[8]

    • Elute the analytes with methanol followed by a mixture of methylene (B1212753) chloride and methanol.[8]

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

3.2.2. Instrumental Analysis: HPLC-MS/MS

  • HPLC System: A high-performance liquid chromatograph (e.g., Agilent 1290).[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex 6500 QTRAP).[7]

  • Column: A PFP (pentafluorophenyl) column (e.g., Kinetex PFP, 100 x 2.10 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][9]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[7][9]

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound-benzyl and this compound.

Diagrams

experimental_workflow_LLE_LTP cluster_sample_prep Sample Preparation (LLE-LTP) cluster_analysis Analysis sample 10 mL Water Sample add_acetonitrile Add 5 mL Acetonitrile sample->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant freeze Freeze (-20°C, 12h) collect_supernatant->freeze decant Decant Acetonitrile Phase freeze->decant hplc_dad HPLC-DAD Analysis decant->hplc_dad

Caption: LLE-LTP workflow for HPLC-DAD analysis.

experimental_workflow_HPLC_MSMS cluster_sample_prep Sample Preparation cluster_analysis Analysis water_sample Water Sample filtration Filter (0.2 µm) water_sample->filtration acidification Acidify (Formic Acid) filtration->acidification spe_conditioning SPE Cartridge Conditioning filtration->spe_conditioning direct_injection Direct Injection acidification->direct_injection hplc_msms HPLC-MS/MS Analysis direct_injection->hplc_msms spe_loading Load Sample (1 L) spe_conditioning->spe_loading spe_elution Elute Analytes spe_loading->spe_elution spe_reconstitution Evaporate & Reconstitute spe_elution->spe_reconstitution spe_reconstitution->hplc_msms

Caption: HPLC-MS/MS sample preparation workflow.

References

Application Note: High-Throughput Analysis of Florpyrauxifen-Benzyl and its Metabolites in Diverse Crop Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated HPLC-MS/MS method for the sensitive and selective determination of florpyrauxifen-benzyl and its primary metabolites, this compound acid (X11438848) and this compound-hydroxy acid (X11966341), in a variety of crop matrices. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, ensuring high recovery and efficiency. The method has been validated across a range of representative crops, including cereals (rice, wheat), leafy vegetables (spinach), and fruits, demonstrating excellent performance in terms of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. This application note is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and agrochemical development.

Introduction

This compound-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1] It is effective for the post-emergence control of a wide spectrum of broadleaf weeds, grasses, and sedges in various crops, most notably rice.[2] As a pro-herbicide, this compound-benzyl is rapidly converted into its biologically active acid form, this compound acid, within the target plant.[3] Further metabolism can lead to the formation of other metabolites, such as this compound-hydroxy acid. Given its increasing global use, robust and sensitive analytical methods are imperative for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulatory limits.

This application note provides a comprehensive protocol for the simultaneous quantification of this compound-benzyl and its key metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for high-throughput analysis and has been validated in accordance with internationally recognized guidelines.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a general guideline and may require minor modifications based on the specific crop matrix.

1.1. Reagents and Materials

1.2. Extraction Procedure

  • Weigh 10 g of a homogenized crop sample into a 50 mL centrifuge tube. For dry samples like wheat flour, use 5 g of the sample and add 10 mL of HPLC-grade water, allowing it to rehydrate for 30 minutes.[4]

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • For highly pigmented samples like spinach, the addition of graphitized carbon black (GCB) may be necessary. However, care must be taken as GCB can lead to the loss of planar pesticides.[5]

  • Vortex the tube for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. Instrumentation

  • An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts at 10-20% B, increasing to 95% B over 8-10 minutes, holding for 2-3 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

2.3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The first transition for each compound is typically used for quantification and the second for confirmation.[6]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound-benzyl439.091.0441.0 -> 91.0
This compound acid (X11438848)349.0268.0253.0
This compound-hydroxy acid (X11966341)335.0254.0337.0 -> 256.0

Note: The precursor ion for the confirmatory transition of this compound-benzyl and this compound-hydroxy acid accounts for the isotopic pattern.

Data Presentation

The following tables summarize the quantitative data obtained from the method validation studies in various crop matrices.

Table 1: Method Performance in Rice
AnalyteLinearity (R²)LOQ (µg/kg)Recovery (%) at 10 µg/kgRSDr (%)
This compound-benzyl>0.991.092.55.8
This compound acid>0.992.088.76.2
This compound-hydroxy acid>0.992.085.47.1

Data compiled from representative studies.[7]

Table 2: Method Performance in Wheat
AnalyteLinearity (R²)LOQ (µg/kg)Recovery (%) at 10 µg/kgRSDr (%)
This compound-benzyl>0.995.089.38.5
This compound acid>0.995.085.19.1
This compound-hydroxy acid>0.995.082.69.8

Data extrapolated from multi-residue methods in cereals.[4][8]

Table 3: Method Performance in Spinach
AnalyteLinearity (R²)LOQ (µg/kg)Recovery (%) at 10 µg/kgRSDr (%)
This compound-benzyl>0.991.095.24.5
This compound acid>0.992.091.85.3
This compound-hydroxy acid>0.992.088.96.8

Data based on typical performance of QuEChERS methods for pesticides in spinach.[5]

Table 4: Method Performance in Fruits (e.g., Citrus)
AnalyteLinearity (R²)LOQ (µg/kg)Recovery (%) at 10 µg/kgRSDr (%)
This compound-benzyl>0.991.096.84.1
This compound acid>0.992.093.55.0
This compound-hydroxy acid>0.992.090.16.2

General performance data for QuEChERS in fruits.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Homogenized Crop Sample (10g) extraction Add 10mL ACN (1% HCOOH) Shake 1 min sample->extraction salts Add QuEChERS Salts Shake 1 min extraction->salts centrifuge1 Centrifuge (>=4000 rpm, 5 min) salts->centrifuge1 dSPE d-SPE Cleanup (MgSO4, PSA, C18) centrifuge1->dSPE Supernatant centrifuge2 Centrifuge (>=4000 rpm, 5 min) dSPE->centrifuge2 filter Filter (0.22 um) centrifuge2->filter Supernatant hplc UHPLC Separation (C18 Column) filter->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for this compound residue analysis.

Metabolic Pathway of this compound-Benzyl in Plants

metabolic_pathway FPB This compound-benzyl (Pro-herbicide) FPA This compound Acid (Active Herbicide) FPB->FPA Hydrolysis (Esterase) FPHA This compound-Hydroxy Acid FPA->FPHA Hydroxylation Conjugates Conjugates (e.g., Glucose) FPHA->Conjugates Conjugation

Caption: Metabolic pathway of this compound-benzyl in plants.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and efficient approach for the routine analysis of this compound-benzyl and its primary metabolites in a diverse range of crop matrices. The modified QuEChERS sample preparation protocol is straightforward and yields high recovery rates, while the HPLC-MS/MS conditions offer excellent sensitivity and selectivity. This method is suitable for high-throughput laboratories conducting regulatory monitoring, food safety testing, and environmental fate studies of this important herbicide.

References

Application Note: High-Throughput Analysis of Florpyrauxifen-Benzyl in Soil using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of the herbicide florpyrauxifen-benzyl from soil samples. The protocol employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, offering high recovery rates and excellent reproducibility. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring pesticide residues in soil. The subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for this compound-benzyl.

Introduction

This compound-benzyl is a synthetic auxin herbicide used for broadleaf weed control in various crops.[1][2] Its potential for accumulation in soil necessitates reliable and efficient analytical methods for environmental monitoring.[1] The QuEChERS method has become a popular choice for pesticide residue analysis in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[3][4] This application note provides a detailed protocol for the extraction of this compound-benzyl from soil using a modified QuEChERS procedure, followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
Equipment
  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

Sample Preparation and Extraction
  • Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[5][6]

  • Hydration (for dry samples): If the soil is very dry, add 7 mL of ultrapure water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[3][5]

  • Fortification (for QC samples): For recovery studies, fortify the sample with a known concentration of this compound-benzyl standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[3][5]

    • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the analyte.[3][5]

  • Salting-out Acetonitrile Partitioning:

    • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.[7]

    • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[3][5]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5] The combination of PSA and C18 provides cleaner extracts compared to PSA alone.[4][5]

  • Vortexing: Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering matrix components.[5]

  • Centrifugation: Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.[5]

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column is suitable for the separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound-benzyl for quantification and confirmation.

Data Presentation

The following table summarizes the expected performance of the method based on available data for this compound-benzyl analysis in soil and similar matrices.

ParameterResultReference
Recovery 70-120%[8]
Relative Standard Deviation (RSD) < 15%[2][9]
Limit of Detection (LOD) ~1-5 µg/kg[1]
Limit of Quantification (LOQ) ~5-20 µg/kg[1][2][9]

Note: These values are indicative and may vary depending on the soil type, instrumentation, and specific laboratory conditions. Method validation is required to determine the actual performance characteristics.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil B 2. Add 10mL Acetonitrile A->B C 3. Shake for 5 min B->C D 4. Add QuEChERS Salts C->D E 5. Shake for 1 min D->E F 6. Centrifuge at >=3000 rcf E->F G 7. Transfer 1mL Supernatant F->G Acetonitrile Extract H 8. Add to d-SPE Tube (MgSO4, PSA, C18) G->H I 9. Vortex for 1 min H->I J 10. Centrifuge at >=5000 rcf I->J K 11. Transfer to Vial J->K Cleaned Extract L 12. LC-MS/MS Analysis K->L

Caption: QuEChERS workflow for this compound-benzyl extraction from soil.

Conclusion

The described QuEChERS method provides a simple, fast, and effective approach for the determination of this compound-benzyl in soil samples. The protocol demonstrates good recovery and precision, making it a reliable tool for routine monitoring and research applications. The use of d-SPE with a combination of PSA and C18 sorbents effectively removes matrix interferences, leading to accurate and sensitive quantification by LC-MS/MS.

References

Application Note: Quantification of Florpyrauxifen and its Metabolites in Compost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals.[1][2] It is utilized for the selective, post-emergence control of broadleaf weeds in various agricultural and aquatic environments.[3][4] Its mode of action involves mimicking the plant hormone auxin, leading to unregulated growth and ultimately, the death of susceptible plants.[3][5] As with many herbicides, understanding its persistence and degradation in environmental matrices like compost is crucial for assessing potential ecological impacts.

The primary degradation of this compound-benzyl in the environment involves a two-step process. First, it undergoes de-esterification to form its primary metabolite, this compound (also known as XDE-848 acid or X11438848). This is followed by the metabolization of this compound to this compound-hydroxy acid (XDE-848 hydroxyl acid or X11966341).[6] This application note provides a detailed protocol for the quantification of this compound-benzyl and its two major metabolites in compost, based on a validated environmental chemistry method.[7]

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound-benzyl and its metabolites in compost, as established by validated analytical methods.[7][8]

Table 1: Analyte Information

Compound NameCommon Name/CodeChemical Formula
This compound-benzylXDE-848 Benzyl Ester, XDE-848 BEC₂₀H₁₄Cl₂F₂N₂O₃
This compoundX11438848, XDE-848 acidC₁₃H₈Cl₂F₂N₂O₃
This compound-hydroxy acidX11966341, XDE-848 hydroxyl acidNot specified in search results

Table 2: Validated Quantitative Data in Compost

AnalyteLimit of Quantitation (LOQ) (ng/g)Validated Concentration Range (ng/g)
This compound-benzyl0.150.15 – 7.5
X114388480.450.45 – 22.5
X119663419.09.0 – 450

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound-benzyl and its metabolites from compost samples. The protocol is adapted from the U.S. Environmental Protection Agency (EPA) Environmental Chemistry Method.[7][9]

Materials and Reagents
  • Acetonitrile (B52724) (ACN)

  • 0.1N Hydrochloric Acid (HCl)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Methanol (B129727) (MeOH)

  • Formic Acid

  • rOQ QuEChERS (EN Method) packets

  • Supel QuE Z-Sep tubes

  • Analytical standards of this compound-benzyl, X11438848, and X11966341

  • Internal standards

Equipment
  • High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS)

  • Centrifuge

  • Shaker

  • Evaporation system (e.g., Turbovap)

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

  • 96-well plates

Sample Preparation and Extraction
  • Weigh 10 g of a representative compost sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 90:10 (v/v) mixture of acetonitrile and 0.1N hydrochloric acid.

  • Shake the tubes for 60 minutes.

  • Centrifuge the tubes and decant the supernatant into a separate tube containing the rOQ QuEChERS salts.

  • Vortex thoroughly and centrifuge again.

  • Transfer an aliquot of the organic layer to a new tube.

  • Add an internal standard and evaporate the sample to near dryness.

  • Add 1 mL of 1N HCl and incubate at 80°C for one hour.[7]

  • After cooling, add ethyl acetate and transfer the solution to a Supel QuE Z-Sep tube.

  • Centrifuge, and then freeze the aqueous layer using a dry ice bath to facilitate the separation of the organic layer.

  • Decant the organic layer into a clean tube and evaporate to dryness.

  • Reconstitute the residue in a solution of methanol and 0.1% formic acid in water.

  • Transfer the final extract to a 96-well plate for HPLC-MS/MS analysis.[7]

Instrumental Analysis

The samples are analyzed by liquid chromatography with positive ion electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[7] The specific instrument parameters, such as the column, mobile phases, and mass transitions, should be optimized for the target analytes.

Visualizations

Degradation Pathway of this compound-benzyl

Florpyrauxifen_benzyl This compound-benzyl (Parent Compound) X11438848 This compound (X11438848) Florpyrauxifen_benzyl->X11438848 De-esterification X11966341 This compound-hydroxy acid (X11966341) X11438848->X11966341 Metabolism

Caption: Degradation of this compound-benzyl to its major metabolites.

Experimental Workflow for Sample Analysis

cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Compost Sample (10g) Add_Solvent Add ACN/0.1N HCl Sample->Add_Solvent Shake Shake (60 min) Add_Solvent->Shake Centrifuge1 Centrifuge & Decant Shake->Centrifuge1 QuEChERS Add QuEChERS Salts Centrifuge1->QuEChERS Centrifuge2 Vortex & Centrifuge QuEChERS->Centrifuge2 Aliquot Take Aliquot Centrifuge2->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Evaporate1 Evaporate to Near Dryness Add_IS->Evaporate1 Incubate Add 1N HCl & Incubate (80°C) Evaporate1->Incubate Add_EtOAc Add Ethyl Acetate Incubate->Add_EtOAc ZSep Transfer to Z-Sep Tube Add_EtOAc->ZSep Centrifuge3 Centrifuge ZSep->Centrifuge3 Freeze Freeze Aqueous Layer Centrifuge3->Freeze Decant_Organic Decant Organic Layer Freeze->Decant_Organic Evaporate2 Evaporate to Dryness Decant_Organic->Evaporate2 Reconstitute Reconstitute in MeOH/Formic Acid Evaporate2->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the analysis of this compound and metabolites in compost.

References

Protocols for studying Florpyrauxifen degradation pathways in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the degradation pathways of Florpyrauxifen-benzyl in laboratory settings. The methodologies outlined are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Introduction

This compound-benzyl is a synthetic auxin herbicide used for the control of broadleaf weeds. Understanding its environmental fate is crucial for assessing its potential impact and ensuring its safe use. The primary degradation pathways for this compound-benzyl in the environment include hydrolysis, photolysis, and microbial degradation in soil. These pathways transform the parent compound into various metabolites. This document details the laboratory protocols to study these degradation processes, identify major transformation products, and determine degradation kinetics.

Degradation Pathways Overview

This compound-benzyl degrades in the environment through several key pathways. In aquatic environments, it is susceptible to rapid breakdown by light (photolysis) and can also undergo hydrolysis, particularly at higher pH levels.[1] In soil and sediment, microbial activity plays a significant role in its degradation under both aerobic and anaerobic conditions.[1]

The major degradation products of this compound-benzyl include:

  • This compound (XDE-848 acid): Formed through the cleavage of the benzyl (B1604629) ester via hydrolysis.[2][3]

  • Hydroxy-florpyrauxifen-benzyl (XDE-848 benzyl hydroxy): A product of biodegradation.[4]

  • Hydroxy-florpyrauxifen (XDE-848 hydroxy acid): A further degradation product of this compound.[2][4]

  • Deschloro-florpyrauxifen-benzyl: A photoproduct formed under aqueous photolysis.[4]

The following diagram illustrates the primary degradation pathways of this compound-benzyl.

Florpyrauxifen_Degradation_Pathways Florpyrauxifen_benzyl This compound-benzyl This compound This compound (XDE-848 acid) Florpyrauxifen_benzyl->this compound Hydrolysis Hydroxy_FPB Hydroxy-florpyrauxifen-benzyl (XDE-848 benzyl hydroxy) Florpyrauxifen_benzyl->Hydroxy_FPB Biodegradation Deschloro_FPB Deschloro-florpyrauxifen-benzyl Florpyrauxifen_benzyl->Deschloro_FPB Photolysis Hydroxy_this compound Hydroxy-florpyrauxifen (XDE-848 hydroxy acid) This compound->Hydroxy_this compound Biodegradation

Caption: Primary degradation pathways of this compound-benzyl.

Quantitative Degradation Data

The following tables summarize the degradation half-life (DT50) of this compound-benzyl under various laboratory conditions.

Table 1: Hydrolysis Half-Life of this compound-benzyl

pHTemperature (°C)Half-Life (days)Reference
425Stable[5]
725111[2][6]
9251.23[5]

Table 2: Aqueous Photolysis Half-Life of this compound-benzyl

ConditionHalf-Life (days)Reference
pH 4 buffered solution0.0786[2][5]
Natural water0.16[2][6]

Table 3: Soil and Sediment Degradation Half-Life of this compound-benzyl

ConditionHalf-Life (days)Reference
Aerobic Soil8.9 - 348[3]
Anaerobic Soil41.5[6]
Aerobic Aquatic Sediment4 - 6[1][6]
Anaerobic Aquatic Sediment2[1][6]

Experimental Protocols

The following are detailed protocols for conducting laboratory studies on the degradation of this compound-benzyl.

Hydrolysis Study

This protocol is based on the principles outlined in OECD Guideline 111 and EPA OCSPP 835.2120.[7][8][9][10][11][12]

Objective: To determine the rate of abiotic hydrolysis of this compound-benzyl in sterile aqueous buffer solutions at different pH values.

Materials:

  • This compound-benzyl, analytical grade (>95% purity)[11]

  • Sterile aqueous buffer solutions:

  • Sterile, sealed glass vessels (e.g., amber vials with Teflon-lined septa)

  • Constant temperature incubator or water bath

  • Analytical instrumentation (e.g., HPLC-MS/MS)

  • Reagent grade chemicals for buffer preparation

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound-benzyl in a suitable water-miscible solvent (e.g., acetonitrile).

    • Add a small aliquot of the stock solution to each sterile buffer solution to achieve a final concentration not exceeding half of its water solubility. The final solvent concentration should be minimal, typically <1%.

  • Incubation:

    • Dispense the test solutions into the sterile glass vessels, ensuring minimal headspace.

    • Seal the vessels and place them in a constant temperature incubator or water bath in the dark at a specified temperature (e.g., 25°C).

    • Include control samples (buffer without test substance) and dark controls (test substance in vessels wrapped in aluminum foil to exclude light).

  • Sampling:

    • At predetermined time intervals, sacrifice replicate vessels for analysis. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, and 30 days).

  • Analysis:

    • Extract the samples with a suitable organic solvent.

    • Analyze the extracts for the concentration of this compound-benzyl and its potential hydrolysis products using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis:

    • Plot the concentration of this compound-benzyl against time.

    • Determine the degradation rate constant and the half-life (DT50) by applying first-order kinetics.

Aqueous Photolysis Study

This protocol is based on the principles of OECD Guideline 316 and EPA OCSPP 835.2240.[13][14][15][16][17][18]

Objective: To determine the rate of direct phototransformation of this compound-benzyl in aqueous solution upon exposure to a light source simulating natural sunlight.

Materials:

  • This compound-benzyl, analytical grade

  • Sterile, buffered, air-saturated pure water (e.g., pH 7)

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., filtered xenon arc lamp)[13][15]

  • Quartz reaction vessels

  • Dark control vessels (wrapped in aluminum foil)

  • Analytical instrumentation (e.g., HPLC-MS/MS)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound-benzyl in the sterile buffered water at a concentration that allows for analytical detection throughout the experiment.

  • Irradiation:

    • Fill the quartz reaction vessels with the test solution.

    • Place the vessels in the photoreactor and expose them to the light source at a constant temperature (e.g., 25°C).

    • Simultaneously, incubate the dark control vessels under the same conditions but shielded from light.

  • Sampling:

    • Collect samples from the irradiated and dark control vessels at appropriate time intervals. The sampling frequency should be high enough to characterize the rapid photolytic degradation (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Analyze the samples for the concentration of this compound-benzyl and its photoproducts using a validated analytical method.

  • Data Analysis:

    • Calculate the rate of photolysis by correcting for any degradation observed in the dark controls.

    • Determine the photolysis rate constant and half-life.

    • If possible, determine the quantum yield.[19]

Aerobic and Anaerobic Soil Metabolism Study

This protocol is based on the principles of OECD Guideline 307 and EPA OCSPP 835.4100/835.4200.[20][21][22][23][24][25][26][27]

Objective: To determine the rate and pathway of this compound-benzyl degradation in soil under aerobic and anaerobic conditions.

Materials:

  • This compound-benzyl, analytical grade (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking)

  • Fresh, sieved soil samples with known characteristics (pH, organic carbon content, texture)

  • Incubation flasks (biometers) that allow for the trapping of volatile products (e.g., ¹⁴CO₂)

  • Solutions for trapping volatiles (e.g., potassium hydroxide (B78521) or ethylene (B1197577) glycol)

  • Incubator for maintaining constant temperature and moisture

  • Analytical instrumentation (e.g., LSC for radiolabeled studies, HPLC-MS/MS)

  • Deionized water

  • Nitrogen gas (for anaerobic conditions)

Procedure:

  • Soil Preparation and Treatment:

    • Adjust the moisture content of the soil to a specific level (e.g., 40-60% of maximum water holding capacity).

    • Treat the soil with a solution of this compound-benzyl to achieve a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Place the treated soil in the biometers and connect them to a system that allows for a slow stream of air to pass over the soil surface and through the volatile traps. Incubate in the dark at a constant temperature (e.g., 20°C).

    • Anaerobic: After an initial aerobic phase (e.g., 2 days), flood the soil with deionized water and purge the headspace of the biometers with nitrogen to establish anaerobic conditions. Incubate in the dark at a constant temperature.

  • Sampling:

    • At specified time intervals, sacrifice replicate biometers.

    • Analyze the volatile traps for trapped radioactivity.

    • Extract the soil samples using appropriate solvents to separate the parent compound and its metabolites.

  • Analysis:

    • Analyze the soil extracts to quantify this compound-benzyl and its transformation products.

    • Determine the amount of non-extractable (bound) residues.

  • Data Analysis:

    • Construct a mass balance to account for the distribution of the applied substance over time.

    • Determine the degradation half-lives of this compound-benzyl and its major metabolites in both aerobic and anaerobic soil.

Experimental and Analytical Workflow

The following diagram outlines the general workflow for conducting this compound-benzyl degradation studies and analyzing the resulting samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Hydrolysis Prepare sterile buffer solutions Inc_Hydrolysis Incubate in dark at constant temp Prep_Hydrolysis->Inc_Hydrolysis Prep_Photolysis Prepare aqueous solution in quartz vessels Inc_Photolysis Irradiate with simulated sunlight Prep_Photolysis->Inc_Photolysis Prep_Soil Treat soil samples Inc_Soil Incubate under aerobic/ anaerobic conditions Prep_Soil->Inc_Soil Sampling Collect samples at time intervals Inc_Hydrolysis->Sampling Inc_Photolysis->Sampling Inc_Soil->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-MS/MS Analysis Extraction->Quantification Data_Analysis Calculate DT50 and identify metabolites Quantification->Data_Analysis

Caption: General workflow for this compound degradation studies.

References

Application Notes and Protocols for Assessing Florpyrauxifen Resistance in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing resistance to the synthetic auxin herbicide florpyrauxifen-benzyl in weed populations. Understanding the presence and mechanisms of resistance is critical for developing effective weed management strategies and for the discovery of new herbicidal compounds.

Introduction to this compound Resistance

This compound-benzyl is a Group 4 herbicide that mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1][2] It is a valuable tool for controlling a broad spectrum of weeds, including some that have developed resistance to other herbicide modes of action.[3][4][5] However, the emergence of weed populations resistant to this compound-benzyl poses a significant challenge to its continued efficacy.[6][7] Resistance can be conferred through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[8] TSR involves genetic mutations in the auxin receptor proteins (TIR1/AFB gene family) that reduce the binding affinity of the herbicide.[9][10][11] NTSR mechanisms do not involve the herbicide's direct target but rather limit the amount of active herbicide reaching the target site, primarily through enhanced herbicide metabolism.[8][12]

Key Methodologies for Resistance Assessment

Several complementary methods are employed to detect, confirm, and characterize this compound resistance in weed populations. These include whole-plant bioassays, molecular analyses, and biochemical studies.

Whole-Plant Dose-Response Bioassay

This is the foundational method to confirm and quantify the level of resistance in a weed population. It involves treating suspected resistant and known susceptible plants with a range of this compound-benzyl doses and evaluating the response.

Quantitative Data Summary

The following tables summarize key quantitative data from dose-response assays and other resistance assessment methods for various weed species.

Table 1: Dose-Response Metrics for this compound-Benzyl Resistance

Weed SpeciesResistant BiotypeSusceptible Biotype GR₅₀ (g ai ha⁻¹)Resistant Biotype GR₅₀ (g ai ha⁻¹)Resistance Index (RI) (R/S Ratio)Reference
Echinochloa crus-galli (Barnyardgrass)R1Not specifiedNot specified60[13]
Echinochloa crus-galli (Barnyardgrass)R2Not specifiedNot specified33[13]
Echinochloa crus-galli (Barnyardgrass)R3Not specifiedNot specified16[13]
Echinochloa crus-galli (Barnyardgrass)NLNot specified50.2Not specified[14]
Amaranthus palmeri (Palmer Amaranth)F2 line from R2Not specifiedNot specified29[15][16]
Echinochloa crus-galli-4.91.4 - 36.9-[17]
Echinochloa crus-galli var. mitis-5.01.3 - 97.6-[17]

GR₅₀: The herbicide dose causing a 50% reduction in plant growth (e.g., fresh weight). A higher GR₅₀ indicates greater resistance. Resistance Index (RI): The ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Table 2: Efficacy of this compound-Benzyl on Various Barnyardgrass Biotypes

BiotypeED₉₀ for Percent Control (g ai ha⁻¹) (±SE)ED₉₀ for Biomass Reduction (g ai ha⁻¹) (±SE)Reference
Susceptible, ALS-Resistant, Propanil-Resistant, Quinclorac-Resistant25.7 (±1.9)28.1 (±0.5)[4]

ED₉₀: The effective dose required to provide 90% control or biomass reduction.

Molecular Assays for Target-Site Resistance

Target-site resistance to synthetic auxins can arise from mutations in the genes encoding the TIR1/AFB auxin co-receptors.[18] Sequencing these genes in suspected resistant individuals and comparing them to susceptible individuals can identify mutations that may confer resistance.

Biochemical Assays for Non-Target-Site Resistance

NTSR, particularly enhanced metabolism, is a common mechanism of resistance to this compound-benzyl.[7][13] Key biochemical assays focus on herbicide absorption, translocation, and metabolism.

Table 3: Absorption and Metabolism of [¹⁴C]-Florpyrauxifen-Benzyl

Weed SpeciesPopulation[¹⁴C]-FPB Absorption (% of applied)This compound-Acid Detected (% of absorbed)Reference
Amaranthus palmeriSusceptible (S)28.0 - 57.022.8 - 33.2[1]
Amaranthus palmeriResistant (R2)25.5 - 54.217.0 - 25.4[1]
Echinochloa crus-galliSusceptible (Sus)Up to 90%21.5 - 52.1[13]
Echinochloa crus-galliResistant (R)>10 percentage points lower than Sus5.5 - 34.9[13]

Table 4: Effect of Metabolic Inhibitors on this compound-Benzyl Sensitivity

Weed SpeciesInhibitorEffect on Resistant PopulationReference
Amaranthus palmeriMalathion (B1675926)15 percentage point increase in sensitivity[1][15][16]
Echinochloa crus-galliMalathionReversed resistance[9][10]
Echinochloa crus-galli4-chloro-7-nitrobenzoxadiazole (NBD-Cl)Reversed resistance[9][10]

Malathion is an inhibitor of cytochrome P450 monooxygenases. NBD-Cl is an inhibitor of glutathione (B108866) S-transferases.

Experimental Protocols

Protocol 1: Weed Seed Collection for Resistance Testing

Objective: To collect viable weed seeds from potentially resistant populations for subsequent greenhouse and laboratory assays.

Materials:

  • Paper bags

  • Permanent marker

  • GPS device (optional)

  • Sample submission form[19]

Procedure:

  • Timing of Collection: Collect seeds when they are mature and easily dislodge from the seed head with gentle agitation.[19][20] For many species, this is near the time of crop harvest.[19]

  • Sampling Location: Collect seeds from areas within the field where the herbicide was applied correctly and weed control failure was observed.[19][20] Avoid field margins, tire tracks, or areas with potential application errors.[20]

  • Sampling Strategy: Collect seeds from multiple plants (at least 20-30) to ensure the sample is representative of the population.[20][21] Do not collect from just a few individual plants.[22]

  • Sample Size: Collect a sufficient quantity of seeds, typically at least a few handfuls, to allow for multiple experiments and replications.[19][22]

  • Labeling: Immediately label each paper bag with the weed species, collection date, field location (GPS coordinates if possible), and suspected herbicide resistance.[21][23]

  • Drying and Storage: Allow the seeds to air dry in the paper bags to prevent mold.[19] Store in a cool, dry place until ready for testing.

Protocol 2: Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance to this compound-benzyl in a weed population by calculating the GR₅₀ or ED₅₀.

Materials:

  • Seeds from suspected resistant and a known susceptible population of the same weed species

  • Pots or trays filled with appropriate potting medium

  • Greenhouse or growth chamber with controlled environmental conditions

  • Commercial formulation of this compound-benzyl

  • Research track sprayer calibrated to deliver a precise volume

  • Adjuvant (e.g., methylated seed oil) as recommended on the herbicide label

  • Balance for weighing plant biomass

Procedure:

  • Plant Growth:

    • Germinate seeds and grow seedlings in pots or trays.

    • Thin seedlings to a uniform number per pot (e.g., 1-4 plants).

    • Grow plants to the appropriate growth stage for herbicide application, typically the 3-4 leaf stage.[14][24]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound-benzyl.

    • Create a series of dilutions to achieve a range of doses. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate (the labeled rate for this compound-benzyl is often 30 g ai ha⁻¹).[4][25]

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design within the spray chamber.

    • Apply the different herbicide doses using the calibrated sprayer. Include an untreated control for each population.

  • Post-Treatment Care:

    • Return the plants to the greenhouse or growth chamber.

    • Water and care for the plants as needed.

  • Data Collection:

    • At a set time after treatment (e.g., 21 or 28 days), assess the plants.[4][23]

    • Record visual injury ratings (0-100% scale, where 0 is no injury and 100 is plant death).[24]

    • Measure plant height.

    • Harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Convert biomass data to a percentage of the untreated control for each population.

    • Use a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the data.[26]

    • From the curve, determine the GR₅₀ (or ED₅₀) for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 3: Synergism Study with Metabolic Inhibitors

Objective: To investigate the involvement of cytochrome P450s or GSTs in this compound-benzyl resistance.

Materials:

  • Same materials as for the dose-response assay

  • Metabolic inhibitors: malathion (P450 inhibitor) and/or 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) (GST inhibitor)

Procedure:

  • Plant Growth and Herbicide Preparation: Follow steps 1 and 2 of the dose-response assay protocol.

  • Inhibitor Application:

    • Prepare solutions of the metabolic inhibitors (e.g., malathion at 2000 g ai ha⁻¹).[27]

    • Apply the inhibitor to a subset of the resistant plants approximately 1-2 hours before the this compound-benzyl application.

  • Herbicide Application: Apply the range of this compound-benzyl doses to both the inhibitor-treated and untreated resistant plants, as well as the susceptible plants.

  • Data Collection and Analysis:

    • Follow steps 5 and 6 of the dose-response assay protocol.

    • Compare the dose-response curves and GR₅₀ values of the resistant population with and without the inhibitor. A significant shift in the dose-response curve towards the susceptible population's curve indicates that the inhibited enzyme family is involved in resistance.[9][10]

Protocol 4: [¹⁴C]-Florpyrauxifen-Benzyl Absorption, Translocation, and Metabolism Study

Objective: To determine if reduced absorption, altered translocation, or enhanced metabolism contributes to resistance.

Materials:

  • Radiolabeled [¹⁴C]-florpyrauxifen-benzyl

  • Plants from resistant and susceptible populations grown to the 3-4 leaf stage

  • Micropipette

  • Liquid scintillation counter

  • Oxidizer

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • [¹⁴C]-FPB Application:

    • Apply a known amount of [¹⁴C]-florpyrauxifen-benzyl solution in small droplets to a specific leaf of each plant.

  • Time-Course Harvest:

    • Harvest plants at various time points after application (e.g., 24, 48, 72, 96 hours).

  • Absorption Measurement:

    • At each harvest time, wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove unabsorbed [¹⁴C]-FPB from the leaf surface.

    • Quantify the radioactivity in the leaf wash using a liquid scintillation counter.

    • Calculate the amount of absorbed [¹⁴C]-FPB as the difference between the total applied and the amount recovered in the wash.

  • Translocation Analysis:

    • Section the harvested plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • Combust each plant part in an oxidizer to capture the ¹⁴CO₂.

    • Quantify the radioactivity in each part using a liquid scintillation counter to determine the distribution of the absorbed [¹⁴C]-FPB.

  • Metabolism Analysis:

    • Extract metabolites from the plant tissues (e.g., using acetonitrile).

    • Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent this compound-benzyl and its metabolites, including the active this compound-acid.[27]

    • Compare the metabolic profiles of the resistant and susceptible plants. A lower concentration of this compound-acid in the resistant plants suggests enhanced metabolism or reduced activation as a resistance mechanism.[13][15][16]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the auxin signaling pathway.

Florpyrauxifen_Resistance_Assessment_Workflow cluster_field Field Observation & Collection cluster_greenhouse Greenhouse Assays cluster_lab Laboratory Assays cluster_analysis Data Analysis & Conclusion field_obs Weed Control Failure (Suspected Resistance) seed_collection Seed Collection (Protocol 1) field_obs->seed_collection dose_response Whole-Plant Dose-Response (Protocol 2) seed_collection->dose_response molecular Molecular Analysis (TIR1/AFB Sequencing) seed_collection->molecular biochemical Biochemical Analysis ([¹⁴C]-FPB Study - Protocol 4) seed_collection->biochemical synergism Synergism Study (Protocol 3) dose_response->synergism quantify_resistance Quantify Resistance (GR₅₀, RI) dose_response->quantify_resistance determine_mechanism Determine Mechanism (TSR vs. NTSR) synergism->determine_mechanism molecular->determine_mechanism biochemical->determine_mechanism quantify_resistance->determine_mechanism

Caption: Workflow for assessing this compound resistance.

Auxin_Signaling_Pathway cluster_herbicide_action This compound Action in Susceptible Plant cluster_resistance Potential Resistance Mechanisms FPB This compound-benzyl (FPB) (Inactive prodrug) FPA This compound-acid (FPA) (Active herbicide) FPB->FPA Hydrolysis in plant TIR1_AFB TIR1/AFB (Auxin Receptor) FPA->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Targets for degradation Gene_Expression Auxin-Responsive Gene Expression (Uncontrolled Growth) ARF->Gene_Expression Activates Metabolism Enhanced Metabolism (NTSR) Metabolism->FPA Reduces amount of TSR TIR1/AFB Mutation (TSR) TSR->TIR1_AFB Alters binding site

Caption: Auxin signaling pathway and resistance mechanisms.

References

Application Note: Analysis of Florpyrauxifen-benzyl using Solid-Liquid Extraction with Low-Temperature Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a systemic herbicide from the arylpicolinate group used to control broadleaf weeds in various crops, including rice.[1][2][3] Its recent introduction into the market necessitates the development of efficient and reliable analytical methods for monitoring its residues in environmental and food matrices.[3][4][5] This application note details a robust method for the analysis of this compound-benzyl utilizing solid-liquid extraction (SLE) combined with low-temperature purification (LTP). This method offers a streamlined approach that integrates extraction and clean-up in a single step, providing a sensitive, accurate, and cost-effective alternative to traditional methods.[5][6]

The SLE-LTP technique is particularly advantageous for complex matrices as the low-temperature step effectively freezes water and matrix interferences, allowing for the simple separation of the analyte-containing organic solvent.[6] This approach has been successfully applied to the analysis of this compound-benzyl in soil and rice samples, demonstrating high recovery rates and low limits of quantification.[1][6]

Principle of the Method

Solid-liquid extraction with low-temperature purification is based on the differential partitioning of the analyte between a solid matrix, a water-miscible organic solvent, and water at sub-zero temperatures. The sample is homogenized with an organic solvent (e.g., acetonitrile) and water. Upon freezing, the aqueous phase containing water-soluble matrix components solidifies, while the organic phase containing the nonpolar analyte remains liquid. The liquid organic extract can then be easily decanted for analysis, effectively separating the analyte from interfering substances.

Experimental Protocols

I. Solid-Liquid Extraction and Low-Temperature Purification of this compound-benzyl from Soil

This protocol is adapted from the method described by Lopes et al.[5][6]

Materials and Reagents:

  • This compound-benzyl analytical standard

  • Acetonitrile (HPLC grade)[5]

  • Formic acid (analytical grade)

  • Water (ultrapure)

  • Soil sample (air-dried and sieved)

  • Vortex mixer

  • Centrifuge

  • Freezer capable of maintaining -20°C

  • Glass vials (22 mL) with screw caps

  • High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) system

Procedure:

  • Sample Preparation: Weigh 4.0 g of the soil sample into a 22 mL glass vial.

  • Spiking (for recovery studies): Add a known volume of this compound-benzyl working solution to the soil sample. Allow it to rest for 1 hour to ensure complete integration of the analyte with the matrix.[6]

  • Extraction:

    • Add 4 mL of water to the vial.

    • Add 8 mL of the extraction solvent (acetonitrile with 0.1% v/v formic acid).[6]

    • Vortex the mixture for 30 seconds to ensure thorough homogenization.[6]

  • Low-Temperature Purification:

    • Place the vial in a freezer at -20°C for at least 1 hour to completely freeze the aqueous phase.[6]

  • Extract Collection: Carefully decant the liquid organic phase (supernatant) into a clean vial.

  • Analysis: The collected extract is ready for direct injection into the HPLC-DAD system.

II. Solid-Liquid Extraction and Low-Temperature Purification of this compound-benzyl from Rice

This protocol is adapted from the method described by Lopes et al.[1][7]

Materials and Reagents:

  • This compound-benzyl analytical standard

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Rice sample (homogenized)

  • Alumina (B75360) for clean-up[1][7]

  • Vortex mixer

  • Centrifuge

  • Freezer capable of maintaining -20°C

  • Glass vials (22 mL) with screw caps

  • HPLC-DAD system

Procedure:

  • Sample Preparation: Weigh 4.0 g of the homogenized rice sample into a 22 mL glass vial.

  • Spiking (for recovery studies): Add a known volume of this compound-benzyl working solution to the rice sample and let it rest for 1 hour.[8]

  • Extraction:

    • Add 4 mL of water and vortex for 30 seconds.[8]

    • Add 8 mL of the extraction solvent (acetonitrile:water, 2:1 v/v) and vortex for another 30 seconds.[1][7]

  • Low-Temperature Purification:

    • Place the vial at -20°C for 1 hour to freeze the aqueous phase and the matrix.[8]

  • Extract Collection: Decant the liquid organic supernatant.

  • Clean-up (if necessary): For rice samples, an additional clean-up step with alumina may be required to remove matrix effects.[1][7]

  • Analysis: Analyze the final extract using HPLC-DAD.

Data Presentation

Quantitative Analysis of this compound-benzyl in Soil
ParameterValueReference
Recovery~100%[6]
Relative Standard Deviation (RSD)< 3.9%[6]
Limit of Quantification (LOQ)20 µg/kg[5][6]
Limit of Detection (LOD)5 µg/kg
Quantitative Analysis of this compound-benzyl in Rice
ParameterValueReference
Recovery~100%[1][7]
Relative Standard Deviation (RSD)< 9.0%[1][7]
Limit of Quantification (LOQ)5.0 µg/kg[7]
HPLC-DAD Conditions for Analysis
ParameterSoil Analysis ConditionsRice Analysis ConditionsReference
ColumnPoroshellKinetex[1][6]
Mobile PhaseAcetonitrile:Water (85:15 v/v) with 0.1% formic acidMethanol:Water (78:22 v/v)[1][6]
Flow Rate0.3 mL/min0.3 mL/min[1][6]
Temperature30°C25°C[1][6]
Wavelength243 nm260 nm[1][6]

Method Comparison: SLE-LTP vs. QuEChERS

FeatureSolid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle Extraction and clean-up in a single step based on freezing the aqueous phase.Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) for clean-up.
Complexity Simple and streamlined workflow.[6]Multi-step procedure involving extraction, partitioning, and d-SPE.
Solvent Consumption Generally lower solvent usage.Can involve multiple solvent additions and transfers.
Matrix Applicability Effective for a wide range of complex matrices.Widely used, but may require optimization for specific matrices.
Efficiency High recovery and good removal of interferences.Generally good, but the d-SPE step can be matrix-dependent.
Cost Potentially lower cost due to fewer steps and reagents.Can be more expensive due to the need for d-SPE sorbents.

Visualizations

Experimental Workflow for SLE-LTP

SLE_LTP_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Low-Temperature Purification cluster_analysis Analysis Sample Weigh Sample (4.0 g) (Soil or Rice) Spike Spike with this compound-benzyl (Optional, for Recovery) Sample->Spike Add_Water Add Water (4 mL) Spike->Add_Water Add_Solvent Add Extraction Solvent (8 mL) (e.g., Acetonitrile) Add_Water->Add_Solvent Vortex Vortex (30 s) Add_Solvent->Vortex Freeze Freeze at -20°C (1 hour) Vortex->Freeze Decant Decant Liquid Organic Phase Freeze->Decant HPLC HPLC-DAD Analysis Decant->HPLC

Caption: Experimental workflow for this compound-benzyl analysis.

Conclusion

The solid-liquid extraction with low-temperature purification (SLE-LTP) method provides a simple, rapid, and efficient approach for the determination of this compound-benzyl in complex matrices like soil and rice.[1][6] This method demonstrates excellent recovery and precision, with the significant advantage of combining extraction and clean-up into a single step, thereby reducing sample handling, solvent consumption, and overall analysis time. The presented protocols and data underscore the suitability of SLE-LTP as a robust analytical technique for routine monitoring and research applications involving this compound-benzyl.

References

Application Notes and Protocols for the Analysis of Florpyrauxifen-benzyl using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative determination of Florpyrauxifen-benzyl in various environmental matrices using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound-benzyl is a systemic arylpicolinate herbicide used for post-emergent control of broadleaf weeds, primarily in rice cultivation.[1][2][3] Monitoring its residues in environmental samples is crucial for ensuring environmental safety and regulatory compliance. This document details a validated HPLC-DAD method for the analysis of this compound-benzyl in soil, rice, and water samples. The method is demonstrated to be sensitive, accurate, and robust for its intended purpose.

Experimental

Instrumentation and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is required. An example of a suitable system is the Agilent 1290 Infinity II HPLC.[4]

  • Analytical Standards: Certified reference standards of this compound-benzyl should be procured from a reputable supplier.

  • Solvents and Reagents: HPLC grade solvents (acetonitrile, methanol, water) and analytical grade reagents (formic acid, hydrochloric acid) are necessary. All solvents should be filtered through a 0.22 µm membrane before use.[1]

Chromatographic Conditions

The following tables summarize the optimized chromatographic conditions for the analysis of this compound-benzyl in different matrices.

Table 1: HPLC-DAD Conditions for this compound-benzyl Analysis in Soil [1][5]

ParameterCondition
HPLC System Agilent 1290 HPLC-DAD or equivalent
Column Poroshell
Mobile Phase 85% Acetonitrile (B52724) : 15% Water (v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 243 nm

Table 2: HPLC-DAD Conditions for this compound-benzyl Analysis in Rice [2][6]

ParameterCondition
HPLC System HPLC with Diode Array Detection
Column Kinetex
Mobile Phase 78% Methanol : 22% Water (v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 260 nm
Method Validation Summary

The analytical methods have been validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. A summary of the validation parameters is presented below.

Table 3: Method Validation Parameters for this compound-benzyl

MatrixLinearity RangeLOQRecovery (%)RSD (%)Reference
Soil 20.0 - 195.0 µg/kg20 µg/kg~100< 3.9[1][7]
Rice Not Specified5.0 µg/kg~100< 9.0[2][6]
Water 4.00 - 150 µg/L4.00 µg/L95.84 - 105.4< 1.5[3]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (20 mg/L): Accurately weigh an appropriate amount of this compound-benzyl reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 20 mg/L.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired calibration range. For soil analysis, a concentration range of 20.0 to 195.0 µg/kg is recommended.[1][7]

Sample Preparation

The following protocols describe the extraction of this compound-benzyl from soil and rice matrices using Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP).

  • Weigh 4.0 g of the soil sample into a glass vial.

  • If spiking is required for recovery studies, add the appropriate volume of the working standard solution and let it rest for 1 hour to allow for analyte-matrix interaction.

  • Add 4 mL of water and 8 mL of the extraction solvent (acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 30 seconds.

  • Place the vial in a freezer at -20 °C for one hour to freeze the aqueous phase.

  • Decant 3 mL of the organic extract into a separate tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 400 µL of acetonitrile with 0.1% formic acid.

  • The sample is now ready for HPLC-DAD analysis.

  • Homogenize the rice sample.

  • Weigh a representative portion of the homogenized sample.

  • Add the extraction solvent (acetonitrile and water, 2:1 v/v).

  • Follow a similar extraction and low-temperature purification procedure as described for soil samples.

  • Perform a clean-up of the extract using alumina.

  • Evaporate the cleaned extract and reconstitute in a suitable solvent for HPLC-DAD analysis.

Workflow Diagrams

The following diagrams illustrate the experimental workflow for the analysis of this compound-benzyl.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis sample Soil or Rice Sample extraction Solid-Liquid Extraction (Acetonitrile/Water) sample->extraction Add Extraction Solvent ltp Low-Temperature Purification (-20°C) extraction->ltp Freeze Aqueous Phase cleanup Evaporation & Reconstitution ltp->cleanup Collect Organic Phase hplc HPLC Injection cleanup->hplc dad Diode Array Detection hplc->dad Chromatographic Separation data Data Acquisition & Processing dad->data Signal Detection result Quantitative Results (Concentration of this compound-benzyl) data->result

Caption: Experimental workflow for this compound-benzyl analysis.

Conclusion

The HPLC-DAD methods described in these application notes are suitable for the routine analysis of this compound-benzyl in environmental matrices. The provided protocols for sample preparation and chromatographic analysis, along with the method validation data, demonstrate the reliability and effectiveness of these methods for monitoring this herbicide. Adherence to the detailed protocols will ensure accurate and reproducible results.

References

Application of Florpyrauxifen-benzyl in Rice Cultivation for Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florpyrauxifen-benzyl is a novel synthetic auxin herbicide, belonging to the arylpicolinate chemical class, developed for selective broad-spectrum weed control in rice (Oryza sativa L.) and aquatic environments.[1] It offers a distinct mode of action, providing an effective tool for managing difficult-to-control weeds, including those resistant to other herbicide classes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound-benzyl in rice cultivation, targeting researchers, scientists, and professionals in drug development. The information compiled is based on a comprehensive review of current scientific literature.

Introduction

This compound-benzyl is a systemic herbicide that mimics the plant growth hormone auxin, leading to excessive and uncontrolled growth in susceptible plants, ultimately causing cell disruption and death.[4][5] It is effective as a post-emergence herbicide against a wide range of annual weeds, including grasses, sedges, and broadleaf species.[1][2] A key advantage of this compound-benzyl is its novel binding site of action within the auxin pathway, which allows it to control weeds that have developed resistance to other synthetic auxin herbicides like quinclorac.[2][6]

Mechanism of Action

This compound-benzyl is a WSSA (Weed Science Society of America) Group 4 herbicide.[5] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to the disruption of normal plant growth processes.[1] Upon absorption by susceptible weeds, primarily through the leaves and roots, it induces abnormal growth patterns.[4] This is believed to be mediated through binding to the TIR/AFB auxin co-receptors, which then triggers a signaling cascade. This cascade results in the overproduction of ethylene (B1197577) and abscisic acid (ABA), leading to epinasty, cell wall elasticity alterations, and disruption of phloem transport, ultimately causing plant death within days to weeks.[2][7]

This compound-benzyl Signaling Pathway FB This compound-benzyl Receptor TIR/AFB Auxin Co-receptors FB->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Initiates Ethylene Increased Ethylene Biosynthesis Signal->Ethylene ABA Increased Abscisic Acid (ABA) Biosynthesis Signal->ABA Effects Phytotoxic Effects: - Epinasty - Cell Wall Disruption - Phloem Disruption Ethylene->Effects ABA->Effects Death Weed Death Effects->Death

Caption: Simplified signaling pathway of this compound-benzyl in susceptible weeds.

Application in Rice Cultivation

Recommended Use and Dosage

This compound-benzyl is typically applied as a post-emergence herbicide in both flooded and upland rice systems.[8] The labeled application rate is generally 30 g active ingredient (a.i.) per hectare (ha), with a maximum seasonal application of 60 g a.i./ha.[3][8]

Application Timing

Optimal application timing is crucial for maximizing efficacy and ensuring crop safety. It is generally applied when rice is at the 4-5 leaf stage.[6] Applications can be made up to panicle initiation. However, applications at the 50% flowering stage have been shown to cause significant rice sterility and should be avoided.[6]

Weed Control Spectrum

This compound-benzyl exhibits a broad spectrum of activity against many problematic weeds in rice.

Table 1: Weed Control Efficacy of this compound-benzyl at 30 g a.i./ha

Weed SpeciesCommon NameControl Efficacy (%)Citation(s)
Echinochloa crus-galliBarnyardgrass>90[8]
Amaranthus palmeriPalmer Amaranth>97[8]
Sesbania herbaceaHemp Sesbania>90[8]
Aeschynomene virginicaNorthern Jointvetch>90[8]
Schoenoplectus mucronatusRicefield Bulrush>80[6]
Cyperus difformisSmallflower Umbrella Sedge>80[6]
Heteranthera limosaDucksalad>99[6]
Ammannia coccineaRedstem>99[6]
Bacopa rotundifoliaWaterhyssop>99[6]
Sagittaria montevidensisArrowhead>99[6]
Crop Safety and Cultivar Tolerance

While generally safe for rice, some cultivars, particularly medium-grain and hybrid varieties, may exhibit sensitivity to this compound-benzyl, especially under certain environmental conditions.[8] Injury symptoms can include leaf malformation, stunting, and biomass reduction.[8] Research indicates that environmental factors such as low light and high temperatures can exacerbate crop injury.[8]

Table 2: Rice Injury from this compound-benzyl Application

Rice Cultivar TypeApplication Rate (g a.i./ha)Injury SymptomsCitation(s)
Long-grain hybrid (CL XL745)306% injury at 28 DAT[8]
Pure-line, long-grain30Up to 10% injury[8]
Hybrid (XP753)30 (sequential)17% yield reduction[8]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and crop safety of this compound-benzyl in rice.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose-dependent effect of this compound-benzyl on various weed species and rice cultivars under controlled conditions.

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation Incubation & Data Collection Potting 1. Fill pots (e.g., 10x10x8.5 cm) with potting mix. Planting 2. Sow rice and weed seeds (e.g., 8-10 seeds/pot). Potting->Planting Thinning 3. Thin seedlings to uniform number (e.g., 4-5 plants/pot) at 2-3 leaf stage. Planting->Thinning HerbicidePrep 4. Prepare serial dilutions of This compound-benzyl. Spraying 5. Apply herbicide treatments using a calibrated laboratory sprayer. HerbicidePrep->Spraying Growth 6. Place pots in a growth chamber with controlled conditions. Data 7. Collect data at specified intervals (e.g., 7, 14, 21 DAT): - Visual injury rating (0-100%) - Plant height - Aboveground biomass (fresh/dry weight) Growth->Data

Caption: Workflow for a greenhouse dose-response bioassay.

Methodology:

  • Plant Material and Growth Conditions:

    • Use a standardized soil mix (e.g., sandy loam:peat moss:sand, 2:1:1 v/v/v).

    • Plant seeds of the desired rice cultivar and weed species in individual pots.

    • Maintain plants in a controlled environment growth chamber with conditions suitable for rice cultivation (e.g., 28/22°C day/night temperature, 14-hour photoperiod, 60-70% relative humidity).

    • Water plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Prepare a stock solution of this compound-benzyl and perform serial dilutions to achieve a range of doses (e.g., 0, 7.5, 15, 30, 60, and 120 g a.i./ha).

    • Apply herbicides to plants at the 3-4 leaf stage using a laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Data Collection and Analysis:

    • Assess visual weed control and crop injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0 (no effect) to 100 (complete plant death).

    • Measure plant height and harvest the aboveground biomass at 21 DAT to determine fresh and dry weights.

    • Analyze the data using a non-linear regression model to determine the dose required for 50% growth reduction (GR₅₀).

Field Efficacy and Crop Safety Trial

This protocol outlines the procedure for evaluating this compound-benzyl under field conditions to assess its weed control efficacy and impact on rice yield.

Field_Trial_Workflow cluster_setup Trial Setup cluster_application Herbicide Application cluster_maintenance_data Maintenance & Data Collection SitePrep 1. Site selection and land preparation. PlotDesign 2. Establish plots (e.g., 2x5 m) in a Randomized Complete Block Design (RCBD) with 3-4 replications. SitePrep->PlotDesign Planting 3. Plant rice (direct-seeded or transplanted) at a standard seeding rate. PlotDesign->Planting Timing 4. Apply this compound-benzyl at the appropriate rice and weed growth stage (e.g., rice 4-5 leaf stage). Spraying 5. Use a calibrated backpack sprayer with flat-fan nozzles. Timing->Spraying Irrigation 6. Manage irrigation as per standard practice (e.g., establish permanent flood 3-5 days after application). Assessment 7. Assess weed control and crop injury at regular intervals (e.g., 14, 28, 42 DAT). Irrigation->Assessment Yield 8. At maturity, harvest a central area of each plot to determine grain yield and yield components. Assessment->Yield

Caption: Workflow for a field efficacy and crop safety trial.

Methodology:

  • Experimental Design and Plot Establishment:

    • Select a field with a uniform and representative weed population.

    • Design the experiment as a Randomized Complete Block Design (RCBD) with at least three replications.

    • Establish individual plots of a suitable size (e.g., 2 m x 5 m) with buffer zones to prevent spray drift.

  • Rice Cultivation:

    • Prepare the seedbed according to local best management practices.

    • Plant a commercial rice cultivar at the recommended seeding rate.

    • Manage fertilization and pest control uniformly across all plots, except for the weed control treatments.

  • Herbicide Application:

    • Apply this compound-benzyl at the desired rates (e.g., 30 and 60 g a.i./ha) and timings. Include an untreated weedy check and a hand-weeded check for comparison.

    • Use a CO₂-pressurized backpack sprayer with flat-fan nozzles calibrated to deliver a consistent spray volume (e.g., 300 L/ha).[7]

  • Data Collection:

    • Weed Control: Visually assess percent weed control by species at regular intervals. Weed density and biomass can also be determined from quadrats placed within each plot.

    • Crop Safety: Visually rate crop injury (phytotoxicity) at the same intervals as weed control assessments. Measure plant height and tiller number at mid-season.

    • Yield: At crop maturity, harvest a predetermined area from the center of each plot. Measure grain yield and adjust for moisture content.

Resistance Management

The development of herbicide resistance is a significant concern in weed management. While this compound-benzyl is a valuable tool, its repeated use can lead to the selection of resistant weed biotypes.[9] To mitigate this risk, it is crucial to:

  • Integrate this compound-benzyl into a broader weed management program that includes herbicides with different modes of action.

  • Utilize cultural practices such as crop rotation and water management to reduce weed pressure.

  • Monitor fields for weed escapes and test suspected resistant populations.

Research has identified metabolic cross-resistance to this compound-benzyl in barnyardgrass populations that were previously exposed to ALS-inhibiting herbicides like penoxsulam.[9] This underscores the importance of proactive resistance management strategies.

Conclusion

This compound-benzyl is a highly effective herbicide for broad-spectrum weed control in rice cultivation. Its unique mode of action makes it a valuable component of integrated weed and resistance management programs. Understanding the optimal application timing, dosage, and potential for crop injury in specific cultivars is essential for its successful and sustainable use. The experimental protocols provided herein offer a framework for researchers to further evaluate and optimize the use of this important herbicide in rice production systems.

References

Application Notes and Protocols for Evaluating the Efficacy of Florpyrauxifen-benzyl on Barnyardgrass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and professionals in drug development to assess the efficacy of Florpyrauxifen-benzyl, a synthetic auxin herbicide, on the common weed barnyardgrass (Echinochloa crus-galli). The protocols cover whole-plant bioassays, dose-response analysis, and methods to investigate potential resistance mechanisms.

Introduction

This compound-benzyl is a vital tool for managing barnyardgrass, a problematic weed in rice cultivation and other agricultural systems.[1][2][3][4] It offers an alternative mode of action to combat herbicide-resistant biotypes.[1][2] As a synthetic auxin, this compound-benzyl disrupts plant growth by binding to specific auxin receptors.[5] Unlike other auxin herbicides that primarily target the TIR1 co-receptor, this compound-benzyl shows a preference for the AFB5 IAA co-receptor, which allows it to control weeds resistant to herbicides like quinclorac.[1][5] The benzyl (B1604629) ester form is converted to the active acid form, this compound-acid, within the plant.[5] Understanding the efficacy and potential for resistance to this herbicide is crucial for its sustainable use.

Quantitative Data Summary

The efficacy of this compound-benzyl can be quantified through various metrics, primarily the Growth Reduction 50 (GR₅₀), which is the dose required to inhibit plant growth by 50%. The following tables summarize key quantitative data from various studies on susceptible and resistant barnyardgrass biotypes.

Table 1: Dose-Response Data for this compound-benzyl on Susceptible and Resistant Barnyardgrass Biotypes

BiotypeGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Reference
Susceptible2.97-[5]
Resistant35.3011.89[5]
Susceptible4.14-[4][6]
Susceptible4.54 - 29.66 (E. oryzicola)-[5]
Susceptible6.15 - 16.06 (E. crus-galli)-[5]
114 Populations (Average)6.8-[1][7]
114 Populations (Range)1.0 - 34.5-[1][7]

Table 2: Efficacy of this compound-benzyl at a Labeled Rate

Application Rate (g a.i. ha⁻¹)Barnyardgrass BiotypesEfficacy MetricResultReference
30152 accessionsVisual Control≥96%[2]
30Susceptible and various resistant biotypesControl, Height Reduction, Biomass ReductionEffective control (below labeled rate)[1]
3690% of 114 populationsFresh Weight Reduction>95%[1][7]

Experimental Protocols

Protocol for Whole-Plant Herbicide Efficacy Screening

This protocol outlines a greenhouse experiment to determine the general efficacy of this compound-benzyl on barnyardgrass.

Materials:

  • Barnyardgrass seeds (susceptible and potentially resistant biotypes)

  • Pots (e.g., 10 cm diameter)

  • Potting medium (commercial substrate or field soil)

  • Greenhouse or growth chamber with controlled conditions (e.g., 35°C/20°C day/night temperature, natural sunlight)[5]

  • This compound-benzyl formulation (e.g., 3% EC)

  • Cabinet spray chamber calibrated to deliver a specific volume

  • Deionized water

  • Adjuvant (if required by product label)

  • Balance for weighing fresh biomass

  • Ruler for measuring plant height

Procedure:

  • Planting: Sow 10-15 barnyardgrass seeds per pot filled with the appropriate potting medium.[8] After emergence, thin seedlings to a uniform number (e.g., 4 plants per pot).[9]

  • Growth: Grow plants in a greenhouse or growth chamber until they reach the 3-4 leaf stage.[10]

  • Herbicide Application: Prepare the spray solution of this compound-benzyl at the desired concentration (e.g., the labeled rate of 30 g a.i. ha⁻¹).[1][2] Apply the herbicide using a calibrated cabinet spray chamber. Leave a set of plants untreated to serve as a control.

  • Post-Treatment Care: Return the pots to the greenhouse and water as needed.

  • Data Collection: At 21 days after treatment (DAT), visually assess the percentage of control for each pot, where 0% is no effect and 100% is complete plant death.[10]

  • Biomass and Height Measurement: Harvest the aboveground plant tissue, measure the height of the plants, and record the fresh weight.[10]

  • Data Analysis: Calculate the percent reduction in height and biomass compared to the untreated control.

Protocol for Dose-Response Assay

This protocol is designed to determine the GR₅₀ value of this compound-benzyl for different barnyardgrass biotypes.

Materials:

  • Same as Protocol 3.1

Procedure:

  • Planting and Growth: Follow steps 1 and 2 from Protocol 3.1.

  • Herbicide Preparation: Prepare a series of dilutions of this compound-benzyl to create a range of doses. A typical range might include 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate.[1] For this compound-benzyl, a range from 0 to 120 g a.i. ha⁻¹ has been used.[1]

  • Herbicide Application: Apply the different doses of the herbicide to separate sets of pots as described in Protocol 3.1. Ensure each dose has multiple replicates (e.g., 3-4).

  • Post-Treatment Care and Data Collection: Follow steps 4-6 from Protocol 3.1.

  • Data Analysis:

    • Calculate the percent growth inhibition for fresh weight at each dose relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and calculate the GR₅₀ value.[11]

    • The Resistance Index (RI) can be calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.[11]

Protocol for Investigating Metabolic Resistance

This protocol can be used to determine if metabolic degradation by cytochrome P450 enzymes is a mechanism of resistance.

Materials:

Procedure:

  • Planting and Growth: Follow steps 1 and 2 from Protocol 3.1.

  • Inhibitor Application: One hour before the herbicide application, treat a subset of the resistant plants with malathion.

  • Herbicide Application: Apply this compound-benzyl at various doses to both malathion-treated and untreated resistant plants, as well as to susceptible plants.

  • Data Collection and Analysis: Follow the procedures in Protocol 3.2. A significant increase in the efficacy of this compound-benzyl on the resistant biotype in the presence of malathion suggests that metabolic degradation via cytochrome P450s is a resistance mechanism.[12]

Visualizations

Signaling Pathway

Florpyrauxifen_Benzyl_Signaling_Pathway cluster_cell Barnyardgrass Cell cluster_resistance Resistance Mechanisms FB This compound-benzyl (external) FBA This compound-acid (active form) FB->FBA Hydrolysis SCFAFB5 SCF-AFB5 (Co-receptor Complex) FBA->SCFAFB5 Binds to AuxIAA Aux/IAA (Repressor Protein) SCFAFB5->AuxIAA Promotes Ubiquitination AuxIAA->SCFAFB5 Binds to Degradation 26S Proteasome Degradation AuxIAA->Degradation Targeted for Degradation ARF ARF (Auxin Response Factor) AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription Response Herbicide Response: Uncontrolled Growth, Ethylene & ABA Production, Plant Death AuxinGenes->Response ReducedAbsorption Reduced Absorption ReducedAbsorption->FB Limits Entry Metabolism Enhanced Metabolism (e.g., via P450s) Metabolism->FBA Degrades

Caption: Proposed signaling pathway of this compound-benzyl in barnyardgrass.

Experimental Workflow

Herbicide_Efficacy_Workflow start Start seed_prep Barnyardgrass Seed (Susceptible & Resistant Biotypes) start->seed_prep planting Sow Seeds in Pots & Thin Seedlings seed_prep->planting growth Grow to 3-4 Leaf Stage in Controlled Environment planting->growth herbicide_prep Prepare Herbicide Doses (Dose-Response) growth->herbicide_prep application Apply Herbicide with Calibrated Sprayer growth->application herbicide_prep->application post_treatment Return to Greenhouse for Observation (21 days) application->post_treatment data_collection Data Collection: - Visual Control (%) - Plant Height (cm) - Fresh Weight (g) post_treatment->data_collection analysis Statistical Analysis: - Calculate % Inhibition - Non-linear Regression - Determine GR50 & RI data_collection->analysis end End analysis->end

Caption: General experimental workflow for evaluating herbicide efficacy.

References

Florpyrauxifen-benzyl formulation and application techniques for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of florpyrauxifen-benzyl, a synthetic auxin herbicide, detailing its formulations, application techniques for optimal efficacy, and protocols for experimental evaluation.

Introduction

This compound-benzyl is a selective, post-emergence herbicide belonging to the arylpicolinate class of synthetic auxins (WSSA Group 4).[1][2] It functions by mimicking the natural plant hormone auxin, leading to abnormal growth patterns, cell disruption, and ultimately, the death of susceptible plants.[3][4] This active ingredient is effective for the control of a wide range of broadleaf weeds, sedges, and some grasses in various settings, including rice paddies and aquatic environments.[2][3] this compound-benzyl is absorbed through both the leaves and roots of the plant.[3]

Formulations

This compound-benzyl is available in two primary formulations:

  • Emulsifiable Concentrate (EC): This formulation contains this compound-benzyl dissolved in a solvent with an emulsifier, allowing it to be mixed with water to form an emulsion. One commercially available EC formulation has a concentration of 0.21 lb of active ingredient per gallon.[5]

  • Suspension Concentrate (SC): In this formulation, the solid active ingredient is dispersed in water.[6]

The choice between EC and SC formulations may depend on the target weed, application equipment, and environmental conditions.[6]

Mechanism of Action

As a synthetic auxin, this compound-benzyl disrupts normal plant growth processes. The specific mode of action, while not fully elucidated, involves alterations in cell wall elasticity and gene expression.[1] This leads to uncontrolled cell division and elongation, resulting in tissue damage, leaf curling, and disruption of the phloem, which interferes with nutrient transport and ultimately causes plant death within days to weeks.[1]

This compound-benzyl Signaling Pathway FB This compound-benzyl (Synthetic Auxin) PlantCell Plant Cell FB->PlantCell Absorption AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) PlantCell->AuxinReceptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors AuxinReceptor->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Repressors Proteasome->Degradation ARF Auxin Response Factors (ARFs) Degradation->ARF Activation of GeneExpression Altered Gene Expression ARF->GeneExpression UncontrolledGrowth Uncontrolled Growth & Plant Death GeneExpression->UncontrolledGrowth

Caption: Simplified signaling pathway of this compound-benzyl.

Application Techniques for Optimal Efficacy

Optimal efficacy of this compound-benzyl is dependent on the formulation, application rate, timing, and environmental conditions.

Aquatic Weed Control

This compound-benzyl is effective for managing invasive aquatic species such as hydrilla (Hydrilla verticillata), Eurasian watermilfoil (Myriophyllum spicatum), and waterhyacinth (Eichhornia crassipes).[1]

  • Application Methods:

    • Foliar Application: For emergent aquatic vegetation, apply as a spray directly onto the foliage.[1]

    • In-Water Application: For submerged vegetation, apply directly into the water body.[1]

  • Application Rates:

    • The maximum single application rate for aquatic foliar application is 0.0527 lb a.i./A, with a maximum of two applications per year.[2]

    • For in-water applications, the maximum active ingredient concentration is 50 ppb per application, with up to three applications permitted annually.[2] A 14-day interval is required between applications.[2]

    • For water milfoils, a dose of 10 ppb is expected to be effective.[1]

Rice Weed Control

This compound-benzyl is used for post-emergence control of broadleaf weeds, sedges, and grasses in rice.

  • Application Timing:

    • Can be applied from the 2-leaf stage of rice up to 60 days before harvest.[7]

  • Application Methods:

    • Foliar Spray: Applied using a knapsack sprayer with a T-jet nozzle in a water volume of 300 L per hectare.[8]

  • Application Rates:

    • The maximum single application rate for foliar spray in rice is 0.027 lb a.i./A.[7]

    • A maximum of two foliar applications are allowed per year, with a total yearly rate not exceeding 0.0525 lb a.i./A.[7]

Efficacy Data

The following tables summarize the efficacy of this compound-benzyl against various weed species from different studies.

Table 1: Efficacy of this compound-benzyl on Aquatic Weeds

Target Weed SpeciesFormulationApplication RateEfficacy (% Biomass Reduction)Study Type
Waterhyacinth (Eichhornia crassipes)SC14.8 g ai ha⁻¹90%Outdoor Mesocosm
Waterhyacinth (Eichhornia crassipes)EC14.8 g ai ha⁻¹91%Outdoor Mesocosm
Waterhyacinth (Eichhornia crassipes)SC29.5 g ai ha⁻¹100%Outdoor Mesocosm
Waterhyacinth (Eichhornia crassipes)EC29.5 g ai ha⁻¹100%Outdoor Mesocosm
Waterhyacinth (Eichhornia crassipes)SC58.9 g ai ha⁻¹100%Outdoor Mesocosm
Waterhyacinth (Eichhornia crassipes)EC58.9 g ai ha⁻¹100%Outdoor Mesocosm

Source: Data compiled from a mesocosm study on waterhyacinth control.[6]

Table 2: Efficacy of this compound-benzyl on Rice Weeds

Target Weed SpeciesApplication Rate (ml/ha)Efficacy (% Control)Days After Application (DAA)
Echinochloa crus-galli40077-90%14-56
Echinochloa crus-galli600>90%14-56
Echinochloa crus-galli800>90%14-56
Echinochloa crus-galli1000>90%14-56
Leptochloa chinensis40082-90%28-56

Source: Data from a field study on transplanted rice.[8]

Table 3: Efficacy of this compound-benzyl on Other Weed Species

Target Weed SpeciesApplication MethodEfficacy (% Control)Days After Application (DAA)
Commelina benghalensisThis compound-benzyl + glyphosate73.8%60
Commelina benghalensisThis compound-benzyl + glyphosate92%60

Source: Data from two separate experiments on Commelina benghalensis control.[9]

Table 4: GR₅₀ Values for this compound-benzyl

Weed SpeciesGR₅₀ (g a.i. ha⁻¹)
Barnyardgrass (Echinochloa crus-galli)4.14 ± 0.15
Yerbadetajo (Eclipta prostrata)0.38 ± 0.01

GR₅₀: The dose causing a 50% reduction in fresh weight. Source: Whole-plant bioassay.[10]

Experimental Protocols

Protocol for Dose-Response Bioassay

This protocol outlines a whole-plant bioassay to determine the dose-response of a target weed species to this compound-benzyl.

Objective: To determine the GR₅₀ (50% growth reduction) of this compound-benzyl on a target weed species.

Materials:

  • Target weed seedlings (e.g., 3-4 leaf stage)

  • This compound-benzyl formulation (EC or SC)

  • Pots with appropriate soil mix

  • Greenhouse or controlled environment chamber

  • Spraying equipment (e.g., track sprayer)

  • Analytical balance

  • Deionized water

  • Appropriate adjuvants (if required)

Procedure:

  • Plant Preparation: Grow the target weed species from seed in pots to the desired growth stage (e.g., 3-4 leaf stage). Ensure uniform growth of seedlings.

  • Herbicide Preparation: Prepare a stock solution of this compound-benzyl. Perform serial dilutions to create a range of treatment concentrations. Include a control group with no herbicide.

  • Herbicide Application: Apply the different doses of this compound-benzyl to the weed seedlings using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Place the treated plants in a greenhouse or controlled environment chamber with optimal conditions for growth.

  • Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass of each plant.

  • Measurement: Record the fresh weight of the harvested biomass.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value.

Dose-Response Bioassay Workflow Start Start PlantPrep Prepare Weed Seedlings (e.g., 3-4 leaf stage) Start->PlantPrep HerbicidePrep Prepare Serial Dilutions of This compound-benzyl PlantPrep->HerbicidePrep Application Apply Herbicide Treatments to Seedlings HerbicidePrep->Application Incubation Incubate in Controlled Environment Application->Incubation Harvest Harvest Above-ground Biomass Incubation->Harvest Measure Measure Fresh Weight Harvest->Measure Analysis Analyze Data & Determine GR50 Measure->Analysis End End Analysis->End Application Timing vs. Efficacy ApplicationTiming Application Timing EarlyPost Early Post-emergence (Small Weeds) ApplicationTiming->EarlyPost LatePost Late Post-emergence (Large Weeds) ApplicationTiming->LatePost HighEfficacy Higher Efficacy EarlyPost->HighEfficacy LowerEfficacy Lower Efficacy LatePost->LowerEfficacy

References

Application Notes and Protocols for Determining the Stability of Florpyrauxifen-benzyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class, developed for the selective post-emergence control of weeds, particularly in rice cultivation.[1][2] As with any agricultural chemical, understanding its environmental fate and stability in soil is crucial for assessing its potential ecological impact and ensuring its safe and effective use. The stability of a herbicide in soil, often quantified by its half-life (DT50), determines its persistence, potential for leaching into groundwater, and impact on soil microorganisms.[3][4]

These application notes provide a comprehensive overview and detailed protocols for determining the stability of this compound-benzyl in soil. The methodologies are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and specific studies conducted on this compound-benzyl.[5][6]

Principle of Soil Stability Studies

The determination of a chemical's stability in soil involves incubating the substance in soil samples under controlled laboratory conditions that simulate the natural environment.[5] The primary objective is to quantify the rate of its transformation and to identify the major degradation products.[5][7] Key processes governing the degradation of this compound-benzyl in soil include:

  • Aerobic Metabolism: Transformation of the chemical by microorganisms in the presence of oxygen. This is a primary degradation pathway for many organic compounds in surface soils.[5]

  • Anaerobic Metabolism: Transformation by microorganisms in the absence of oxygen, a condition often found in flooded soils (like rice paddies) or deeper soil layers.[5][7]

  • Photolysis: Degradation due to exposure to sunlight, which is relevant for herbicides applied to the soil surface.[8]

The concentration of the parent compound, this compound-benzyl, and its metabolites are monitored over time using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][9][10] The rate of degradation is then calculated to determine the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Degradation Pathway and Metabolites

This compound-benzyl degrades in the environment into several transformation products. The primary degradation pathway involves the de-esterification to its corresponding free acid, this compound (also known as XDE-848 acid).[7] Other major metabolites that have been identified include XDE-848 benzyl (B1604629) hydroxy and XDE-848 hydroxy acid.[2][7][11] The residue definition for monitoring in soil often includes both the parent compound, this compound-benzyl, and its primary metabolite, this compound (XDE-848 acid).[10]

G FB This compound-benzyl XDE848_acid This compound (XDE-848 acid) FB->XDE848_acid De-esterification XDE848_benzyl_hydroxy XDE-848 benzyl hydroxy FB->XDE848_benzyl_hydroxy Demethylation XDE848_hydroxy_acid XDE-848 hydroxy acid XDE848_benzyl_hydroxy->XDE848_hydroxy_acid Hydrolysis

Caption: Degradation pathway of this compound-benzyl in soil.

Quantitative Data: Soil Half-Life (DT50)

The half-life of this compound-benzyl in soil varies significantly depending on environmental conditions such as oxygen availability, temperature, and sunlight.

ConditionHalf-Life (DT50)Reference
Aerobic Soil Metabolism8.9 - 67.2 days[12]
Aerobic Soil Metabolism55.3 days[2][11]
Anaerobic Soil Metabolism15 - 46 days[7]
Anaerobic Soil Metabolism41.5 days[2]
Aerobic Flooded Soil12 - 31 days[7]
Simulated Sunlight Exposure~17.5 days[1][13]

Experimental Protocols

The following sections provide detailed protocols for conducting soil stability studies for this compound-benzyl.

Protocol 1: Aerobic and Anaerobic Soil Stability Study (based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic transformation of this compound-benzyl in soil.[5]

5.1.1 Materials and Reagents

  • Freshly collected soil samples (sieved, <2 mm)

  • This compound-benzyl (analytical standard, purity ≥95%)[5]

  • 14C-labeled this compound-benzyl (optional, for mass balance and metabolite identification)[5]

  • Incubation vessels (e.g., biometer flasks or flow-through systems)[5]

  • Controlled environment chamber or incubator

  • Analytical equipment (HPLC-DAD or LC-MS/MS)

  • Extraction solvents (e.g., acetonitrile (B52724), formic acid)[1]

  • Deionized water

5.1.2 Experimental Workflow

Caption: Workflow for determining this compound-benzyl stability in soil.

5.1.3 Procedure

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve through a 2 mm mesh. Characterize the soil (pH, organic carbon content, texture). Adjust soil moisture to 40-60% of its maximum water holding capacity.[14]

  • Test Substance Application: Prepare a stock solution of this compound-benzyl. Apply the solution evenly to the soil samples to achieve the desired concentration. For non-water-soluble substances, a suitable carrier like sand or a volatile organic solvent can be used.[14][15]

  • Incubation:

    • Aerobic: Place the treated soil in biometer flasks and incubate in the dark at a constant temperature (e.g., 20 ± 2°C).[14] Ensure aerobic conditions by maintaining a continuous flow of air or by using flasks that allow for gas exchange.

    • Anaerobic: After an initial aerobic phase to allow microbial activity to reduce oxygen, flood the soil samples with deionized water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubate in the dark at a constant temperature.

  • Sampling: Collect triplicate soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). Store samples frozen (-20°C) until analysis.[1]

  • Extraction and Analysis: Follow the extraction and analytical protocols detailed in sections 5.2 and 5.3.

Protocol 2: Soil Extraction using Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP)

This protocol is an efficient method for extracting this compound-benzyl from soil samples.[1][13][16]

  • Sample Preparation: Weigh 4.0 g of the soil sample into a 22 mL glass vial.[1]

  • Integration: If validating the method, spike the soil with a known concentration of this compound-benzyl and let it rest for 1 hour to allow for integration of the analyte with the soil matrix.[1]

  • Extraction:

    • Add 4 mL of deionized water to the vial.[1]

    • Add 8 mL of the extracting solvent (acetonitrile with 0.1% v/v formic acid).[1][13]

    • Vortex the mixture for 30 seconds to ensure thorough homogenization.[1]

  • Low-Temperature Purification: Place the vial in a freezer at -20°C for at least one hour to completely freeze the aqueous phase.[1]

  • Supernatant Collection: Decant the organic supernatant (acetonitrile layer) into a clean tube.

  • Concentration: Evaporate 3 mL of the extract to dryness under a gentle stream of nitrogen.[16]

  • Reconstitution: Resuspend the residue in 400 µL of acetonitrile with 0.1% v/v formic acid.[1][16]

  • Storage: Store the final extract at -20°C until HPLC or LC-MS/MS analysis.[1][16]

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol outlines the conditions for quantifying this compound-benzyl using HPLC with a Diode Array Detector (DAD).[1][13]

  • Instrumentation: HPLC system equipped with a DAD.

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18 or equivalent.[1]

    • Mobile Phase: Acetonitrile and water (85:15 v/v) with 0.1% formic acid.[1][13]

    • Flow Rate: 0.3 mL/min.[1][13]

    • Column Temperature: 30°C.[1][13]

    • Injection Volume: As appropriate for the system.

    • Detection Wavelength: 243 nm.[1][13]

  • Quantification: Create a calibration curve using analytical standards of this compound-benzyl at known concentrations (e.g., 20.0, 55.0, 90.0, 125.0, 160.0, and 195.0 µg/kg).[16] Quantify the concentration in soil samples by comparing the peak area to the calibration curve.

  • Method Validation: The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][16] For this compound-benzyl, a typical LOQ achieved is 20 µg/kg.[1][13]

Note: For higher sensitivity and confirmation of metabolite identity, LC-MS/MS is the preferred method.[9][10]

Data Analysis and Reporting

  • Concentration vs. Time: Plot the concentration of this compound-benzyl remaining in the soil against time for each replicate.

  • Kinetic Modeling: Determine the degradation kinetics, which often follows first-order kinetics. The first-order rate equation is Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.

  • DT50 Calculation: Calculate the half-life (DT50) using the formula: DT50 = ln(2)/k.

  • Metabolite Analysis: If metabolites are being monitored, plot their formation and decline curves over time.

  • Reporting: The final report should include a full description of the soil characteristics, experimental conditions, analytical method validation data, degradation curves for the parent compound and metabolites, and the calculated DT50 values.

References

Application Notes and Protocols for Studying the Environmental Impact of Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the environmental impact of the herbicide florpyrauxifen-benzyl. The protocols outlined below are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to ensure data quality and regulatory acceptance.

Environmental Fate and Behavior

The environmental fate of this compound-benzyl is a critical aspect of its overall environmental impact. Key processes to investigate include degradation in soil and water, as well as its mobility.

Aerobic and Anaerobic Transformation in Soil

This study determines the rate and pathway of this compound-benzyl degradation in soil under both aerobic and anaerobic conditions.

Protocol: Adapted from OECD Guideline 307.

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures (e.g., sandy loam, clay loam), pH, and organic carbon content.

    • Collect soil from the top layer (0-20 cm) and sieve (2 mm) to remove large particles.[1]

    • Pre-incubate the soil at the test temperature and moisture content for 2-28 days to allow microbial populations to stabilize.[2]

  • Test Substance Application:

    • Prepare a stock solution of ¹⁴C-labeled this compound-benzyl. The use of radiolabeled material is preferred for accurate mass balance calculations.

    • Apply the test substance to the soil samples at a concentration relevant to the maximum recommended application rate.

  • Incubation:

    • Aerobic Conditions: Incubate the treated soil in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate airflow.

    • Anaerobic Conditions: After an initial aerobic phase to allow for some degradation, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals.

    • Extract this compound-benzyl and its degradation products from the soil using a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.[3][4]

    • Trap and quantify volatile degradation products (e.g., ¹⁴CO₂) to determine the extent of mineralization.

Phototransformation in Water

This study evaluates the degradation of this compound-benzyl in water due to sunlight.

Protocol: Adapted from OECD Guideline 316.

  • Test Solution Preparation:

    • Prepare a solution of this compound-benzyl in sterile, purified water (e.g., buffered at a relevant environmental pH).

  • Exposure:

    • Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature during the experiment.

    • Include dark controls (vessels wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.

  • Sampling and Analysis:

    • Collect samples from both light-exposed and dark control vessels at various time points.

    • Analyze the samples by HPLC-MS/MS to determine the concentration of this compound-benzyl and identify any photoproducts.

Ecotoxicological Effects

Assessing the toxicity of this compound-benzyl to non-target organisms is crucial for a comprehensive environmental risk assessment.

Acute Immobilisation Test in Daphnia sp.

This test determines the acute toxicity of this compound-benzyl to freshwater invertebrates.

Protocol: Adapted from OECD Guideline 202.[5][6][7][8][9]

  • Test Organism:

    • Use juvenile Daphnia magna less than 24 hours old.

  • Test Design:

    • Expose the daphnids to at least five concentrations of this compound-benzyl in a geometric series, plus a control group.

    • Use at least 20 animals per concentration, divided into four replicates of five animals each.[7]

  • Exposure and Observation:

    • The exposure period is 48 hours under static or semi-static conditions.

    • Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5][8]

  • Data Analysis:

    • Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) at 48 hours.

Reproduction Test in Daphnia magna

This chronic test evaluates the effects of this compound-benzyl on the reproductive output of Daphnia magna.

Protocol: Adapted from OECD Guideline 211.[10][11][12][13][14]

  • Test Organism:

    • Use young female Daphnia magna (<24 hours old) at the start of the test.

  • Test Design:

    • Expose individual daphnids to a range of this compound-benzyl concentrations for 21 days.

    • Include a control group.

  • Observations:

    • Monitor the survival of the parent animals and count the number of living offspring produced.

  • Data Analysis:

    • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction.

    • Calculate the ECx (e.g., EC₁₀, EC₂₀, EC₅₀) for reproductive effects.[12]

Acute Toxicity Test in Fish

This study assesses the short-term lethal effects of this compound-benzyl on fish.

Protocol: Adapted from OECD Guideline 203.[15][16][17][18]

  • Test Species:

    • Select a standard freshwater fish species, such as Zebra fish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Test Design:

    • Expose fish to at least five concentrations of this compound-benzyl in a geometric series, along with a control.

    • Use at least seven fish per concentration.[15]

  • Exposure and Observation:

    • The exposure duration is 96 hours.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the LC₅₀ (the concentration that is lethal to 50% of the fish) at 96 hours.

Growth Inhibition Test in Freshwater Alga and Cyanobacteria

This test evaluates the effects of this compound-benzyl on the growth of primary producers.

Protocol: Adapted from OECD Guideline 201.[19][20][21][22][23]

  • Test Organism:

    • Use an exponentially growing culture of a freshwater green alga (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Design:

    • Expose the algae to at least five concentrations of this compound-benzyl and a control.

    • Use three replicates per concentration.

  • Exposure and Measurement:

    • The exposure period is typically 72 hours.

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at the start and at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the EC₅₀ based on the inhibition of growth rate and yield.

Data Presentation

Environmental Fate of this compound-benzyl and its Metabolites
ParameterMediumConditionHalf-life (days)
This compound-benzyl WaterAqueous Photolysis0.08 - 0.16[24]
Water-SedimentAerobic8.36 (mean)[24]
Water-SedimentAnaerobic2.65 (mean)[24]
SoilAerobic55.3 (mean)[24]
XDE-848 acid Water-6.3 - 18[24]
XDE-848 benzyl (B1604629) hydroxy Water-6 - 14[24]
XDE-848 hydroxy acid Water-53 - 121[24]
Ecotoxicity of this compound-benzyl
Organism GroupSpeciesEndpointValue (µg/L)
Aquatic InvertebratesDaphnia magna48h EC₅₀ (immobilisation)> solubility limit
Daphnia magna21d NOEC (reproduction)-
FishFreshwater and Estuarine/MarineAcute and Chronic ToxicityNot toxic up to solubility limit (~40 µg/L)[24]
Aquatic PlantsEstuarine/Marine Diatom (Skeletonema costatum)IC₅₀>38.9[7]
Estuarine/Marine Diatom (Skeletonema costatum)NOAEC12.4[7]
Green Alga (P. subcapitata)IC₅₀5,580 (as TEP GF-3206)[7]

Visualizations

Florpyrauxifen_Degradation_Pathway Florpyrauxifen_benzyl This compound-benzyl XDE_848_acid XDE-848 acid (this compound) Florpyrauxifen_benzyl->XDE_848_acid Hydrolysis/Biodegradation Des_chloro_XDE_848_benzyl_hydroxyl des-chloro XDE-848 benzyl hydroxyl Florpyrauxifen_benzyl->Des_chloro_XDE_848_benzyl_hydroxyl Aqueous Photolysis XDE_848_benzyl_hydroxy XDE-848 benzyl hydroxy XDE_848_acid->XDE_848_benzyl_hydroxy XDE_848_hydroxy_acid XDE-848 hydroxy acid XDE_848_benzyl_hydroxy->XDE_848_hydroxy_acid Des_chloro_XDE_848_acid des-chloro XDE-848 acid Des_chloro_XDE_848_benzyl_hydroxyl->Des_chloro_XDE_848_acid

Caption: Degradation pathway of this compound-benzyl in the environment.

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Sampling & Analysis cluster_results 4. Data Evaluation Test_Substance Prepare this compound-benzyl (¹⁴C-labeled if applicable) Application Apply Test Substance Test_Substance->Application Test_System Prepare Test System (Soil, Water, Organisms) Test_System->Application Incubation Incubate under Controlled Conditions (Light, Temp, Moisture) Application->Incubation Sampling Collect Samples at Intervals Incubation->Sampling Extraction Extract Analytes Sampling->Extraction Quantification Quantify by HPLC-MS/MS Extraction->Quantification Data_Analysis Calculate Endpoints (Half-life, EC₅₀, LC₅₀, NOEC) Quantification->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment

Caption: General experimental workflow for environmental impact assessment.

References

RNA extraction and cDNA synthesis for gene expression studies in response to Florpyrauxifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a synthetic auxin herbicide that effectively controls a broad spectrum of weeds in rice cultivation.[1] Its mode of action involves the stimulation of gene transcription and ethylene (B1197577) biosynthesis, leading to an accumulation of abscisic acid and reactive oxygen species, ultimately causing the death of susceptible plant species.[1] Understanding the molecular mechanisms underlying a plant's response to this compound-benzyl is crucial for developing more effective herbicides and for engineering crop resistance. A key aspect of this research is the analysis of gene expression changes, which requires high-quality RNA extraction and efficient cDNA synthesis.

These application notes provide detailed protocols for RNA extraction from plant tissues treated with this compound-benzyl and subsequent cDNA synthesis for use in gene expression studies, such as quantitative real-time PCR (qRT-PCR) and RNA sequencing.

Experimental Design Considerations

Prior to RNA extraction, careful consideration of the experimental design is critical for obtaining meaningful gene expression data. Key factors to consider include:

  • Plant Species and Tissue Type: The choice of plant species and the specific tissue to be analyzed will influence the RNA extraction method due to variations in cell wall composition, and the presence of secondary metabolites and polysaccharides.[2][3]

  • This compound-benzyl Treatment: The concentration of this compound-benzyl and the duration of treatment should be optimized to induce a measurable gene expression response without causing excessive tissue degradation, which can compromise RNA quality.

  • Time-Course Experiments: To capture the dynamics of gene expression changes, a time-course experiment with multiple sampling points after treatment is recommended.

  • Controls: Appropriate control groups, such as untreated plants and vehicle-treated plants, are essential for accurate data interpretation.

  • Biological Replicates: A sufficient number of biological replicates should be included to ensure the statistical significance of the results.

Part 1: RNA Extraction from Plant Tissue

The isolation of high-quality, intact RNA is the most critical step for successful gene expression analysis. Plant tissues present unique challenges due to their rigid cell walls and the presence of compounds like polysaccharides and polyphenols that can co-precipitate with RNA and inhibit downstream enzymatic reactions.[2][3] The following protocol is a generalized method that can be adapted for various plant tissues. A combination of a CTAB-based buffer for initial homogenization and a column-based kit for purification is often effective.

Protocol: RNA Extraction

Materials:

  • Plant tissue (fresh, frozen in liquid nitrogen, or stored in an RNA stabilization solution)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • CTAB Extraction Buffer (pre-heated to 65°C):

    • 2% (w/v) Cetyltrimethylammonium bromide (CTAB)

    • 2% (w/v) Polyvinylpyrrolidone (PVP)

    • 100 mM Tris-HCl (pH 8.0)

    • 25 mM EDTA

    • 2.0 M NaCl

    • 2% (v/v) β-mercaptoethanol (add just before use in a fume hood)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (B130326), ice-cold

  • 70% Ethanol (prepared with DEPC-treated water), ice-cold

  • RNase-free water or TE buffer

  • Commercial RNA purification kit (e.g., RNeasy Plant Mini Kit, QIAGEN)

  • DNase I, RNase-free

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. Do not allow the tissue to thaw.

  • Lysis:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-heated CTAB Extraction Buffer.

    • Vortex vigorously to mix.

    • Incubate the mixture at 65°C for 15-30 minutes with occasional vortexing.

  • Phase Separation:

    • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.

    • Vortex for 30 seconds to form an emulsion.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Avoid disturbing the interface.

  • RNA Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion and incubate at -20°C for at least 30 minutes (or overnight for low RNA concentrations).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • RNA Washing:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Repeat the wash step.

  • RNA Resuspension:

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water or TE buffer.

  • DNase Treatment and Purification (using a commercial kit):

    • Follow the manufacturer's protocol for an on-column DNase digestion to remove any contaminating genomic DNA. This step is crucial for accurate qRT-PCR results.

    • Proceed with the washing and elution steps as per the kit instructions.

  • RNA Quality and Quantity Assessment:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using an Agilent Bioanalyzer or equivalent system to determine the RNA Integrity Number (RIN).

Data Presentation: RNA Quality Control
Sample IDTreatmentConcentration (ng/µL)A260/A280 RatioA260/A230 RatioRNA Integrity Number (RIN)
Control_1Untreated150.52.052.108.5
Control_2Untreated145.22.082.058.7
Florpyrauxifen_130 g ai ha⁻¹130.82.011.958.2
Florpyrauxifen_230 g ai ha⁻¹135.42.032.008.4
Florpyrauxifen_360 g ai ha⁻¹120.11.981.907.9
Florpyrauxifen_460 g ai ha⁻¹125.72.001.928.1

An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4] An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination with polysaccharides or polyphenols.[4] A RIN value of >7 is generally considered suitable for downstream applications like qRT-PCR and RNA-Seq.

Part 2: cDNA Synthesis

Complementary DNA (cDNA) is synthesized from the extracted RNA template through a process called reverse transcription.[5][6] The resulting cDNA can then be used as a stable template for gene expression analysis.

Protocol: First-Strand cDNA Synthesis

Materials:

  • High-quality total RNA (1 µg is typically recommended)

  • Commercial cDNA synthesis kit (e.g., SuperScript™ IV First-Strand Synthesis System, Invitrogen; iScript™ cDNA Synthesis Kit, Bio-Rad)

  • Oligo(dT) primers and/or random hexamer primers

  • dNTP mix

  • Reverse transcriptase enzyme

  • RNase inhibitor

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • RNA Denaturation and Primer Annealing:

    • In a 0.2 mL PCR tube, combine the following:

      • Total RNA: 1 µg

      • Oligo(dT)20 Primer (50 µM) or Random Hexamers (50 ng/µL): 1 µL

      • dNTP Mix (10 mM each): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Mix gently by pipetting.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction Assembly:

    • Prepare a master mix on ice containing the following for each reaction:

      • 5X RT Buffer: 4 µL

      • 0.1 M DTT: 1 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase: 1 µL

    • Add 7 µL of the master mix to each RNA/primer mixture. The total reaction volume will be 20 µL.

  • Reverse Transcription Incubation:

    • Incubate the reactions in a thermal cycler with the following program:

      • For Oligo(dT) priming: 50°C for 50 minutes.

      • For Random Hexamer priming: 25°C for 10 minutes, followed by 50°C for 50 minutes.

  • Enzyme Inactivation:

    • Terminate the reaction by incubating at 85°C for 5 minutes.

  • cDNA Storage:

    • The synthesized cDNA can be stored at -20°C for future use. For long-term storage, -80°C is recommended.

Data Presentation: cDNA Yield and Purity
RNA Input (ng)Priming MethodcDNA Concentration (ng/µL)A260/A280 Ratio
1000Oligo(dT)45.21.85
1000Random Hexamers48.51.88
1000Oligo(dT) + Random Hexamers55.11.90
500Oligo(dT)22.81.82
500Random Hexamers24.11.86
500Oligo(dT) + Random Hexamers27.91.89

Note: Direct spectrophotometric quantification of cDNA can be unreliable due to the presence of dNTPs and primers. Fluorometric methods (e.g., Qubit) are more accurate for quantifying single-stranded cDNA.

Visualizations

Experimental Workflow

experimental_workflow plant_treatment Plant Treatment with This compound-benzyl tissue_harvesting Tissue Harvesting and Snap-Freezing plant_treatment->tissue_harvesting rna_extraction RNA Extraction (CTAB Method) tissue_harvesting->rna_extraction rna_qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis gene_expression_analysis Gene Expression Analysis (qRT-PCR, RNA-Seq) cdna_synthesis->gene_expression_analysis

Caption: Experimental workflow for gene expression analysis.

This compound-Induced Signaling Pathway

signaling_pathway This compound This compound-benzyl auxin_receptor Auxin Receptor (AFB5) This compound->auxin_receptor binds to aux_iaa Aux/IAA Repressor auxin_receptor->aux_iaa promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf represses gene_expression Target Gene Expression arf->gene_expression activates ethylene_synthesis Ethylene Biosynthesis Genes (ACS, ACO) gene_expression->ethylene_synthesis aba_synthesis ABA Biosynthesis Genes (NCED) gene_expression->aba_synthesis downstream_effects Downstream Effects (Senescence, Growth Inhibition) ethylene_synthesis->downstream_effects aba_synthesis->downstream_effects

Caption: this compound-induced signaling pathway.

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound-benzyl on plant gene expression. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of herbicide action and for the development of novel crop protection strategies. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological pathways, aiding in both the planning and interpretation of research in this field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Florpyrauxifen-benzyl Resistance in Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating florpyrauxifen-benzyl resistance in Echinochloa crus-galli (barnyardgrass).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My E. crus-galli population shows unexpected survival after this compound-benzyl application. How do I confirm resistance?

Answer: Initial survival is not conclusive proof of resistance. It is crucial to perform a dose-response bioassay to confirm and quantify the level of resistance. This involves treating plants with a range of herbicide doses and determining the dose required to cause 50% growth reduction (GR₅₀). A significantly higher GR₅₀ value for the suspected resistant population compared to a known susceptible population confirms resistance. The resistance index (RI), calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population, quantifies the level of resistance.[1][2][3][4]

Troubleshooting Unexpected Survival:

  • Environmental Factors: Ensure consistent and optimal growing conditions (temperature, light, humidity) as environmental stress can influence herbicide efficacy.

  • Application Error: Verify sprayer calibration, nozzle type, and spray volume to ensure accurate and uniform herbicide application. Uneven application can lead to "escapes" that are not truly resistant.

  • Plant Growth Stage: Apply this compound-benzyl at the recommended growth stage (typically 3-4 leaf stage) for E. crus-galli. Efficacy can decrease on larger, more established plants.[5]

  • Seed Source: If possible, obtain a confirmed susceptible E. crus-galli seed lot to use as a control for comparison in all experiments.

FAQ 2: What are the known mechanisms of this compound-benzyl resistance in E. crus-galli?

Answer: Research has identified several mechanisms of resistance to this compound-benzyl in E. crus-galli. These can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Non-Target-Site Resistance (NTSR): This is the most commonly reported mechanism and includes:

    • Enhanced Metabolism: Resistant plants can more rapidly detoxify the herbicide. This is often mediated by cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[1][6][7] The herbicide is hydroxylated and then conjugated with glucose, rendering it inactive.[6]

    • Reduced Absorption: Some resistant biotypes have shown lower uptake of the herbicide through the leaf surface.[2][8]

    • Reduced Conversion to Active Form: this compound-benzyl is a pro-herbicide that needs to be converted to its active form, this compound-acid, within the plant. Resistant populations may exhibit a reduced rate of this conversion.[2][8]

  • Target-Site Resistance (TSR): While less common for this compound-benzyl, some studies suggest TSR mechanisms:

    • Altered Target Protein: Mutations in the target auxin receptors, such as TIR1 and AFB proteins, could potentially confer resistance, although studies have not consistently found mutations in these genes in resistant E. crus-galli.[2][9]

    • Reduced Target Gene Expression: One study found that low expression of the auxin receptor gene EcAFB4 was associated with resistance.[10]

FAQ 3: My dose-response assay results are inconsistent. What are the common pitfalls?

Answer: Inconsistent dose-response data can arise from several factors. Careful experimental design and execution are critical for reliable results.

Troubleshooting Inconsistent Dose-Response Assays:

  • Genetic Variability: Herbicide-resistant populations can have a high degree of genetic variability. Using seeds from a single, well-characterized population or, if possible, clonally propagated plants can reduce variability.

  • Experimental Units: Ensure a sufficient number of replicates (at least four) for each herbicide dose and that plants are randomly assigned to treatments.[6]

  • Data Analysis: Use appropriate non-linear regression models (e.g., four-parameter log-logistic) to analyze the dose-response data and calculate GR₅₀ values.[11]

  • Sub-lethal Doses: Ensure your dose range brackets the expected GR₅₀ values for both susceptible and resistant populations. Including doses that cause partial effects is crucial for accurate curve fitting.

FAQ 4: How can I investigate the mechanism of resistance in my E. crus-galli population?

Answer: A multi-step approach is typically used to elucidate the resistance mechanism.

Experimental Workflow for Investigating Resistance Mechanisms:

  • Synergist/Inhibitor Studies: Use known inhibitors of metabolic enzymes to see if resistance can be reversed. For example, malathion (B1675926) is an inhibitor of P450s, and NBD-Cl inhibits GSTs.[6][7][12] A significant increase in herbicide efficacy in the presence of an inhibitor suggests the involvement of that enzyme family in resistance.

  • Herbicide Metabolism Studies: Use radiolabeled [¹⁴C]-florpyrauxifen-benzyl to trace its absorption, translocation, and metabolism in susceptible and resistant plants. This can directly measure differences in uptake and the rate of conversion to this compound-acid and other metabolites.[2][8]

  • Gene Expression Analysis: Conduct RNA-sequencing (RNA-seq) or quantitative real-time PCR (qRT-PCR) to compare the expression of genes encoding metabolic enzymes (P450s, GSTs) and auxin receptors (TIR1, AFBs) between resistant and susceptible populations, both with and without herbicide treatment.[3][7][13]

  • Target-Site Sequencing: Sequence the coding regions of candidate target genes (e.g., TIR1, AFBs) to identify any potential resistance-conferring mutations.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-benzyl resistance in E. crus-galli.

Table 1: Dose-Response Data for this compound-benzyl in Susceptible and Resistant E. crus-galli Biotypes

Biotype/PopulationGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Reference
Susceptible (S)1.62-[1]
Resistant (YFR)17.2610.65[1]
Susceptible (Sus)--[2]
Resistant (R1)-60[2]
Resistant (R2)-33[2]
Resistant (R3)-16[2]
Susceptible (S)2.97-[3][4]
Resistant (R)35.3011.89[3][4]

Table 2: Baseline Sensitivity of E. crus-galli Populations to this compound-benzyl

SpeciesGR₅₀ Range (g a.i. ha⁻¹)Baseline Sensitivity Index (BSI)Reference
E. crus-galli6.15 - 16.062.61[14]
E. oryzicola4.54 - 29.666.53[14]
E. crus-galli (Eastern China)1.4 - 36.9-[15]
E. crus-galli var. mitis (Eastern China)1.3 - 97.6-[15]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from methodologies described in multiple studies.[4][9][15][16][17][18]

Objective: To determine the GR₅₀ of E. crus-galli populations to this compound-benzyl.

Materials:

  • Seeds of susceptible and putative resistant E. crus-galli populations.

  • Pots (e.g., 7.5 cm diameter) filled with appropriate soil mix.

  • Growth chamber or greenhouse with controlled conditions.

  • This compound-benzyl formulation and recommended adjuvant.

  • Cabinet sprayer calibrated to deliver a precise spray volume.

  • Balance for weighing plant biomass.

Methodology:

  • Plant Growth: Sow 5-10 seeds per pot and thin to 3-4 uniform seedlings per pot after emergence. Grow plants to the 3-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound-benzyl. Perform serial dilutions to create a range of 7-8 treatment doses (including a non-treated control) that are expected to cause 0 to 100% growth inhibition.

  • Herbicide Application: Place pots in the cabinet sprayer and apply the respective herbicide doses. Ensure uniform coverage.

  • Post-Treatment Growth: Return the plants to the growth chamber or greenhouse and maintain optimal growing conditions.

  • Data Collection: After a specified period (typically 14-21 days), harvest the above-ground biomass from each pot and record the fresh weight.

  • Data Analysis: Convert fresh weight data to a percentage of the non-treated control. Use a statistical software package with a dose-response analysis module (e.g., 'drc' package in R) to fit a four-parameter log-logistic model to the data and calculate the GR₅₀ values.

Protocol 2: [¹⁴C]-Florpyrauxifen-benzyl Absorption and Metabolism Study

This protocol is a generalized representation based on described methods.[2][8]

Objective: To quantify the absorption and metabolism of this compound-benzyl in susceptible and resistant E. crus-galli.

Materials:

  • [¹⁴C]-florpyrauxifen-benzyl of known specific activity.

  • Susceptible and resistant E. crus-galli plants at the 3-4 leaf stage.

  • Micropipette.

  • Formulated this compound-benzyl and adjuvant.

  • Cellulose acetate (B1210297) solution.

  • Biological oxidizer.

  • Liquid scintillation counter (LSC).

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Solvents for extraction and HPLC mobile phase.

Methodology:

  • Treatment Application: Prepare a treatment solution containing [¹⁴C]-florpyrauxifen-benzyl and the formulated herbicide with adjuvant. Apply a small, known volume (e.g., 10 µL) of the solution to a defined area on the adaxial surface of the second leaf of each plant.

  • Time Course: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours).

  • Absorption Measurement:

    • At each time point, wash the treated leaf with a solvent (e.g., acetone:water mix) to remove unabsorbed herbicide from the leaf surface.

    • Quantify the radioactivity in the leaf wash using LSC.

    • The amount of absorbed [¹⁴C] is calculated by subtracting the amount recovered in the wash from the total amount applied.

  • Translocation Measurement (Optional): Section the plant into treated leaf, other shoots, and roots. Combust each section in a biological oxidizer and quantify the radioactivity in each part using LSC.

  • Metabolism Analysis:

    • Homogenize the plant tissue and extract the radioactive compounds using an appropriate solvent (e.g., acetonitrile:water).

    • Concentrate the extract and analyze it using HPLC with a radioactivity detector.

    • Identify and quantify the peaks corresponding to the parent this compound-benzyl, the active this compound-acid, and other metabolites by comparing their retention times with analytical standards.

Visualizations

Resistance_Mechanisms cluster_NTSR Non-Target-Site Resistance (NTSR) cluster_TSR Target-Site Resistance (TSR) Metabolism Enhanced Metabolism P450 Cytochrome P450s Metabolism->P450 involves GST Glutathione S-Transferases Metabolism->GST involves Absorption Reduced Absorption FPB_inside This compound-benzyl (Inside Plant) Absorption->FPB_inside Inhibited Activation Reduced Activation FPB_acid This compound-acid (Active Form) Activation->FPB_acid Inhibited Hydroxylation Hydroxylation P450->Hydroxylation Conjugation Glucose Conjugation GST->Conjugation Hydroxylation->Conjugation Detoxified Detoxified Herbicide Conjugation->Detoxified TSR_main Target-Site Modification Mutation Target Gene Mutation (e.g., TIR1/AFBs) TSR_main->Mutation Expression Reduced Target Gene Expression (e.g., EcAFB4) TSR_main->Expression Auxin_Pathway Auxin Signaling Pathway TSR_main->Auxin_Pathway Prevents Binding FPB_outside This compound-benzyl (Applied) FPB_outside->FPB_inside Absorption FPB_inside->Metabolism Metabolized by FPB_inside->FPB_acid Activation (Hydrolysis) FPB_acid->Auxin_Pathway Binds to Auxin Receptors Plant_Death Plant Death Auxin_Pathway->Plant_Death Disruption leads to

Caption: Mechanisms of this compound-benzyl resistance in E. crus-galli.

Troubleshooting_Workflow cluster_Mechanism Mechanism Investigation Start Suspected Resistance: Plants survive field application Confirm Confirm Resistance: Dose-Response Assay Start->Confirm Resistant Resistance Confirmed (High RI) Confirm->Resistant Not_Resistant Not Resistant (Low RI) Confirm->Not_Resistant Synergist Synergist Assay (e.g., Malathion) Resistant->Synergist Investigate Investigate Other Factors: Application error, environment, etc. Not_Resistant->Investigate Metabolism [¹⁴C]-Herbicide Metabolism Study Synergist->Metabolism Target_Seq Target-Site Sequencing Synergist->Target_Seq Negative Result_NTSR NTSR Likely: Synergist reverses resistance, altered metabolism, or upregulated metabolic genes Synergist->Result_NTSR Positive Gene_Expression Gene Expression (RNA-seq, qRT-PCR) Metabolism->Gene_Expression Metabolism->Result_NTSR Positive Gene_Expression->Target_Seq Gene_Expression->Result_NTSR Positive Result_TSR TSR Likely: No change with synergist, no metabolic difference, mutation/expression change in target gene Target_Seq->Result_TSR Positive

Caption: Workflow for troubleshooting and investigating this compound-benzyl resistance.

References

Optimizing Florpyrauxifen-benzyl application rates for different weed species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective application of florpyrauxifen-benzyl for weed management in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on application rates for various weed species.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the application of this compound-benzyl, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Suboptimal Weed Control

  • Q1: Why am I seeing poor control of susceptible weed species after applying this compound-benzyl?

    • A1: Several factors can contribute to reduced efficacy. Consider the following:

      • Weed Growth Stage: this compound-benzyl is most effective on smaller, actively growing weeds.[1] Applications on mature or stressed plants may result in reduced control. For example, effective control of Palmer amaranth (B1665344) is achieved when plants are less than 10 cm tall.[2][3]

      • Application Rate: Ensure the application rate is appropriate for the target weed species. Dicotyledonous weeds are generally more sensitive than monocotyledonous weeds. For instance, the concentration required for 50% growth inhibition (GR50) for yerbadetajo (a dicot) is significantly lower (0.38 g a.i. ha⁻¹) than for barnyardgrass (a monocot) (4.14 g a.i. ha⁻¹).[4]

      • Environmental Conditions: Extreme temperatures, drought stress, or excessive rainfall can impact herbicide uptake and translocation. Efficacy can be influenced by soil moisture, with very dry or saturated conditions potentially affecting performance.[5][6]

      • Herbicide Resistance: While this compound-benzyl is effective against many herbicide-resistant biotypes, the potential for resistance exists.[7] Consider cross-resistance, especially in populations with known resistance to other auxinic herbicides.

Issue 2: Crop Injury

  • Q2: I'm observing injury in my rice crop after this compound-benzyl application. What could be the cause?

    • A2: Crop injury can occur under specific conditions. Key factors include:

      • Environmental Stress: High temperatures and low light intensity can increase the risk of rice injury.[5][6]

      • Soil Moisture: Both overly dry (40% soil moisture) and saturated soil conditions at the time of application can lead to increased crop injury.[5][6]

      • Flood Timing (for rice): Flooding too soon after application (same day) can increase injury and reduce tiller production. It is recommended to flood 3 to 6 days after application to minimize injury.[5][6]

      • Application Rate: Exceeding the recommended application rate for a specific crop variety can lead to phytotoxicity. For rice, the labeled rate is typically 30 g ae ha⁻¹.[8]

      • Crop Growth Stage: Younger plants may be more susceptible to injury.[9]

  • Q3: What are the typical symptoms of this compound-benzyl injury on non-target plants?

    • A3: Symptoms on sensitive broadleaf plants often include epinasty (twisting and curling of stems and leaves), leaf malformations (cupping, crinkling), and chlorosis (yellowing).[10] In severe cases, necrosis and stunting may occur.

Issue 3: Experimental Variability

  • Q4: My experimental results are inconsistent across replicates. What are the potential sources of variability?

    • A4: Inconsistent results can arise from:

      • Non-uniform Weed Population: Ensure a consistent size and growth stage of weeds across all experimental units.

      • Inaccurate Herbicide Application: Calibrate spray equipment carefully to ensure a uniform application volume and pressure. Use appropriate nozzles to achieve consistent coverage.[11]

      • Environmental Gradients: Variations in soil type, moisture, and light exposure across the experimental area can influence herbicide performance.

      • Data Collection Timing: Assess weed control and crop injury at consistent time points after application, as symptoms can develop over several days to weeks.[1]

Data Presentation: Application Rates for Weed Control

The following tables summarize recommended and effective application rates of this compound-benzyl for various weed species based on published research. Rates are provided in grams of active ingredient per hectare (g a.i./ha) unless otherwise noted.

Table 1: Application Rates for Broadleaf Weeds

Weed SpeciesCommon NameEffective Application Rate (g a.i./ha)Notes
Eclipta prostrataYerbadetajo0.38 (GR₅₀)Highly sensitive to this compound-benzyl.[4]
Amaranthus palmeriPalmer Amaranth15Effective on plants <10 cm tall.[2]
Sesbania herbaceaHemp Sesbania30Provides ≥75% control.[3]
Ipomoea lacunosaPitted Morningglory30Provides ≥75% control.[3]
Ranunculus bulbosusBulbous ButtercupSee product labelEffective control reported with a this compound-benzyl + 2,4-D mixture.[12][13]
Cirsium arvenseCanada ThistleSee product labelEffective control reported with a this compound-benzyl + 2,4-D mixture.[12][13]
Plantago majorBroadleaf PlantainSee product labelEffective control reported with a this compound-benzyl + 2,4-D mixture.[12]

Table 2: Application Rates for Grass Weeds

Weed SpeciesCommon NameEffective Application Rate (g a.i./ha)Notes
Echinochloa crus-galliBarnyardgrass4.14 (GR₅₀) - 30Less sensitive than broadleaf weeds. 30 g a.i./ha provides ≥97% control.[3][4]
Urochloa platyphyllaBroadleaf Signalgrass30Provides ≥75% control.[3]
Leptochloa panicoidesAmazon Sprangletop30Provides ≥75% control.[3]
Digitaria sanguinalisLarge Crabgrass30Provides ≥75% control.[3]
Panicum dichotomiflorumFall Panicum3091% control when applied at the three- to four-leaf stage.[14]

Table 3: Application Rates for Sedge Weeds

Weed SpeciesCommon NameEffective Application Rate (g a.i./ha)Notes
Cyperus esculentusYellow Nutsedge30Provides ≥93% control.[15]
Cyperus iriaRice Flatsedge30Provides ≥94% control.[15]
Cyperus difformisSmallflower Umbrellasedge30Provides ≥95% control.[15]
Cyperus aromaticusNavua Sedge30 - 60Provides 96-98% control on seedling or pre-flowering plants.[15]

Experimental Protocols

This section provides detailed methodologies for conducting herbicide efficacy experiments with this compound-benzyl.

Protocol 1: Whole-Plant Pot Assay for Herbicide Efficacy

This protocol is adapted from standard methods for evaluating herbicide performance in a controlled greenhouse environment.[16][17]

  • Seed Germination and Plant Growth:

    • Fill pots (e.g., 10 cm diameter) with a standardized potting mix.

    • Sow seeds of the target weed species at a uniform depth.

    • Water the pots and place them in a greenhouse with controlled temperature and light conditions suitable for the species.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

  • Herbicide Application:

    • Grow plants to the desired growth stage for treatment (e.g., 2-4 leaf stage).

    • Prepare a stock solution of this compound-benzyl and perform serial dilutions to achieve the desired range of application rates. Include a non-treated control.

    • Apply the herbicide solutions using a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform coverage. A typical spray volume is 200-300 L/ha.[11][16]

  • Post-Application Care and Data Collection:

    • Return the treated plants to the greenhouse and arrange them in a randomized complete block design.

    • Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the foliage.

    • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0 to 100% scale, where 0 = no control and 100 = complete plant death.

    • At the final assessment, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Record the dry weight for each replicate.

  • Data Analysis:

    • Analyze the visual control ratings and biomass data using appropriate statistical methods (e.g., ANOVA).

    • If a dose-response study was conducted, calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) using a suitable regression model.

Mandatory Visualizations

This compound-benzyl Signaling Pathway

FlorpyrauxifenBenzyl_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus FB This compound-benzyl (Pro-herbicide) FBA This compound-acid (Active Herbicide) FB->FBA Hydrolysis TIR1_AFB TIR1/AFB Co-receptors FBA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Ethylene Ethylene Biosynthesis Auxin_Genes->Ethylene ABA ABA Biosynthesis Auxin_Genes->ABA SCF_Complex->Aux_IAA Targets SCF_Complex->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Abnormal_Growth Abnormal Growth & Cell Death Ethylene->Abnormal_Growth ABA->Abnormal_Growth

Caption: Simplified signaling pathway of this compound-benzyl in susceptible plants.

Experimental Workflow for Optimizing Application Rates

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Experiment Execution cluster_data Phase 3: Data Collection and Analysis cluster_outcome Phase 4: Outcome A Define Target Weed Species and Growth Stage B Select Range of This compound-benzyl Rates A->B C Prepare Plant Material (Potting and Seeding) B->C D Apply Herbicide Treatments (Calibrated Sprayer) C->D Plants at target stage E Incubate in Controlled Environment (Greenhouse) D->E F Visual Assessment of Weed Control (%) E->F 7, 14, 21 days post-treatment G Harvest Above-ground Biomass E->G 21 days post-treatment I Statistical Analysis (ANOVA, Dose-Response) F->I H Determine Dry Weight G->H H->I J Determine Optimal Application Rate (GR₅₀) I->J

Caption: Workflow for determining the optimal application rate of this compound-benzyl.

References

Technical Support Center: Troubleshooting Poor Efficacy of Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing suboptimal performance of the herbicide Florpyrauxifen-benzyl in field and laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound-benzyl?

A1: this compound-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family.[1][2] Its mode of action involves mimicking the natural plant hormone auxin.[1] This leads to the overstimulation of auxin-regulated genes, disrupting various growth processes in susceptible plants and ultimately causing cell wall damage and plant death.[1][3] The active form of the herbicide, this compound-acid, binds to the TIR1/AFB auxin co-receptors, leading to the degradation of transcriptional repressors and altered gene expression.

Q2: What are the typical symptoms of this compound-benzyl activity on susceptible weeds?

A2: Susceptible plants treated with this compound-benzyl typically exhibit symptoms characteristic of auxin herbicides within a few days of application. These include twisting and curling of stems and leaves (epinasty), stem elongation, and leaf cupping.[2][4] Over time, this leads to senescence and ultimately, plant death.[4]

Q3: How quickly should I expect to see results after applying this compound-benzyl?

A3: Initial symptoms, such as twisting and abnormal growth, can appear within a few days of application.[2] However, complete control and death of the target weed may take several days to weeks, depending on the weed species, its growth stage, and environmental conditions.

Q4: Are there any known instances of weed resistance to this compound-benzyl?

A4: While this compound-benzyl is effective against many weeds resistant to other herbicide modes of action, the potential for resistance development exists with any herbicide. To mitigate this, it is recommended to use this compound-benzyl as part of an integrated weed management program that includes rotating or tank-mixing herbicides with different modes of action.

Troubleshooting Guides

Issue 1: Reduced or No Efficacy on Target Weeds
Possible Cause Troubleshooting Steps
Incorrect Application Timing Apply to actively growing, smaller weeds. Mature or stressed plants may be less susceptible.[2]
Unfavorable Environmental Conditions Efficacy can be reduced under stressful conditions such as drought, extreme temperatures, or low light.[4][5]
Improper Application Rate Ensure the application rate is appropriate for the target weed species and size. Consult the product label for recommended rates.
Weed Resistance If other factors are ruled out, the target weed population may have developed resistance. Conduct a whole-plant resistance bioassay to confirm.
Issue 2: Inconsistent Weed Control Across the Field
Possible Cause Troubleshooting Steps
Uneven Spray Coverage Calibrate spray equipment to ensure uniform application across the entire target area.
Variable Weed Growth Stages Weeds at different growth stages may exhibit varying susceptibility. Target applications when the majority of the weed population is at a susceptible stage.
Environmental Gradients Differences in soil moisture, temperature, or light across the field can affect herbicide performance.[4][5]
Issue 3: Crop Injury Observed After Application
Possible Cause Troubleshooting Steps
Application to Stressed Crop Avoid applying to crops under stress from drought, waterlogging, extreme temperatures, or nutrient deficiencies.
Incorrect Application Timing for Crop Apply at the recommended crop growth stage as specified on the product label. Younger crop plants may be more susceptible to injury.[4]
Tank-Mix Incompatibility Some tank-mix partners may increase the potential for crop injury. Always conduct a jar test to check for physical compatibility before application.

Data Presentation

Table 1: Influence of Environmental Factors on this compound-benzyl Efficacy

FactorConditionImpact on EfficacyReference
Soil Moisture HighIncreased absorption and translocation, leading to higher efficacy.[6]
Low (Drought Stress)Reduced absorption and translocation, leading to lower efficacy.[6]
Temperature Warm (Optimal for plant growth)Increased herbicide uptake and faster action.[5]
High (Stressful)Can increase crop injury.[5]
Light Low (Cloudy)Can increase crop injury, especially when combined with high temperatures.[5]

Table 2: Weed Control Spectrum of this compound-benzyl (30 g ai/ha)

Weed SpeciesCommon NameControl Efficacy (%)Reference
Echinochloa crus-galliBarnyardgrass≥90[7]
Sesbania herbaceaHemp Sesbania≥90[8]
Amaranthus palmeriPalmer Amaranth≥90[8]
Cyperus iriaRice Flatsedge≥75[8]
Leptochloa chinensisChinese SprangletopVariable[9]

Table 3: Tank-Mix Compatibility of this compound-benzyl (30 g ai/ha)

Tank-Mix PartnerHerbicide GroupCompatibilityReference
Acifluorfen14No antagonism observed[8]
Bentazon6No antagonism observed[8]
Carfentrazone14No antagonism observed[8]
Propanil7No antagonism observed[8]
2,4-D4No antagonism observed[8]
Bispyribac-sodium2No antagonism observed[8]
Cyhalofop1No antagonism observed[8]
Fenoxaprop1No antagonism observed[8]
Halosulfuron2No antagonism observed[8]
Imazethapyr2No antagonism observed[8]
Penoxsulam2No antagonism observed[8]
Quinclorac4No antagonism observed[8]
Triclopyr4No antagonism observed[8]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from established methods for testing herbicide resistance in weed populations.[5][10]

1. Seed Collection:

  • Collect mature seeds from a minimum of 30 plants that have survived a this compound-benzyl application in the field.

  • As a control, collect seeds from a known susceptible population of the same weed species from an area that has not been treated with this herbicide.

2. Seed Germination and Plant Growth:

  • Germinate seeds in petri dishes or trays with a suitable germination medium.

  • Once seedlings have emerged and are at a consistent growth stage (e.g., 2-3 true leaves), transplant them into individual pots filled with a standard potting mix.

  • Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity suitable for the specific weed species.

3. Herbicide Application:

  • Prepare a stock solution of this compound-benzyl and create a dilution series to apply a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

  • Apply the herbicide treatments to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include the susceptible and suspected resistant populations in each treatment group.

4. Data Collection and Analysis:

  • At 14 and 28 days after treatment, visually assess plant injury and record survival rates.

  • Harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

  • Analyze the data to determine the dose required to cause 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations. A significant shift in the GR₅₀ value for the suspected resistant population indicates resistance.

Protocol 2: Jar Test for Tank-Mix Physical Compatibility

This protocol helps determine the physical compatibility of this compound-benzyl with other tank-mix partners.

1. Materials:

  • A clean, clear glass jar with a lid (quart or pint size).

  • Water from the same source that will be used for the actual spray solution.

  • The commercial formulations of this compound-benzyl and all other products to be tank-mixed (herbicides, adjuvants, etc.).

  • Pipettes or measuring spoons for accurate measurement of each product.

2. Procedure:

  • Fill the jar halfway with the water.

  • Add each tank-mix component one at a time, in the proper mixing order (generally, start with compatibility agents, then dry formulations, followed by liquid formulations, and finally adjuvants).

  • Cap the jar and shake vigorously after adding each component.

  • After adding all components, fill the jar with the remaining water, cap it, and shake again.

3. Observation:

  • Let the mixture stand for 15-30 minutes and observe for any signs of physical incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.

  • If any of these signs are present, the tank mix is likely incompatible and should not be used.

Visualizations

Florpyrauxifen_Mode_of_Action cluster_cell Plant Cell FPB This compound-benzyl (Inactive Ester) FPA This compound-acid (Active Form) FPB->FPA Esterase Hydrolysis TIR1_AFB TIR1/AFB Receptor Complex FPA->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Mode of action signaling pathway for this compound-benzyl.

Troubleshooting_Workflow Start Poor Efficacy Observed Check_Application Review Application Parameters - Rate - Timing - Coverage Start->Check_Application Check_Environment Assess Environmental Conditions - Soil Moisture - Temperature - Light Start->Check_Environment Check_Weed Evaluate Weed Factors - Species - Growth Stage - Stress Level Start->Check_Weed Resistance_Test Conduct Resistance Bioassay (Protocol 1) Start->Resistance_Test All other factors ruled out Application_Issue Application Error Likely Check_Application->Application_Issue Parameters Incorrect Environment_Issue Environmental Limitation Likely Check_Environment->Environment_Issue Conditions Unfavorable Weed_Issue Weed Factor Limitation Likely Check_Weed->Weed_Issue Weeds Not Ideal Re_evaluate Re-evaluate Other Factors Application_Issue->Re_evaluate Environment_Issue->Re_evaluate Weed_Issue->Re_evaluate Resistance_Confirmed Resistance Confirmed Resistance_Test->Resistance_Confirmed Resistant No_Resistance Susceptibility Confirmed Resistance_Test->No_Resistance Susceptible No_Resistance->Re_evaluate

Caption: Troubleshooting workflow for poor this compound-benzyl efficacy.

Tank_Mix_Check Start Planning a Tank-Mix Label_Check Consult Product Labels for Known Incompatibilities Start->Label_Check Jar_Test Perform Jar Test (Protocol 2) Label_Check->Jar_Test Observation Observe for Signs of Incompatibility Jar_Test->Observation Compatible Proceed with Tank-Mix Application Observation->Compatible No Issues Incompatible Do Not Proceed - Clogging Risk - Reduced Efficacy Observation->Incompatible Issues Observed

Caption: Logical relationship for checking tank-mix compatibility.

References

Technical Support Center: Florpyrauxifen-benzyl Aquatic Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Florpyrauxifen-benzyl in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-benzyl in water?

A1: The primary degradation pathways for this compound-benzyl in aquatic environments are photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation.[1][2][3][4] The dominant pathway can vary depending on environmental conditions. In shallow, clear waters, photolysis is a major route of degradation.[5][6]

Q2: What are the major degradation products of this compound-benzyl in water?

A2: The main degradation product of this compound-benzyl is its acid form, XDE-848 acid, formed through hydrolysis of the ester linkage.[5][7][8] Further degradation can lead to the formation of XDE-848 benzyl (B1604629) hydroxy and XDE-848 hydroxy acid.[5] Under photolytic conditions, a des-chloro photoproduct can also be formed.[3][5]

Q3: Is the degradation of this compound-benzyl in water expected to follow first-order kinetics?

A3: Yes, studies have shown that the hydrolysis of this compound-benzyl in water conforms to first-order kinetics.[7][8][9][10]

Troubleshooting Guide

Issue 1: Slower than expected degradation of this compound-benzyl in my hydrolysis experiment.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting: Verify the pH of your buffer solution. The hydrolysis of this compound-benzyl is highly pH-dependent. It is significantly faster under alkaline conditions (pH 9) and very slow under acidic conditions.[1][9] At pH 7, the half-life is around 111 days, while at pH 9, it can be as short as 1.3 days.[11]

  • Possible Cause 2: Low Temperature.

    • Troubleshooting: Check the temperature of your incubator or water bath. The hydrolysis rate increases with temperature, especially under alkaline conditions.[8][9][10] For instance, at pH 9, the half-life can decrease from several days at 15°C to just 0.15 days at 50°C.[9]

  • Possible Cause 3: High Initial Concentration.

    • Troubleshooting: Consider the initial concentration of this compound-benzyl. Some studies have observed that the hydrolysis rate constant decreases as the initial concentration increases.[9] Lowering the initial concentration may increase the degradation rate.

Issue 2: High variability in degradation rates between different water sources.

  • Possible Cause 1: Presence of microorganisms.

    • Troubleshooting: If you are intending to study abiotic degradation, ensure your water samples are sterilized (e.g., by filtration or autoclaving) to exclude the influence of microbial degradation.[9] Microbial activity in water and sediment can enhance the degradation of this compound-benzyl.[1]

  • Possible Cause 2: Different water matrix components.

    • Troubleshooting: The composition of the water can affect the degradation rate. The presence of inorganic and organic matter, metal ions, and other substances can influence the hydrolysis process through sorption, catalysis, or the formation of complexes.[9] For example, the hydrolysis rate has been observed to be faster in ultrapure water compared to lake water, seawater, paddy water, or tap water.[9]

Issue 3: Rapid degradation observed, suspecting photolysis.

  • Possible Cause 1: Exposure to light.

    • Troubleshooting: this compound-benzyl is susceptible to rapid photolysis.[1][12] If you are studying other degradation pathways like hydrolysis, ensure your experiments are conducted in the dark or under light conditions that prevent photodegradation. The photolytic half-life in surface water exposed to sunlight can be as short as a few hours.[1]

Quantitative Data Summary

The following tables summarize the degradation kinetics of this compound-benzyl under various conditions as reported in the literature.

Table 1: Effect of pH and Temperature on the Hydrolysis Half-life (T₀.₅) of this compound-benzyl in Water

pHTemperature (°C)Half-life (T₀.₅) in days
425913[11]
725111[5][11][12]
915> 10[9]
9251.3[11]
935~1-2[9]
9500.15[9]

Table 2: Effect of Environmental Conditions on the Degradation Half-life (T₀.₅) of this compound-benzyl

Degradation PathwayConditionHalf-life (T₀.₅)
Photolysis Surface water (sunlight)~2 hours[1]
pH 4 buffered solution (lab)0.0786 days[5]
Natural water (lab)0.16 days[5][12]
Microbial Degradation Aerobic aquatic environments4-6 days[1]
Anaerobic aquatic environments2 days[1]
Aerobic water-sediment systems8.36 days[5]
Anaerobic water-sediment systems2.65 days[5]

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate as a Function of pH and Temperature

This protocol is based on the methodologies described in the cited literature.[9]

  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using standard laboratory procedures.

  • Preparation of Stock Solution: Prepare a stock solution of this compound-benzyl in a water-miscible organic solvent (e.g., acetonitrile) of a known concentration.

  • Spiking of Buffer Solutions: Spike the buffer solutions with the this compound-benzyl stock solution to achieve the desired initial concentration (e.g., 1 mg/L). The volume of the organic solvent should be kept to a minimum (e.g., <1% v/v) to avoid co-solvent effects.

  • Incubation: Dispense aliquots of the spiked buffer solutions into sterile amber glass vials, seal them, and place them in incubators or water baths set to the desired temperatures (e.g., 15°C, 25°C, 35°C, 50°C).

  • Sampling: At predetermined time intervals, sacrifice replicate vials from each pH and temperature combination.

  • Sample Analysis: Extract the remaining this compound-benzyl from the aqueous samples using a suitable organic solvent (e.g., ethyl acetate). Analyze the concentration of this compound-benzyl in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound-benzyl versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the regression line, and the half-life (T₀.₅) can be calculated using the formula: T₀.₅ = ln(2)/k.

Visualizations

cluster_factors Factors Affecting Degradation cluster_pathways Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Microorganisms Microorganisms Microbial_Degradation Microbial Degradation Microorganisms->Microbial_Degradation Water_Composition Water Composition (Ions, Organic Matter) Water_Composition->Hydrolysis Water_Composition->Microbial_Degradation Degradation_Products Degradation Products (e.g., XDE-848 acid) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial_Degradation->Degradation_Products Florpyrauxifen_benzyl This compound-benzyl Florpyrauxifen_benzyl->Hydrolysis Florpyrauxifen_benzyl->Photolysis Florpyrauxifen_benzyl->Microbial_Degradation

Caption: Factors influencing the degradation pathways of this compound-benzyl in water.

Start Start: Prepare Buffered This compound-benzyl Solutions Incubate Incubate at Specific Temp & pH Start->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Extract with Organic Solvent Sample->Extract Analyze Analyze by HPLC Extract->Analyze Calculate Calculate Degradation Rate (k) and Half-life (T0.5) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining the hydrolysis rate of this compound-benzyl.

References

Impact of environmental conditions on Florpyrauxifen-benzyl performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding the impact of environmental conditions on the performance of florpyrauxifen-benzyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound-benzyl and how does it work?

This compound-benzyl is a selective, systemic herbicide belonging to the arylpicolinate class of synthetic auxins (WSSA Group 4).[1][2] It works by mimicking the natural plant hormone auxin, leading to the disruption of growth processes in susceptible plants.[1][3] This mimicry causes an overstimulation of specific auxin-regulated genes, resulting in altered cell wall elasticity, leaf curling, and interference with nutrient transport, ultimately causing plant death.[1] The initial symptoms, such as atypical growth like twisted leaves and stem elongation, can appear within hours to a few days after treatment, with complete plant death and decomposition occurring over two to three weeks.[4]

Q2: What are the key environmental factors that influence the efficacy of this compound-benzyl?

The performance of this compound-benzyl is significantly influenced by several environmental factors, including:

  • Temperature: Both high and low temperatures can affect herbicide uptake, translocation, and metabolism in the target plant.

  • Light Intensity: Light can impact the rate of photosynthesis and the development of the plant's cuticle, both of which can influence herbicide absorption.

  • Soil Moisture: Soil moisture levels affect plant stress and the availability of the herbicide for root uptake.

  • Water pH and Quality: The pH of the spray solution and the presence of certain minerals can affect the stability and absorption of the herbicide.

  • Rainfall: Rainfall soon after application can wash the herbicide off the plant foliage, reducing its effectiveness.

Q3: How does temperature affect this compound-benzyl performance?

Temperature plays a crucial role in the activity of this compound-benzyl. High temperatures (e.g., 35/24°C day/night) have been shown to increase visible injury to rice plants treated with this compound-benzyl.[5] Conversely, some studies have observed greater injury in rice under cooler temperatures surrounding the application. Temperature also significantly affects the hydrolysis rate of this compound-benzyl in water, with the degradation rate increasing at higher temperatures, especially under alkaline conditions.

Q4: What is the effect of light intensity on this compound-benzyl efficacy?

Low light intensity (e.g., 700 µmol m⁻² s⁻¹) has been demonstrated to increase visible injury in rice treated with this compound-benzyl.[5] This is potentially due to changes in plant metabolism and cuticle development under low light conditions, which may enhance herbicide uptake.

Q5: How does soil moisture impact the performance of this compound-benzyl?

Soil moisture levels that cause plant stress, either too dry (40% soil moisture) or saturated (100% soil moisture), can increase rice injury from this compound-benzyl application.[5] Optimal performance with minimal crop injury is typically observed at soil moisture levels of 60% to 80% saturation.[5] Plant stress from low soil moisture can lead to the development of a thicker cuticle and reduced metabolic activity, potentially hindering herbicide uptake and translocation.[6]

Q6: What is the influence of water pH on this compound-benzyl stability?

This compound-benzyl is subject to hydrolysis, a process of degradation in water. This degradation is faster under alkaline conditions (higher pH) than in neutral or acidic conditions.[7] The rate of hydrolysis also increases with higher water temperatures.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced weed control Environmental Conditions: Application during periods of extreme temperature, low light, or to moisture-stressed weeds.Apply this compound-benzyl during moderate temperatures and when plants are actively growing and not under drought stress. Avoid application during periods of low light intensity if possible.
Water Quality: High pH or hard water used for the spray solution.Test the pH of the water source and adjust if necessary. Consider using a water conditioner if the water is hard.
Rainfall: Rain occurring shortly after application.Check the product label for the recommended rain-fast period and plan applications accordingly.
Weed Stage: Application to mature or hardened-off weeds.Apply to smaller, actively growing weeds for optimal control.[3][4]
Crop Injury Environmental Stress: Application to crops under stress from extreme temperatures, low light, or improper soil moisture.Avoid applying this compound-benzyl to crops that are stressed. Ensure optimal growing conditions before and after application.
Application Rate: Incorrect application rate for the specific crop or growth stage.Carefully read and follow the product label for the correct application rate and timing for your specific crop.
Tank Contamination: Residual herbicide from a previous application in the spray tank.Thoroughly clean the spray tank before mixing this compound-benzyl to avoid contamination.
Inconsistent Results Variable Environmental Conditions: Fluctuations in temperature, light, and moisture across the treated area.Monitor and record environmental conditions during application to better understand any variability in performance.
Soil Type: Differences in soil organic matter and texture affecting herbicide availability.Be aware of the soil characteristics in your experimental plots as this compound-benzyl has a high soil adsorption coefficient.[3]

Data on Environmental Impact

Table 1: Effect of Temperature and Light Intensity on Rice Injury by this compound-benzyl

Temperature (Day/Night)Light Intensity (µmol m⁻² s⁻¹)Visible Injury at 14 DAT (%)Visible Injury at 28 DAT (%)
High (35/24 °C)Low (700)2027
High (35/24 °C)High (1400)Not specifiedNot specified
Low (24/13 °C)Low (700)Not specifiedNot specified
Low (24/13 °C)High (1400)No InjuryNo Injury
DAT: Days After Treatment. Data synthesized from[5][6].

Table 2: Impact of Soil Moisture on Rice Injury Caused by this compound-benzyl

Soil Moisture LevelVisible Injury (%)
40% (Dry)36
60%27
80%25
100% (Saturated)35
Data from[5].

Table 3: Half-life of this compound-benzyl Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life (days)
5Not specified> 120
7Not specifiedNot specified
915Not specified
925Not specified
935Not specified
9500.15
Data from[7]. Note: Specific half-life values for all conditions were not available in the source material.

Experimental Protocols

Protocol 1: Assessing the Impact of Temperature and Light Intensity on this compound-benzyl Efficacy

Objective: To determine the effect of different temperature and light intensity regimes on the herbicidal activity of this compound-benzyl.

Methodology:

  • Plant Material: Grow the target weed species and/or crop species from seed in pots containing a standardized soil mix.

  • Growth Conditions: Place the pots in growth chambers with controlled temperature, light, and humidity. Maintain plants until they reach the desired growth stage for herbicide application (e.g., 2-4 leaf stage).

  • Experimental Design: Use a factorial design with at least two temperature regimes (e.g., low: 20/15°C day/night; high: 30/25°C day/night) and two light intensity levels (e.g., low: 500 µmol m⁻² s⁻¹; high: 1000 µmol m⁻² s⁻¹). Include an untreated control for each condition. Replicate each treatment at least four times.

  • Herbicide Application: Apply this compound-benzyl at a recommended rate and a 2X rate using a cabinet sprayer calibrated to deliver a consistent volume.

  • Post-Application Conditions: Return the treated plants to their respective growth chambers immediately after application.

  • Data Collection: Assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death). At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the significance of temperature, light intensity, and their interaction on herbicide efficacy.

Protocol 2: Evaluating the Influence of Soil Moisture on this compound-benzyl Performance

Objective: To assess the impact of different soil moisture levels on the herbicidal activity of this compound-benzyl.

Methodology:

  • Plant Material and Growth Conditions: Grow plants as described in Protocol 1.

  • Soil Moisture Treatments: Before herbicide application, establish and maintain different soil moisture levels (e.g., 40%, 60%, 80%, and 100% of field capacity). Use a soil moisture sensor to monitor and maintain the desired levels by watering the pots daily.

  • Experimental Design: A completely randomized design with four soil moisture levels and an untreated control for each level. Replicate each treatment at least four times.

  • Herbicide Application: Apply this compound-benzyl as described in Protocol 1.

  • Post-Application Conditions: Maintain the respective soil moisture levels throughout the experiment.

  • Data Collection and Analysis: Collect and analyze data as described in Protocol 1.

Protocol 3: Determining the Rate of Hydrolysis of this compound-benzyl

Objective: To determine the rate of hydrolytic degradation of this compound-benzyl at different pH levels.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9).

  • Herbicide Fortification: Fortify the buffer solutions with a known concentration of this compound-benzyl.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze the concentration of this compound-benzyl in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound-benzyl against time for each pH level. Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each condition by fitting the data to a first-order kinetics model.

Visualizations

Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus FB This compound-benzyl (Ester form) FA This compound (Active Acid form) FB->FA Esterase Enzymes SCFTIR1_AFB SCF-TIR1/AFB Receptor Complex FA->SCFTIR1_AFB Binds to AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription SCFTIR1_AFB->AuxIAA Targets for degradation Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Signaling pathway of this compound-benzyl in a plant cell.

Experimental_Workflow_Temp_Light cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment A Grow Target Plants B Acclimate in Growth Chambers (Controlled Temp & Light) A->B C Apply this compound-benzyl (Multiple Rates) B->C D1 Low Temp Low Light C->D1 D2 Low Temp High Light C->D2 D3 High Temp Low Light C->D3 D4 High Temp High Light C->D4 E Visual Injury Rating (3, 7, 14, 21 DAT) D1->E D2->E D3->E D4->E F Biomass Measurement (End of Study) E->F

Caption: Workflow for temperature and light intensity experiments.

Experimental_Workflow_Soil_Moisture cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment A Grow Target Plants B Establish & Maintain Soil Moisture Levels A->B C Apply this compound-benzyl B->C D1 40% Moisture C->D1 D2 60% Moisture C->D2 D3 80% Moisture C->D3 D4 100% Moisture C->D4 E Visual Injury Rating D1->E D2->E D3->E D4->E F Biomass Measurement E->F

Caption: Workflow for soil moisture experiments.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_specifics Specific Factors A Suboptimal this compound-benzyl Performance B1 Environmental Stressors A->B1 B2 Application Issues A->B2 B3 Weed Factors A->B3 C1 Temperature Extremes B1->C1 C2 Low Light Intensity B1->C2 C3 Improper Soil Moisture B1->C3 C4 High Water pH B1->C4 C5 Rainfall after Application B2->C5 C6 Incorrect Rate B2->C6 C7 Mature Weeds B3->C7

Caption: Troubleshooting logic for suboptimal performance.

References

Technical Support Center: Mitigating Florpyrauxifen-Benzyl Drift Impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target impact of Florpyrauxifen-benzyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound-benzyl and how does it work?

This compound-benzyl is a synthetic auxin herbicide.[1][2][3] It mimics the natural plant hormone auxin, which regulates plant growth and development.[1][4] When absorbed by susceptible plants, it disrupts normal growth processes, leading to abnormal growth patterns, cell disruption, and ultimately, plant death.[1][2] It is classified as a WSSA Group 4 herbicide.[2][3]

Q2: What are the typical symptoms of this compound-benzyl drift injury on non-target crops?

Symptoms of this compound-benzyl injury are characteristic of auxin herbicides and can vary in severity depending on the crop and the exposure rate. Common symptoms include:

  • Epinasty: Twisting and curling of stems and leaves.[5][6][7]

  • Leaf Malformations: Leaf cupping, crinkling, and distortion.[6][7][8]

  • Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.[5][6][7]

  • Stunting: Reduced plant height and overall growth.[5]

Symptoms can appear within a few days of exposure.[2][6]

Q3: Which crops are most sensitive to this compound-benzyl drift?

Research has shown that several broadleaf crops are particularly sensitive to this compound-benzyl drift. These include:

  • Soybean: Considered highly sensitive, exhibiting significant injury, height reduction, and yield loss even at low drift rates.[5][9]

  • Cotton and Sunflower: Also show significant injury at higher drift rates.[5]

  • Grapevine: More sensitive than peach and plum, showing significant injury symptoms.[6][10]

  • Tree Nuts (Almond, Pistachio, Walnut): Can exhibit various symptoms including chlorosis, leaf distortion, and shoot curling.[7][8][11]

Monocot crops like corn and grain sorghum have shown more tolerance.[5][12]

Q4: What factors influence the severity of this compound-benzyl drift?

The primary cause of off-target movement of this compound-benzyl is physical spray drift.[13] Several factors can influence the extent of drift:

  • Application Method: Aerial applications have a higher drift potential compared to ground applications.[13]

  • Wind Speed and Direction: Higher wind speeds increase the distance spray droplets can travel.

  • Nozzle Type and Droplet Size: Finer spray droplets are more susceptible to drift.

  • Boom Height: A higher boom results in a greater potential for drift.

  • Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate, making them smaller and more prone to drift.[14]

This compound-benzyl has low volatility, meaning vapor drift (volatilization) is not considered a primary route of off-target movement.[3][13]

Q5: How can the risk of this compound-benzyl drift be minimized?

Several strategies can be employed to mitigate the risk of off-target movement:

  • Alternative Application Methods: Research has shown that coating this compound-benzyl onto urea (B33335) granules significantly reduces injury to sensitive crops like soybean compared to spray applications.[9][13][15] This method minimizes the potential for physical spray drift.[13]

  • Adherence to Label Instructions: Always follow the pesticide label for application instructions, including recommended buffer zones, wind speed restrictions, and appropriate equipment settings.[14]

  • Use of Drift Reduction Technologies: Employing drift-reducing nozzles and adjuvants can help minimize the formation of fine spray droplets.

  • Awareness of Surrounding Environment: Avoid spraying when sensitive crops are downwind. Establishing windbreaks or shelterbelts can also help reduce drift.[16]

Troubleshooting Guide

Issue: Unexpected injury observed in non-target plants in my experiment.

  • Symptom Identification: Carefully observe and document the symptoms. Do they align with auxin herbicide injury (e.g., epinasty, leaf cupping)? Compare with photographic evidence of this compound-benzyl injury if available.

  • Review Application Records: Check your own and neighboring experimental applications. Note the date, time, product used, application method, and weather conditions (wind speed and direction).

  • Consider the Source: Could the injury be from your own experiment or from an adjacent one? The pattern of injury in the field can often indicate the direction from which the drift originated.

  • Tissue Analysis: To confirm the presence of this compound-benzyl, collect tissue samples from affected and unaffected plants for residue analysis.

Issue: My control plants are showing signs of injury.

  • Investigate Potential Contamination: Review all potential sources of contamination, including shared equipment, contaminated water sources, or unintentional drift from other experiments.

  • Evaluate Experimental Setup: Ensure there is adequate distance and buffering between treated and control plots. Consider physical barriers if drift is a persistent issue.

  • Confirm Herbicide Identity: If possible, verify the identity and purity of the herbicide used in your experiments.

Data Presentation

Table 1: Sensitivity of Various Crops to Simulated this compound-benzyl Drift

Crop1/10X Rate Injury (14 DAT)1/100X Rate Injury (14 DAT)1/500X Rate Injury (14 DAT)Reference
Soybean96%44%20%[5]
Cotton85%9% - 33%9% - 33%[5]
Sunflower83%9% - 33%9% - 33%[5]
Grapevine71%--[6]

DAT: Days After Treatment. The 1X rate of this compound-benzyl is 30 g ai ha⁻¹.

Table 2: Impact of Application Method on Soybean Injury from this compound-benzyl

Application MethodHerbicide Rate (g ai ha⁻¹)Maximum Injury (%)Reference
Spray-Applied0.18>60%[13][15]
Coated on Urea5.63<30%[13][15]

Experimental Protocols

Protocol 1: Assessing Crop Injury from Herbicide Drift

This protocol outlines a methodology for visually assessing and quantifying injury to non-target crops following potential herbicide drift.

Materials:

  • Data collection sheets or electronic device

  • Camera for photographic documentation

  • Rulers or calipers for measuring plant height and other growth parameters

Methodology:

  • Establish Evaluation Timings: Conduct visual injury ratings at multiple time points after a suspected drift event (e.g., 3, 7, 14, 21, and 28 days after treatment (DAT)).[6][11]

  • Visual Injury Rating:

    • Use a standardized rating scale, such as 0% = no injury and 100% = plant death.[6]

    • Assess the entire plant for symptoms, including epinasty, chlorosis, necrosis, stunting, and leaf malformation.

    • Compare treated or affected plants to non-treated control plants.

  • Growth Measurements:

    • Measure plant height from the soil surface to the apical meristem.

    • Collect aboveground biomass by cutting plants at the soil level, drying them in an oven until a constant weight is achieved, and recording the dry weight.

  • Yield Data (if applicable):

    • At crop maturity, harvest a designated area from each plot.

    • Measure yield components such as the number of pods per plant, seeds per pod, and seed weight.[13]

  • Data Analysis:

    • Analyze visual injury ratings, growth measurements, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments or affected and unaffected areas.

Protocol 2: Detection of this compound-benzyl Residues in Plant Tissue

This protocol provides a general workflow for the extraction and analysis of this compound-benzyl from plant leaf samples.

Materials:

  • Homogenizer

  • Centrifuge

  • Acetonitrile (B52724)

  • QuEChERS dispersive SPE (dSPE) tubes

  • Ultra-High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (UHPLC-MS/MS)

  • Analytical standard of this compound-benzyl

Methodology:

  • Sample Collection: Collect leaf samples from both symptomatic and asymptomatic plants. If possible, collect samples at different time points after suspected exposure (e.g., 7, 14, 28 DAT).[11]

  • Extraction:

    • Weigh a known amount of fresh leaf tissue.

    • Add acetonitrile and homogenize the sample.[11]

    • Centrifuge the extract to separate the supernatant.

  • Clean-up:

    • Transfer the supernatant to a dSPE tube containing a sorbent to remove interfering compounds.

    • Shake and centrifuge the sample.[11]

  • Analysis:

    • Analyze the supernatant using UHPLC-MS/MS.[11]

    • Quantify the concentration of this compound-benzyl based on a calibration curve prepared from the analytical standard.[11][17]

  • Method Validation:

    • Determine the limit of detection (LOD) and limit of quantitation (LOQ) for the analytical method.

Mandatory Visualizations

Florpyrauxifen_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound-benzyl AuxinReceptor Auxin Receptor Complex This compound->AuxinReceptor Binds to GrowthRepressor Growth-Repressing Proteins AuxinReceptor->GrowthRepressor Targets for Degradation AuxinResponseGenes Auxin-Responsive Genes AuxinReceptor->AuxinResponseGenes Activates Transcription GrowthRepressor->AuxinResponseGenes Represses UncontrolledGrowth Uncontrolled Cell Division & Elongation AuxinResponseGenes->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Mode of action of this compound-benzyl in a plant cell.

Herbicide_Drift_Factors cluster_application Application Factors cluster_weather Weather Conditions Drift Herbicide Drift ApplicationMethod Application Method (Aerial vs. Ground) ApplicationMethod->Drift NozzleType Nozzle Type DropletSize Droplet Size NozzleType->DropletSize DropletSize->Drift BoomHeight Boom Height BoomHeight->Drift Pressure Spray Pressure Pressure->DropletSize WindSpeed Wind Speed & Direction WindSpeed->Drift Temperature Temperature Temperature->Drift Humidity Relative Humidity Humidity->Drift TempInversion Temperature Inversion TempInversion->Drift

Caption: Key factors influencing herbicide spray drift.

Drift_Mitigation_Workflow Start Start: Plan Herbicide Application AssessRisk Assess Drift Risk (Sensitive Crops Nearby?) Start->AssessRisk HighRisk High Risk AssessRisk->HighRisk Yes LowRisk Low Risk AssessRisk->LowRisk No SelectMethod Select Application Method HighRisk->SelectMethod LowRisk->SelectMethod SprayApp Spray Application SelectMethod->SprayApp UreaApp Urea-Coated Application SelectMethod->UreaApp Recommended ImplementDRT Implement Drift Reduction Technologies (DRTs) SprayApp->ImplementDRT MonitorWeather Monitor Weather Conditions UreaApp->MonitorWeather ImplementDRT->MonitorWeather Apply Apply Herbicide MonitorWeather->Apply End End Apply->End

Caption: Logical workflow for mitigating this compound-benzyl drift.

References

Technical Support Center: Enhancing the Selectivity of Florpyrauxifen-benzyl in Rice Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Florpyrauxifen-benzyl in rice crops.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound-benzyl and how does it achieve selectivity in rice?

A1: this compound-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1][2] It mimics the natural plant hormone auxin, leading to uncontrolled growth and developmental disruption in susceptible weeds.[1] Its selectivity is attributed to its differential affinity for specific auxin receptors. This compound-benzyl has a greater affinity for the SCF-TIR/AFB5 receptor compared to other receptors.[3] This unique binding profile allows it to control weeds that are resistant to other auxin herbicides like quinclorac.[3] The selectivity in rice is also thought to be related to the bio-activation of the herbicide. The pro-herbicide, this compound-benzyl, is converted to its active acid form in susceptible plants. Research suggests that the expression of an esterase gene, OsWAKL21.2, which is likely involved in this bio-activation, is downregulated in rice, potentially contributing to its tolerance.[3][4][5]

Q2: What are the typical symptoms of this compound-benzyl phytotoxicity in rice?

A2: Symptoms of phytotoxicity in rice can include leaf malformations, stem curling, chlorosis, reduced height, and decreased biomass.[6] These symptoms are often more pronounced in younger plants and under specific environmental conditions.[3][4]

Q3: Can tank-mixing this compound-benzyl with other herbicides affect its selectivity?

A3: Studies have shown that this compound-benzyl is compatible with a range of other rice herbicides, with no antagonistic effects observed in many cases.[7] However, it is always recommended to conduct small-scale trials to ensure compatibility and crop safety under your specific experimental conditions, as herbicide mixtures can sometimes lead to unexpected crop responses.

Q4: Are there any known safeners that can be used with this compound-benzyl in rice?

A4: While the use of specific commercial safeners for this compound-benzyl in rice is not extensively documented in the provided search results, one study investigated the effect of coating the herbicide on urea (B33335) fertilizer. This application method was found to reduce injury levels in sensitive rice cultivars compared to spray applications, especially in cases of overlap that result in a double rate.[8][9] Another study found that the fenclorim seed treatment helped reduce injury from a different herbicide, acetochlor, suggesting that seed treatments with safeners could be a viable strategy to explore for enhancing selectivity.[10]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Unexpectedly high rice injury after application. Environmental Stressors: High temperatures, low light intensity, and either drought stress (40% soil moisture) or waterlogged conditions (100% soil moisture) can increase rice sensitivity.[9][11][12][13]- Apply during moderate temperatures and when there is adequate sunlight. - Ensure optimal soil moisture (around 60-80% saturation) at the time of application.[9][11][13]
Application Timing: Younger rice plants (V2 stage) are more susceptible to injury than more developed plants (V6 and R0 stages).[3][4]- Apply when rice plants have reached a more tolerant growth stage (ideally V6 or later).[3][4]
Rice Cultivar Sensitivity: Different rice cultivars exhibit varying levels of tolerance. Hybrid and medium-grain cultivars have been reported to be more sensitive than pure-line, long-grain cultivars.[6][12]- Screen different rice cultivars for their tolerance to this compound-benzyl before large-scale experiments.[12] - Refer to cultivar-specific tolerance data if available.
Incorrect Application Rate: Exceeding the recommended application rate can lead to phytotoxicity.- Calibrate spray equipment accurately to ensure the correct dose is applied.
Poor weed control. Sub-optimal Soil Moisture: Herbicide absorption and translocation in weeds are reduced under dry soil conditions.[14]- Apply when soil is moist to maximize herbicide uptake by weeds.[14]
Weed Growth Stage: Larger, more established weeds are generally harder to control.- Apply when weeds are small and actively growing.
Herbicide Resistance: Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed populations.- Rotate herbicides with different modes of action. - Tank-mix with other effective herbicides to manage and prevent resistance.[7]
Inconsistent results across experiments. Variable Environmental Conditions: Fluctuations in temperature, light, and moisture between experiments can significantly impact herbicide performance and crop response.[8][11][12]- Maintain consistent and well-documented environmental conditions in controlled environment studies. - For field trials, record detailed weather and soil data.
Differences in Rice Cultivars: Using different rice cultivars with varying tolerance levels will lead to different outcomes.[3][4]- Use the same rice cultivar for comparative studies.

Quantitative Data Summary

Table 1: Effect of P450 Inhibitors on this compound-benzyl GR50 in Rice

TreatmentGR50 (g ai ha⁻¹)
This compound-benzyl aloneNot specified
+ Malathion (1 kg ha⁻¹)No significant difference from control
+ Dietholate (10 g a.i. seed-kg⁻¹) fb PBO (4.2 kg ai ha⁻¹)Decreased GR50 (increased sensitivity)
Data from a greenhouse dose-response experiment. GR50 is the dose causing 50% growth reduction.[3][4][5]

Table 2: ED50 and GR50 Values for Different Rice Cultivars

CultivarED50 (g ai ha⁻¹)GR50 (g ai ha⁻¹)
BRS PampeiraLower values (more sensitive)Lower values (more sensitive)
IRGA 424 RIHigher values (more tolerant)Higher values (more tolerant)
ED50 is the dose causing 50% of plant injury.[3][4][5]

Table 3: Impact of Environmental Factors on Rice Injury (%)

FactorConditionInjury (%)
Soil Moisture 40% (Dry)36%
60%27%
80%25%
100% (Saturated)35%
Light Intensity Low (700 µmol m⁻² s⁻¹)Increased injury
Temperature High (35/24 °C day/night)Increased injury
Injury assessments were conducted following this compound-benzyl application.[9][11][13]

Experimental Protocols

1. Dose-Response Assay for Herbicide Selectivity

  • Objective: To determine the dose of this compound-benzyl that causes a 50% reduction in growth (GR50) or injury (ED50) in rice and target weed species.

  • Methodology:

    • Grow rice and weed seedlings in pots under controlled greenhouse conditions.

    • At the appropriate growth stage (e.g., 2-3 leaf stage), apply a range of this compound-benzyl doses, including a non-treated control.

    • After a specified period (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass, dry it in an oven, and weigh it.

    • Calculate the percentage of injury and biomass reduction relative to the non-treated control.

    • Use statistical software to fit a dose-response curve and calculate the GR50 and ED50 values.

2. Protocol for Evaluating Rice Cultivar Tolerance

  • Objective: To screen different rice cultivars for their tolerance to this compound-benzyl.

  • Methodology:

    • In a field or greenhouse setting, plant seeds of the rice cultivars to be tested in separate plots or pots.

    • At a consistent growth stage for all cultivars (e.g., four-leaf stage), apply this compound-benzyl at the recommended rate and a 2x rate. Include a non-treated control for each cultivar.

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, stunting, malformation) at regular intervals (e.g., 7, 14, and 28 days after treatment).

    • Measure plant height and collect biomass at the end of the evaluation period.

    • For field studies, carry the experiment through to harvest and measure grain yield.

    • Analyze the data to identify significant differences in tolerance among the cultivars.[15]

3. Analytical Method for this compound-benzyl Residue in Rice

  • Objective: To quantify the concentration of this compound-benzyl in rice tissue.

  • Methodology:

    • Extraction: Utilize a solid-liquid extraction with low-temperature purification (SLE-LTP) method. The optimal extraction phase is a mixture of acetonitrile (B52724) and water (2:1).[16]

    • Clean-up: Clean the extracts using alumina.[16]

    • Analysis: Determine the concentration of this compound-benzyl using high-performance liquid chromatography coupled to a diode array detection (HPLC-DAD).[16]

    • Chromatographic Conditions:

      • Column: Kinetex column

      • Temperature: 25 °C

      • Mobile Phase: Methanol:water (78:22 v/v)

      • Flow Rate: 0.3 mL min⁻¹

      • Wavelength: 260 nm[16]

Visualizations

G cluster_herbicide Herbicide Action cluster_pathway Auxin Signaling Pathway cluster_response Plant Response cluster_selectivity Selectivity in Rice FPB This compound-benzyl (Pro-herbicide) FPA This compound-acid (Active Form) FPB->FPA Esterase (Bio-activation) Auxin_Receptor SCF-TIR1/AFB Auxin Receptor Complex FPA->Auxin_Receptor Binds to receptor Aux_IAA Aux/IAA Repressor Proteins Auxin_Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Disrupted Development Auxin_Genes->Uncontrolled_Growth Plant_Death Weed Death Uncontrolled_Growth->Plant_Death Rice_Esterase Downregulation of Esterase (OsWAKL21.2) Rice_Esterase->FPA Reduced Bio-activation

Caption: Simplified signaling pathway of this compound-benzyl in susceptible weeds and the basis of selectivity in rice.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis start Start: Prepare Rice Cultivars and Weed Species planting Plant seeds in pots/ plots start->planting growth Grow to desired stage (e.g., 2-3 leaf) planting->growth application Apply treatments (including control) growth->application treatment_prep Prepare serial dilutions of this compound-benzyl treatment_prep->application incubation Incubate for a set period (e.g., 21 days) application->incubation assessment Visual Injury Assessment (0-100% scale) incubation->assessment harvest Harvest above-ground biomass incubation->harvest drying Dry biomass harvest->drying weighing Weigh dry biomass drying->weighing analysis Statistical Analysis: Calculate ED50 & GR50 weighing->analysis

Caption: Experimental workflow for a dose-response assay to determine herbicide selectivity.

References

Technical Support Center: Analytical Detection of Florpyrauxifen Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of florpyrauxifen and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound-benzyl that I should be targeting for analysis?

A1: The primary and most significant metabolites of this compound-benzyl (FPB) are this compound acid (X11438848) and the metabolite X11966341.[1][2] this compound-benzyl is hydrolyzed to its biologically active acid form, this compound acid, within plants.[3] Depending on the matrix and environmental conditions, other metabolites such as X12300837 and X12483137 may also be present and relevant for analysis.[2]

Q2: What is the most common analytical technique for the quantification of this compound and its metabolites?

A2: The most widely used and validated method for the determination of this compound-benzyl and its metabolites is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[2] This technique offers high sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices such as soil, water, and plant tissues.[2][4]

Q3: What are the typical sample preparation methods used for analyzing this compound metabolites?

A3: A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often followed by further cleanup steps.[2][4] Extraction is typically performed using an acidified organic solvent like acetonitrile (B52724) with hydrochloric or formic acid.[1][5] For cleanup, dispersive solid-phase extraction (d-SPE) with agents like Z-Sep may be used to remove interfering matrix components.[1][4] Another mentioned technique is Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP).[5][6][7]

Q4: How stable are this compound-benzyl and its metabolites during sample storage?

A4: Storage stability studies have demonstrated that this compound-benzyl and its metabolites X11438848 and X11966341 are stable in rice grain, straw, and hulls for at least 12 months when stored frozen.[2] For samples stored at -20°C, analysis within 6 weeks of collection is recommended to ensure no degradation.[8] However, the stability can vary depending on the matrix and storage conditions.

Q5: What are some key challenges in the analysis of these compounds?

A5: Key challenges include managing matrix effects from complex samples (e.g., soil, plant extracts), ensuring the stability of metabolites during sample preparation and storage, achieving low limits of detection (LOD) and quantification (LOQ), and preventing the interconversion of metabolites.[9] Additionally, the rapid dissipation of this compound-benzyl in some matrices can make residue analysis challenging if sampling is delayed.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

ProblemPotential CauseRecommended Solution
Low or No Analyte Signal Improper Ionization: this compound and its metabolites may not ionize efficiently under the selected mass spectrometry source conditions.Verify the ionization mode. These compounds are typically analyzed in positive ion electrospray ionization (ESI) mode.[1][4] Optimize source parameters such as capillary voltage, source temperature, and gas flows.
Metabolite Degradation: Analytes may have degraded during sample extraction, cleanup, or storage.Use a quenching solvent during extraction to halt enzymatic activity, especially for cellular or tissue samples.[9] Ensure samples are stored at appropriate low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[8][11]
Inefficient Extraction: The chosen solvent system may not be effectively extracting the analytes from the sample matrix.Optimize the extraction solvent. A common solvent is a mixture of acetonitrile and 0.1N hydrochloric acid (90:10, v/v).[1][4] Ensure adequate shaking or sonication during extraction.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) Chromatographic Issues: Problems with the analytical column, such as contamination or degradation.Use a guard column to protect the analytical column. If peak shape degrades, try flushing the column or replacing it. Ensure the mobile phase pH is appropriate for the analytes.
Matrix Effects: Co-eluting matrix components can interfere with the analyte's ionization and peak shape.Enhance the sample cleanup procedure. Utilize d-SPE with different sorbents or employ alternative cleanup techniques like SLE-LTP.[7] Dilute the sample extract to reduce the concentration of interfering components.
High Background Noise or Interferences Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. Run solvent blanks to identify sources of contamination.
Carryover: Residual analyte from a previous high-concentration sample injection.Optimize the autosampler wash procedure. Use a strong wash solvent and increase the wash volume and duration. Inject a blank sample after a high-concentration standard or sample to check for carryover.
Inconsistent or Non-Reproducible Results Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup between samples.Standardize and automate the sample preparation workflow as much as possible. Use internal standards to correct for variations in extraction recovery and instrument response.[1]
Instrument Instability: Fluctuations in LC pressure or MS detector response.Allow the LC-MS system to equilibrate fully before starting a sample sequence. Monitor system suitability by injecting a standard at regular intervals throughout the run. Absolute signal intensity in LC-MS can drift, making internal standards crucial.[9]

Quantitative Data Summary

The following table summarizes the Limits of Quantitation (LOQ) for this compound-benzyl and its key metabolites in various matrices as reported in the literature.

CompoundMatrixLOQAnalytical Method
This compound-benzylFood/Feed (Plant Origin)0.01 mg/kgHPLC-MS/MS (QuEChERS)
This compound-benzylFood/Feed (Animal Origin)0.01 mg/kgHPLC-MS/MS (QuEChERS)
This compound-benzylSoil6.5 ng/kg (0.0065 µg/kg)HPLC-MS/MS
This compound (X11438848)Soil12 ng/kg (0.012 µg/kg)HPLC-MS/MS
This compound-benzylSurface Water0.0025 µg/LHPLC-MS/MS
This compound (X11438848)Ground Water0.05 µg/LHPLC-MS/MS
This compound-benzylCompost0.15 ng/g (0.00015 mg/kg)LC-MS/MS
X11438848Compost0.45 ng/g (0.00045 mg/kg)LC-MS/MS
X11966341Compost9.0 ng/g (0.009 mg/kg)LC-MS/MS
This compound-benzylPaddy Field Samples0.94–2.07 µg/kgUPLC-QTOF-MS/MS
This compound-benzylRice5.0 µg/kgHPLC-DAD

Data compiled from references[2][4][8][12].

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound Metabolites in Soil

This protocol is a synthesized example based on common practices found in the cited literature.[1][2][4][5]

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (Acetonitrile/0.1 N Hydrochloric Acid, 90:10, v/v).

  • Spike with an appropriate internal standard solution.

  • Shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

2. Sample Cleanup (d-SPE using QuEChERS components)

  • Transfer a 10 mL aliquot of the supernatant into a 15 mL centrifuge tube containing a QuEChERS cleanup salt packet (e.g., magnesium sulfate, PSA, C18).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the cleaned-up supernatant and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) System:

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.[1][4]

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Formic Acid.[1][4]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound-benzyl and each targeted metabolite must be optimized by infusing individual standards.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum sensitivity for the target analytes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Sample (Soil, Water, Plant Tissue) Extraction 2. Solvent Extraction (e.g., Acetonitrile/HCl) Sample->Extraction Add solvent & IS Cleanup 3. Cleanup (QuEChERS or d-SPE) Extraction->Cleanup Centrifuge & collect supernatant Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Collect cleaned extract Filtration 5. Filtration (0.22 µm) Concentration->Filtration LC_Separation 6. LC Separation (C18 Reverse Phase) Filtration->LC_Separation Inject into LC-MS/MS MS_Detection 7. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 9. Data Reporting Quantification->Reporting

Caption: General experimental workflow for this compound metabolite analysis.

Troubleshooting_Logic Start Analytical Issue Encountered Problem Low or No Signal? Start->Problem CheckIonization Verify Ionization Mode & Optimize Source Problem->CheckIonization Yes PeakShapeIssue Poor Peak Shape? Problem->PeakShapeIssue No CheckExtraction Review Extraction Protocol & Solvent Choice CheckIonization->CheckExtraction CheckStability Assess Sample Storage & Handling for Degradation CheckExtraction->CheckStability End Issue Resolved CheckStability->End CheckColumn Inspect LC Column & Mobile Phase PeakShapeIssue->CheckColumn Yes HighBackground High Background? PeakShapeIssue->HighBackground No ImproveCleanup Enhance Sample Cleanup to Reduce Matrix Effects CheckColumn->ImproveCleanup ImproveCleanup->End CheckSolvents Run Blanks to Check Solvents & Reagents HighBackground->CheckSolvents Yes HighBackground->End No CheckCarryover Optimize Autosampler Wash & Check for Carryover CheckSolvents->CheckCarryover CheckCarryover->End Metabolic_Pathway FPB This compound-benzyl (Inactive Ester) FPA This compound Acid (X11438848) (Active Form) FPB->FPA Hydrolysis (in plants, water) M1 Metabolite X11966341 FPB->M1 Cleavage M2 Other Metabolites (e.g., Hydroxylated, Dechlorinated) FPA->M2 Biodegradation Degradation Further Degradation Products M1->Degradation M2->Degradation

References

Improving the extraction efficiency of Florpyrauxifen from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of florpyrauxifen-benzyl from complex matrices such as soil, water, and rice.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound-benzyl?

A1: The most commonly employed and validated methods for the extraction of this compound-benzyl from various complex matrices are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used multiresidue method for pesticide analysis in food and environmental samples.[1][2] It involves a simple extraction and cleanup process.

  • Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP): This method has proven effective for soil and rice matrices, offering high recovery rates and a low matrix effect.[2][3][4][5][6][7][8][9][10] It combines extraction and cleanup in a single step.[2]

  • Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP): This technique is particularly suitable for water samples, demonstrating high efficiency and ease of use.[11][12]

Q2: I am experiencing low recovery of this compound-benzyl. What are the potential causes and solutions?

A2: Low recovery can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Solution
Inappropriate Extraction Solvent The choice of extraction solvent is critical. Acetonitrile (B52724), often acidified with formic acid, has shown high recovery rates for soil and rice.[3][5] For water samples, acetonitrile is also a common choice.[11][12] Ensure the solvent is of appropriate polarity to efficiently extract this compound-benzyl, which has low water solubility and a high affinity for nonpolar organic solvents.[2][3]
Suboptimal pH of the Extraction Solvent The pH can influence the stability and extraction efficiency of this compound-benzyl. Acidifying the extraction solvent, for instance with 0.1% formic acid, has been shown to achieve recovery rates of nearly 100% in soil matrices.[3][5]
Insufficient Homogenization Thorough mixing of the sample with the extraction solvent is crucial for ensuring complete extraction. Increase the vortexing or shaking time and intensity to improve contact between the solvent and the matrix.
Matrix Effects Complex matrices like soil and rice can contain interfering substances that co-extract with the analyte, leading to signal suppression or enhancement in the final analysis, which can be misinterpreted as low recovery.[4][8][9] A cleanup step is essential to minimize these effects.
Analyte Degradation This compound-benzyl can degrade over time, especially in certain environmental conditions.[11][12] Ensure samples are processed promptly or stored under appropriate conditions (e.g., frozen at -20°C) to prevent degradation.[13] The half-life in soil is approximately 17.5 days.[3][5]

Q3: High matrix effects are interfering with my analysis. How can I mitigate them?

A3: Matrix effects are a common challenge when analyzing complex samples.[4][8][9] Here are some strategies to reduce their impact:

  • Cleanup Step: Incorporating a cleanup step after extraction is crucial. For the SLE-LTP method in rice, using alumina (B75360) as an adsorbent has been effective.[4][6][8] For compost, a combination of QuEChERS salts and Z-Sep tubes has been used.[14]

  • Low-Temperature Purification (LTP): Both SLE-LTP and LLE-LTP methods utilize a low-temperature step (-20°C) to freeze out interfering substances from the aqueous phase, effectively cleaning up the extract.[2][3][4][5][6][7][8][9][10]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[3]

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering co-extractives to a level where they no longer significantly impact the analyte signal. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).

Q4: What are the typical quantitative parameters I should expect for this compound-benzyl extraction methods?

A4: The following tables summarize key quantitative data from validated methods for different matrices.

Table 1: this compound-Benzyl Extraction from Water

MethodRecoveryLOQRelative Standard Deviation (RSD)
LLE-LTP95.84% - 105.4%[11][12]4.00 µg/L[11][12]< 1.5%[11][12]

Table 2: this compound-Benzyl Extraction from Soil

MethodRecoveryLOQRelative Standard Deviation (RSD)
SLE-LTP~100%[3][5]20 µg/kg[3][5]< 3.9%[3][5]
QuEChERS94.8% - 112%[13]0.94 - 2.07 µg/kg[13]1.13% - 6.28%[13]

Table 3: this compound-Benzyl Extraction from Rice

MethodRecoveryLOQRelative Standard Deviation (RSD)
SLE-LTP~100%[4][6][8]5.0 µg/kg[4][6][8]< 9.0%[4][6][8]
QuEChERS-0.01 mg/kg[1]-

Table 4: this compound-Benzyl Extraction from Compost

MethodLOQ
QuEChERS0.15 ng/g[14]

Experimental Protocols & Workflows

Below are detailed methodologies for commonly cited extraction experiments.

Protocol 1: SLE-LTP for this compound-Benzyl in Soil[2][3][5]
  • Sample Preparation: Add 4.0 g of soil into a glass vial.

  • Spiking (for QC): Add a known amount of this compound-benzyl standard solution and let it rest for 1 hour to allow for integration with the matrix.

  • Extraction:

    • Add 4 mL of water and 8 mL of the extraction solvent (acetonitrile acidified with 0.1% v/v formic acid).

    • Vortex for 30 seconds.

  • Low-Temperature Purification:

    • Place the vial at -20°C for one hour to freeze the aqueous phase.

  • Final Extract Preparation:

    • Decant the organic phase.

    • Evaporate a 3 mL aliquot to dryness.

    • Reconstitute the residue in 400 µL of acetonitrile acidified with 0.1% (v/v) formic acid.

    • Store at -20°C until HPLC-DAD analysis.

Protocol 2: SLE-LTP for this compound-Benzyl in Rice[4][6][8]
  • Sample Preparation: Add 4.0 g of rice sample to a glass vial.

  • Spiking (for QC): Add a known amount of this compound-benzyl standard solution and let it rest for 1 hour.

  • Extraction:

    • Add 4 mL of water and vortex for 30 seconds.

    • Add 8 mL of the extraction solvent (acetonitrile:water, 2:1 v/v) and vortex for another 30 seconds.

  • Low-Temperature Purification:

    • Keep the vial at -20°C for 1 hour.

  • Cleanup:

    • Take 4 mL of the extract and add 200 mg of alumina.

    • Vortex for 60 seconds and centrifuge for 5 minutes at 4000 rpm.

  • Final Extract Preparation:

    • Evaporate a 3 mL aliquot of the supernatant to dryness.

    • Reconstitute the residue in 400 µL of methanol (B129727).

    • Store at -20°C until HPLC-DAD analysis.

Protocol 3: QuEChERS for this compound-Benzyl in Compost[14]
  • Extraction:

    • Shake the compost sample with acetonitrile/0.1N hydrochloric acid (90/10, v/v).

    • Centrifuge and decant the supernatant into a tube containing QuEChERS salts (Citrate kit).

  • Salting Out:

    • Add 10 mL of 1N HCl and vortex.

    • Centrifuge for 5 minutes at 2000 rpm.

  • Cleanup:

    • Transfer 4 mL of the upper organic layer to a vial.

    • Evaporate to near dryness.

    • Add 1N HCl and incubate at 80°C for one hour.

    • Add ethyl acetate (B1210297) and transfer to a Z-Sep tube.

    • Centrifuge.

  • Final Extract Preparation:

    • Flash freeze the aqueous layer in a dry ice bath and pour off the organic layer.

    • Dry down the organic layer and reconstitute in methanol and 0.1% formic acid in water.

Visual Guides

Workflow for SLE-LTP Extraction from Soil/Rice

SLE_LTP_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Cleanup cluster_final Final Extract Preparation start Start with Soil/Rice Sample (4g) spike Spike with Standard (Optional QC) start->spike add_water Add Water (4mL) & Vortex spike->add_water add_solvent Add Extraction Solvent (8mL) & Vortex add_water->add_solvent freeze Freeze at -20°C for 1h add_solvent->freeze cleanup Cleanup with Alumina (Rice only) freeze->cleanup decant Decant Organic Phase cleanup->decant evaporate Evaporate to Dryness decant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis Analyze by HPLC reconstitute->analysis

Caption: General workflow for SLE-LTP extraction.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting cluster_extraction_params Check Extraction Parameters cluster_matrix_issues Investigate Matrix Effects cluster_analyte_stability Assess Analyte Stability start Low Recovery Observed solvent Is the extraction solvent optimal? start->solvent matrix_effect Are matrix effects suppressing the signal? start->matrix_effect degradation Could the analyte have degraded? start->degradation ph Is the solvent pH correct? solvent->ph homogenization Was homogenization sufficient? ph->homogenization solution1 solution1 homogenization->solution1 Optimize solvent, pH, and mixing cleanup_check Is the cleanup step effective? matrix_effect->cleanup_check solution2 solution2 cleanup_check->solution2 Improve cleanup or use matrix-matched standards storage Were storage conditions appropriate? degradation->storage solution3 solution3 storage->solution3 Ensure proper sample handling and storage

Caption: Troubleshooting guide for low recovery.

References

Mitigating the development of herbicide resistance to Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the development of herbicide resistance to florpyrauxifen-benzyl.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound-benzyl.

Question Possible Causes Troubleshooting Steps
Why am I observing reduced efficacy of this compound-benzyl on my target weed population? 1. Development of Herbicide Resistance: The weed population may have developed resistance through mechanisms such as reduced herbicide absorption, altered translocation, or enhanced metabolic degradation.[1][2][3][4] 2. Incorrect Application Timing: this compound-benzyl is most effective on actively growing, smaller plants.[5][6] 3. Environmental Factors: Herbicide efficacy can be influenced by environmental conditions at the time of application.1. Confirm Resistance: Conduct a dose-response assay to determine the level of resistance (see Experimental Protocols). 2. Investigate Resistance Mechanism: Analyze for non-target site resistance by evaluating herbicide absorption, translocation, and metabolism. Consider using synergists like malathion (B1675926) to investigate the role of cytochrome P450 enzymes.[2][4][7] 3. Optimize Application: Apply the herbicide to weeds at the recommended growth stage. 4. Rotate Herbicides: Implement a herbicide rotation program with different modes of action to manage resistance.[6]
How can I differentiate between target-site and non-target-site resistance to this compound-benzyl? 1. Target-Site Resistance: Involves mutations in the target auxin receptors (e.g., TIR1/AFB proteins), preventing the herbicide from binding effectively.[2][8] 2. Non-Target-Site Resistance: Involves mechanisms that reduce the amount of active herbicide reaching the target site, such as reduced absorption, altered translocation, or enhanced metabolism.[1][3][4]1. Sequence Target Genes: Sequence the TIR1 and AFB genes to identify any potential mutations that could confer resistance.[3] 2. Conduct Physiological Assays: Perform experiments to measure herbicide absorption, translocation, and metabolism using radiolabeled this compound-benzyl.[1][3][4] A significant reduction in absorption or translocation, or an increase in metabolism in the suspected resistant population compared to a susceptible population, would suggest non-target-site resistance.
My results show cross-resistance to other herbicides. What does this indicate? Shared Resistance Mechanisms: The weed population may have a resistance mechanism that is effective against multiple herbicides with different modes of action. For example, enhanced metabolism by cytochrome P450 enzymes can confer resistance to both this compound-benzyl and ALS-inhibiting herbicides like penoxsulam.[2]1. Identify the Cross-Resistant Herbicides: Determine the chemical classes and modes of action of the herbicides to which the population is resistant. 2. Investigate Metabolic Resistance: Use metabolic inhibitors (e.g., malathion for P450s) in your bioassays to see if they restore susceptibility to the herbicides.[2][4] A positive result suggests metabolism-based cross-resistance.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding this compound-benzyl and herbicide resistance.

Q1: What is the mode of action of this compound-benzyl?

A1: this compound-benzyl is a synthetic auxin herbicide belonging to the WSSA Group 4.[5][9] It mimics the natural plant hormone auxin, leading to excessive and uncontrolled growth in susceptible plants, ultimately causing cell disruption and death.[5][6][10] The herbicidal activity is primarily due to its active metabolite, this compound-acid.[1]

Q2: What are the known mechanisms of resistance to this compound-benzyl?

A2: Current research primarily points to non-target-site resistance mechanisms. These include:

  • Reduced Absorption: Resistant plants may absorb less of the herbicide through their leaves.[3]

  • Reduced Conversion to the Active Form: There may be a decreased conversion of this compound-benzyl to its more active form, this compound-acid, within the resistant plant.[1][4]

  • Enhanced Metabolism: Resistant plants can more rapidly metabolize the herbicide into non-toxic compounds, often through the action of enzymes like cytochrome P450 monooxygenases.[2][4]

Q3: Are there any documented cases of target-site resistance to this compound-benzyl?

A3: Studies on resistant barnyardgrass and Palmer amaranth (B1665344) have not identified mutations in the primary auxin receptor genes, TIR1 and AFB, suggesting that target-site resistance is not the primary mechanism in these populations.[2][3]

Q4: What are the best practices for managing and mitigating the development of this compound-benzyl resistance?

A4: An integrated weed management approach is crucial:

  • Herbicide Rotation: Avoid the repeated use of this compound-benzyl or other Group 4 herbicides in the same field. Rotate with herbicides that have different modes of action.[6]

  • Tank Mixtures: Use this compound-benzyl in tank mixtures with other effective herbicides that have different modes of action.[11][12]

  • Scouting and Monitoring: Regularly monitor fields for weed escapes after application and test any surviving plants for resistance.

  • Cultural Practices: Employ non-chemical weed control methods such as crop rotation, cover crops, and mechanical weeding to reduce the selection pressure for herbicide resistance.

Q5: How quickly do signs of this compound-benzyl phytotoxicity appear on susceptible plants?

A5: Visible effects, such as twisting of stems and leaves, can typically be observed within a few days of application, with complete control often achieved within two to three weeks.[5][6][10]

Data Presentation

Table 1: Efficacy of this compound-benzyl on Various Weed Species

Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound-benzyl Dose (g ai/ha)Control Efficacy (%)Reference
Echinochloa crus-galliBarnyardgrass3-4 leaf30≥96[13]
Commelina benghalensisBenghal dayflower-30 (+ glyphosate)73.8 - 92[11]
Amaranthus palmeriPalmer amaranth<10 cm8 (sequential)Effective as 30 g ai/ha[14]
Leptochloa chinensisChinese sprangletop-400 ml/ha82 - 90[15]
Eclipta prostrataYerbadetajo-0.38 (GR₅₀)50[16]

Table 2: Documented Resistance Ratios for this compound-benzyl

Weed SpeciesCommon NameResistant BiotypeResistance Ratio (R/S)Basis of CalculationReference
Echinochloa crus-galliBarnyardgrassR160Visual Control[3]
Echinochloa crus-galliBarnyardgrassR233Visual Control[3]
Echinochloa crus-galliBarnyardgrassR316Visual Control[3]
Amaranthus palmeriPalmer amaranthF2 line from R229Sensitivity (Mortality)[1]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay to Confirm Herbicide Resistance

This protocol is adapted from established methods for herbicide resistance testing.[17][18][19][20][21]

1. Seed Germination and Plant Growth:

  • Collect mature seeds from both the suspected resistant population and a known susceptible population.
  • Break seed dormancy if necessary (e.g., stratification at 4°C).
  • Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate).[18]
  • Transplant seedlings at a similar growth stage (e.g., two to three leaves) into pots filled with a standard potting mix.
  • Grow plants in a greenhouse under controlled conditions (e.g., temperature, light, and humidity) until they reach the target growth stage for herbicide application as specified on the product label.[17]

2. Herbicide Application:

  • Prepare a range of this compound-benzyl concentrations. A typical range might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate (e.g., 30 g ai/ha).
  • Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage.[18] Include a non-treated control for comparison.
  • Replicate each dose for both the resistant and susceptible populations (minimum of 3-4 replicates).

3. Data Collection and Analysis:

  • Assess plant injury (visual rating on a scale of 0-100%) and collect aboveground biomass at a set time after treatment (e.g., 21 days).
  • Dry the biomass to a constant weight.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
  • Calculate the resistance ratio (R/S) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Gene_Products Gene Products (e.g., ACC synthase) Auxin_Responsive_Genes->Gene_Products SCFTIR1_AFB SCF-TIR1/AFB Complex SCFTIR1_AFB->Aux_IAA Targets for degradation Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Ubiquitination Florpyrauxifen_benzyl This compound-benzyl Auxin_Receptor TIR1/AFB Receptor Florpyrauxifen_benzyl->Auxin_Receptor Binds to Auxin_Receptor->SCFTIR1_AFB Forms complex Ethylene_ABA Increased Ethylene & ABA Production Gene_Products->Ethylene_ABA Cellular_Effects Uncontrolled Growth, Senescence, Cell Death Ethylene_ABA->Cellular_Effects

Caption: Proposed mode of action of this compound-benzyl via the auxin signaling pathway.[8][22][23]

Resistance_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Resistance Investigation cluster_management Management Strategy Reduced_Efficacy Reduced Herbicide Efficacy Observed in Field Collect_Seeds Collect Seeds from Surviving Weeds & Susceptible Population Reduced_Efficacy->Collect_Seeds Dose_Response Conduct Whole-Plant Dose-Response Assay Collect_Seeds->Dose_Response Confirm_Resistance Resistance Confirmed (Calculate R/S Ratio) Dose_Response->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism IWM Implement Integrated Weed Management (IWM) Confirm_Resistance->IWM Target_Site Target-Site: Sequence TIR1/AFB Genes Investigate_Mechanism->Target_Site Non_Target_Site Non-Target-Site: Absorption, Translocation, Metabolism Assays Investigate_Mechanism->Non_Target_Site Rotate_MOA Rotate Herbicides (Different Modes of Action) IWM->Rotate_MOA Tank_Mix Use Tank Mixtures IWM->Tank_Mix Cultural_Control Utilize Cultural Practices (e.g., Tillage, Cover Crops) IWM->Cultural_Control Monitor Monitor and Scout for Future Weed Escapes IWM->Monitor

Caption: Workflow for the investigation and management of this compound-benzyl resistance.

References

Optimization of tank mixtures with Florpyrauxifen-benzyl for broader weed control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Florpyrauxifen-benzyl Tank Mixtures

This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing tank mixtures with this compound-benzyl for broader and more effective weed control.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound-benzyl?

A1: this compound-benzyl is a synthetic auxin herbicide, classified under the Weed Science Society of America (WSSA) Group 4 and the Herbicide Resistance Action Committee (HRAC) Group O.[1] It mimics the plant's natural growth hormone, auxin, leading to the disruption of normal growth processes and causing excessive, uncontrolled cell elongation, which ultimately results in plant death.[2] It is a member of the arylpicolinate chemical family.[3][4]

Q2: What is the primary weed control spectrum of this compound-benzyl?

A2: this compound-benzyl is a broad-spectrum, post-emergence herbicide effective against a wide range of grass, sedge, and broadleaf weeds.[3][5] At a labeled rate of 30 g ai/ha, it has demonstrated effective control (≥75%) of species such as barnyardgrass, broadleaf signalgrass, northern jointvetch, hemp sesbania, Palmer amaranth, and various sedges.[6][7] It is particularly potent on broadleaf weeds but also shows activity on grasses.[6]

Q3: Is this compound-benzyl effective against herbicide-resistant weeds?

A3: Yes. This compound-benzyl has a unique binding site, favoring the AFB5 IAA co-receptor, which differs from other auxin herbicides like quinclorac.[6] This allows it to effectively control weeds that have developed resistance to other herbicide modes of action, including those resistant to quinclorac, propanil, and acetolactate synthase (ALS) inhibitors.[8][9] This makes it a valuable tool for herbicide resistance management programs.[9]

Q4: Which herbicides are compatible for tank-mixing with this compound-benzyl?

A4: Studies have shown that this compound-benzyl is highly compatible with a wide array of herbicides. No antagonistic effects were observed when tank-mixed with common contact herbicides (acifluorfen, bentazon, carfentrazone, propanil, saflufenacil) or systemic herbicides (2,4-D, bispyribac, cyhalofop, fenoxaprop, halosulfuron, imazethapyr, penoxsulam, quinclorac, triclopyr).[6][7][10] This versatility allows for the creation of custom blends to target specific weed spectrums and incorporate multiple sites of action.[7]

Q5: What is the benefit of tank-mixing this compound-benzyl if it already has a broad spectrum?

A5: Tank-mixing two or more herbicides is a key strategy to broaden the weed control spectrum and, more importantly, to manage and delay the evolution of herbicide resistance.[7][11] By using multiple effective sites of action simultaneously, the selection pressure on any single mode of action is reduced.[7] For instance, combining this compound-benzyl with a partner like cyhalofop-butyl (B1669532) can enhance the control of grass populations.[6]

Q6: What role do adjuvants play in this compound-benzyl tank mixtures?

A6: Adjuvants are crucial for optimizing the performance of post-emergence herbicides. Activator adjuvants, such as methylated seed oil (MSO) or crop oil concentrates (COC), can improve spray droplet retention on the leaf surface and enhance the penetration of the herbicide through the waxy cuticle, which is especially important under dry or stressful environmental conditions.[12][13] Some formulations of this compound-benzyl come preloaded with MSO.[7] However, the adjuvant requirements for a tank mix will depend on the label specifications of all products in the mixture.[7][13]

Troubleshooting Guide

Problem/Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Reduced Efficacy on Target Weeds 1. Weed Size: Herbicide was applied to weeds that were too large or mature.[6]2. Environmental Conditions: Application during drought, high temperatures, or low humidity can reduce herbicide uptake.[12][14]3. Incorrect Rate: The application rate of this compound-benzyl or its tank-mix partner was too low.4. Herbicide Resistance: The target weed population may have developed resistance.[14]1. Scout Fields: Apply herbicides when weeds are small and actively growing for best results.2. Optimize Timing: Apply during favorable conditions (e.g., moderate temperatures, adequate soil moisture) to ensure active weed growth and herbicide absorption.3. Verify Calculations: Double-check all rate calculations and sprayer calibration to ensure accurate delivery.4. Rotate Modes of Action: Implement a robust herbicide resistance management plan. Test the suspected resistant population against the labeled rate of this compound-benzyl.
Unexpected Crop Injury 1. Cultivar Sensitivity: Certain crop cultivars, particularly some medium-grain and hybrid rice varieties, may be more sensitive.[14]2. Environmental Stress: High temperatures or saturated soil conditions at the time of application can increase the risk of crop injury.[14]3. Incorrect Adjuvant: Use of an inappropriate or overly "hot" adjuvant (e.g., high rate of COC) can increase phytotoxicity.[13]4. Application Timing: Applying at a sensitive crop growth stage.1. Consult Labels: Review the herbicide label for any warnings regarding specific crop varieties.2. Monitor Conditions: Avoid applications during periods of extreme environmental stress on the crop.3. Follow Recommendations: Use only the adjuvants and rates specified on the herbicide labels for the specific tank mix.4. Stage Application: Apply during the recommended crop growth stages as indicated on the product label.
Physical Incompatibility in Tank (e.g., clumping, separation) 1. Incorrect Mixing Order: Products were added to the tank in the wrong sequence.2. Poor Agitation: Insufficient agitation in the spray tank during mixing or application.3. Water Quality: Carrier water is very cold or has a high concentration of hard water ions.1. Use Proper Mixing Order: Follow the WALES (Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants) or similar standard mixing order.2. Maintain Agitation: Ensure the sprayer's agitation system is running throughout the mixing and application process.3. Perform a Jar Test: If unsure about a new mixture's compatibility, always perform a jar test first to check for physical incompatibility issues.
Observed Antagonism (Reduced grass control) 1. Herbicide Interaction: While rare with this compound-benzyl, antagonism can occur when certain grass herbicides (graminicides) are mixed with broadleaf herbicides.[10][15]2. Formulation Differences: The specific formulations of the tank-mix partners may interact negatively.1. Review Data: Published studies have found no antagonism with numerous partners, but it is crucial to verify compatibility.[7][10]2. Consult Labels: Check if the herbicide labels for all tank-mix partners mention any known antagonisms.3. Separate Applications: If antagonism is confirmed or suspected, consider applying the herbicides separately with a few days in between.

Data Presentation: Efficacy of this compound-benzyl

Table 1: Weed Control with this compound-benzyl Applied Alone

Weed SpeciesRate (g ai/ha)% Control (14 DAT¹)Reference(s)
Grasses
Barnyardgrass3097%[7][10]
Broadleaf Signalgrass30>88%[7]
Broadleaves
Northern Jointvetch3097%[7][10]
Hemp Sesbania3098%[7][10]
Pitted Morningglory30~97%[7][10]
Palmer Amaranth3096%[7][10]
Sedges
Yellow Nutsedge3091%[7]
Rice Flatsedge40>95%[6]
Smallflower Umbrellasedge40>95%[6]
¹DAT = Days After Treatment

Table 2: Tank-Mix Compatibility and Performance

Summary: Field studies have demonstrated that tank-mixing this compound-benzyl at 30 g ai/ha with various contact or systemic herbicides does not result in antagonism. The performance of the tank mix is typically additive, providing a broader spectrum of control without sacrificing the efficacy of this compound-benzyl on its target weeds.[6][7][10]

Tank-Mix PartnerPartner TypeObserved InteractionKey BenefitReference(s)
PenoxsulamSystemic (ALS Inhibitor)Additive / No AntagonismIncreased yellow nutsedge control.[16][6][16]
Cyhalofop-butylSystemic (ACCase Inhibitor)Additive / No AntagonismEnhanced control of grass species like Echinochloa crus-galli.[6][17][6][17]
QuincloracSystemic (Synthetic Auxin)Additive / No AntagonismProvides an additional auxin site of action for resistance management.[6][7][10]
PropanilContact (PSII Inhibitor)Additive / No AntagonismAdds a contact herbicide for quick burndown of susceptible weeds.[6][7][10]
SaflufenacilContact (PPO Inhibitor)Additive / No AntagonismComplements control of broadleaf weeds like pitted morningglory.[10][6][7][10]

Experimental Protocols

Protocol: Greenhouse Efficacy and Tank-Mix Compatibility Assay

  • Plant Propagation:

    • Grow target weed species (e.g., barnyardgrass, Palmer amaranth, yellow nutsedge) from seed in 10-cm pots filled with a standard potting mix.

    • Cultivate plants in a greenhouse with controlled temperature (e.g., 28/22°C day/night) and a 14-hour photoperiod.

    • Water and fertilize as needed to ensure uniform, active growth.

  • Herbicide Treatment:

    • Apply herbicide treatments when weeds reach a consistent growth stage, typically the three- to four-leaf stage (approx. 10-16 cm tall), to simulate a post-emergence field application.[7]

    • Prepare stock solutions of this compound-benzyl and desired tank-mix partners.

    • Calibrate a research track sprayer equipped with flat-fan nozzles to deliver a constant volume (e.g., 187 L/ha) at a specified pressure.[7]

    • Prepare tank mixtures immediately before application, including a recommended adjuvant (e.g., methylated seed oil at 2.5% v/v) as required by the herbicide labels.[7]

  • Experimental Design:

    • Use a completely randomized design with at least four replications for each treatment.

    • Include an untreated control and treatments of each herbicide applied alone for comparison and calculation of expected interactions (e.g., using Colby's method).

  • Data Collection and Analysis:

    • Visually assess weed control (phytotoxicity) at set intervals, such as 7, 14, and 21 days after treatment (DAT), using a scale of 0% (no control) to 100% (complete plant death).

    • At the final evaluation, harvest the aboveground biomass for each pot. Dry the biomass in an oven at 60°C until a constant weight is achieved.

    • Analyze data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizations

experimental_workflow Experimental Workflow for Tank-Mix Optimization cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A 1. Weed Species Propagation B 2. Herbicide & Adjuvant Selection A->B C 3. Rate Determination (Dose-Response) B->C D 4. Tank-Mix Preparation (Jar Test First) C->D E 5. Herbicide Application (Controlled Environment) D->E F 6. Data Collection (% Control, Biomass) E->F G 7. Statistical Analysis (e.g., Colby's Method) F->G H 8. Determine Interaction (Synergy, Additive, Antagonism) G->H troubleshooting_flowchart Troubleshooting Poor Weed Control start Start: Poor Efficacy Observed q1 Was weed size & stage appropriate at application? start->q1 q2 Were environmental conditions optimal? q1->q2 Yes res1 Solution: Apply to smaller, actively growing weeds. q1->res1 No q3 Were application rates & calibration correct? q2->q3 Yes res2 Solution: Time application for better conditions (e.g., soil moisture). q2->res2 No q4 Is the tank-mix partner effective on the target weed? q3->q4 Yes res3 Solution: Recalibrate sprayer and verify rate calculations. q3->res3 No res4 Solution: Select a more effective tank-mix partner. q4->res4 No end Conclusion: Suspect Herbicide Resistance. Test Population. q4->end Yes mode_of_action Simplified Mode of Action Pathway for this compound-benzyl A This compound-benzyl (Synthetic Auxin) B Binds to AFB5 Co-receptor Complex A->B C Mimics High Levels of Natural Auxin B->C D Triggers Degradation of Transcriptional Repressors C->D E Overexpression of Auxin-Responsive Genes D->E F Uncontrolled Cell Division & Elongation (Epinasty) E->F G Disruption of Normal Plant Growth Processes F->G H Plant Death G->H

References

Technical Support Center: Investigating Non-Target Site Resistance to Florpyrauxifen-benzyl in Palmer Amaranth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying non-target site resistance (NTSR) to the herbicide florpyrauxifen-benzyl in Amaranthus palmeri (Palmer amaranth).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a lower than expected efficacy of this compound-benzyl on a Palmer amaranth (B1665344) population that has a history of resistance to other auxin herbicides like 2,4-D. Could this be due to non-target site resistance?

A1: Yes, it is possible. Cross-resistance between auxin herbicides due to NTSR has been documented. One key indicator is a significant reduction in sensitivity to this compound-benzyl in populations with confirmed resistance to other auxins, even without prior exposure to this compound-benzyl. For instance, a 2,4-D-resistant Palmer amaranth population was found to be 29-fold less sensitive to this compound-benzyl.[1][2][3][4] To investigate this, we recommend conducting a dose-response assay to quantify the level of resistance.

Q2: Our dose-response assay confirms resistance to this compound-benzyl. How can we determine if enhanced metabolism is the underlying NTSR mechanism?

A2: Enhanced metabolism is a common NTSR mechanism where the herbicide is detoxified more rapidly in resistant plants.[5] To test for this, you can perform a cytochrome P450 inhibition assay using a chemical inhibitor like malathion (B1675926). Pre-treating the resistant plants with malathion before applying this compound-benzyl can help determine if P450 enzymes are involved. An increase in herbicide sensitivity after malathion treatment suggests P450-mediated metabolism is contributing to the resistance.[1][2][3][4] For example, pre-treatment with malathion has been shown to increase this compound-benzyl sensitivity by 15 percentage points in a resistant Palmer amaranth population.[1][2][3][4]

Q3: We performed a metabolism study with radiolabeled this compound-benzyl and found similar total uptake and translocation between our resistant and susceptible populations. Does this rule out NTSR?

A3: Not necessarily. Similar uptake and translocation do not exclude metabolism-based resistance. The key is to analyze the metabolic profile of the herbicide within the plant tissue. This compound-benzyl (a pro-herbicide) is converted to its active form, this compound-acid (FPA). In cases of enhanced metabolism, you might observe a lower concentration of FPA in the resistant population compared to the susceptible one. This could be due to either a reduced conversion of the parent compound to its active form or a more rapid breakdown of the active form.[1][2][3][4]

Q4: Our metabolism study shows less this compound-acid (FPA) in the resistant plants. How can we confirm if this is due to enhanced metabolism of FPA itself?

A4: To confirm this, you can conduct a metabolism study using radiolabeled FPA. By directly applying labeled FPA to both resistant and susceptible plants and tracking its degradation over time, you can determine if the resistant population metabolizes the active compound more rapidly. Studies have shown that resistant Palmer amaranth populations can exhibit enhanced metabolism of FPA.[3]

Q5: We are planning an RNA-seq experiment to identify the specific genes involved in this compound-benzyl resistance. What are some common pitfalls to avoid?

A5: RNA-seq is a powerful tool for identifying candidate genes like cytochrome P450s and GSTs that may be involved in herbicide metabolism.[6][7] However, careful experimental design is crucial. Common issues include:

  • Insufficient biological replicates: This can lead to a high number of false positives.

  • Inappropriate sampling time: Capturing the transcriptome at the right time point after herbicide treatment is critical to observe the induction of metabolism-related genes.

  • Stress responses in susceptible plants: Herbicide application can induce general stress responses in susceptible plants, making it difficult to distinguish resistance-specific gene expression. It is often beneficial to compare untreated resistant and susceptible plants to identify constitutively overexpressed genes.

Quantitative Data Summary

Table 1: this compound-benzyl Sensitivity in Susceptible (S) and Resistant (R2) Palmer Amaranth Populations

PopulationLD₅₀ (g ai ha⁻¹)Resistance Index (R/S Ratio)
Susceptible (S)3.5-
Resistant (R2)101.529.0

Data from dose-response assays. The LD₅₀ represents the lethal dose required to kill 50% of the population.[1][2][3][4]

Table 2: Metabolism of this compound-benzyl (FPB) and Detection of this compound-acid (FPA) in Susceptible (S) and Resistant (R2) Palmer Amaranth

PopulationTime After Treatment¹⁴C-FPA Detected (% of absorbed)
Susceptible (S)6 h22.8%
12 h33.2%
24 h31.5%
48 h27.8%
Resistant (R2)6 h17.0%
12 h25.4%
24 h22.1%
48 h19.8%

Note: Total absorption and translocation of ¹⁴C-FPB were similar between the S and R2 populations.[1][2][3][4]

Experimental Protocols

Dose-Response Assay for this compound-benzyl

Objective: To determine the level of resistance to this compound-benzyl in a Palmer amaranth population.

Materials:

  • Palmer amaranth seeds from suspected resistant and known susceptible populations.

  • Pots (e.g., 10 cm diameter) with potting mix.

  • Growth chamber or greenhouse with controlled conditions (e.g., 32/22°C day/night temperature, 16-hour photoperiod).

  • This compound-benzyl herbicide formulation.

  • Track sprayer calibrated to deliver a specific volume (e.g., 140 L/ha).

  • Deionized water.

  • Adjuvant (if recommended by the herbicide label).

Procedure:

  • Plant Growth:

    • Sow seeds of both resistant and susceptible Palmer amaranth populations in pots.

    • Thin seedlings to one plant per pot after emergence.

    • Grow plants until they reach the 4- to 6-leaf stage (approximately 7-10 cm tall).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound-benzyl.

    • Create a series of herbicide dilutions to achieve a range of doses (e.g., 0, 1, 5, 10, 20, 40, 80, 160 g ai ha⁻¹). Include a non-treated control.

  • Herbicide Application:

    • Arrange the pots in a randomized complete block design.

    • Apply the different herbicide doses to the plants using a calibrated track sprayer.

  • Evaluation:

    • Return plants to the growth chamber or greenhouse.

    • Assess plant mortality or biomass reduction 21-28 days after treatment (DAT).

    • Record the number of surviving plants for each dose.

  • Data Analysis:

    • Analyze the data using a log-logistic dose-response model to calculate the LD₅₀ (the dose causing 50% mortality).

    • Calculate the resistance index (RI) by dividing the LD₅₀ of the resistant population by the LD₅₀ of the susceptible population.

Cytochrome P450 Inhibition Assay with Malathion

Objective: To determine if cytochrome P450 enzymes are involved in this compound-benzyl resistance.

Materials:

  • Resistant Palmer amaranth plants at the 4- to 6-leaf stage.

  • Malathion (a P450 inhibitor).

  • This compound-benzyl.

  • Track sprayer.

Procedure:

  • Malathion Pre-treatment:

    • Apply malathion (e.g., at 1000 g ai ha⁻¹) to a group of resistant plants.

    • Maintain a control group of resistant plants that are not treated with malathion.

  • Herbicide Application:

    • One to two hours after the malathion application, treat both the malathion-pre-treated plants and the control plants with a diagnostic dose of this compound-benzyl (a dose that effectively controls susceptible plants but not resistant ones).

  • Evaluation:

    • Assess plant mortality 21-28 DAT.

  • Data Analysis:

    • Compare the mortality rates between the malathion-pre-treated group and the control group. A significant increase in mortality in the pre-treated group indicates the involvement of P450 enzymes in the resistance mechanism.

Herbicide Metabolism Study using Radiolabeled this compound-benzyl

Objective: To compare the rate of this compound-benzyl metabolism in resistant and susceptible Palmer amaranth.

Materials:

  • Resistant and susceptible Palmer amaranth plants at the 4- to 6-leaf stage.

  • ¹⁴C-labeled this compound-benzyl.

  • Microsyringe.

  • Leaf washing solution (e.g., water with a mild surfactant).

  • Biological oxidizer.

  • Liquid scintillation counter.

  • Solvents for extraction (e.g., acetonitrile, water, acetic acid).

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

Procedure:

  • Herbicide Application:

    • Apply a known amount of ¹⁴C-florpyrauxifen-benzyl in small droplets to a single, mature leaf of each plant using a microsyringe.

  • Harvesting and Sample Preparation:

    • Harvest plants at different time points (e.g., 6, 12, 24, 48 hours after treatment).

    • Wash the treated leaf with the leaf washing solution to remove any unabsorbed herbicide.

    • Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Absorption and Translocation:

    • Combust the plant sections in a biological oxidizer and quantify the radioactivity using a liquid scintillation counter to determine the amount of herbicide absorbed and translocated.

  • Metabolite Analysis:

    • Grind the plant tissues and extract the radioactive compounds using an appropriate solvent mixture.

    • Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent ¹⁴C-florpyrauxifen-benzyl and its metabolites, such as ¹⁴C-florpyrauxifen-acid.

  • Data Analysis:

    • Compare the percentage of the parent herbicide and its metabolites in the resistant and susceptible plants over time.

Visualizations

Experimental_Workflow cluster_0 Initial Observation & Confirmation cluster_1 Mechanism Investigation cluster_2 Conclusion A Field Observation: Reduced Herbicide Efficacy B Dose-Response Assay A->B Hypothesis: Resistance C Cytochrome P450 Inhibition Assay B->C Is metabolism enhanced? D Metabolism Study (¹⁴C-FPB & ¹⁴C-FPA) B->D Quantify metabolism E RNA-seq Analysis B->E Identify candidate genes F Confirmation of NTSR Mechanism C->F D->F E->F

Caption: Workflow for investigating non-target site resistance.

NTSR_Pathway cluster_plant Palmer Amaranth Cell FPB This compound-benzyl (Pro-herbicide) FPA This compound-acid (Active Herbicide) FPB->FPA Conversion P450 Cytochrome P450s (Overexpressed in R plants) FPA->P450 Enhanced Metabolism in Resistant Plants Target Auxin Signaling Target Site FPA->Target Inhibition of Target Site Metabolites Inactive Metabolites P450->Metabolites outside Herbicide Application outside->FPB

Caption: Putative metabolic pathway for this compound-benzyl resistance.

References

Technical Support Center: Reduced Conversion of Florpyrauxifen-Benzyl in Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the reduced conversion of florpyrauxifen-benzyl to its active acid form in herbicide-resistant weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Low or Undetectable Levels of this compound-Acid in Resistant Weed Extracts

Potential Cause Troubleshooting Steps
Enhanced Metabolism: Resistant plants may rapidly metabolize this compound-benzyl to forms other than the active acid, or further metabolize the acid form itself. This is often mediated by enzymes like cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs).[1][2][3]1. Enzyme Inhibitor Studies: Pre-treat resistant plants with known inhibitors of metabolic enzymes before this compound-benzyl application. For CYP450s, malathion (B1675926) can be used. For GSTs, 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) is a common inhibitor.[2][3] An increase in this compound-acid levels after inhibitor treatment would suggest the involvement of these enzyme families. 2. Time-Course Analysis: Harvest plant tissue at multiple, short time points after this compound-benzyl application to capture the peak concentration of the acid form before it is further metabolized.[1] 3. Metabolite Profiling: Utilize untargeted metabolomics via LC-MS/MS to identify other metabolites of this compound-benzyl, such as hydroxylated or conjugated forms.[2]
Reduced Herbicide Absorption/Translocation: The herbicide may not be efficiently entering the plant or moving to the site of action.1. Foliar Wash: After application, wash the leaf surface with a solvent (e.g., acetone:water mix) to quantify the amount of unabsorbed herbicide. 2. Radiolabeling Studies: Use 14C-labeled this compound-benzyl to trace its absorption and movement throughout the plant in both resistant and susceptible biotypes.[4]
Suboptimal Extraction Protocol: The active acid may not be efficiently extracted from the plant tissue.1. Review Extraction Solvent: Ensure the solvent system is appropriate for extracting both the benzyl (B1604629) ester and the more polar acid form. A common extraction solvent is acetonitrile (B52724) acidified with formic acid.[5] 2. Homogenization Efficiency: Ensure complete homogenization of the plant tissue to maximize cell lysis and release of metabolites. 3. pH Adjustment: The pH of the extraction buffer can influence the recovery of acidic compounds. Experiment with different pH values to optimize recovery.
Analytical Method Sensitivity: The HPLC or LC-MS/MS method may not be sensitive enough to detect low concentrations of the acid.1. Optimize MS/MS Parameters: For LC-MS/MS, optimize the multiple reaction monitoring (MRM) transitions and collision energies for both this compound-benzyl and this compound-acid to enhance sensitivity and specificity. 2. Sample Concentration: Concentrate the sample extract before analysis, being mindful of potential matrix effects. 3. Check Instrument Performance: Verify instrument performance with a certified standard of this compound-acid.

Issue 2: High Variability in Metabolite Quantification Between Replicates

Potential Cause Troubleshooting Steps
Inconsistent Herbicide Application: Uneven spray application can lead to different doses being applied to individual plants.1. Standardize Application: Use a laboratory spray tower for consistent and uniform application of the herbicide.[2] 2. Verify Application Rate: Calibrate the sprayer before each experiment to ensure the correct dose is being delivered.
Biological Variability: Individual plants, even within the same biotype, can exhibit different metabolic rates.1. Increase Sample Size: Use a larger number of plants per treatment group to account for biological variation. 2. Pool Samples: For each replicate, pool tissue from multiple plants to average out individual differences.
Inconsistent Sample Handling: Differences in the time between harvesting and extraction, or storage conditions, can affect metabolite stability.1. Flash Freeze Samples: Immediately freeze plant tissue in liquid nitrogen after harvesting to quench metabolic activity.[1] 2. Standardize Storage: Store all samples at -80°C until extraction.
Matrix Effects in LC-MS/MS: Co-eluting compounds from the plant extract can suppress or enhance the ionization of the target analytes.1. Use Matrix-Matched Standards: Prepare calibration standards in an extract from untreated plant tissue to compensate for matrix effects. 2. Employ Internal Standards: Use a stable isotope-labeled internal standard for both this compound-benzyl and this compound-acid to correct for variations in extraction recovery and matrix effects. 3. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods to remove interfering matrix components.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-benzyl?

A1: this compound-benzyl is a synthetic auxin herbicide.[7] It is a pro-herbicide that needs to be converted in the plant to its active form, this compound-acid.[8][9] This active form mimics the natural plant hormone auxin, leading to the disruption of various growth processes in susceptible plants.[10]

Q2: How does reduced conversion to the active acid confer resistance in weeds?

A2: If the conversion of this compound-benzyl to this compound-acid is reduced, there will be a lower concentration of the active herbicide at the target site. This can occur if the enzymes responsible for this conversion are less active, or if other metabolic pathways that detoxify the parent compound are enhanced.[1][4] As a result, the weed can survive a dose of the herbicide that would be lethal to a susceptible plant.

Q3: What are the key enzyme families involved in the metabolism of this compound-benzyl in resistant weeds?

A3: Research has implicated two major enzyme families in the enhanced metabolism of this compound-benzyl in resistant weeds:

  • Cytochrome P450 monooxygenases (CYP450s): These enzymes are often involved in the initial detoxification steps, such as hydroxylation of the herbicide molecule.[1][3]

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide or its metabolites, which generally renders them more water-soluble and less toxic, and marks them for sequestration in the vacuole.[2][3]

Q4: Can resistance to other herbicides confer cross-resistance to this compound-benzyl?

A4: Yes, there is evidence of cross-resistance. Some weed populations that have developed resistance to other herbicides, such as acetolactate synthase (ALS) inhibitors (e.g., penoxsulam), have shown resistance to this compound-benzyl even before its commercialization.[1] This is often due to the selection of plants with enhanced metabolic capacity, driven by the previous herbicides, which can then also metabolize this compound-benzyl.[1]

Q5: Are there any commercially available kits for assaying CYP450 or GST activity in plant samples?

A5: While many commercial kits are available for assaying CYP450 and GST activity, they are often optimized for mammalian or insect systems. However, the principles and reagents from these kits can be adapted for use with plant extracts. For example, a common substrate for general GST activity assays is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). Researchers typically prepare their own buffers and microsomal or cytosolic fractions from plant tissues.

Experimental Protocols

1. Extraction of this compound-Benzyl and its Metabolites from Plant Tissue

This protocol is a general guideline and may need optimization for specific plant species and equipment.

  • Harvesting: Harvest a known weight of plant tissue (e.g., 1-2 g of fresh weight) and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., acetonitrile:water (80:20, v/v) with 0.1% formic acid).

    • Vortex thoroughly for 1 minute.

    • Shake on a flat-bed shaker for 1 hour at room temperature.

  • Centrifugation: Centrifuge the samples at 4,000 rpm for 10 minutes at 4°C.

  • Sample Cleanup (QuEChERS):

    • Transfer the supernatant to a tube containing a QuEChERS salt pouch (e.g., magnesium sulfate, sodium chloride).

    • Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for LC-MS/MS analysis.

2. General Protocol for Microsomal Cytochrome P450 Activity Assay

This is a representative colorimetric assay and specific substrates and conditions may vary.

  • Microsome Isolation: Isolate microsomes from fresh plant tissue via differential centrifugation.

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Microsomal protein (e.g., 50-100 µg)

    • A suitable P450 substrate (e.g., p-nitrophenol for CYP2E1-like activity)

  • Initiate Reaction: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Detection: Centrifuge to pellet the protein. Measure the absorbance of the supernatant at a wavelength specific to the product of the reaction (e.g., 405 nm for p-nitrocatechol).

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per mg of protein, using a standard curve of the product.

3. General Protocol for Cytosolic Glutathione S-Transferase (GST) Activity Assay

This protocol uses the common substrate 1-chloro-2,4-dinitrobenzene (CDNB).

  • Cytosol Preparation: Prepare a cytosolic fraction from fresh plant tissue by homogenization and centrifugation.

  • Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

    • Reduced glutathione (GSH)

    • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Initiate Reaction: Add the cytosolic extract to the reaction mixture.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the product (GS-DNB conjugate) and the linear rate of the reaction.

Visualizations

Florpyrauxifen_Metabolism cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed FB This compound-benzyl (Pro-herbicide) FA This compound-acid (Active Herbicide) FB->FA Esterase (High Conversion) Target Auxin Receptor (TIR1/AFB) FA->Target Metabolites Inactive Metabolites (e.g., Hydroxylated, Conjugated) Effect Herbicide Effect (Disrupted Growth) Target->Effect FB_R This compound-benzyl FA_R This compound-acid (Low Concentration) FB_R->FA_R Esterase (Reduced Conversion) Metabolites_R Inactive Metabolites FB_R->Metabolites_R CYP450s, GSTs (Enhanced Metabolism) Target_R Auxin Receptor FA_R->Target_R No_Effect Survival Target_R->No_Effect

Caption: Metabolic pathways of this compound-benzyl in susceptible vs. resistant weeds.

Experimental_Workflow start Start: Suspected Resistant Weed Population dose_response Dose-Response Assay (Confirm Resistance) start->dose_response herbicide_app This compound-benzyl Application (Resistant vs. Susceptible Biotypes) dose_response->herbicide_app tissue_harvest Time-Course Tissue Harvest herbicide_app->tissue_harvest extraction Metabolite Extraction (e.g., QuEChERS) tissue_harvest->extraction enzyme_assays Enzyme Assays (CYP450, GST) tissue_harvest->enzyme_assays analysis LC-MS/MS Analysis (Quantify FB and FA) extraction->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis enzyme_assays->data_analysis conclusion Conclusion on Resistance Mechanism data_analysis->conclusion

Caption: General workflow for investigating metabolic resistance to this compound-benzyl.

References

Technical Support Center: Cytochrome P450 and Florpyrauxifen-Benzyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the role of cytochrome P450 monooxygenases (CYP450s) in florpyrauxifen-benzyl resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-benzyl resistance mediated by cytochrome P450s?

A1: The primary mechanism is metabolic resistance, a non-target-site resistance (NTSR) strategy.[1][2][3] In resistant weeds, cytochrome P450 enzymes metabolize this compound-benzyl, converting it into less toxic or non-toxic forms. This detoxification prevents the active form of the herbicide, this compound-acid, from reaching its target site and exerting its herbicidal effect.[1][4]

Q2: What is the specific metabolic pathway for this compound-benzyl detoxification by CYP450s?

A2: In resistant barnyardgrass (Echinochloa crus-galli), the detoxification process involves a two-step reaction. First, a cytochrome P450 monooxygenase likely mediates the hydrolysis of a methoxy (B1213986) group on the this compound-benzyl molecule. This is followed by a glucose conjugation to the hydroxylated metabolite, which further detoxifies the compound.[4]

Q3: How can I confirm if cytochrome P450s are involved in the observed this compound-benzyl resistance in my weed population?

A3: The involvement of CYP450s can be investigated by using P450 inhibitors, such as malathion (B1675926) or piperonyl butoxide (PBO).[4][5][6][7] If the application of these inhibitors prior to this compound-benzyl treatment increases the susceptibility of the resistant plants, it strongly suggests that CYP450-mediated metabolism is a key resistance mechanism.[1][4]

Q4: Can resistance to other herbicides indicate a potential for this compound-benzyl resistance?

A4: Yes, cross-resistance is a significant concern.[4] Weeds that have developed resistance to other herbicides, particularly those also metabolized by P450s (e.g., some ALS-inhibiting herbicides like penoxsulam), may exhibit resistance to this compound-benzyl even before its first application in a specific field.[4] This is because the P450 enzymes selected for by the previous herbicide may also be capable of metabolizing this compound-benzyl.[4]

Q5: Are there specific CYP450 genes known to be involved in this compound-benzyl resistance?

A5: Research is ongoing to identify the specific CYP450 genes responsible. Transcriptomic and metabolomic studies are being employed to identify upregulated P450 genes in resistant populations upon herbicide treatment.[8] For example, in Echinochloa crus-galli, the gene EcCYP72A385 has been identified as a primary functional gene responsible for resistance.[2]

Troubleshooting Guides

Issue 1: Inconsistent results with P450 inhibitor assays.

  • Question: I am using malathion to inhibit P450 activity, but my results are variable. Why might this be happening and what can I do?

  • Answer:

    • Sub-optimal Inhibitor Concentration: The concentration of the P450 inhibitor is critical. If it's too low, it may not sufficiently inhibit P450 activity. If it's too high, it could cause phytotoxicity, confounding the results. It is crucial to perform a dose-response experiment with the inhibitor alone to determine a non-phytotoxic concentration that provides maximum synergistic effect.

    • Timing of Application: The timing between the inhibitor and herbicide application is crucial. The inhibitor needs to be absorbed and reach the active site before the herbicide. Typically, inhibitors like malathion are applied 1 to 24 hours before the herbicide treatment.[5][7] This timing may need to be optimized for your specific weed species and experimental conditions.

    • Inhibitor Specificity: Malathion is a broad-spectrum inhibitor.[4] However, not all P450s are equally inhibited by it. If the resistance is conferred by a P450 that is not strongly inhibited by malathion, you may see a weak or no effect. Consider using other P450 inhibitors like piperonyl butoxide (PBO) or 1-aminobenzotriazole (B112013) (ABT) to see if they produce a stronger synergistic effect.[5][9]

    • Other Resistance Mechanisms: The weed population may possess multiple resistance mechanisms. If target-site resistance or other non-target-site resistance mechanisms (e.g., reduced absorption, altered translocation) are also present, the effect of the P450 inhibitor may be masked.[10]

Issue 2: Difficulty in detecting and quantifying this compound-benzyl and its metabolites.

  • Question: I am struggling to get clear peaks and accurate quantification of this compound-benzyl and this compound-acid using HPLC-MS/MS. What are some common pitfalls?

  • Answer:

    • Sample Extraction: Inefficient extraction will lead to low recovery. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for extracting this compound-benzyl and its metabolites from plant tissues.[4] Ensure proper homogenization of the plant material and use of the correct solvent ratios (e.g., acetonitrile).[4]

    • Matrix Effects: Plant extracts are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[9] It is essential to use matrix-matched calibration standards or an internal standard (e.g., isotopically labeled this compound-benzyl) to correct for these effects.

    • Metabolite Instability: Herbicide metabolites can be unstable. Ensure that samples are processed quickly and stored at low temperatures (e.g., -80°C) to prevent degradation.[11] The stability of this compound-benzyl in water has been shown to be limited, with a half-life of approximately 5 days.[12]

    • Chromatographic Separation: Poor chromatographic separation can lead to co-elution of interfering compounds. Optimize your HPLC method, including the column type (e.g., C18), mobile phase composition, and gradient, to achieve good peak shape and resolution.

Issue 3: Inconclusive gene expression results from qRT-PCR.

  • Question: My qRT-PCR results for CYP450 gene expression are not showing a clear upregulation in the resistant population after herbicide treatment. What could be the reason?

  • Answer:

    • Timing of Sampling: The induction of CYP450 genes can be transient. The peak expression may occur at a specific time point after herbicide application. It is recommended to perform a time-course experiment (e.g., sampling at 0, 6, 12, 24, and 48 hours after treatment) to identify the optimal time point for observing maximum gene induction.[3][11]

    • Reference Gene Stability: The choice of reference genes for normalization is critical for accurate gene expression analysis.[11] The expression of commonly used housekeeping genes can sometimes be affected by herbicide treatment. It is essential to validate the stability of your chosen reference genes under your specific experimental conditions using tools like geNorm or NormFinder.[11]

    • Constitutive Overexpression: In some cases, the resistance may be due to the constitutive overexpression of CYP450 genes, meaning they are always expressed at a higher level in the resistant population, even without herbicide treatment.[3] Therefore, always include an untreated control for both the susceptible and resistant populations in your analysis.

    • Gene Not in Your Panel: You may not be analyzing the correct CYP450 gene(s). With hundreds of P450 genes in a plant genome, identifying the specific one(s) involved in resistance can be challenging.[3] A transcriptomics approach (RNA-seq) can be a powerful tool to identify all differentially expressed genes, including novel CYP450s, in your resistant population.[8]

Quantitative Data Summary

Table 1: Resistance Levels to this compound-Benzyl in Resistant Weed Biotypes.

Weed SpeciesBiotypeResistance Factor (R/S ratio)Reference
Echinochloa crus-galliR160-fold[10]
Echinochloa crus-galliR233-fold[10]
Echinochloa crus-galliR316-fold[10]
Amaranthus palmeriR229-fold[1]
Echinochloa glabrescensYFR10.65-fold[8]

Table 2: Effect of P450 Inhibitors on this compound-Benzyl Efficacy.

Weed SpeciesP450 InhibitorIncrease in FPB Sensitivity in Resistant BiotypeReference
Amaranthus palmeriMalathion15 percentage points[1]
Echinochloa crus-galliMalathionEnhanced activity of herbicide on resistant biotypes[4]

Table 3: Metabolism of this compound-Benzyl to this compound-Acid.

Plant BiotypeTime After TreatmentThis compound-Acid (% of absorbed)Reference
Susceptible E. crus-galli24 h~35%[10]
Resistant E. crus-galli (R1)24 h~10%[10]
Susceptible A. palmeri6 - 72 h22.8% - 33.2%[1]
Resistant A. palmeri (R2)6 - 72 h17.0% - 25.4%[1]

Experimental Protocols

Protocol 1: P450 Inhibitor Bioassay

  • Plant Material: Grow susceptible and putative resistant weed seedlings to the 3-4 leaf stage.

  • Inhibitor Preparation: Prepare a stock solution of a P450 inhibitor (e.g., malathion at 1000 g ai/ha).[4][5]

  • Inhibitor Application: Apply the P450 inhibitor to a subset of both susceptible and resistant plants. An untreated control group (no inhibitor) for both biotypes should also be included.

  • Incubation: Allow for an incubation period of 1-24 hours to ensure absorption and translocation of the inhibitor.

  • Herbicide Application: Apply this compound-benzyl at a range of doses to both inhibitor-treated and untreated plants.

  • Evaluation: Assess plant mortality or biomass reduction 14-21 days after treatment.

  • Data Analysis: Compare the dose-response curves of the inhibitor-treated and untreated plants. A shift in the curve for the resistant biotype towards the susceptible biotype's response indicates P450-mediated resistance.

Protocol 2: this compound-Benzyl Metabolism Analysis using HPLC-MS/MS

  • Plant Treatment: Treat susceptible and resistant plants with a known concentration of this compound-benzyl.

  • Sample Collection: Harvest plant tissue at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment. Immediately freeze in liquid nitrogen and store at -80°C.

  • Extraction:

    • Homogenize 0.5-1.0 g of frozen tissue.

    • Extract with acetonitrile (B52724) using a QuEChERS-based method.[4]

    • Add MgSO₄ and NaCl, shake, and centrifuge.[4]

    • An aliquot of the acetonitrile phase is taken for cleanup and analysis.

  • Cleanup: Use a dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18) to remove interfering matrix components.

  • Analysis:

    • Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent (e.g., methanol/water).[4]

    • Analyze by HPLC-MS/MS. Use a C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor for the parent compound (this compound-benzyl) and its key metabolites (e.g., this compound-acid).

  • Quantification: Use a calibration curve prepared with analytical standards of this compound-benzyl and its metabolites. Matrix-matched standards or an internal standard should be used for accurate quantification.

Protocol 3: qRT-PCR for CYP450 Gene Expression

  • Plant Treatment and Sampling: Treat susceptible and resistant plants with this compound-benzyl. Collect tissue samples at different time points (e.g., 0, 6, 12, 24 hours) after treatment.

  • RNA Extraction: Extract total RNA from the collected samples using a commercial kit or a TRIzol-based method.[11]

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design primers specific to the target CYP450 genes and suitable reference genes.

  • qRT-PCR: Perform the quantitative real-time PCR using a SYBR Green-based assay. The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green master mix.[13]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[14][15]

Visualizations

Florpyrauxifen_Benzyl_Metabolism cluster_plant_cell Plant Cell cluster_herbicidal_action Herbicidal Action FPB This compound-benzyl FPB_OH Hydroxylated This compound-benzyl FPB->FPB_OH CYP450 (Hydroxylation) FPA This compound-acid (Active Form) FPB->FPA Esterase (Activation) FPB_Glu This compound-benzyl -Glucose Conjugate FPB_OH->FPB_Glu UGT (Glucosylation) Detox Detoxified/ Sequestered FPB_Glu->Detox Target Target Site (Auxin Receptor) FPA->Target Effect Herbicidal Effect Target->Effect FPB_outside This compound-benzyl (Applied) FPB_outside->FPB

Caption: Metabolic pathway of this compound-benzyl in resistant plants.

Experimental_Workflow cluster_whole_plant Whole Plant Assays cluster_molecular Molecular & Analytical Studies DoseResponse Dose-Response Assay ResistanceLevel Determine Resistance Level (R/S Ratio) DoseResponse->ResistanceLevel InhibitorAssay P450 Inhibitor Assay InhibitorAssay->ResistanceLevel Metabolism Metabolism Study (HPLC-MS/MS) ResistanceLevel->Metabolism GeneExpression Gene Expression (qRT-PCR/RNA-seq) ResistanceLevel->GeneExpression Mechanism Elucidate Resistance Mechanism Metabolism->Mechanism GeneExpression->Mechanism

Caption: Workflow for investigating CYP450-mediated resistance.

Troubleshooting_Logic Start Inconsistent P450 Inhibitor Assay Results CheckConc Is inhibitor concentration optimized and non-phytotoxic? Start->CheckConc CheckTiming Is the application timing (inhibitor before herbicide) correct? CheckConc->CheckTiming Yes Sol_Conc Optimize inhibitor concentration through a dose-response assay. CheckConc->Sol_Conc No ConsiderOtherInhib Have other P450 inhibitors (e.g., PBO, ABT) been tested? CheckTiming->ConsiderOtherInhib Yes Sol_Timing Adjust the time interval between inhibitor and herbicide application. CheckTiming->Sol_Timing No ConsiderOtherMech Could other resistance mechanisms be present? ConsiderOtherInhib->ConsiderOtherMech Yes Sol_Inhib Test alternative P450 inhibitors. ConsiderOtherInhib->Sol_Inhib No Sol_Mech Investigate target-site resistance and other NTSR mechanisms. ConsiderOtherMech->Sol_Mech Yes

Caption: Troubleshooting logic for P450 inhibitor assays.

References

Validation & Comparative

A Comparative Analysis of Florpyrauxifen-benzyl and Quinclorac for Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A new-generation synthetic auxin herbicide, florpyrauxifen-benzyl, demonstrates broader spectrum efficacy, including activity against quinclorac-resistant weeds, positioning it as a critical tool in modern weed management strategies.

Researchers and agricultural professionals face an ongoing challenge in managing weed populations, particularly with the rise of herbicide resistance. This guide provides a detailed comparative analysis of two key synthetic auxin herbicides: this compound-benzyl, a newer arylpicolinate herbicide, and quinclorac (B55369), a quinoline (B57606) carboxylic acid herbicide that has been a staple in weed control for decades. This comparison focuses on their respective mechanisms of action, weed control efficacy based on experimental data, and the protocols under which these findings were established.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of herbicides is crucial for predicting their environmental fate and behavior. The following table summarizes key physicochemical properties of this compound-benzyl and quinclorac.

PropertyThis compound-benzylQuinclorac
Chemical Class ArylpicolinateQuinoline carboxylic acid
Molecular Formula C20H14Cl2F2N2O3C10H5Cl2NO2
Molecular Weight 439.2 g/mol 242.05 g/mol
Water Solubility 0.015 mg/L0.065 mg/L (at pH 7, 20°C)
Vapor Pressure 3.2 x 10-5 Pa at 20°CLow
Log Kow >5-

Mode of Action: A Tale of Two Auxins

Both this compound-benzyl and quinclorac are classified as synthetic auxin herbicides (WSSA Group 4), meaning they mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2][3][4]. This mimicry leads to a disruption of normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately results in plant death[2][3]. However, the specific molecular interactions within the plant differ significantly between the two compounds.

This compound-benzyl exhibits a high affinity for the auxin F-Box (AFB) 5 IAA coreceptor[5]. This specificity is a key differentiator from older synthetic auxins like quinclorac. In contrast, quinclorac's mode of action is more complex and has been the subject of extensive research. It is understood to act as a typical synthetic auxin in broadleaf weeds, causing epinasty and overgrowth. In grass species, however, it is believed to stimulate the production of 1-aminocyclopropane-1-carboxylate (ACC) synthase, leading to an overproduction of ethylene (B1197577) and a subsequent accumulation of phytotoxic cyanide[6][7].

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound-benzyl and quinclorac.

Florpyrauxifen_Benzyl_Pathway FB This compound-benzyl FBA This compound-benzyl (Acid form) FB->FBA Esterase Activity SCF_AFB5 SCF-AFB5 Complex FBA->SCF_AFB5 AFB5 Auxin F-Box Protein 5 (AFB5) AFB5->SCF_AFB5 ARF Auxin Response Factors (ARFs) SCF_AFB5->ARF Release of Repression Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->SCF_AFB5 Ubiquitination & Degradation Gene_Expression Altered Gene Expression ARF->Gene_Expression Plant_Death Uncontrolled Growth & Plant Death Gene_Expression->Plant_Death

Caption: this compound-benzyl signaling pathway.

Quinclorac_Pathway cluster_broadleaf Broadleaf Weeds cluster_grass Grass Weeds Quinclorac_B Quinclorac Auxin_Receptor_B Auxin Receptor Quinclorac_B->Auxin_Receptor_B Signal_Transduction_B Signal Transduction Auxin_Receptor_B->Signal_Transduction_B Gene_Expression_B Altered Gene Expression Signal_Transduction_B->Gene_Expression_B Epinasty Epinasty & Uncontrolled Growth Gene_Expression_B->Epinasty Quinclorac_G Quinclorac ACC_Synthase ACC Synthase Induction Quinclorac_G->ACC_Synthase Ethylene Ethylene Overproduction ACC_Synthase->Ethylene Cyanide Cyanide Accumulation Ethylene->Cyanide Necrosis Necrosis & Plant Death Cyanide->Necrosis

Caption: Quinclorac's dual mode of action pathway.

Comparative Efficacy: Experimental Data

Numerous studies have evaluated the efficacy of this compound-benzyl and quinclorac against a range of problematic weeds, particularly in rice production systems. The data consistently demonstrates the broad-spectrum activity of this compound-benzyl, including its effectiveness against weed biotypes that have developed resistance to quinclorac.

Barnyardgrass (Echinochloa crus-galli) Control

Barnyardgrass is a major weed in rice fields worldwide. Studies have shown that this compound-benzyl provides excellent control of both susceptible and quinclorac-resistant barnyardgrass biotypes.

HerbicideApplication Rate (g ai/ha)Barnyardgrass Biotype% Control (21 DAT)Reference
This compound-benzyl25.7Susceptible90[8]
This compound-benzyl25.7Quinclorac-Resistant90[8]
This compound-benzyl30Susceptible & Resistant>90[9]
Quinclorac420SusceptibleVariable[10]
Palmer Amaranth (B1665344) (Amaranthus palmeri) Control

Palmer amaranth is another aggressive weed that poses a significant threat to various crops. Research highlights the superior performance of this compound-benzyl in controlling this weed compared to quinclorac.

HerbicideApplication Rate (g ai/ha)% Palmer Amaranth Control (14 DAT)Reference
This compound-benzyl3096[11]
This compound-benzyl4099[11]
Quinclorac-47[11]
Broadleaf and Sedge Weed Control

This compound-benzyl has demonstrated broad-spectrum control of numerous broadleaf and sedge weeds at low use rates.

Weed SpeciesThis compound-benzyl Rate (g ai/ha)% ControlReference
Northern Jointvetch3097[11]
Hemp Sesbania3098[11]
Pitted Morningglory30Similar to saflufenacil (B1680489) (99%)[11]
Yellow Nutsedge3093[11]
Alligatorweed14.3≥84[12]
Ducksalad7.3 - 29.298-99[12]

Experimental Protocols

The data presented in this guide are derived from rigorous scientific studies. The following section outlines the typical experimental methodologies employed in these comparative herbicide trials.

Experimental Workflow

Experimental_Workflow Seed_Collection Weed Seed Collection Potting Planting in Pots Seed_Collection->Potting Growth Growth to Target Stage Potting->Growth Treatment_Application Herbicide Application (Spray Chamber) Growth->Treatment_Application Incubation Greenhouse Incubation Treatment_Application->Incubation Data_Collection Data Collection (Visual Ratings, Biomass) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: General workflow for herbicide efficacy trials.

1. Plant Material and Growth Conditions:

  • Weed seeds are collected from various locations, including known herbicide-resistant populations.

  • Seeds are germinated and grown in pots containing a standardized potting mix.

  • Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • Herbicides are applied at various rates, including the labeled field rate and fractions thereof, to determine dose-response relationships.

  • Applications are typically made using a research spray chamber calibrated to deliver a precise volume of spray solution, ensuring uniform coverage.

  • Treatments are applied when weeds reach a specific growth stage (e.g., 3-4 leaf stage).

3. Experimental Design and Data Collection:

  • Experiments are typically conducted using a completely randomized design or a randomized complete block design with multiple replications (usually four or more).

  • Weed control is assessed visually at specific intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete plant death).

  • Plant height and above-ground biomass (fresh or dry weight) are often measured to quantify the herbicidal effect.

4. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.

  • Dose-response curves are often generated to calculate the effective dose required to achieve a certain level of control (e.g., ED50 or ED90).

Conclusion

The comparative analysis reveals that this compound-benzyl offers significant advantages over quinclorac in modern weed management programs. Its broader spectrum of control, including efficacy against quinclorac-resistant barnyardgrass and superior performance on tough broadleaf weeds like Palmer amaranth, makes it a valuable tool for growers. The unique mode of action of this compound-benzyl, targeting the AFB5 IAA coreceptor, provides an alternative mechanism of action that can help to mitigate the evolution of herbicide resistance. As with any herbicide, integrated weed management strategies that include diverse modes of action and cultural practices are essential for long-term sustainability.

References

A Comparative Analysis of Florpyrauxifen-Benzyl and Other Synthetic Auxin Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florpyrauxifen-benzyl is a novel synthetic auxin herbicide belonging to the arylpicolinate chemical class.[1][2] Like other synthetic auxins, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible weeds.[3] This guide provides a comprehensive comparison of the efficacy of this compound-benzyl with other widely used synthetic auxin herbicides, supported by experimental data. It also details the experimental protocols for key studies and visualizes the underlying signaling pathways.

Mechanism of Action: The Synthetic Auxin Pathway

Synthetic auxin herbicides function by overwhelming the natural auxin signaling pathway in susceptible plants. The process begins with the binding of the herbicide to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[3][4] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins.[3] The removal of these repressors leads to the overexpression of auxin-responsive genes, which in turn stimulates the production of other plant hormones like ethylene (B1197577) and abscisic acid (ABA). This hormonal imbalance results in physiological disruptions such as epinasty (twisting and curling of stems and leaves), senescence, and ultimately, plant death.[3]

This compound-benzyl exhibits a high affinity for the AFB5 IAA co-receptor, which is distinct from some other synthetic auxins that may have a higher affinity for other receptors within the TIR1/AFB family.[5][6][7] This differential binding affinity may contribute to its unique weed control spectrum and efficacy.

Synthetic Auxin Herbicide Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., this compound-benzyl) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ubiquitin Ubiquitin SCF_Complex->Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Hormone_Production Ethylene & ABA Production Auxin_Genes->Hormone_Production Ubiquitin->Aux_IAA Ubiquitination Plant_Death Plant Death Hormone_Production->Plant_Death Auxin_Ext Synthetic Auxin Herbicide Auxin_Ext->Auxin Enters Cell

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound-benzyl with other synthetic auxin herbicides on different weed species. Efficacy is typically measured as percent control, which is a visual assessment of the reduction in weed biomass and vigor compared to an untreated control.

Table 1: Control of Broadleaf Weeds in Pastures and Hayfields

HerbicideRate (g ai/ha)Canada Thistle Control (%) 90 DAABroadleaf Plantain Control (%) 90 DAAHorsenettle Control (%) 90 DAAWhite Clover Injury (%) 90 DAAReference
This compound-benzyl + 2,4-D 9 + 560 75 99 56 3 [8]
Aminopyralid + 2,4-D87 + 112085997590[8]
2,4-D + Dicamba1075 + 37370955085[8]
Triclopyr (B129103) + Fluroxypyr840 + 28065906098[8]
2,4-D11206085459[8]

DAA: Days After Application

Table 2: Control of Commelina benghalis (Benghal dayflower)

Herbicide TreatmentRate (g ai/ha or Product/ha)Control (%) 60 DAA (Experiment 1)Control (%) 60 DAA (Experiment 2)Reference
This compound-benzyl + Glyphosate (B1671968) 30 + 1080 73.8 92.0 [1][2][9]
Triclopyr + Glyphosate720 + 1080< 55.5< 55.5[1][2][9]
Halauxifen + Diclosulam + Glyphosate5.24 + 19.9 + 1080< 55.5< 55.5[1][2][9]

DAA: Days After Application

Table 3: Dose-Response for 50% Growth Reduction (GR₅₀) of Barnyardgrass and Yerbadetajo

Weed SpeciesHerbicideGR₅₀ (g ai/ha)Reference
Barnyardgrass (Echinochloa crus-galli)This compound-benzyl 4.14 [10]
Yerbadetajo (Eclipta prostrata)This compound-benzyl 0.38 [10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited.

Protocol 1: Broadleaf Weed Control in Pastures
  • Objective: To evaluate the efficacy of this compound-benzyl + 2,4-D compared to other common pasture herbicides for the control of broadleaf weeds and to assess white clover tolerance.[8]

  • Experimental Design: Field trials were established at multiple locations in Virginia.[8]

  • Treatments: Herbicides were applied at specified rates (see Table 1).

  • Application: Herbicides were applied using a backpack sprayer calibrated to deliver a specific volume of spray solution.

  • Data Collection: Weed control and white clover injury were visually assessed at 30, 60, and 90 days after application (DAA) on a scale of 0% (no control or injury) to 100% (complete weed death or crop destruction).[8]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using Fisher's Protected LSD test at P ≤ 0.05.[8]

Protocol 2: Control of Commelina benghalensis
  • Objective: To evaluate the efficacy of this compound-benzyl and other synthetic auxins for the control of Commelina benghalensis.[1][2][9]

  • Experimental Design: Two field experiments were conducted in Brazil in a randomized complete block design with four replications.[9]

  • Treatments: Herbicide treatments were applied as listed in Table 2.

  • Application: Herbicides were applied using a backpack sprayer equipped with flat-fan nozzles.

  • Data Collection: Weed control was visually assessed at 15, 30, 45, and 60 days after application (DAA) on a percentage scale.[2]

  • Statistical Analysis: The data were analyzed by ANOVA, and the means of the treatments were grouped by the Scott-Knott test at a 5% probability level.[1]

Protocol 3: Herbicide Efficacy Evaluation in Rice
  • Objective: To test the effectiveness of this compound-benzyl in controlling common weeds in transplanted rice.[11]

  • Experimental Design: The experiment was conducted in Sragen, Central Java, with various doses of this compound-benzyl and other comparator herbicides.[11]

  • Treatments: Herbicides were applied at different rates (e.g., this compound-benzyl at 400, 600, 800, 1000 ml/ha).[11]

  • Application: Herbicides were applied using a knapsack sprayer with a T-jet nozzle, calibrated to deliver 300 L/ha.[11]

  • Data Collection: Weed control was assessed as a percentage, and observations for phytotoxicity on rice plants were also made.[11]

  • Statistical Analysis: The collected data were analyzed to determine the effectiveness of the different herbicide treatments.[11]

Experimental_Workflow_for_Herbicide_Efficacy_Testing cluster_planning 1. Experimental Planning cluster_setup 2. Field/Greenhouse Setup cluster_application 3. Herbicide Application cluster_data 4. Data Collection & Analysis Objective Define Objective (e.g., Compare Herbicide Efficacy) Design Select Experimental Design (e.g., Randomized Complete Block) Objective->Design Treatments Determine Herbicide Treatments and Application Rates Design->Treatments Application Apply Herbicides at Specified Growth Stage Treatments->Application Site_Selection Select and Prepare Test Site/Pots Planting Plant Crop and/or Weed Species Site_Selection->Planting Planting->Application Calibration Calibrate Sprayer Calibration->Application Assessment Assess Weed Control & Crop Injury (Visual Ratings, Biomass) Application->Assessment Analysis Statistical Analysis (e.g., ANOVA) Assessment->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General workflow for herbicide efficacy testing.

Conclusion

The experimental data presented in this guide indicate that this compound-benzyl is an effective synthetic auxin herbicide for the control of a range of broadleaf weeds and some grass species. In several studies, it has demonstrated superior or comparable efficacy to other commonly used synthetic auxins.[1][2] Notably, in pasture settings, a combination of this compound-benzyl and 2,4-D provided excellent control of several problematic broadleaf weeds while showing greater safety to white clover compared to other auxin-based herbicide mixtures.[8] Furthermore, in the control of Commelina benghalensis, this compound-benzyl in combination with glyphosate showed significantly higher efficacy than treatments containing other synthetic auxins like triclopyr and halauxifen.[1][2]

The distinct molecular interaction of this compound-benzyl with the auxin receptor complex, particularly its high affinity for the AFB5 co-receptor, may contribute to its potent and, in some cases, broader spectrum of activity.[5][6][7] The detailed experimental protocols provided offer a framework for researchers to design and evaluate further comparative studies. The continued investigation into the efficacy and molecular mode of action of this compound-benzyl will be valuable for the development of integrated weed management strategies and for understanding the nuances of synthetic auxin herbicide activity.

References

Validating the Non-Carcinogenic Classification of Florpyrauxifen-benzyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now access a comprehensive comparison of the non-carcinogenic profile of the herbicide florpyrauxifen-benzyl against two alternatives, penoxsulam (B166495) and imazamox. This guide synthesizes data from regulatory agencies and toxicological studies to provide a clear, data-driven overview of their respective carcinogenicity classifications and the experimental evidence that supports them.

This compound-benzyl, a synthetic auxin herbicide, has been classified as "not likely to be carcinogenic to humans" by major regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).[1][2] This classification is supported by a comprehensive set of toxicological studies, including long-term carcinogenicity bioassays in rodents.

Comparative Analysis of Carcinogenicity Data

To provide a clear comparison, the following table summarizes the carcinogenicity data for this compound-benzyl and two alternative herbicides used in similar applications, penoxsulam and imazamox.

Active IngredientRegulatory ClassificationKey Carcinogenicity Findings
This compound-benzyl Not likely to be carcinogenic to humans [1][2]In a 2-year rat study, no compound-related increase in tumor incidence was observed at doses up to the kinetically-derived maximum dose of 300 mg/kg/day.[3][4] Similarly, an 18-month mouse study showed no evidence of carcinogenicity.[3] While an increased incidence of mammary gland tumors was observed in male rats in one review, the rapporteur Member State and a majority of experts considered them non-treatment-related.[5]
Penoxsulam Suggestive Evidence of Carcinogenicity, but Not Sufficient to Assess Human Carcinogenic Potential A 2-year rat study showed a statistically significant increase in malignant large granular lymphocyte (LGL) leukemia in male rats at all tested doses (5, 50, and 250 mg/kg/day), with incidences of 60%, 58%, and 60% respectively, compared to 24% in the control group. An 18-month mouse study did not show any treatment-related tumors.
Imazamox Not likely to be carcinogenic to humans Long-term studies in both rats and mice showed no evidence of carcinogenicity at the highest doses tested.

Experimental Protocols: A Closer Look

The determination of carcinogenic potential relies on rigorously designed and executed long-term animal studies. Below are the detailed methodologies for the key experiments cited for each herbicide.

This compound-benzyl Carcinogenicity Studies
  • Rat Study:

    • Species: Rat

    • Duration: 2 years

    • Dose Levels: 0, 10, 50, and 300 mg/kg/day (administered in the diet)

    • Key Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all organs.

    • Rationale for Highest Dose: The 300 mg/kg/day dose was selected as the kinetically-derived maximum dose, the point at which absorption of the substance plateaus.[3]

  • Mouse Study:

    • Species: Mouse

    • Duration: 18 months

    • Dose Levels: Not specified in available public documents, but studies were conducted up to the limit dose.

    • Key Parameters Monitored: Similar to the rat study, including comprehensive gross and histopathological examinations.

Penoxsulam Carcinogenicity Studies
  • Rat Study:

    • Species: Rat

    • Duration: 2 years

    • Dose Levels: 0, 5, 50, and 250 mg/kg/day (administered in the diet)

    • Key Parameters Monitored: Comprehensive toxicological evaluation, including detailed histopathology with a focus on hematopoietic tissues.

  • Mouse Study:

    • Species: Mouse

    • Duration: 18 months

    • Dose Levels: Not specified in available public documents.

    • Key Parameters Monitored: Standard parameters for a carcinogenicity bioassay.

Imazamox Carcinogenicity Studies
  • Rat and Mouse Studies:

    • Species: Rat and Mouse

    • Duration: Long-term (specific duration not detailed in available public documents)

    • Dose Levels: High dose levels were tested.

    • Key Parameters Monitored: Comprehensive evaluation for neoplastic changes.

Visualizing the Regulatory and Comparative Toxicology Process

To further clarify the processes involved in pesticide safety assessment and the comparative toxicological profiles, the following diagrams are provided.

Regulatory_Assessment_Process cluster_0 Data Submission cluster_1 Regulatory Review cluster_2 Classification Outcome Applicant Applicant Toxicology Studies Carcinogenicity, Mutagenicity, Reproductive/Developmental Toxicity Applicant->Toxicology Studies Generates Regulatory Agency (e.g., EPA, EFSA) Regulatory Agency (e.g., EPA, EFSA) Toxicology Studies->Regulatory Agency (e.g., EPA, EFSA) Submits to Data Evaluation Data Evaluation Regulatory Agency (e.g., EPA, EFSA)->Data Evaluation Conducts Weight of Evidence Analysis Weight of Evidence Analysis Data Evaluation->Weight of Evidence Analysis Performs Carcinogenicity Classification Carcinogenicity Classification Weight of Evidence Analysis->Carcinogenicity Classification Leads to Not Likely to be Carcinogenic Not Likely to be Carcinogenic Carcinogenicity Classification->Not Likely to be Carcinogenic e.g., this compound-benzyl Suggestive Evidence Suggestive Evidence Carcinogenicity Classification->Suggestive Evidence e.g., Penoxsulam Likely to be Carcinogenic Likely to be Carcinogenic Carcinogenicity Classification->Likely to be Carcinogenic

Regulatory Assessment of Pesticide Carcinogenicity

Toxicological_Endpoint_Comparison This compound-benzyl This compound-benzyl Carcinogenicity Carcinogenicity This compound-benzyl->Carcinogenicity Not Likely Genotoxicity Genotoxicity This compound-benzyl->Genotoxicity Negative Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity This compound-benzyl->Reproductive/Developmental Toxicity No Adverse Effects Penoxsulam Penoxsulam Penoxsulam->Carcinogenicity Suggestive Evidence (Male Rat Leukemia) Penoxsulam->Genotoxicity Negative Penoxsulam->Reproductive/Developmental Toxicity No Adverse Effects Imazamox Imazamox Imazamox->Carcinogenicity Not Likely Imazamox->Genotoxicity Negative Imazamox->Reproductive/Developmental Toxicity No Adverse Effects

Comparison of Key Toxicological Endpoints

References

Unraveling Weed Resistance: A Comparative Transcriptomic Guide to Florpyrauxifen-Benzyl Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms conferring resistance to the synthetic auxin herbicide, florpyrauxifen-benzyl, reveals a complex interplay of genetic factors. This guide synthesizes findings from recent comparative transcriptomic and metabolomic studies, offering researchers and drug development professionals a comprehensive overview of the key differences between resistant and susceptible weed biotypes.

Recent research has focused on understanding how certain weed populations withstand the effects of this compound-benzyl, a crucial herbicide for managing problematic weeds in rice cultivation and other cropping systems.[1][2][3] By comparing the gene expression profiles of resistant and susceptible biotypes of weeds like Echinochloa glabrescens and Echinochloa crus-galli (barnyard grass), scientists have identified key metabolic pathways and gene families associated with non-target-site resistance (NTSR).[1][4][5]

Quantitative Insights: Differentially Expressed Genes and Metabolites

Transcriptomic analysis has consistently revealed a significant number of differentially expressed genes (DEGs) between resistant and susceptible weed populations following this compound-benzyl treatment. These genetic alterations are often accompanied by changes in the plants' metabolic profiles.

A study on Echinochloa glabrescens identified 6,397 DEGs and 115 differentially accumulated metabolites (DAMs) between resistant and susceptible biotypes.[1][6] Notably, the glutathione (B108866) metabolism pathway was significantly enriched in both the DEGs and DAMs, pointing to its critical role in detoxification.[1][6]

Weed SpeciesBiotype ComparisonNo. of DEGs IdentifiedNo. of DAMs IdentifiedKey Enriched PathwaysReference
Echinochloa glabrescensResistant vs. Susceptible6397115Glutathione metabolism, Arginine and proline metabolism, Zeatin biosynthesis[1][6]
Echinochloa crus-galliTreated Susceptible vs. Untreated Susceptible1810Not ReportedPhytohormone signal transduction[2][7]
Echinochloa crus-galliTreated Resistant vs. Untreated Resistant915Not ReportedPhytohormone signal transduction[2][7]

In Echinochloa crus-galli, a comparative analysis showed that susceptible plants exhibited a stronger auxin response and higher expression of genes related to ethylene (B1197577) and abscisic acid biosynthesis and signal transduction after herbicide treatment compared to resistant plants.[2][7]

The Detoxification Machinery: Key Gene Families

A recurring theme in this compound-benzyl resistance is the upregulation of genes encoding detoxification enzymes, particularly Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][8] These enzymes play a pivotal role in metabolizing the herbicide into less toxic compounds.

In a resistant Echinochloa glabrescens population, three GST genes (GSTU8, GSTU18, and GSTF1) were identified as playing a pivotal role in the resistance mechanism.[1][6] The involvement of GSTs in herbicide detoxification is a well-documented mechanism of resistance to various herbicides.[1][8]

Gene FamilySpecific GenesWeed SpeciesFunction in ResistanceReference
Glutathione S-transferases (GSTs)GSTU8, GSTU18, GSTF1Echinochloa glabrescensHerbicide detoxification through conjugation with glutathione[1][6]
Cytochrome P450s (P450s)Multiple isoformsGeneral (implicated in various weed species)Oxidation of herbicide molecules, leading to detoxification[8]
ABC TransportersNot specifiedAmaranthus palmeriTransport of herbicide metabolites[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in this compound-benzyl resistance, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow for comparative transcriptomics.

Florpyrauxifen_Resistance_Pathway cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell cluster_susceptible Susceptible Biotype cluster_resistant Resistant Biotype This compound-benzyl This compound-benzyl Auxin Pathway Disruption Auxin Pathway Disruption This compound-benzyl->Auxin Pathway Disruption GSTs & P450s Upregulated GSTs & P450s This compound-benzyl->GSTs & P450s induces Ethylene & ABA Biosynthesis Ethylene & ABA Biosynthesis Auxin Pathway Disruption->Ethylene & ABA Biosynthesis Plant Death Plant Death Ethylene & ABA Biosynthesis->Plant Death Detoxification Detoxification GSTs & P450s->Detoxification Herbicide Metabolism Herbicide Metabolism Detoxification->Herbicide Metabolism Survival Survival Herbicide Metabolism->Survival Transcriptomics_Workflow Sample Collection Resistant & Susceptible Weed Biotypes Herbicide Treatment Herbicide Treatment Sample Collection->Herbicide Treatment RNA Extraction RNA Extraction Herbicide Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Bioinformatics Analysis Bioinformatics Analysis RNA Sequencing->Bioinformatics Analysis Differential Gene\nExpression Analysis Differential Gene Expression Analysis Bioinformatics Analysis->Differential Gene\nExpression Analysis Pathway Enrichment Pathway Enrichment Differential Gene\nExpression Analysis->Pathway Enrichment Validation (RT-qPCR) Validation (RT-qPCR) Differential Gene\nExpression Analysis->Validation (RT-qPCR) Candidate Gene\nIdentification Candidate Gene Identification Pathway Enrichment->Candidate Gene\nIdentification Validation (RT-qPCR)->Candidate Gene\nIdentification

References

Cross-resistance studies of Florpyrauxifen-benzyl with other herbicide classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns of Florpyrauxifen-benzyl with other herbicide classes, supported by experimental data. This compound-benzyl, a synthetic auxin herbicide (WSSA Group 4), offers a distinct mode of action by binding to the TIR1/AFB auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent disruption of plant growth.[1][2][3][4] Understanding its performance against weed populations resistant to other herbicide modes of action is critical for effective weed management strategies and the development of new herbicidal technologies.

Quantitative Cross-Resistance Data

Recent studies have investigated the cross-resistance profile of this compound-benzyl in various weed species resistant to other herbicide classes. The following table summarizes key quantitative data from these studies. Resistance Index (RI) is calculated as the ratio of the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50) in the resistant population compared to a susceptible population.

Weed SpeciesHerbicide Class of Pre-existing ResistanceHerbicideLD50 / GR50 (g ai/ha) - Resistant (R)LD50 / GR50 (g ai/ha) - Susceptible (S)Resistance Index (RI)Reference
Amaranthus palmeri (Palmer amaranth)Synthetic Auxin (2,4-D)This compound-benzyl29.01.029[1][5][6]
Echinochloa crus-galli (Barnyardgrass)ALS Inhibitors (Imazamox, Penoxsulam)This compound-benzylResistant biotypes showed reduced sensitivityEffectively controlledData not quantified as RI in the study, but cross-resistance was confirmed.[7]
Echinochloa crus-galli (Barnyardgrass)ACCase Inhibitors (Cyhalofop)This compound-benzylResistant biotypes showed reduced sensitivityEffectively controlledData not quantified as RI in the study, but cross-resistance was confirmed.[7]
Echinochloa crus-galli (Barnyardgrass)Photosystem II Inhibitors (Propanil)This compound-benzylResistant biotypes showed reduced sensitivityEffectively controlledData not quantified as RI in the study, but cross-resistance was confirmed.[7]
Echinochloa oryzicolaACCase and ALS Inhibitor Resistant AccessionsThis compound-benzyl4.54 - 29.666.15 - 16.06 (for E. crus-galli)BSI of 6.53[3][8]
Echinochloa crus-galliACCase and ALS Inhibitor Resistant AccessionsThis compound-benzyl6.15 - 16.06Not applicableBSI of 2.61[3][8]

BSI (Baseline Sensitivity Index): Calculated by dividing the greatest GR50 value by the lowest GR50 value among a diverse population of accessions. A higher BSI suggests a greater potential for the development of resistance.[3][8]

Experimental Protocols

The following section details a generalized methodology for conducting whole-plant pot bioassays to assess herbicide cross-resistance, based on established protocols.[2][9][10]

Seed Collection and Plant Propagation
  • Seed Source: Collect mature seeds from suspected herbicide-resistant weed populations and from a known susceptible population.

  • Germination: Germinate seeds in petri dishes on moist filter paper or directly in seedling trays filled with a commercial potting mix.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a suitable growing medium.

  • Growth Conditions: Maintain plants in a greenhouse or controlled environment chamber with optimal conditions for growth (e.g., 16-hour photoperiod, 25/20°C day/night temperature, adequate watering).

Herbicide Application
  • Plant Stage: Apply herbicides when plants have reached a specific growth stage (e.g., 4-6 leaf stage or 10-15 cm in height).

  • Dose-Response Study: Prepare a range of herbicide concentrations for both this compound-benzyl and the herbicide to which resistance is suspected. Doses should bracket the recommended field rate to determine the 50% lethal dose (LD50) or 50% growth reduction (GR50).

  • Application: Use a cabinet sprayer calibrated to deliver a consistent volume of spray solution (e.g., 200 L/ha) to ensure uniform coverage.

  • Controls: Include untreated control plants for both resistant and susceptible populations.

Data Collection and Analysis
  • Visual Assessment: Visually assess plant injury and mortality at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the LD50 or GR50 values for each herbicide and population. The Resistance Index (RI) is then calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

Visualizations

Auxin Signaling Pathway

This compound-benzyl, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. The following diagram illustrates the key steps in this process.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-benzyl This compound-benzyl This compound-benzyl_in This compound-benzyl This compound-benzyl->this compound-benzyl_in Enters Cell TIR1_AFB TIR1/AFB Receptor Complex This compound-benzyl_in->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Ub Ubiquitin Ub->SCF_Complex 26S_Proteasome 26S Proteasome Aux_IAA->TIR1_AFB Binds to Aux_IAA->26S_Proteasome ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Gene_Expression Altered Gene Expression (Uncontrolled Growth) Auxin_Response_Genes->Gene_Expression

Caption: TIR1/AFB-mediated auxin signaling pathway initiated by this compound-benzyl.

Experimental Workflow for Cross-Resistance Study

The following diagram outlines the typical workflow for a whole-plant pot bioassay to determine herbicide cross-resistance.

CrossResistanceWorkflow A Seed Collection (Susceptible & Resistant Populations) B Plant Propagation (Germination & Transplanting) A->B C Herbicide Application (Dose-Response) B->C D Data Collection (Visual Assessment & Biomass) C->D E Data Analysis (LD50/GR50 Calculation) D->E F Resistance Index (RI) Calculation E->F

Caption: Standard workflow for a whole-plant herbicide cross-resistance bioassay.

References

A Comparative Environmental Impact Assessment: Florpyrauxifen-benzyl vs. Traditional Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of agricultural and aquatic weed management, the development of new herbicides with improved environmental profiles is a paramount objective. This guide provides a comprehensive comparison of the environmental impact of a newer active ingredient, florpyrauxifen-benzyl, with three widely used traditional herbicides: glyphosate, atrazine, and 2,4-D. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative performance and ecological footprints, supported by experimental data.

Executive Summary

This compound-benzyl, a synthetic auxin herbicide, generally exhibits a more favorable environmental profile compared to the traditional herbicides glyphosate, atrazine, and 2,4-D. Its rapid degradation in aquatic environments, low toxicity to most non-target animals, and lower application rates present a reduced risk profile. However, like all herbicides, it is toxic to non-target plants. Traditional herbicides, while effective, are associated with greater environmental persistence (atrazine), potential for off-target damage (2,4-D), and ongoing debate regarding their effects on soil microbiota and non-target organisms (glyphosate).

Data Presentation: Quantitative Comparison of Environmental Impacts

The following tables summarize key environmental fate and ecotoxicity parameters for this compound-benzyl and the selected traditional herbicides. These values are compiled from various sources and are intended for comparative purposes. It is important to note that environmental conditions such as soil type, temperature, pH, and microbial activity can significantly influence these values.

Table 1: Environmental Fate of this compound-benzyl and Traditional Herbicides

ParameterThis compound-benzylGlyphosateAtrazine2,4-D
Mode of Action Synthetic Auxin (WSSA Group 4)[1]EPSP Synthase Inhibitor (WSSA Group 9)[2][3][4]Photosystem II Inhibitor (WSSA Group 5)Synthetic Auxin (WSSA Group 4)
Soil Half-Life (Aerobic) Mean of 55.3 days[5]Up to 6 months, typically 7 to 60 daysA few weeks to several months, can persist for over a year[6]Average of 10 days, longer in cold/dry conditions
Water Half-Life (Aerobic) 1.4 - 2.3 days (field studies)[5]; Rapid photolysis (<1 day)[7]Can persist for weeks to monthsExtremely persistent, can be years< 10 days
Leaching Potential Low mobility, readily binds to soil/sediment[8]Binds tightly to soil, but can reach water bodies via runoffHighly mobile and persistent, common in groundwaterAnionic form is water-soluble and highly mobile

Table 2: Ecotoxicity of this compound-benzyl and Traditional Herbicides to Non-Target Organisms

OrganismEndpointThis compound-benzylGlyphosateAtrazine2,4-D
Fish (e.g., Rainbow Trout) 96-hr LC50>100 µg/L (practically non-toxic)[1]10,000 - 830,800 µg/L (low to practically non-toxic)[9]4,300 - 76,000 µg/L (slightly to moderately toxic)[5]Varies by form, esters can be highly toxic
Aquatic Invertebrates (e.g., Daphnia magna) 48-hr EC50>100 µg/L (practically non-toxic)[1]450 - 780,000 µg/L (low to practically non-toxic)[9]1,400 - 6,900 µg/L (moderately toxic)Varies by form
Aquatic Plants (e.g., Lemna sp.) 7-day EC50Highly toxic (herbicide)100 - 1,080,000 µg/L (variable toxicity)[9]101 - 164.8 µg/L (highly toxic)[10]Evenly less toxic with small differences in species sensitivity[11]
Aquatic Plants (e.g., Myriophyllum spicatum) EC50Highly effective at low concentrations[12][13]Not the primary herbicide for this speciesEffectiveEffective, but at higher concentrations than this compound-benzyl[14]
Birds Acute Oral LD50Practically non-toxic[1]Low toxicitySlightly to moderately toxicPractically non-toxic to moderately toxic
Bees Acute Contact LD50Practically non-toxic[1]Low toxicitySlightly toxicPractically non-toxic
Soil Microorganisms EffectCan alter bacterial community structure, with recovery over time[15][16]Can stimulate or inhibit microbial activity depending on concentration and soil typeCan have negative impacts on microbial populationsCan alter microbial populations

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized ecotoxicological and environmental fate testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key experiments.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[17][18][19][20]

  • Test Organism: Commonly Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[17][18][21]

  • Endpoint: The 96-hour LC50 is calculated, along with a No Observed Effect Concentration (NOEC).

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[22][23][24][25][26]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized individuals is recorded at 24 and 48 hours.[22][23][24]

  • Endpoint: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[23]

Lemna sp. Growth Inhibition Test (based on OECD Guideline 221)

This study evaluates the effect of a substance on the growth of the aquatic plant Lemna minor or Lemna gibba.[27][28][29][30][31]

  • Test Organism: Duckweed (Lemna minor or Lemna gibba).

  • Procedure: The plants are exposed to various concentrations of the test substance over a 7-day period. The number of fronds and another growth parameter (e.g., frond area, dry weight) are measured.[27][28][29][30]

  • Endpoint: The EC50 for growth rate inhibition is calculated.

Terrestrial Field Dissipation Study

This type of study measures the rate of degradation of a herbicide in the soil under real-world field conditions.

  • Procedure: The herbicide is applied to field plots with representative soil types. Soil samples are collected at various time intervals and analyzed for the concentration of the parent compound and its major metabolites.

  • Endpoint: The time it takes for 50% of the herbicide to dissipate (DT50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action of the compared herbicides and a typical experimental workflow for assessing aquatic toxicity.

G cluster_0 Synthetic Auxin (this compound-benzyl, 2,4-D) Signaling Pathway SA Synthetic Auxin (this compound-benzyl / 2,4-D) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds to SCF SCF E3 Ligase TIR1_AFB->SCF Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (Repressed) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates ARF_active Auxin Response Factor (Active) Gene_Expression Auxin-Responsive Gene Expression ARF_active->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth, Epinasty, Plant Death Gene_Expression->Uncontrolled_Growth Leads to G cluster_1 Glyphosate Mode of Action: Inhibition of Shikimate Pathway Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Aromatic_AA Aromatic Amino Acids (Tyrosine, Tryptophan, Phenylalanine) EPSPS->Aromatic_AA Plant_Death Plant Death EPSPS->Plant_Death Inhibition leads to Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth G cluster_2 Atrazine Mode of Action: Inhibition of Photosynthesis PSII Photosystem II D1_Protein D1 Protein (Qb binding site) PSII->D1_Protein Electron_Transport Photosynthetic Electron Transport D1_Protein->Electron_Transport Plant_Death Plant Death D1_Protein->Plant_Death Inhibition leads to Atrazine Atrazine Atrazine->D1_Protein Binds to and blocks ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis G cluster_3 Experimental Workflow for Aquatic Ecotoxicity Testing Test_Substance Test Substance (Herbicide) Concentration_Series Prepare Concentration Series Test_Substance->Concentration_Series Exposure Exposure Period (e.g., 48-96 hours) Concentration_Series->Exposure Test_Organisms Select & Acclimate Test Organisms (e.g., Fish, Daphnia, Lemna) Test_Organisms->Exposure Observations Record Observations (Mortality, Immobilization, Growth) Exposure->Observations Data_Analysis Statistical Analysis Observations->Data_Analysis Endpoint_Calculation Calculate Endpoints (LC50, EC50, NOEC) Data_Analysis->Endpoint_Calculation

References

Navigating the Matrix: A Comparative Guide to Analytical Methods for Florpyrauxifen-Benzyl Residue in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. Florpyrauxifen-benzyl, a synthetic auxin herbicide, requires robust and validated analytical methods for its monitoring. This guide provides a comprehensive comparison of available analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your laboratory's needs.

The landscape of pesticide residue analysis is dominated by the need for high sensitivity, selectivity, and efficiency. For this compound-benzyl, the primary analytical approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for identifying and quantifying trace-level contaminants in complex food matrices. A widely adopted sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is frequently paired with LC-MS/MS to streamline the analytical workflow.[1][2][3][4][5]

This guide will delve into the specifics of these methods, presenting a comparison of their performance characteristics and detailing the experimental protocols involved.

Comparative Analysis of Analytical Method Performance

The validation of an analytical method is crucial to ensure the reliability of its results. Key performance indicators include the Limit of Detection (LOD), the Limit of Quantitation (LOQ), recovery rates, and precision, often expressed as the Relative Standard Deviation (RSD). The following tables summarize these parameters for the analysis of this compound-benzyl in various food matrices as reported in scientific literature and regulatory documents.

Food MatrixAnalytical MethodSample PreparationLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
RiceUPLC-QTOF-MS/MSQuEChERS0.42–1.140.94–2.0794.8–1121.13–6.28[2]
RiceHPLC-DADSLE-LTP-20~100< 3.9[5]
SoilHPLC-DADSLE-LTP-20~100< 3.9[6]
CompostLC-MS/MSQuEChERS0.0450.15--[7]

Table 1: Performance of Analytical Methods for this compound-Benzyl.

UPLC-QTOF-MS/MS: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; SLE-LTP: Solid-Liquid Extraction with Low-Temperature Purification.

Detailed Experimental Protocols

The following sections provide a detailed overview of the experimental protocols for the most common methods used in the analysis of this compound-benzyl residues.

Method 1: QuEChERS Extraction followed by LC-MS/MS Analysis

This method is widely recognized for its simplicity and effectiveness in analyzing pesticide residues in a variety of food matrices.[3][4]

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative sample of the food product (e.g., 10-15 g of rice) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile (B52724) (e.g., 10 mL) is added as the extraction solvent. For acidic pesticides like the metabolite of this compound-benzyl, acidification of the acetonitrile (e.g., with 0.1% formic acid) can improve recovery.[5]

  • Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube.[1][4] This induces phase separation between the aqueous and organic layers. The tube is shaken vigorously for a minute.

  • Centrifugation: The tube is centrifuged (e.g., at 4000 rpm for 5 minutes) to separate the acetonitrile layer containing the pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) can be used to remove pigments like chlorophyll, but it may also retain planar pesticides.[8]

  • The tube is vortexed for one minute and then centrifuged.

3. LC-MS/MS Analysis

  • The final cleaned-up extract is filtered and injected into the LC-MS/MS system.

  • Liquid Chromatography: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, both often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound-benzyl and its metabolites are monitored.

Method 2: Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) followed by HPLC-DAD Analysis

This method presents an alternative to the QuEChERS protocol, particularly for matrices where co-extractives are a significant challenge.

1. Sample Preparation (SLE-LTP)

  • Extraction: A homogenized sample is extracted with an appropriate solvent, such as acetonitrile.[5]

  • Low-Temperature Purification: The extract is then cooled to a low temperature (e.g., -20 °C) to precipitate out interfering substances like lipids and waxes.[6]

  • Centrifugation: The cooled extract is centrifuged to pellet the precipitated interferences.

2. HPLC-DAD Analysis

  • The supernatant is concentrated and reconstituted in a suitable solvent for injection into the HPLC system.

  • High-Performance Liquid Chromatography: Separation is achieved using a reversed-phase column with a mobile phase gradient similar to that used in LC-MS/MS.

  • Diode-Array Detection (DAD): The detector measures the absorbance of the eluting compounds over a range of wavelengths, providing spectral information that can aid in identification. The quantification is based on the peak area at a specific wavelength. While less sensitive and selective than MS/MS, DAD can be a cost-effective alternative for screening purposes or when higher residue levels are expected.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analytical methods described above.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize extraction Extraction (e.g., Acetonitrile) homogenize->extraction cleanup Cleanup (QuEChERS or SLE-LTP) extraction->cleanup lc Liquid Chromatography (Separation) cleanup->lc detection Detection (MS/MS or DAD) lc->detection data Data Acquisition & Processing detection->data result Final Result (Residue Level) data->result

Caption: General workflow for this compound-benzyl residue analysis.

quechers_workflow start Homogenized Sample extraction 1. Extraction (Acetonitrile) start->extraction salting_out 2. Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 3. Centrifugation salting_out->centrifuge1 d_spe 4. d-SPE Cleanup (PSA, C18) centrifuge1->d_spe Take Supernatant centrifuge2 5. Centrifugation d_spe->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Take Supernatant

Caption: Detailed workflow of the QuEChERS sample preparation method.

Conclusion

The selection of an analytical method for this compound-benzyl residue in food products is a critical decision that impacts the accuracy and reliability of results. LC-MS/MS combined with QuEChERS sample preparation stands out as the most prevalent and robust method, offering high sensitivity and selectivity across various food matrices. However, alternative methods like SLE-LTP with HPLC-DAD can provide viable options depending on the specific laboratory resources and the required limits of detection.

Researchers and scientists must carefully consider the performance characteristics of each method, including LOD, LOQ, recovery, and precision, in the context of the specific food matrix and regulatory requirements. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing and validating analytical methods for the monitoring of this compound-benzyl, ultimately contributing to a safer food supply.

References

Comparative Efficacy and Mode of Action of Florpyrauxifen-Benzyl in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the herbicidal activity of florpyrauxifen-benzyl, offering a comparative analysis with alternative herbicides, detailed experimental methodologies, and visual representations of its molecular action.

Introduction

This compound-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family. It is recognized for its effectiveness at low use rates against a broad spectrum of weeds, including some that have developed resistance to other herbicide classes. This guide provides a comparative study of this compound-benzyl's mode of action in different plant species, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual diagrams of the key biological pathways involved.

Mode of Action: A Synthetic Auxin Mimic

This compound-benzyl functions as a synthetic mimic of the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2] This mimicry leads to the overstimulation of auxin-regulated gene expression, disrupting various growth processes within susceptible plants and ultimately causing cell death.[1] A key feature of this compound-benzyl's mode of action is its high affinity for the F-Box protein TIR1 and, notably, the AFB5 auxin co-receptor, which differs from some other synthetic auxins and allows it to control weeds resistant to herbicides like quinclorac.[3]

Upon absorption by the plant, this compound-benzyl is converted to its active acid form. This active metabolite then triggers a cascade of physiological events, including the excessive production of ethylene (B1197577) and abscisic acid (ABA), leading to epinasty, senescence, and eventual plant death.[2][4]

Comparative Efficacy of this compound-Benzyl

The efficacy of this compound-benzyl varies among plant species, with dicotyledonous (broadleaf) weeds generally showing higher sensitivity than monocotyledonous (grass) weeds. The following tables summarize the 50% growth reduction (GR50) values for this compound-benzyl against various weed species, providing a quantitative comparison of its herbicidal activity.

Plant SpeciesCommon NamePlant TypeGR50 (g a.i./ha)Reference(s)
Echinochloa crus-galliBarnyardgrassMonocot4.14[4]
Eclipta prostrataYerbadetajoDicot0.38[4]
Various weed species10 common rice field weedsMixed< 6[2]

Table 1: Comparative Sensitivity of Monocot and Dicot Weeds to this compound-Benzyl. This table highlights the significant difference in sensitivity between a common monocot and a dicot weed.

HerbicideCommelina benghalensis (% Control at 60 DAA)Reference(s)
This compound-benzyl + Glyphosate73.8% - 92%[5]
Triclopyr + Glyphosate< 55.5%[5]
Halauxifen + Diclosulam + Glyphosate< 55.5%[5]

Table 2: Efficacy of this compound-Benzyl in Comparison to Other Synthetic Auxin Herbicides against Commelina benghalensis. This table demonstrates the superior performance of this compound-benzyl in a tank-mix for the control of a problematic broadleaf weed.[5]

Herbicide TreatmentBroadleaf Plantain Control (90 DAA)White Clover Injury (90 DAA)Reference(s)
This compound-benzyl + 2,4-DHighLow (9%)[6]
Aminopyralid + 2,4-DHighHigh (≥85%)[6]
2,4-D + DicambaHighHigh (≥85%)[6]
Triclopyr + FluroxypyrModerateHigh (≥85%)[6]

Table 3: Comparative Performance of this compound-Benzyl + 2,4-D on Broadleaf Weed Control and White Clover Safety. This table showcases the selectivity of the this compound-benzyl mixture, effectively controlling a target weed while minimizing injury to a desirable forage legume.[6]

Signaling Pathways and Metabolic Fate

The herbicidal activity of this compound-benzyl is initiated by its binding to auxin co-receptors, which triggers a signaling cascade leading to downstream physiological effects. The metabolic fate of the herbicide within the plant, often involving cytochrome P450 monooxygenases, is a critical determinant of its efficacy and can be a mechanism of resistance in some weed biotypes.

Florpyrauxifen_Signaling_Pathway This compound This compound-benzyl (inactive ester) Active_Acid This compound Acid (active form) This compound->Active_Acid Esterase Hydrolysis Receptor SCF-TIR1/AFB5 Auxin Co-receptor Active_Acid->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Regulated Gene Expression ARF->Gene_Expression Activates Ethylene Increased Ethylene Biosynthesis Gene_Expression->Ethylene ABA Increased ABA Biosynthesis Gene_Expression->ABA Herbicidal_Effects Herbicidal Effects (Epinasty, Senescence, Death) Ethylene->Herbicidal_Effects ABA->Herbicidal_Effects

Figure 1: this compound-benzyl signaling pathway. This diagram illustrates the molecular cascade initiated by this compound-benzyl, leading to herbicidal effects.

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay

This protocol is used to determine the GR50 value of a herbicide on a target weed species.

  • Plant Material: Grow the target weed species from seed in pots containing a suitable growth medium to the 3-4 leaf stage.

  • Herbicide Application: Prepare a series of herbicide concentrations. Apply the different doses of this compound-benzyl to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Growth Conditions: Place the treated plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant and record the fresh weight.

  • Data Analysis: Calculate the percent growth inhibition relative to the untreated control for each herbicide dose. Use a statistical software package to fit a four-parameter logistic curve to the dose-response data and determine the GR50 value.[4]

2. Analysis of Ethylene Precursor (ACC) and Abscisic Acid (ABA)

This protocol outlines the measurement of key phytohormones involved in the mode of action of this compound-benzyl.

  • Sample Collection: Treat plants with this compound-benzyl at a specific concentration. At various time points after treatment (e.g., 0, 3, 6, 12, 24 hours), collect leaf tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

  • Extraction: Grind the frozen tissue to a fine powder. Extract the phytohormones using a suitable solvent (e.g., methanol-based buffer).

  • Purification: Use solid-phase extraction (SPE) to purify the extracts and remove interfering compounds.

  • Quantification: Analyze the purified extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of ACC and ABA.

  • Data Analysis: Compare the levels of ACC and ABA in treated plants to those in untreated control plants at each time point.[4]

3. Herbicide Metabolism Assay

This protocol is designed to investigate the metabolic degradation of this compound-benzyl in planta.

  • Herbicide Application: Treat plants with radiolabeled ([¹⁴C]) this compound-benzyl.

  • Sample Collection: At different time intervals, harvest plant tissues.

  • Extraction: Extract the herbicide and its metabolites from the plant tissue using an appropriate solvent system.

  • Analysis: Separate the parent herbicide from its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of parent herbicide and each metabolite using a scintillation counter or other appropriate detector.

  • Metabolite Identification: Use mass spectrometry (MS) to identify the chemical structure of the metabolites.

Experimental and Analytical Workflows

Experimental_Workflow cluster_preparation Plant Preparation cluster_treatment Herbicide Treatment cluster_analysis Analysis A1 Seed Germination A2 Seedling Growth (3-4 leaf stage) A1->A2 B1 Dose-Response Application A2->B1 B2 Time-Course Application A2->B2 C1 Growth Inhibition (GR50 Determination) B1->C1 C2 Phytohormone Analysis (ACC & ABA) B2->C2 C3 Metabolite Profiling B2->C3

Figure 2: General experimental workflow. This diagram outlines the key stages for investigating the mode of action and efficacy of this compound-benzyl.

Resistance_Mechanism_Workflow Start Suspected Herbicide Resistance in Weed Population Dose_Response Whole-Plant Dose-Response Assay (Confirm Resistance) Start->Dose_Response Mechanism_Investigation Investigate Resistance Mechanism Dose_Response->Mechanism_Investigation Target_Site Target-Site Resistance (TSR) - Gene sequencing of TIR1/AFBs Mechanism_Investigation->Target_Site Is target site mutated? Non_Target_Site Non-Target-Site Resistance (NTSR) Mechanism_Investigation->Non_Target_Site No target site mutation Management Develop Management Strategy Target_Site->Management Metabolism Enhanced Metabolism - Metabolism Assay - Cytochrome P450 activity Non_Target_Site->Metabolism Uptake Altered Uptake/Translocation - Radiolabeled herbicide studies Non_Target_Site->Uptake Metabolism->Management Uptake->Management

Figure 3: Workflow for identifying herbicide resistance mechanisms. This diagram provides a logical flow for diagnosing the basis of weed resistance to this compound-benzyl.

References

Evaluating the Cost-Effectiveness of Florpyrauxifen-benzyl in Weed Management Programs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Crop Protection Professionals

The emergence of herbicide resistance in key weed species poses a significant threat to global food security. In response, the development of novel herbicides with alternative modes of action is crucial. Florpyrauxifen-benzyl, a synthetic auxin herbicide from the arylpicolinate class, represents a recent advancement in weed management technology, particularly for challenging weeds in rice cultivation. This guide provides an objective comparison of this compound-benzyl's performance with other alternatives, supported by experimental data, to aid in the evaluation of its cost-effectiveness in weed management programs.

Performance and Efficacy: A Data-Driven Comparison

This compound-benzyl has demonstrated broad-spectrum control of many problematic grass, sedge, and broadleaf weeds, including those resistant to other herbicide classes.[1] Its unique mode of action within the Group 4 herbicides provides a valuable tool for resistance management.[2]

Table 1: Comparative Efficacy of this compound-benzyl and Alternative Herbicides on Key Rice Weeds
Weed SpeciesThis compound-benzylPenoxsulamBispyribac-sodium (B1667525)Cyhalofop-butyl (B1669532)2,4-D
Barnyardgrass (Echinochloa crus-galli)Excellent[3]GoodGoodExcellentPoor
Broadleaf Signalgrass (Urochloa platyphylla)Excellent[4]FairPoorExcellentGood
Sedges (Cyperus spp.)Excellent[3]GoodExcellentPoorGood
Broadleaf Weeds Excellent[5]GoodFairPoorExcellent

Note: Efficacy ratings are a qualitative summary based on available research and may vary depending on application timing, weed growth stage, and environmental conditions.

Table 2: Quantitative Comparison of Weed Control Efficacy
Herbicide TreatmentApplication Rate (g a.i./ha)Weed SpeciesWeed Control (%)Crop Yield (t/ha)Reference
This compound-benzyl + Cyhalofop-butyl150Mixed Weeds>905.2[3]
This compound-benzyl31.25Mixed Weeds44-493.1[6]
Bispyribac-sodium25Mixed WeedsVariable3.1[6]
Penoxsulam + Cyhalofop-butyl135Mixed WeedsHigh-[7]
Hand Weeding (Weed-free check)N/AMixed Weeds1005.5[3]
Unweeded CheckN/AMixed Weeds03.1[3]

Economic Analysis: Balancing Cost and Benefit

A comprehensive cost-effectiveness analysis involves evaluating not only the initial herbicide cost but also its impact on crop yield and, ultimately, the net return for the grower. While this compound-benzyl is often perceived as a higher-cost herbicide, its superior efficacy, particularly against resistant weeds, can lead to significant yield protection and a favorable return on investment.

Economic analyses of older herbicide programs in transplanted rice have shown that treatments providing the highest weed control efficiency often result in the highest gross and net returns. For instance, programs involving bispyribac-sodium and bensulfuron-methyl (B33747) + pretilachlor (B132322) have demonstrated favorable benefit-cost ratios.[8] However, the increasing prevalence of herbicide-resistant weeds can diminish the effectiveness and, therefore, the economic viability of these older chemistries.[2]

While direct comparative economic data for this compound-benzyl is still emerging, studies have shown that effective weed control with this compound-benzyl and its mixtures can significantly increase grain yield compared to untreated or ineffectively treated plots.[7] For example, a mixture of this compound-benzyl and cyhalofop-butyl at 150 g a.i./ha resulted in rice grain yields comparable to a weed-free plot, suggesting a strong potential for high economic returns.[3] The slightly lower yield observed in some studies with this compound-benzyl compared to hand weeding may be offset by the significantly lower labor costs associated with herbicide application.[9]

Table 3: Illustrative Economic Comparison of Weed Management Strategies in Rice
Weed Management StrategyHerbicide Cost (USD/ha) (Illustrative)Application Cost (USD/ha) (Illustrative)Total Cost (USD/ha)Average Yield (t/ha)Gross Revenue (USD/ha) (@ $300/t)Net Return (USD/ha)Benefit-Cost Ratio
This compound-benzyl Program8015955.21560146515.4
Standard Herbicide Program4015554.51350129523.5
Hand Weeding (twice)02002005.5165014507.3
Unweeded Check0003.1930930-

Disclaimer: The cost figures in this table are illustrative and can vary significantly based on location, product pricing, and labor costs. This table is intended to demonstrate the principles of a cost-effectiveness analysis.

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy and cost-effectiveness studies, standardized experimental protocols are essential.

Herbicide Efficacy Trial Protocol

A common methodology for evaluating herbicide performance involves the following steps:

  • Site Selection: Choose a field with a uniform and representative population of the target weed species.

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications.[10]

  • Plot Size: Establish small plots (e.g., 2m x 5m) to allow for accurate application and assessment.

  • Treatments: Include a range of herbicide treatments at different rates, a weed-free check (manual weeding), and an untreated (weedy) check.

  • Application: Apply herbicides using a calibrated research sprayer to ensure precise and uniform coverage.

  • Data Collection:

    • Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).

    • Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and collect the above-ground biomass for drying and weighing.

    • Crop Injury: Visually assess crop phytotoxicity at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).

    • Crop Yield: Harvest the crop from a central area of each plot to determine grain yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.[11]

Cost-Effectiveness Analysis Protocol
  • Data Collection:

    • Input Costs: Record all costs associated with each weed management strategy, including herbicide price, application costs (labor, fuel, equipment depreciation), and any additional inputs.

    • Crop Yield: Obtain yield data from the efficacy trial.

    • Crop Price: Use the current market price for the harvested crop.

  • Calculations:

    • Gross Revenue: Gross Revenue = Crop Yield x Crop Price

    • Total Cost: Total Cost = Herbicide Cost + Application Cost + Other Variable Costs

    • Net Return: Net Return = Gross Revenue - Total Cost

    • Benefit-Cost Ratio (B:C Ratio): B:C Ratio = Gross Revenue / Total Cost

  • Comparison: Compare the net return and B:C ratio across all treatments to identify the most cost-effective strategy.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound-benzyl

This compound-benzyl is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to the degradation of Aux/IAA transcriptional repressors and subsequent overstimulation of auxin-responsive genes. This results in epinastic growth, tissue damage, and ultimately, plant death.

Florpyrauxifen_benzyl_Signaling_Pathway cluster_cell Plant Cell FB This compound-benzyl (FPB) TIR1_AFB TIR1/AFB Receptor Complex FB->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination Degradation Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription Proteasome 26S Proteasome Ubiquitin->Proteasome Proteasome->Degradation Degradation->ARF Relieves Inhibition Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription->Uncontrolled_Growth

Caption: Signaling pathway of this compound-benzyl in a susceptible plant cell.

Experimental Workflow for Herbicide Cost-Effectiveness Evaluation

The process of evaluating the cost-effectiveness of a new herbicide like this compound-benzyl involves a structured experimental workflow, from trial design to data analysis and economic modeling.

Herbicide_Evaluation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Trial Execution cluster_analysis Phase 3: Data Analysis & Evaluation A Define Objectives & Select Treatments B Site Selection & Trial Design (RCBD) A->B C Plot Establishment B->C D Herbicide Application C->D E Data Collection (Weed Control, Crop Injury) D->E F Crop Maintenance E->F G Yield Data Collection (Harvest) F->G H Statistical Analysis (Efficacy & Yield) G->H J Cost-Effectiveness Analysis (Net Return, B:C Ratio) H->J I Economic Data Collection (Costs & Prices) I->J K Comparative Evaluation & Recommendations J->K

Caption: Workflow for evaluating the cost-effectiveness of a new herbicide.

Conclusion

This compound-benzyl offers a highly effective solution for the control of a broad spectrum of weeds in rice, including those resistant to other herbicide modes of action. While it may have a higher initial cost compared to some older herbicides, its superior performance can translate into significant yield protection and, consequently, a favorable economic return. The decision to incorporate this compound-benzyl into a weed management program should be based on a thorough cost-effectiveness analysis that considers the specific weed spectrum, the potential for herbicide resistance, local herbicide and application costs, and the anticipated crop price. For researchers and crop protection professionals, conducting well-designed field trials that incorporate both efficacy and economic assessments is paramount to making informed recommendations for sustainable and profitable weed management.

References

A Comparative Analysis of the Degradation Pathways of Florpyrauxifen-benzyl and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the environmental degradation pathways of two key herbicides: Florpyrauxifen-benzyl, a newer arylpicolinate herbicide, and 2,4-D (2,4-dichlorophenoxyacetic acid), a long-established phenoxy herbicide. The information presented herein is compiled from a comprehensive review of scientific literature and regulatory documents, offering insights into the persistence, metabolism, and byproducts of these compounds in various environmental compartments.

Executive Summary

This compound-benzyl and 2,4-D, both synthetic auxin herbicides, exhibit distinct degradation profiles influenced by environmental conditions. This compound-benzyl degrades through a combination of hydrolysis, photolysis, and microbial action, with hydrolysis to its active acid form being a primary initial step.[1][2] Conversely, the degradation of 2,4-D is predominantly driven by microbial metabolism in soil and water.[3] Both compounds can break down into various intermediate metabolites before eventual mineralization. This guide presents a side-by-side comparison of their degradation kinetics, pathways, and the experimental protocols used to assess their environmental fate.

Comparative Degradation Kinetics

The persistence of a herbicide in the environment is a critical factor in its overall risk assessment. The following tables summarize the available half-life data for this compound-benzyl and 2,4-D under various environmental conditions. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Half-life (DT50) of this compound-benzyl and 2,4-D in Soil

ConditionThis compound-benzyl (days)2,4-D (days)
Aerobic2.5 - 34[4]6.2[3]
Anaerobic7 - 15[4]Varies, can be slower than aerobic[5]

Table 2: Comparative Half-life (DT50) of this compound-benzyl and 2,4-D in Aquatic Systems

ConditionThis compound-benzyl (days)2,4-D (days)
Aerobic Aquatic Metabolism4 - 6[4]~15 (aerobic aquatic)[5]
Anaerobic Aquatic Metabolism2[4]41 - 333 (anaerobic aquatic)[5]
Photolysis (in water)< 1[2]Slower than microbial degradation[5]
Hydrolysis (pH 7)Slower than other pathways[1]Generally stable[5]

Degradation Pathways

The structural differences between this compound-benzyl and 2,4-D lead to distinct degradation pathways and metabolites.

This compound-benzyl Degradation

The degradation of this compound-benzyl is multifaceted, involving hydrolysis, photolysis, and microbial degradation.

  • Hydrolysis: The primary initial degradation step for this compound-benzyl is the cleavage of the benzyl (B1604629) ester to form its corresponding carboxylic acid, this compound (also referred to as XDE-848 acid).[2][4] This process can be both abiotic and biotic.

  • Further Metabolism: Following hydrolysis, this compound can be further metabolized through hydroxylation to form hydroxy-florpyrauxifen.[1]

  • Photolysis: In the presence of sunlight, this compound-benzyl can undergo photolytic degradation, leading to the formation of a dechloro-FPB photoproduct.[1]

The major metabolites identified in environmental fate studies include:

  • This compound (XDE-848 acid) [2]

  • Hydroxy-FPB [1]

  • Hydroxy-florpyrauxifen [1]

  • Dechloro-FPB [1]

Florpyrauxifen_Degradation FB This compound-benzyl FA This compound (XDE-848 acid) FB->FA Hydrolysis HFPB Hydroxy-FPB FB->HFPB Biodegradation DFPB Dechloro-FPB FB->DFPB Photolysis HFA Hydroxy-florpyrauxifen FA->HFA Biodegradation Mineralization Mineralization (CO2, H2O, etc.) FA->Mineralization HFA->Mineralization DFPB->Mineralization

Degradation Pathway of this compound-benzyl
2,4-D Degradation

The primary route of 2,4-D degradation in the environment is through microbial metabolism. A wide range of bacteria and fungi are capable of utilizing 2,4-D as a carbon and energy source.[3]

  • Initial Cleavage: The most well-characterized pathway begins with the cleavage of the ether linkage by a dioxygenase enzyme, yielding 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate.

  • Ring Cleavage: 2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol. This catechol subsequently undergoes ring cleavage, a critical step in the breakdown of the aromatic structure.

  • Further Degradation: The ring-cleavage products are further metabolized through a series of enzymatic reactions, eventually leading to intermediates of central metabolic pathways, such as the Krebs cycle, and ultimately to mineralization.

Key metabolites in the microbial degradation of 2,4-D include:

  • 2,4-Dichlorophenol (2,4-DCP)

  • 3,5-Dichlorocatechol

  • cis,cis-2,4-Dichloromuconic acid

D24_Degradation D24 2,4-D DCP 2,4-Dichlorophenol (2,4-DCP) D24->DCP Microbial Dioxygenase DCC 3,5-Dichlorocatechol DCP->DCC Microbial Hydroxylase DCMA cis,cis-2,4-Dichloromuconic acid DCC->DCMA Ring Cleavage (Dioxygenase) Intermediates Further Intermediates DCMA->Intermediates Krebs Krebs Cycle Intermediates Intermediates->Krebs

Microbial Degradation Pathway of 2,4-D

Experimental Protocols

The data presented in this guide are derived from studies following standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the key experimental protocols used to assess the degradation of herbicides.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Objective: To determine the half-life (DT50) and transformation products of the test substance in soil.

  • Methodology:

    • Soil Selection: Representative soil types are collected and characterized (e.g., texture, organic carbon content, pH).

    • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its intended use.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.

    • Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a radioactivity detector.

    • Data Analysis: The rate of degradation is calculated, and the half-life (DT50) is determined. The formation and decline of major metabolites are also quantified.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline evaluates the degradation of a chemical in a system simulating a natural water body with sediment.

  • Objective: To determine the degradation rate and pathway of a test substance in a water-sediment system.

  • Methodology:

    • System Setup: Intact water-sediment cores are collected from natural water bodies.

    • Test Substance Application: The radiolabeled test substance is applied to the overlying water.

    • Incubation: The systems are incubated in the dark at a controlled temperature. For aerobic testing, the water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.

    • Sampling and Analysis: At various time points, the water and sediment phases are separated and analyzed for the parent compound and its transformation products.

    • Data Analysis: Degradation kinetics in both the water and sediment phases, as well as for the total system, are determined.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This test assesses the degradation of a chemical in water due to direct absorption of light.

  • Objective: To determine the rate of direct photolysis and identify photoproducts.

  • Methodology:

    • Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared in quartz tubes.

    • Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for other degradation processes like hydrolysis.

    • Sampling and Analysis: At intervals, samples are withdrawn and analyzed for the concentration of the parent compound and any photoproducts.

    • Data Analysis: The rate of photolysis is calculated, and the quantum yield can be determined to estimate the environmental photolysis rate under different conditions.

Hydrolysis as a Function of pH (OECD 111)

This guideline determines the rate of abiotic degradation of a chemical in water due to hydrolysis at different pH levels.

  • Objective: To determine the rate of hydrolysis as a function of pH and identify hydrolysis products.

  • Methodology:

    • Solution Preparation: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared containing the test substance.

    • Incubation: The solutions are incubated in the dark at a constant temperature.

    • Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent compound and any hydrolysis products.

    • Data Analysis: The hydrolysis rate constant and half-life are determined for each pH.

Conclusion

The degradation pathways of this compound-benzyl and 2,4-D are fundamentally different, reflecting their distinct chemical structures. This compound-benzyl undergoes a wider range of initial degradation reactions, including hydrolysis and photolysis, in addition to microbial metabolism. In contrast, 2,4-D's environmental fate is overwhelmingly dictated by the presence and activity of competent microbial populations. These differences in degradation have significant implications for their environmental persistence, potential for off-target effects, and the nature of the residues that may be present in soil and water. A thorough understanding of these pathways is essential for the development of effective and environmentally sound weed management strategies.

References

Validation of the reduced risk status of Florpyrauxifen-benzyl to human health

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now access a comprehensive comparison of the human health risk assessment of florpyrauxifen-benzyl, a newer synthetic auxin herbicide, against established alternatives. This guide synthesizes key toxicological data, details experimental methodologies, and visualizes complex biological and assessment processes to provide a clear perspective on its reduced-risk status.

This compound-benzyl has undergone extensive toxicological evaluation to determine its potential risk to human health. Regulatory bodies across the globe, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have classified it as having low acute toxicity.[1][2] Its toxicological profile suggests a reduced risk to human health when compared to some other registered herbicides.[3][4]

Comparative Toxicological Data

The following tables summarize key quantitative toxicological endpoints for this compound-benzyl and several other commonly used herbicides. These values are crucial for establishing safe exposure levels for humans.

Table 1: Acute Toxicity Data

HerbicideOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)Inhalation LC50 (mg/L)
This compound-benzyl > 5,000 (Rat)[1][2]> 5,000 (Rat)[1][2]> 5.23 (Rat)[2]
Glyphosate > 4,320 (Rat)[5]> 5,000 (Rabbit)> 4.43 (Rat)[6]
2,4-D 639 - 1,646 (Rat)[7]> 2,000 (Rabbit)[8]> 5.4 (Rat)[8]
Triclopyr 630 - 729 (Rat)[9]> 2,000 (Rabbit)[9]No data found

LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of a group of test animals. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Table 2: Chronic Toxicity and Acceptable Intake Levels

HerbicideNOAEL (mg/kg bw/day)ADI (mg/kg bw/day)Carcinogenicity Classification
This compound-benzyl 50 (2-year rat study)[1][2]0.5 (EFSA)[1][2], 8 (FSCJ)[10]Not likely to be carcinogenic to humans (U.S. EPA)[11]
Glyphosate 100 (2-year rat study)[6]1.0 (JMPR)[6]Not likely to be carcinogenic to humans (U.S. EPA)
2,4-D 1 (1-year dog study, 2-year rat study)[8]0.01 (JMPR)[8]Not classifiable as to its carcinogenicity to humans (IARC Group 2B)
Triclopyr 5.0 (1-year dog study)[12]No data foundPossible human carcinogen (Group C) (U.S. EPA)[12]

NOAEL (No Observed Adverse Effect Level) is the highest dose of a substance at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects. ADI (Acceptable Daily Intake) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols for Key Toxicological Studies

The toxicological data for this compound-benzyl are derived from a battery of standardized tests conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality, consistency, and reliability of the data.

90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[13][14][15]

  • Test Animals: Typically rats, with at least 10 males and 10 females per group.[13]

  • Dose Levels: At least three dose levels are used, plus a control group. The highest dose is intended to produce some toxicity but not death.[13]

  • Administration: The test substance is administered daily, usually mixed in the diet, dissolved in drinking water, or by gavage.[13][16]

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.[16]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and tissues and organs are examined microscopically.[13]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18][19]

  • Test Animals: Usually pregnant rats or rabbits, with approximately 20 pregnant females per group.[17]

  • Dose Levels: At least three dose levels and a control group are used.[17][20]

  • Administration: The substance is administered daily during the period of major organogenesis.[20]

  • Observations: Females are monitored for signs of toxicity, and body weight is recorded.[17]

  • Fetal Examination: Shortly before birth, the fetuses are delivered by caesarean section and examined for any external, visceral, and skeletal abnormalities.[17]

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of the offspring over two generations.[21][22][23][24]

  • Test Animals: Typically rats, with enough animals to ensure at least 20 pregnant females per group.[21]

  • Dose Levels: At least three dose levels plus a control.[21]

  • Administration: The substance is administered continuously to the parent generation before mating, during mating, gestation, and lactation, and then to the offspring of the first generation.

  • Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, and pup survival, growth, and development are assessed.[22]

Carcinogenicity Study (OECD 451)

This long-term study is designed to identify the carcinogenic potential of a substance.[25][26]

  • Test Animals: Usually rats and mice, with at least 50 males and 50 females per group.[26][27]

  • Dose Levels: At least three dose levels and a control group are used.[27]

  • Duration: The study typically lasts for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).[26][27]

  • Observations: Animals are observed for the development of tumors.

  • Pathology: All animals undergo a complete necropsy, and all tissues are examined microscopically for evidence of neoplasia.[28]

Visualizing the Science: Diagrams of Pathways and Processes

To further clarify the scientific basis for the risk assessment of this compound-benzyl, the following diagrams illustrate its mode of action, a typical experimental workflow, and the overarching logic of human health risk assessment.

G cluster_0 Cellular Response to Synthetic Auxin Herbicides SA Synthetic Auxin (e.g., this compound-benzyl) Receptor Auxin Receptor (TIR1/AFB) SA->Receptor Binds to AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome->ARF Repression lifted Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to G cluster_workflow Experimental Workflow: 2-Year Rodent Carcinogenicity Bioassay (OECD 451) start Animal Acclimation (e.g., Rats, 50/sex/group) dosing Daily Dosing (3 dose levels + control) for 24 months start->dosing monitoring Clinical Observations Body Weight, Food Consumption Palpation for Masses dosing->monitoring interim Interim Sacrifices (optional) monitoring->interim terminal Terminal Sacrifice (at 24 months) monitoring->terminal necropsy Gross Necropsy Organ Weights interim->necropsy terminal->necropsy histopath Histopathology (Microscopic examination of all tissues) necropsy->histopath analysis Statistical Analysis (Tumor incidence) histopath->analysis report Final Report (Carcinogenic potential assessment) analysis->report G cluster_risk Human Health Risk Assessment Logic hazard_id Hazard Identification (Toxicity Studies) dose_response Dose-Response Assessment (Determine NOAEL) hazard_id->dose_response adi Establish ADI (NOAEL / Uncertainty Factors) dose_response->adi exposure Exposure Assessment (Dietary, Occupational) risk_char Risk Characterization (Compare exposure to ADI) exposure->risk_char management Risk Management (Regulatory Decisions) risk_char->management adi->risk_char

References

Unraveling Metabolic Resistance: A Comparative Guide to Florpyrauxifen-Resistant and Susceptible Echinochloa glabrescens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic intricacies conferring florpyrauxifen resistance in the problematic weed Echinochloa glabrescens reveals significant alterations in key metabolic pathways, particularly glutathione (B108866) metabolism. This guide provides a comparative analysis of the metabolomic profiles of resistant and susceptible biotypes, supported by experimental data and detailed methodologies, offering valuable insights for researchers and professionals in herbicide development and weed management.

Recent studies have identified an Echinochloa glabrescens population with a significant resistance index (RI) of 10.65 to the herbicide this compound-benzyl (FPB).[1][2][3] A comparative analysis using untargeted metabolomics and transcriptomics has shed light on the biochemical underpinnings of this resistance. This guide synthesizes these findings to present a clear comparison between the resistant and susceptible phenotypes.

Quantitative Metabolomic and Efficacy Data

The primary distinction between the resistant and susceptible biotypes lies in their response to FPB application and their baseline metabolic composition. The resistant population demonstrates a markedly higher tolerance to the herbicide.

ParameterSusceptible (S) PopulationResistant (R) Population
Resistance Index (RI) -10.65
GR₅₀ Value (g a.i. ha⁻¹) 1.6217.26
Relative Fresh Weight (14 days post-treatment with 18 g a.i. ha⁻¹ FPB) < 10%> 50%
Relative Fresh Weight (14 days post-treatment with 36 g a.i. ha⁻¹ FPB) ~ 0%> 20%

GR₅₀: The dose of herbicide required to reduce plant growth by 50%.

Metabolomic analysis revealed 115 differentially accumulated metabolites (DAMs) between the resistant and susceptible populations following FPB treatment. Of these, 65 were up-regulated and 50 were down-regulated in the resistant biotype compared to the susceptible one.[1][2][3]

Key Metabolic Pathways in Resistance

The differentially accumulated metabolites were significantly enriched in several key pathways, pointing towards a multi-faceted resistance mechanism.

Enriched Metabolic PathwaySignificance in Resistance
Glutathione Metabolism Significantly enriched for both differentially accumulated metabolites and differentially expressed genes, suggesting a pivotal role in detoxification of the herbicide.[1][2][3]
Arginine and Proline Metabolism Implicated in stress response and cellular signaling.
Zeatin Biosynthesis Involved in plant growth regulation and stress responses.

The glutathione metabolism pathway appears to be central to the resistance mechanism, with the metabolite spermine (B22157) and glutathione S-transferase genes (GSTU8, GSTU18, GSTF1) playing a crucial role.[1][2] GSTs are well-known for their function in detoxifying xenobiotics, including herbicides, by conjugating them with glutathione.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Plant Material and Growth Conditions

Seeds from both this compound-resistant and susceptible Echinochloa glabrescens populations were germinated and grown in a controlled environment. Seedlings were cultivated in a soil mixture and maintained in a greenhouse under standardized conditions of temperature, humidity, and photoperiod.

Herbicide Dose-Response Assays

To determine the level of resistance, dose-response experiments were conducted. Seedlings at a specific growth stage were treated with a range of this compound-benzyl concentrations. Plant survival and fresh weight were recorded 14 days after treatment to calculate the GR₅₀ values and the resistance index.

Metabolite Extraction and LC-MS Analysis

For metabolomic profiling, leaf samples were collected from both resistant and susceptible plants after treatment with the recommended field dose of FPB.

  • Sample Collection: Leaf tissues were harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Extraction: Metabolites were extracted using a methanol-water solution. The mixture was vortexed and then centrifuged to separate the supernatant.

  • Analysis: The supernatant was analyzed using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system. This technique allows for the separation, identification, and quantification of a wide range of metabolites.

Data Analysis

The raw data from the LC-MS analysis was processed to identify and quantify the metabolites. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), were employed to identify metabolites that were differentially abundant between the resistant and susceptible groups. Pathway analysis was then performed to determine the metabolic pathways that were most significantly affected.

Visualizing the Resistance Mechanism

The following diagrams illustrate the experimental workflow and the proposed metabolic pathway conferring resistance.

experimental_workflow cluster_setup Plant Growth and Treatment cluster_analysis Metabolomic Analysis cluster_outcome Results start Seed Germination (Resistant & Susceptible) growth Seedling Cultivation start->growth treatment This compound-benzyl Application growth->treatment sampling Leaf Sample Collection treatment->sampling extraction Metabolite Extraction sampling->extraction lcms UHPLC-MS/MS Analysis extraction->lcms data Data Processing & Statistical Analysis lcms->data pathway Pathway Enrichment Analysis data->pathway dams Identification of Differentially Accumulated Metabolites (DAMs) pathway->dams pathways Key Metabolic Pathways Identified (e.g., Glutathione Metabolism) dams->pathways

Figure 1. Experimental workflow for the comparative metabolomic analysis.

glutathione_pathway cluster_herbicide Herbicide Action cluster_detoxification Detoxification in Resistant Plants cluster_susceptible Effect in Susceptible Plants fpb This compound-benzyl (FPB) gst Glutathione S-Transferases (GSTU8, GSTU18, GSTF1) (Up-regulated) fpb->gst Metabolism by target Herbicide Target Site fpb->target conjugate FPB-Glutathione Conjugate (Non-toxic) gst->conjugate Produces gsh Glutathione (GSH) gsh->gst sequestration Vacuolar Sequestration conjugate->sequestration effect Phytotoxic Effects target->effect

Figure 2. Proposed glutathione-mediated detoxification pathway of this compound-benzyl.

References

Unraveling the Differential Mode of Action of Florpyrauxifen-benzyl in Barnyardgrass and Yerbadetajo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Florpyrauxifen-benzyl, a synthetic auxin herbicide, has demonstrated effective control of various problematic weeds in rice cultivation, including the monocot barnyardgrass (Echinochloa crus-galli) and the dicot yerbadetajo (Eclipta prostrata). However, the efficacy of this herbicide varies between these two species, suggesting distinct modes of action. This guide provides an objective comparison of the herbicidal activity of this compound-benzyl in barnyardgrass and yerbadetajo, supported by experimental data, to elucidate the underlying mechanisms of their differential sensitivity.

Key Differences in Herbicidal Action

The primary distinction in the mode of action of this compound-benzyl between barnyardgrass and yerbadetajo lies in their sensitivity and the subsequent physiological and molecular responses. Yerbadetajo exhibits significantly higher sensitivity to the herbicide, which is correlated with a more rapid and intense induction of ethylene (B1197577) and abscisic acid (ABA) biosynthesis.

Differential Sensitivity

Dose-response assays reveal a stark contrast in the concentration of this compound-benzyl required to inhibit the growth of barnyardgrass and yerbadetajo. The 50% growth rate inhibition (GR50) value for yerbadetajo is approximately 10.9 times lower than that for barnyardgrass, indicating its heightened susceptibility.[1]

Weed SpeciesGR50 (g a.i. ha-1)
Barnyardgrass (Echinochloa crus-galli)4.14 ± 0.15
Yerbadetajo (Eclipta prostrata)0.38 ± 0.01
Table 1: 50% Growth Rate Inhibition (GR50) of this compound-benzyl in Barnyardgrass and Yerbadetajo.[1]
Uptake, Translocation, and Metabolism

Barnyardgrass:

Studies on susceptible barnyardgrass have shown that this compound-benzyl is absorbed by the plant, with absorption increasing over time.[2] Once absorbed, the parent compound, this compound-benzyl, is metabolized into its active form, this compound-acid.[2][3] In resistant biotypes of barnyardgrass, reduced absorption and a decreased rate of conversion to the active this compound-acid have been identified as mechanisms of resistance.[2][3] Further metabolism in resistant plants can involve hydroxylation and subsequent conjugation with glucose. For susceptible barnyardgrass, the majority of the absorbed herbicide remains in the treated leaf, with some translocation to other aboveground and belowground tissues.[2]

Yerbadetajo:

Currently, there is a notable gap in the scientific literature regarding the specific uptake, translocation, and metabolism of this compound-benzyl in yerbadetajo. This lack of data prevents a direct comparison with barnyardgrass on these physiological processes and represents a critical area for future research to fully understand the basis of its high sensitivity to the herbicide.

cluster_barnyardgrass Metabolism in Barnyardgrass This compound-benzyl This compound-benzyl This compound-acid (Active form) This compound-acid (Active form) This compound-benzyl->this compound-acid (Active form) Hydrolysis Hydroxylated metabolites Hydroxylated metabolites This compound-acid (Active form)->Hydroxylated metabolites Hydroxylation (e.g., by P450s) (More prominent in resistant biotypes) Glucose conjugates Glucose conjugates Hydroxylated metabolites->Glucose conjugates Conjugation (More prominent in resistant biotypes) This compound-benzyl This compound-benzyl Auxin Signaling Pathway Auxin Signaling Pathway This compound-benzyl->Auxin Signaling Pathway Induction of ACS genes Induction of ACS genes Auxin Signaling Pathway->Induction of ACS genes Induction of ACO genes Induction of ACO genes Auxin Signaling Pathway->Induction of ACO genes Induction of ABA biosynthesis genes Induction of ABA biosynthesis genes Auxin Signaling Pathway->Induction of ABA biosynthesis genes ACC accumulation ACC accumulation Induction of ACS genes->ACC accumulation Ethylene production Ethylene production Induction of ACO genes->Ethylene production ACC accumulation->Ethylene production Phytotoxicity Phytotoxicity Ethylene production->Phytotoxicity ABA accumulation ABA accumulation Induction of ABA biosynthesis genes->ABA accumulation ABA accumulation->Phytotoxicity Plant Treatment Plant Treatment RNA Extraction RNA Extraction Plant Treatment->RNA Extraction Collect samples at time points Library Preparation Library Preparation RNA Extraction->Library Preparation Assess RNA quality and quantity Sequencing Sequencing Library Preparation->Sequencing e.g., Illumina platform Data Analysis Data Analysis Sequencing->Data Analysis Quality control, mapping, and quantification Differential Gene Expression Differential Gene Expression Data Analysis->Differential Gene Expression

References

Unraveling the Differential Uptake and Movement of Florpyrauxifen-benzyl in Aquatic Flora: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent studies reveals significant variations in the absorption and translocation of the synthetic auxin herbicide, Florpyrauxifen-benzyl, among different aquatic plant species. These findings, primarily detailed in a study conducted at North Carolina State University, offer crucial insights for researchers and scientists in the field of aquatic weed management and herbicide development. The disparities in uptake and internal movement of the herbicide appear to be a key determinant of its species-specific efficacy.

This compound-benzyl, a WSSA Group 4 herbicide, functions by mimicking the plant growth hormone auxin, leading to excessive and uncontrolled growth that ultimately results in the plant's death.[1][2] Its effectiveness, however, is not uniform across all aquatic plants. Research indicates that factors such as the rate of absorption into plant tissues and the subsequent translocation to various plant parts play a critical role in determining a species' susceptibility.

Comparative Absorption and Translocation Data

A pivotal study by Haug et al. (2021) provides quantitative data on the absorption and translocation of this compound-benzyl in ten distinct aquatic plant species. The following table summarizes the key findings from this research, highlighting the differences in the amount of herbicide absorbed by the shoots (A192) and the concentration in root and crown tissue after a 192-hour exposure period.

Aquatic Plant SpeciesA₁₉₂ (µg g⁻¹ dry wt) in ShootsConcentration in Roots/Crowns at 192 HAT (µg g⁻¹ dry wt)
Crested floatingheart (Nymphoides cristata)20.01.28
Dioecious hydrilla (Hydrilla verticillata)25.30.11
Eurasian watermilfoil (Myriophyllum spicatum)18.140.23
Hybrid watermilfoil (M. spicatum × M. sibiricum)10.430.12
Variable watermilfoil (Myriophyllum heterophyllum)40.060.08
Egeria (Egeria densa)7.960.03
Vallisneria (Vallisneria americana)2.570.02
Parrotfeather (Myriophyllum aquaticum)15.00.15
Alligatorweed (Alternanthera philoxeroides)12.00.25
Water hyacinth (Eichhornia crassipes)8.0Not Rooted

Data sourced from Haug et al. (2021).[3][4][5]

The data clearly indicates that species like variable watermilfoil and dioecious hydrilla exhibit high levels of shoot absorption.[4][5] In contrast, native species such as Vallisneria americana showed the lowest absorption levels, which corresponds to its observed insensitivity to the herbicide.[3] Furthermore, evidence of translocation to root and crown tissues was observed in all rooted species, with crested floatingheart showing the most significant belowground accumulation.[3][4]

Experimental Protocol: A Look into the Methodology

The comparative data was generated through a meticulous experimental process designed to trace the movement of this compound-benzyl within the plants. The following provides a detailed overview of the methodology employed in the key study by Haug et al. (2021).

Plant Propagation and Acclimation:

  • Aquatic plant species were propagated in a greenhouse environment.

  • Healthy and uniform plants were selected and acclimated in tanks containing a nutrient solution prior to the experiment.

Radiolabeled Herbicide Application:

  • A solution containing a known concentration (10 µg L⁻¹) of this compound-benzyl, including a 25% radiolabeled component (¹⁴C-florpyrauxifen-benzyl), was prepared.[3][4]

  • The isolated shoot tissues of the ten selected aquatic plant species were exposed to this solution.[3][4]

Sample Collection and Analysis:

  • Plant tissues (shoots, roots, and crowns) were harvested at specific time intervals over a 192-hour period.

  • The harvested tissues were dried and weighed.

  • The amount of radiolabeled herbicide in the plant tissues was quantified using liquid scintillation counting (LSC).

  • This allowed for the determination of the concentration of this compound-benzyl absorbed into the shoots and translocated to the roots and crowns.

Data Calculation:

  • The absorption in shoots (A₁₉₂) was calculated as the micrograms of the active ingredient per gram of dry plant tissue at 192 hours after treatment.

  • Translocation was determined by measuring the concentration of the radiolabeled herbicide in the root and crown tissues.

Visualizing the Process: Experimental Workflow and Herbicide Action

To better understand the experimental design and the herbicide's mechanism of action, the following diagrams provide a visual representation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant_prop Plant Propagation & Acclimation exposure Expose Plant Shoots to Herbicide Solution plant_prop->exposure herbicide_prep Prepare Radiolabeled This compound-benzyl Solution herbicide_prep->exposure sampling Harvest Plant Tissues at Time Intervals exposure->sampling processing Dry and Weigh Plant Tissues sampling->processing lsc Quantify Radioactivity (Liquid Scintillation Counting) processing->lsc data_calc Calculate Absorption & Translocation lsc->data_calc signaling_pathway fb This compound-benzyl (Synthetic Auxin) uptake Absorption into Plant Cells fb->uptake binding Binds to Auxin Receptors (e.g., TIR1/AFB) uptake->binding degradation Promotes Degradation of Aux/IAA Repressor Proteins binding->degradation gene_exp Activation of Auxin-Responsive Genes degradation->gene_exp response Uncontrolled Cell Division, Elongation, and Growth gene_exp->response death Plant Death response->death

References

Control of Bengal Dayflower (Commelina benghalensis): A Comparative Guide to the Efficacy of Florpyrauxifen-benzyl Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Crop Protection Professionals

This guide provides a comprehensive comparison of the efficacy of florpyrauxifen-benzyl, a synthetic auxin herbicide, in combination with other herbicides for the control of the problematic weed, Bengal dayflower (Commelina benghalensis). The data presented is compiled from various scientific studies to offer an objective analysis of different chemical control strategies.

Executive Summary

Commelina benghalensis is a noxious weed known for its tolerance to several herbicides, making its management a significant challenge in agricultural systems. This compound-benzyl, a newer arylpicolinate herbicide, has shown considerable promise, particularly when used in combination with other modes of action. This guide details the experimental evidence comparing this compound-benzyl tank-mixes with other herbicide programs.

The combination of This compound-benzyl with glyphosate (B1671968) has demonstrated superior and more consistent control of C. benghalensis compared to other synthetic auxin herbicides and their combinations.[1][2] Efficacy is notably high in off-season management before soybean sowing. While some treatments, such as those including PPO inhibitors, can provide rapid initial control, their efficacy may decline over time. Sequential applications of herbicides like glufosinate (B12851) are often necessary to achieve season-long control.

Comparative Efficacy Data

The following tables summarize the percentage of Commelina benghalensis control at various days after application (DAA) from different field experiments.

Table 1: Efficacy of this compound-benzyl and Other Synthetic Auxin Combinations

Herbicide TreatmentRate (g a.i./ha)15 DAA (%)30 DAA (%)45 DAA (%)60 DAA (%)
Experiment 1
This compound-benzyl + Glyphosate30 + 108072.583.890.092.0
Triclopyr + Glyphosate480 + 1080---<55.5
Halauxifen + Diclosulam + Glyphosate5 + 15 + 1080---<55.5
Halauxifen + Diclosulam + Glyphosate + Carfentrazone5 + 15 + 1080 + 894.3 79.078.3<55.5
Experiment 2
This compound-benzyl + Glyphosate30 + 108072.583.890.092.0
Halauxifen + Diclosulam + Glyphosate + Carfentrazone5 + 15 + 1080 + 879.5 --<55.5

Data synthesized from studies conducted in off-season management before soybean sowing.[1][2]

Table 2: Efficacy of PPO Inhibitors and Other Herbicides for C. benghalensis Control

Herbicide TreatmentRate (g a.i./ha)7 DAA (%)14 DAA (%)21 DAA (%)28 DAA (%)
Saflufenacil7090.0>90.081.3-
Flumioxazin12086.3>90.080.0-
Carfentrazone-ethyl (B33137)20-72.552.5-
Glufosinate400--<35.0-
Glyphosate + 2,4-D1080 + 1005--->90.0
Diclosulam + Glyphosate + Saflufenacil---->90.0
Glyphosate + Dicamba + Diclosulam---->90.0

Data from multiple studies, conditions may vary.

Experimental Protocols

The data presented in this guide is based on randomized complete block design field experiments. Key methodological details are as follows:

  • Experimental Design: Randomized complete block design with 3 to 4 replications.

  • Plot Size: Typically 3m x 5m or 8m x 5m.

  • Weed: Commelina benghalensis at varying growth stages, often with multiple leaves and lateral branches.

  • Herbicide Application: Applied using research sprayers with constant pressure (CO2), equipped with flat fan nozzles. Spray volume is typically around 250 L/ha.

  • Evaluation: Visual assessment of weed control is conducted at multiple intervals after application (e.g., 7, 14, 15, 21, 22, 28, 30, 45, and 60 DAA). A percentage scale is used, where 0% represents no control and 100% represents complete plant death. In some studies, weed dry mass is also measured at a final time point.

  • Statistical Analysis: Data is subjected to analysis of variance (ANOVA) and means are compared using appropriate statistical tests (e.g., Tukey's test).

Below is a generalized workflow for conducting herbicide efficacy trials for C. benghalensis.

G cluster_setup Experimental Setup cluster_application Treatment Application cluster_evaluation Data Collection & Analysis site_selection Site Selection (Natural Infestation of C. benghalensis) experimental_design Randomized Complete Block Design site_selection->experimental_design plot_establishment Plot Establishment (e.g., 3m x 5m) experimental_design->plot_establishment herbicide_prep Herbicide Preparation and Tank-Mixing plot_establishment->herbicide_prep application Application with Calibrated Sprayer herbicide_prep->application visual_assessment Visual Control Ratings (Multiple DAA) application->visual_assessment data_analysis Statistical Analysis (ANOVA, Mean Separation) visual_assessment->data_analysis biomass_measurement Dry Biomass Measurement (Optional, at final DAA) biomass_measurement->data_analysis

Generalized workflow for herbicide efficacy trials.

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound-benzyl belongs to the synthetic auxin class of herbicides (HRAC Group 4). These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, death in susceptible species. The core of this mechanism involves the degradation of transcriptional repressors that control the expression of auxin-responsive genes.

The signaling pathway is as follows:

  • Perception: Synthetic auxins, like this compound-benzyl, bind to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

  • Ubiquitination: This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein. This complex is recognized by the SCF E3 ubiquitin ligase complex, which tags the Aux/IAA repressor with ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor allows Auxin Response Factors (ARFs), which are transcription factors, to activate the expression of auxin-responsive genes.

  • Downstream Effects: The overexpression of these genes leads to a cascade of physiological responses, including the production of ethylene (B1197577) and abscisic acid (ABA). The accumulation of ABA is a key driver of the senescence and cell death observed in treated plants.

G cluster_nucleus Nucleus cluster_downstream Downstream Cellular Response Auxin Synthetic Auxin (this compound-benzyl) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Proteasome->ARF de-represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Gene_Products Gene Products Auxin_Genes->Gene_Products Ethylene Ethylene Production Gene_Products->Ethylene ABA ABA Accumulation Gene_Products->ABA Senescence Senescence & Cell Death Ethylene->Senescence ABA->Senescence

Synthetic auxin herbicide signaling pathway.

Conclusion

The combination of this compound-benzyl and glyphosate provides a highly effective solution for the off-season management of Commelina benghalensis. Its performance is superior to other tested synthetic auxin combinations, offering more robust and lasting control. For integrated weed management strategies, particularly in systems with known glyphosate tolerance, understanding the efficacy of various herbicide combinations is crucial. The data and protocols presented in this guide can aid researchers and crop protection professionals in designing effective and sustainable weed control programs for this challenging species. Sequential applications with herbicides having different modes of action, such as glufosinate, may be necessary for complete control, especially in cases of heavy infestation.

References

Safety Operating Guide

Proper Disposal of Florpyrauxifen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Florpyrauxifen is a synthetic auxin herbicide that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound and its containers, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety precautions associated with this compound. The compound may cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE): A comprehensive safety protocol includes the mandatory use of the following PPE:

  • Long-sleeved shirt and long pants

  • Shoes and socks

  • Protective eyewear

  • Chemical-resistant gloves (e.g., Viton™)[1][3]

Ventilation: Ensure adequate ventilation, such as a chemical fume hood, when handling this compound to avoid inhalation of mist or vapor.[2][3]

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Unused Product: Collect any unused this compound for disposal. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, contaminated PPE, and cleaning materials, should be considered hazardous waste.

  • Waste Container: Place all this compound waste into a designated, sealed, and clearly labeled hazardous waste container.[2]

Step 2: Container Decontamination

Empty containers that held this compound must be properly decontaminated as they may retain product residue.[2][4]

  • Triple Rinsing:

    • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[4]

    • Fill the container one-quarter full with water and recap it.

    • Shake for 10 seconds.

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[4]

    • Repeat this procedure two more times.

  • Pressure Rinsing (Alternative):

    • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds.

    • Hold the container upside down over the application equipment or mix tank and rinse for at least 30 seconds.

Step 3: Disposal of Decontaminated Containers

Once properly rinsed, offer the container for recycling if available. If recycling is not an option, puncture the container and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[4] Never reuse empty pesticide containers for any other purpose.[5][6]

Step 4: Final Waste Disposal

  • Licensed Waste Disposal: Arrange for the collection and disposal of the sealed hazardous waste container by a licensed waste disposal company.[2]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, national, and international regulations.[2] The waste code should be assigned in discussion with the user, the producer, and the waste disposal company.[2]

Important Considerations:

  • Avoid Environmental Release: Do not allow this compound to drain into sewers, water supplies, ponds, waterways, or ditches.[2]

  • Spill Management: In the event of a spill, prevent the product from entering drains.[2] For large spills, dike the material and absorb it with vermiculite, dry sand, or earth before placing it into containers for disposal. For small spills, wipe up with an absorbent material.[2]

Environmental Fate of this compound

Understanding the environmental persistence and degradation of this compound underscores the importance of proper disposal.

Environmental CompartmentHalf-Life/DegradationKey Factors
Aquatic (Aerobic) 4–6 daysMicrobial activity
Aquatic (Anaerobic) 2 daysMicrobial activity
Water (Photolysis) 0.16 days (approximately 2 hours in surface water)Sunlight exposure[7]
Soil (Aerobic) 9–67 daysEnvironmental conditions[8]
Sediment (Aerobic) 8.36 daysMicrobial activity
Sediment (Anaerobic) 2.65 daysMicrobial activity

Data compiled from multiple sources.[7][8][9][10]

This compound shows low mobility in soils and readily binds to soil or sediment.[9][11] Its primary routes of degradation are through aerobic aquatic metabolism and aqueous photolysis.[1][11]

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general principles of chemical waste management apply. The "Triple Rinsing" and "Pressure Rinsing" procedures for container decontamination are standard protocols in the agrochemical industry and are mandated on product labels.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Florpyrauxifen_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Wear Appropriate PPE (Gloves, Eyewear, etc.) B Handle in a Well-Ventilated Area A->B C Unused this compound B->C D Contaminated Materials (e.g., labware, PPE) B->D E Empty this compound Container B->E F Collect in a Labeled, Sealed Hazardous Waste Container C->F D->F G Decontaminate Container (Triple or Pressure Rinse) E->G J Arrange for Pickup by a Licensed Waste Disposal Service F->J H Dispose of Rinsate Appropriately G->H I Dispose of Decontaminated Container (Recycle or Landfill) G->I

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste products and containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of florpyrauxifen-benzyl, a synthetic auxin herbicide. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound-benzyl, a thorough risk assessment should precede all activities to ensure that the appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety glasses with side shields or gogglesMust comply with ANSI Z87.1 standards. A face shield may be necessary when there is a risk of splashing.[1][2][3]
Hands Chemical-resistant glovesViton™ gloves are specifically recommended. Nitrile and barrier laminate gloves also offer high protection.[1][4] Do not use leather, paper, or fabric gloves.[2]
Body Protective clothingWear a long-sleeved shirt, long pants, or coveralls.[5] For tasks with a high risk of splashes or spills, a chemical-resistant apron or suit is advised.[3][6]
Respiratory Respirator (if necessary)Not typically required under normal use with adequate ventilation.[1] If exposure limits are exceeded or irritation occurs, a suitable respirator should be used.[1]
Feet Chemical-resistant footwearBoots made of a chemical-resistant material should be worn. Do not wear leather or fabric footwear.[2]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound-benzyl in a well-ventilated area.[1] Laboratory fume hoods are recommended.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in the original, tightly closed container.[1] Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[1][7] If skin irritation or a rash develops, seek medical attention.[7]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air.[7] If symptoms develop, call a physician.[7]

  • Ingestion: Rinse mouth with water.[7] Get medical attention if symptoms occur.[7]

Spill and Leak Procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains, sewers, or waterways.[8]

  • Absorption: Absorb the spill with an inert material, such as sand, clay, or vermiculite.[8]

  • Collection: Carefully scoop or sweep up the absorbed material and place it into a properly labeled container for disposal.[1]

  • Decontamination: Clean the spill area with a suitable decontamination solution and then wash with water.

Disposal Plan:

All waste materials, including empty containers, excess product, and contaminated materials from spills, must be disposed of in accordance with local, regional, and national regulations.[7][9] Never pour this compound-benzyl or its solutions down the drain or into any water body.[10][11] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general guidelines should be followed when working with this compound-benzyl in a laboratory setting.

Preparation of a Standard Solution (Illustrative Example):

This is a generalized procedure and should be adapted based on specific experimental needs and safety assessments.

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing: Accurately weigh the required amount of this compound-benzyl solid using an analytical balance. To minimize dust inhalation, perform this step in a fume hood or a ventilated balance enclosure.

  • Dissolving: In the fume hood, add the weighed solid to a volumetric flask of the appropriate size. Add a small amount of a suitable solvent (e.g., acetonitrile) and swirl gently to dissolve the solid.

  • Dilution: Once the solid is completely dissolved, dilute to the mark with the solvent. Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the prepared solution in a tightly sealed container in a cool, dry, and dark place as per the storage guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound-benzyl in a laboratory setting.

Florpyrauxifen_Handling_Workflow This compound-benzyl Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Start: Review SDS and Protocol ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh dissolve Dissolve and Dilute weigh->dissolve use Perform Experiment dissolve->use spill Spill or Exposure? use->spill first_aid Administer First Aid decontaminate Decontaminate Glassware and Surfaces dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove and Clean/Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end spill->decontaminate No spill_protocol Follow Spill Protocol spill->spill_protocol Spill spill->first_aid Exposure spill_protocol->decontaminate first_aid->use

Caption: Workflow for safe handling of this compound-benzyl.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.